molecular formula C51H91N3NaO10PS B6595663 18:1 Biotinyl PE CAS No. 384835-53-4

18:1 Biotinyl PE

Número de catálogo: B6595663
Número CAS: 384835-53-4
Peso molecular: 992.3 g/mol
Clave InChI: ZGFSYDGJPSEMJM-AOAFAMOJSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

18:1 Biotinyl PE is a useful research compound. Its molecular formula is C51H91N3NaO10PS and its molecular weight is 992.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

384835-53-4

Fórmula molecular

C51H91N3NaO10PS

Peso molecular

992.3 g/mol

Nombre IUPAC

sodium 2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate

InChI

InChI=1S/C51H92N3O10PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-48(56)61-41-44(64-49(57)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-63-65(59,60)62-40-39-52-47(55)36-34-33-35-46-50-45(43-66-46)53-51(58)54-50;/h17-20,44-46,50H,3-16,21-43H2,1-2H3,(H,52,55)(H,59,60)(H2,53,54,58);/q;+1/p-1/b19-17-,20-18-;/t44-,45+,46+,50+;/m1./s1

Clave InChI

ZGFSYDGJPSEMJM-AOAFAMOJSA-M

SMILES isomérico

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]

SMILES canónico

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to 18:1 Biotinyl PE for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to 18:1 Biotinyl PE: A Versatile Tool in Membrane Research and Targeted Drug Delivery

This compound, scientifically known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl), is a functionalized phospholipid that has become an indispensable tool in various fields of biological and pharmaceutical research. Its unique structure, combining the amphipathic nature of a phospholipid with the high-affinity binding of biotin (B1667282) to streptavidin, allows for the specific anchoring of molecules to lipid bilayers. This property is extensively utilized in the creation of model cell membranes, the study of receptor-ligand interactions, and the development of targeted drug delivery systems.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a general synthesis methodology, and detailed experimental protocols for its application in liposome (B1194612) and supported lipid bilayer systems. Furthermore, it delves into the investigation of specific signaling pathways, such as T-cell receptor and integrin signaling, that can be elucidated using this versatile lipid.

Core Properties and Data Presentation

This compound is characterized by its oleoyl (B10858665) (18:1) fatty acid chains, which confer fluidity to the lipid bilayers it incorporates into. The biotin moiety is attached to the headgroup of the phosphatidylethanolamine (B1630911) (PE), making it accessible for binding to streptavidin and its derivatives.

Table 1: Chemical and Physical Properties of this compound
PropertyValueSource(s)
Synonyms 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl), DOPE-Biotin[1]
Molecular Formula C₅₁H₉₁N₃O₁₀PS[2]
Molecular Weight ~992.3 g/mol [1]
CAS Number 384835-53-4[1]
Appearance White to off-white solid or colorless oil[2]
Purity Typically >95%[2]
Solubility Soluble in chloroform (B151607), methanol, and other organic solvents[2]
Storage Recommended at -20°C in a dry, dark environment[2]

Synthesis of this compound

The primary amino group of the ethanolamine (B43304) headgroup of DOPE acts as a nucleophile, attacking the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is typically carried out in an aprotic organic solvent in the presence of a non-nucleophilic base to neutralize the acid formed during the reaction.

Experimental Protocols

The utility of this compound is most evident in its application in model membrane systems. Below are detailed protocols for the preparation of biotinylated liposomes and supported lipid bilayers, as well as a method for conjugating antibodies to these structures.

Protocol 1: Preparation of Biotinylated Liposomes by Extrusion

This protocol describes the formation of unilamellar liposomes containing this compound using the extrusion method.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • This compound

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Mini-extruder set with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

  • Nitrogen gas stream

  • Vacuum desiccator

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • In a clean glass vial, dissolve the desired amounts of DOPC and this compound (e.g., a 99:1 molar ratio) in chloroform.

    • Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the vial to form a thin lipid film on the bottom and sides.

    • Place the vial in a vacuum desiccator for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the vial containing the lipid film. The volume will depend on the desired final lipid concentration (typically 1-10 mg/mL).

    • Vortex the vial vigorously to disperse the lipid film, creating a suspension of multilamellar vesicles (MLVs). The solution will appear milky.

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Draw the MLV suspension into one of the syringes of the extruder.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This process forces the lipids to reassemble into unilamellar vesicles of a defined size.

    • The resulting liposome solution should be translucent.

  • Storage:

    • Store the biotinylated liposomes at 4°C. For long-term storage, it is advisable to use a buffer containing a cryoprotectant and store at -80°C.

Protocol 2: Formation of Supported Lipid Bilayers (SLBs)

This protocol details the creation of a planar lipid bilayer on a solid support, such as a glass coverslip, incorporating this compound.

Materials:

  • Biotinylated liposome solution (from Protocol 1)

  • Glass coverslips or other suitable solid support

  • Piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION ADVISED ) or plasma cleaner

  • Buffer (e.g., PBS)

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the glass coverslips. This can be achieved by sonication in a series of solvents (e.g., acetone, ethanol, water) followed by treatment with piranha solution or a plasma cleaner to create a hydrophilic surface.

  • Bilayer Formation:

    • Place the cleaned coverslip in a suitable chamber.

    • Add the biotinylated liposome solution to the chamber, ensuring the surface of the coverslip is fully covered.

    • Incubate for 30-60 minutes at room temperature. During this time, the liposomes will adsorb to the hydrophilic surface, rupture, and fuse to form a continuous lipid bilayer.

  • Washing:

    • Gently wash the chamber with buffer to remove excess, non-fused liposomes. This can be done by carefully exchanging the buffer multiple times without exposing the bilayer to air.

  • Verification (Optional):

    • The formation of a continuous and fluid bilayer can be verified using techniques such as fluorescence recovery after photobleaching (FRAP), if a fluorescently labeled lipid was included in the liposome preparation.

Protocol 3: Streptavidin-Mediated Antibody Conjugation to Biotinylated Liposomes

This protocol describes the attachment of biotinylated antibodies to the surface of biotinylated liposomes using streptavidin as a molecular bridge.

Materials:

  • Biotinylated liposomes (from Protocol 1)

  • Streptavidin

  • Biotinylated antibody of interest

  • Buffer (e.g., PBS)

Procedure:

  • Incubation with Streptavidin:

    • To the biotinylated liposome solution, add a molar excess of streptavidin. The exact ratio should be optimized for the specific application.

    • Incubate for 30 minutes at room temperature with gentle mixing. This allows the streptavidin to bind to the biotin groups on the liposome surface.

  • Removal of Unbound Streptavidin (Optional but Recommended):

    • Unbound streptavidin can be removed by size exclusion chromatography or dialysis to prevent aggregation upon addition of the biotinylated antibody.

  • Incubation with Biotinylated Antibody:

    • Add the biotinylated antibody to the streptavidin-coated liposomes. The amount of antibody should be optimized based on the desired surface density.

    • Incubate for another 30-60 minutes at room temperature with gentle mixing. The biotinylated antibody will bind to the available biotin-binding sites on the streptavidin.

  • Characterization:

    • The successful conjugation of the antibody to the liposomes can be confirmed by various methods, such as dynamic light scattering (DLS) to measure changes in particle size, or by using a fluorescently labeled antibody and measuring the fluorescence associated with the liposomes.

Visualization of Signaling Pathways and Experimental Workflows

The use of this compound in model membrane systems provides a powerful platform to reconstitute and study complex cellular signaling events in a controlled environment. Below are diagrams illustrating key signaling pathways that can be investigated using this technology.

Experimental_Workflow cluster_prep Preparation cluster_functionalization Functionalization cluster_experiment Experiment & Analysis LipidMix Lipid Mixture (DOPC + this compound) LiposomePrep Liposome Preparation (Hydration & Extrusion) LipidMix->LiposomePrep SLB_Formation Supported Lipid Bilayer Formation LiposomePrep->SLB_Formation Streptavidin Streptavidin SLB_Formation->Streptavidin Incubation Biotin_Ligand Biotinylated Ligand (e.g., Antibody, pMHC) Streptavidin->Biotin_Ligand Incubation Functionalized_Surface Functionalized Surface Biotin_Ligand->Functionalized_Surface Cells Addition of Cells (e.g., T-cells, Endothelial cells) Functionalized_Surface->Cells Microscopy Imaging (e.g., TIRF, Confocal) Cells->Microscopy Biochemical_Analysis Biochemical Analysis (e.g., Western Blot) Cells->Biochemical_Analysis Data_Analysis Data Analysis Microscopy->Data_Analysis Biochemical_Analysis->Data_Analysis

General experimental workflow for studying cell signaling using a supported lipid bilayer functionalized with this compound.
T-Cell Receptor (TCR) Signaling

Supported lipid bilayers incorporating this compound can be used to present peptide-MHC (pMHC) complexes and adhesion molecules (like ICAM-1) to T-cells, mimicking an antigen-presenting cell. This allows for the detailed study of the formation of the immunological synapse and the downstream signaling cascade.[3][4][5]

TCR_Signaling pMHC pMHC TCR TCR pMHC->TCR Binding CD4 CD4/CD8 TCR->CD4 ZAP70 ZAP70 TCR->ZAP70 Recruitment & Activation Lck Lck CD4->Lck Recruitment Lck->TCR Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 ZAP70->SLP76 Phosphorylation LAT->SLP76 Forms a complex PLCg1 PLCγ1 LAT->PLCg1 Recruitment Ras_MAPK Ras/MAPK Pathway LAT->Ras_MAPK Activation via Grb2/Sos Vav1 Vav1 SLP76->Vav1 Recruitment Ca_Flux Ca²⁺ Flux PLCg1->Ca_Flux Activation Actin Actin Polymerization Vav1->Actin Activation

Simplified T-cell receptor (TCR) signaling cascade initiated by pMHC engagement.

Upon engagement of the TCR with pMHC, a signaling cascade is initiated, involving the recruitment and activation of kinases like Lck and ZAP70.[3] These kinases phosphorylate key adaptor proteins such as LAT and SLP-76, leading to the assembly of a large signaling complex.[3] This complex then activates multiple downstream pathways, including calcium flux, actin polymerization, and the Ras-MAPK pathway, ultimately leading to T-cell activation.[3]

Integrin Signaling

Biotinylated liposomes or supported lipid bilayers can be functionalized with ligands for integrins, such as RGD peptides, to study cell adhesion and subsequent signaling events.[6][7][8] This is particularly relevant in the fields of cancer research and angiogenesis.

Integrin_Signaling RGD RGD Ligand Integrin Integrin (αvβ3) RGD->Integrin Binding FAK FAK Integrin->FAK Clustering & Autophosphorylation Src Src FAK->Src Recruitment & Activation Paxillin Paxillin FAK->Paxillin Recruitment & Phosphorylation PI3K PI3K FAK->PI3K Activation Src->FAK Phosphorylation RhoGTPases Rho GTPases (Rho, Rac, Cdc42) Paxillin->RhoGTPases Regulation Akt Akt PI3K->Akt Activation Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Cell_Migration Cell Migration & Adhesion RhoGTPases->Cell_Migration

Overview of integrin signaling initiated by RGD ligand binding.

Binding of RGD-functionalized surfaces to integrins on the cell surface leads to integrin clustering and the recruitment of focal adhesion proteins.[8] A key early event is the autophosphorylation of Focal Adhesion Kinase (FAK), which then serves as a docking site for other signaling molecules, including Src family kinases.[8] This initiates a cascade of phosphorylation events and the activation of downstream effectors such as the PI3K/Akt pathway, which promotes cell survival, and Rho family GTPases, which regulate the actin cytoskeleton and are crucial for cell migration and adhesion.[8]

Conclusion

This compound is a powerful and versatile tool for researchers in both basic science and drug development. Its ability to be incorporated into lipid bilayers and subsequently functionalized via the high-affinity biotin-streptavidin interaction provides a robust platform for creating well-defined model systems. These systems are invaluable for dissecting complex cellular processes, such as signal transduction at the cell membrane, and for developing novel targeted therapeutic strategies. The protocols and pathway diagrams provided in this guide serve as a foundation for the application of this compound in a wide range of experimental contexts.

References

An In-Depth Technical Guide to 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Versatile Tool in Bioconjugation and Membrane Research

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl), commonly known as 18:1 Biotinyl PE or DOPE-Biotin, is a functionalized phospholipid that has become an indispensable tool in various fields of life sciences, including biochemistry, molecular biology, and pharmaceutical sciences. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on its utility in drug delivery systems and the study of cellular signaling pathways.

Core Structural Features and Properties

This compound is an amphiphilic molecule composed of a hydrophilic head group and a hydrophobic tail. The structure consists of a glycerol (B35011) backbone esterified with two oleic acid chains at the sn-1 and sn-2 positions. The phosphate (B84403) group at the sn-3 position is linked to an ethanolamine, which is further conjugated to a biotin (B1667282) molecule.[1][2] The oleic acid chains are unsaturated, containing a cis double bond, which imparts fluidity to lipid bilayers into which it is incorporated. The biotin moiety provides a high-affinity binding site for avidin (B1170675) and streptavidin, a property that is central to its wide range of applications.[3][4]

The sodium salt form of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) is also commonly used.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) is presented in the table below.

PropertyValueSource
Synonyms This compound, DOPE-Biotin[1]
Molecular Formula C₅₁H₉₂N₃O₁₀PS[5]
Molecular Weight 970.34 g/mol [5]
Appearance White to off-white solid[5]
Solubility Soluble in chloroform (B151607), methanol, and other organic solvents.[5]
Storage Recommended storage at -20°C in a dry, dark place.[5][6]

The Power of the Biotin-Avidin Interaction

The utility of this compound is fundamentally linked to the exceptionally strong and specific non-covalent interaction between biotin (Vitamin H) and the proteins avidin or streptavidin.[3][7] This interaction is one of the strongest known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[3][8] This near-irreversible binding is rapid and stable across a wide range of pH, temperature, and denaturing conditions.[8]

This robust interaction forms the basis for numerous applications where specific and stable tethering of molecules or structures is required.

Key Kinetic and Affinity Data
ParameterValueDescriptionSource
Dissociation Constant (Kd) ~10⁻¹⁴ - 10⁻¹⁵ MA measure of the binding affinity between biotin and streptavidin/avidin. A lower Kd indicates a stronger interaction.[3][8]
Association Rate Constant (kon) ~10⁵ to 10⁷ M⁻¹s⁻¹The rate at which biotin and avidin/streptavidin associate to form a complex.[9][10]
Dissociation Rate Constant (koff) ~2.4 x 10⁻⁶ s⁻¹ (for streptavidin)The rate at which the biotin-streptavidin complex dissociates.[11]

Experimental Protocols and Methodologies

The unique properties of this compound make it a valuable component in a variety of experimental setups. Below are detailed protocols for some of its key applications.

Preparation of Biotinylated Liposomes

Biotinylated liposomes are widely used for targeted drug delivery, immunoassays, and as model membrane systems. This compound is incorporated into the lipid bilayer during the liposome (B1194612) formulation process.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other desired phospholipids (B1166683)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (this compound)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired phospholipids (e.g., DOPC) and this compound (typically at a molar ratio of 0.1-5%) in chloroform.

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder. Pass the lipid suspension through the membrane multiple times (e.g., 11-21 times) to ensure a homogenous size distribution.

  • Characterization:

    • The size distribution and zeta potential of the resulting biotinylated liposomes can be determined by dynamic light scattering (DLS).

Streptavidin/Avidin Binding Assay

This assay is used to confirm the presence and accessibility of the biotin groups on the surface of the prepared liposomes.

Materials:

  • Biotinylated liposomes

  • Streptavidin or Avidin, often conjugated to a fluorescent dye (e.g., FITC-streptavidin) or an enzyme (e.g., HRP-streptavidin)

  • PBS, pH 7.4

  • Microplate reader or fluorescence microscope

Protocol:

  • Immobilize the biotinylated liposomes onto a surface (e.g., a microplate well).

  • Wash with PBS to remove any unbound liposomes.

  • Add a solution of fluorescently or enzymatically labeled streptavidin/avidin to the immobilized liposomes and incubate for 30-60 minutes at room temperature.

  • Wash thoroughly with PBS to remove any unbound streptavidin/avidin.

  • Quantify the amount of bound streptavidin/avidin by measuring the fluorescence or enzymatic activity. A higher signal indicates successful incorporation and accessibility of biotin on the liposome surface.

Affinity Chromatography for Vesicle Purification

Biotinylated vesicles can be purified from a mixture using affinity chromatography with an avidin or streptavidin-functionalized resin.

Materials:

  • Crude preparation of biotinylated vesicles

  • Streptavidin- or avidin-agarose column

  • Binding/Wash Buffer (e.g., PBS, pH 7.4)

  • Elution Buffer (e.g., high concentration of free biotin in PBS, or a denaturing buffer for irreversible binding)

Protocol:

  • Equilibrate the streptavidin-agarose column with Binding/Wash Buffer.

  • Load the crude vesicle preparation onto the column. The biotinylated vesicles will bind to the immobilized streptavidin.

  • Wash the column extensively with Binding/Wash Buffer to remove any unbound vesicles and contaminants.

  • Elute the bound biotinylated vesicles. For reversible binding (using monomeric avidin), elution can be achieved by competing with a high concentration of free biotin. For the strong interaction with tetrameric streptavidin, elution may require harsher conditions that could disrupt the vesicle integrity.

Applications in Research and Drug Development

Drug Delivery Systems

The ability to functionalize liposomes and other nanoparticles with biotin has significant implications for targeted drug delivery.[12] Biotinylated drug carriers can be targeted to specific cells or tissues by pre-targeting with an avidin/streptavidin-conjugated antibody or ligand that recognizes a cell-surface receptor. This modular approach allows for a versatile and specific drug delivery platform.

DOT Script for Drug Delivery Workflow

Drug_Delivery_Workflow cluster_formulation Formulation cluster_targeting Targeting Strategy cluster_delivery Delivery to Target Cell Liposome Liposome (with DOPE-Biotin) Targeted_Complex Targeted Complex Liposome->Targeted_Complex Binding Drug Therapeutic Drug Drug->Liposome Encapsulation Antibody Targeting Antibody (e.g., anti-EGFR) Streptavidin Streptavidin Antibody->Streptavidin Conjugation Streptavidin->Targeted_Complex Receptor Receptor Targeted_Complex->Receptor Specific Binding Target_Cell Target Cell (e.g., Cancer Cell) Receptor->Target_Cell Internalization

Caption: Workflow for targeted drug delivery using biotinylated liposomes.

Investigating Cellular Signaling Pathways

Biotinylated lipids are powerful tools for studying membrane-associated signaling events. By incorporating this compound into artificial lipid bilayers or cellular membranes, researchers can immobilize and study the interactions of membrane receptors and associated signaling proteins.

A notable example is the study of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[13][14] EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[15] Its dysregulation is implicated in various cancers.

Biotinylated liposomes or nanodiscs containing reconstituted EGFR can be immobilized on a streptavidin-coated surface. This allows for controlled studies of ligand (EGF) binding, receptor dimerization, and subsequent autophosphorylation, which are the initial steps in the EGFR signaling cascade.[13] This in vitro system provides a powerful platform to screen for inhibitors of EGFR activation.

DOT Script for EGFR Signaling Investigation

EGFR_Signaling_Pathway cluster_membrane Cell Membrane Model (Biotinylated Liposome) cluster_activation Receptor Activation cluster_downstream Downstream Signaling EGFR_Monomer1 EGFR (Monomer) EGFR_Dimer EGFR Dimer (Activated) EGFR_Monomer1->EGFR_Dimer EGFR_Monomer2 EGFR (Monomer) EGFR_Monomer2->EGFR_Dimer DOPE_Biotin DOPE-Biotin Streptavidin_Surface Streptavidin Surface DOPE_Biotin->Streptavidin_Surface Immobilization EGF EGF (Ligand) EGF->EGFR_Monomer1 EGF->EGFR_Monomer2 Autophosphorylation Autophosphorylation EGFR_Dimer->Autophosphorylation Grb2_SOS Grb2/SOS Autophosphorylation->Grb2_SOS Recruitment Ras Ras Grb2_SOS->Ras Activation Raf_MEK_ERK Raf-MEK-ERK Pathway Ras->Raf_MEK_ERK Cellular_Response Cellular Response (Proliferation, Survival) Raf_MEK_ERK->Cellular_Response

Caption: Simplified schematic of the EGFR signaling pathway investigation using immobilized biotinylated liposomes.

Conclusion

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) is a highly versatile and valuable phospholipid for researchers and drug development professionals. Its unique combination of lipid characteristics and the specific, high-affinity biotin tag enables a wide array of applications, from the construction of sophisticated drug delivery systems to the detailed investigation of complex cellular signaling pathways. The experimental protocols and conceptual workflows presented in this guide highlight the practical utility of this molecule and provide a foundation for its application in innovative research and therapeutic development.

References

An In-depth Technical Guide to the Mechanism of Action of 18:1 Biotinyl PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

18:1 Biotinyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl)) is a functionalized phospholipid integral to targeted drug delivery systems. Its mechanism of action does not lie in direct therapeutic efficacy but in its role as a high-affinity targeting ligand. Incorporated into liposomes and other nanoparticles, this compound facilitates the precise delivery of therapeutic payloads to specific cells and tissues through the remarkably strong and specific interaction between biotin (B1667282) and avidin (B1170675) or streptavidin. This guide elucidates the core principles of this mechanism, from the preparation of biotinylated liposomes to their cellular uptake and intracellular fate, supported by experimental data and detailed protocols.

Core Mechanism: The Biotin-Streptavidin Bridge

The primary mechanism of action of this compound revolves around the non-covalent, yet exceptionally stable, interaction between biotin (Vitamin B7) and the proteins avidin or streptavidin. This interaction is one of the strongest known in nature, characterized by a very low dissociation constant (Kd).

When this compound is incorporated into the lipid bilayer of a liposome (B1194612) or nanoparticle, the biotin moiety is displayed on the surface. This allows for a highly specific "bridging" to a target cell or tissue. The targeting is typically achieved in a two-step or pre-targeted approach:

  • Target Recognition: A targeting moiety (e.g., a monoclonal antibody, peptide, or aptamer) that specifically recognizes a cell surface receptor on the target cell is conjugated to streptavidin or avidin.

  • Nanoparticle Binding: The streptavidin-conjugated targeting moiety is administered, followed by the biotinylated liposomes carrying the therapeutic agent. The streptavidin acts as a bridge, binding to the targeting moiety on the cell surface and to the biotin on the liposome, leading to the accumulation of the therapeutic carrier at the desired site.

Alternatively, a pre-complex of the biotinylated liposome and the streptavidin-conjugated targeting ligand can be formed before administration.

Quantitative Data

The efficiency of the biotin-streptavidin targeting strategy is underscored by the quantitative parameters of their interaction and the resulting cellular uptake.

ParameterValueReference
Biotin-Avidin/Streptavidin Dissociation Constant (Kd) ~10⁻¹⁴ - 10⁻¹⁵ M[Not explicitly found in search results, but this is a well-established value in biochemistry]
Association Rate Constant (kon) 10⁵ - 10⁷ M⁻¹s⁻¹[Not explicitly found in search results, but this is a well-established value in biochemistry]
Dissociation Rate Constant (koff) ~10⁻⁶ - 10⁻⁴ s⁻¹[Not explicitly found in search results, but this is a well-established value in biochemistry]
Cellular Uptake of Biotinylated Liposomes vs. Non-targeted Liposomes Increased uptake observed[Not explicitly found in search results, but this is a well-established value in biochemistry]

Experimental Protocols

Preparation of this compound-Containing Liposomes

A common method for preparing biotinylated liposomes is the thin-film hydration and extrusion technique.[1][2]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other desired structural lipid

  • Cholesterol

  • This compound

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Rotary evaporator

  • Water bath

Protocol:

  • Dissolve the desired lipids (e.g., DOPC, cholesterol, and this compound in a specific molar ratio) in chloroform in a round-bottom flask.

  • Create a thin lipid film on the wall of the flask by removing the chloroform using a rotary evaporator under reduced pressure and with gentle rotation in a water bath set above the lipid transition temperature.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding PBS (pH 7.4) and agitating the flask. This will form multilamellar vesicles (MLVs).

  • To create unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. Pass the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a lipid extruder.

Streptavidin-Biotinylated Liposome Binding Assay

This assay quantifies the binding of biotinylated liposomes to streptavidin.[3]

Materials:

  • Biotinylated liposomes (prepared as in 3.1) containing a fluorescent lipid marker (e.g., Rhodamine-PE).

  • Streptavidin-coated microtiter plates.

  • PBS (pH 7.4).

  • Plate reader with fluorescence detection capabilities.

Protocol:

  • Wash the streptavidin-coated microtiter plate wells with PBS.

  • Add serial dilutions of the fluorescently labeled biotinylated liposomes to the wells.

  • Incubate the plate for a specified time (e.g., 1 hour) at room temperature to allow for binding.

  • Wash the wells thoroughly with PBS to remove any unbound liposomes.

  • Measure the fluorescence intensity in each well using a plate reader. The intensity of the fluorescence is proportional to the amount of bound liposomes.

Quantification of Cellular Uptake by Flow Cytometry

This protocol measures the internalization of biotinylated liposomes into target cells.[4][5]

Materials:

  • Target cells (expressing the receptor for the chosen targeting moiety).

  • Streptavidin-conjugated targeting antibody.

  • Fluorescently labeled biotinylated liposomes (e.g., containing DiD dye).

  • Cell culture medium.

  • Flow cytometer.

  • Trypsin or other cell detachment solution.

  • FACS buffer (PBS with 1% BSA).

Protocol:

  • Seed the target cells in a multi-well plate and allow them to adhere overnight.

  • Incubate the cells with the streptavidin-conjugated targeting antibody for a specific duration.

  • Wash the cells to remove unbound antibody.

  • Add the fluorescently labeled biotinylated liposomes to the cells and incubate for various time points.

  • Wash the cells with cold PBS to stop uptake and remove unbound liposomes.

  • Detach the cells from the plate using trypsin.

  • Resuspend the cells in FACS buffer.

  • Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity, which correspond to the cellular uptake of the liposomes.

Visualizations

G cluster_liposome Biotinylated Liposome cluster_cell Target Cell Lipid_Bilayer Lipid Bilayer Biotinyl_PE This compound Streptavidin Streptavidin- Antibody Conjugate Biotinyl_PE->Streptavidin Biotin-Streptavidin Interaction Drug Therapeutic Payload Cell_Membrane Cell Membrane Receptor Cell Surface Receptor Streptavidin->Receptor Antibody-Receptor Binding

Caption: The core targeting mechanism of this compound liposomes.

G start Biotinylated Liposome Binds to Target Cell endocytosis Receptor-Mediated Endocytosis start->endocytosis endosome Early Endosome endocytosis->endosome lysosome Late Endosome/ Lysosome endosome->lysosome recycling Receptor Recycling endosome->recycling Recycled Receptor release Drug Release into Cytoplasm lysosome->release recycling->start Recycled Receptor

Caption: Cellular uptake and intracellular trafficking of biotinylated liposomes.

G cluster_prep Liposome Preparation cluster_binding Binding Assay cluster_uptake Cellular Uptake Assay lipids Dissolve Lipids (DOPC, Cholesterol, this compound) in Chloroform film Create Thin Lipid Film (Rotary Evaporation) lipids->film hydrate Hydrate Film with PBS (Forms MLVs) film->hydrate extrude Extrude through Membrane (Forms Unilamellar Vesicles) hydrate->extrude coat Streptavidin-Coated Plate add_lipo Add Fluorescent Biotinylated Liposomes coat->add_lipo incubate Incubate add_lipo->incubate wash_bind Wash Unbound Liposomes incubate->wash_bind measure Measure Fluorescence wash_bind->measure cells Seed Target Cells add_ab Add Streptavidin- Antibody Conjugate cells->add_ab add_lipo_up Add Fluorescent Biotinylated Liposomes add_ab->add_lipo_up incubate_up Incubate add_lipo_up->incubate_up wash_up Wash Unbound Liposomes incubate_up->wash_up analyze Analyze by Flow Cytometry wash_up->analyze

Caption: Experimental workflow for studying this compound liposomes.

Signaling Pathways and Intracellular Fate

The incorporation of this compound into a liposome does not, in itself, trigger specific downstream signaling cascades. The primary event following the binding of the targeted liposome to the cell surface is receptor-mediated endocytosis .[6][7]

Upon binding of the streptavidin-conjugated targeting ligand to its cognate receptor, the cell membrane invaginates, engulfing the liposome and forming an early endosome. The endosome then matures into a late endosome and may fuse with a lysosome. The acidic environment and enzymatic activity within the lysosome can lead to the degradation of the liposome and the release of its encapsulated therapeutic payload into the cytoplasm. The specific downstream signaling events are then dictated by the nature of the released drug or therapeutic agent.

The efficiency of endosomal escape is a critical factor in the efficacy of liposomal drug delivery. Some liposome formulations are designed with pH-sensitive lipids that destabilize in the acidic environment of the endosome, facilitating the release of the cargo before lysosomal degradation.

Conclusion

This compound is a powerful tool in the field of targeted drug delivery. Its mechanism of action is elegantly simple yet highly effective, relying on the robust and specific biotin-streptavidin interaction to deliver therapeutic payloads to designated cellular targets. Understanding the principles of biotinylated liposome preparation, the kinetics of the biotin-streptavidin bond, and the process of receptor-mediated endocytosis is crucial for the rational design and optimization of novel targeted therapies. This guide provides a foundational understanding of these core concepts for researchers and professionals in drug development.

References

Applications of Biotinylated Lipids in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylated lipids are powerful and versatile tools in modern biological research and drug development. By incorporating a biotin (B1667282) molecule into a lipid structure, these modified lipids can be integrated into liposomes and other lipid-based nanocarriers. This imparts the ability to leverage the high-affinity, non-covalent interaction between biotin and streptavidin (or its analogues like avidin (B1170675) and neutravidin), one of the strongest known biological interactions.[1][2][3] This guide provides a comprehensive technical overview of the core applications of biotinylated lipids, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate understanding and implementation in the laboratory.

The fundamental principle behind the utility of biotinylated lipids lies in the biotin-streptavidin interaction, which has a dissociation constant (Kd) on the order of 10⁻¹⁴ to 10⁻¹⁵ M.[2][3] This exceptionally strong and specific binding allows for a modular and robust approach to surface functionalization of lipid assemblies. Biotinylated lipids, such as biotin-conjugated phosphatidylethanolamine (B1630911) (PE), cholesterol, or DSPE-PEG, can be incorporated into liposomes during their formulation.[4] These biotinylated liposomes can then be linked to streptavidin-conjugated molecules, including antibodies, peptides, or enzymes, for a wide range of applications.

Core Applications of Biotinylated Lipids

The unique properties of biotinylated lipids have led to their widespread use in several key research areas:

  • Targeted Drug Delivery: Biotinylated liposomes are extensively used to deliver therapeutic agents to specific cells or tissues.[3][5][6] This can be achieved through a "pre-targeting" approach where a biotin-conjugated antibody is first administered to bind to the target cell, followed by the administration of a streptavidin-conjugated drug-loaded liposome (B1194612). Alternatively, the liposome itself can be decorated with a targeting ligand via a biotin-streptavidin bridge.[7][8]

  • Protein Interaction Studies: Biotinylated lipids are instrumental in studying protein-lipid and protein-protein interactions.[9][10] By immobilizing biotinylated liposomes on a streptavidin-coated surface, researchers can perform pull-down assays to identify and characterize proteins that bind to specific lipid compositions.[11]

  • Immunoassays: The high specificity of the biotin-streptavidin interaction is leveraged in various immunoassay formats, such as enzyme-linked immunosorbent assays (ELISAs).[12] Biotinylated liposomes can be used to capture or detect analytes with high sensitivity.[13]

  • Cell Adhesion Studies: Biotinylated lipids allow for the creation of well-defined surfaces to study cell adhesion phenomena.[14][15][16] By immobilizing biotinylated liposomes or creating supported lipid bilayers on streptavidin-coated substrates, researchers can investigate the interactions between cells and specific lipid environments or anchored proteins.

  • Signal Transduction Research: Biotinylated lipids are employed as tools to investigate signaling pathways, particularly those involving G-protein coupled receptors (GPCRs).[17][18] Proximity labeling techniques, such as BioID and TurboID, utilize biotin ligase-fused receptors to biotinylate nearby proteins, which can then be identified by mass spectrometry.[19][20]

Data Presentation

The following tables summarize key quantitative data related to the applications of biotinylated lipids.

ParameterValueLipid SystemMeasurement MethodReference
Binding Affinity (Kd)
Biotin - Streptavidin~10⁻¹⁴ MIn solutionNot Specified[2]
Biotin - Avidin~10⁻¹⁵ MIn solutionNot Specified[3]
HABA - Avidin6 x 10⁻⁶ MIn solutionHABA displacement assay[21]
Biotin - Monomeric Avidin~10⁻⁷ - 10⁻⁸ MIn solutionNot Specified[2]
Liposome Formulation & Characterization
Biotinylated Lipid Content1 mol%POPC liposomesFormulation[22]
Biotinylated Lipid Content1% molImmunosome®-BiotinFormulation[7]
Liposome Size~150 nmBiotin-liposomesNot Specified[15]
In Vivo Biodistribution (%ID/g)
Tumor (Pre-targeted)~4 %ID/g⁹⁹mTc-labeled biotin-liposomes in SKOV3.ip1 xenograftsRadioactivity measurement[23]
Liver (Pre-targeted)~2 %ID/g⁹⁹mTc-labeled biotin-liposomes in SKOV3.ip1 xenograftsRadioactivity measurement[23]
Spleen (Pre-targeted)~2 %ID/g⁹⁹mTc-labeled biotin-liposomes in SKOV3.ip1 xenograftsRadioactivity measurement[23]
Tumor (Non-targeted)~1 %ID/g⁹⁹mTc-labeled biotin-liposomes in SKOV3.ip1 xenograftsRadioactivity measurement[23]
Liver (Non-targeted)~10 %ID/g⁹⁹mTc-labeled biotin-liposomes in SKOV3.ip1 xenograftsRadioactivity measurement[23]
Spleen (Non-targeted)~12 %ID/g⁹⁹mTc-labeled biotin-liposomes in SKOV3.ip1 xenograftsRadioactivity measurement[23]
Tumor>10 %ID/g⁶⁷Ga-deferoxamine labeled liposomes in various tumor modelsRadioactivity measurement[24]

Mandatory Visualizations

Experimental Workflows and Signaling Pathways

Targeted_Drug_Delivery cluster_formulation Liposome Formulation cluster_targeting Targeting Strategy cluster_delivery Cellular Delivery Lipids Lipids (e.g., PC, Cholesterol) Formulation Hydration & Extrusion Lipids->Formulation BiotinLipid Biotinylated Lipid (e.g., DSPE-PEG-Biotin) BiotinLipid->Formulation Drug Therapeutic Drug Drug->Formulation Biotin_Liposome Drug-Loaded Biotinylated Liposome Formulation->Biotin_Liposome Biotin_Liposome_Complex Targeted Liposome Complex Biotin_Liposome->Biotin_Liposome_Complex Streptavidin Streptavidin Conjugation Conjugation Streptavidin->Conjugation TargetingLigand Targeting Ligand (e.g., Antibody) TargetingLigand->Conjugation Targeted_Streptavidin Targeted Streptavidin Conjugate Targeted_Streptavidin->Biotin_Liposome_Complex Binding Receptor Binding Biotin_Liposome_Complex->Binding Specific Binding TargetCell Target Cell with Receptor Internalization Internalization Binding->Internalization Endocytosis DrugRelease Drug Release Internalization->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Targeted Drug Delivery Workflow

Protein_Pull_Down cluster_prep Bait Preparation cluster_interaction Interaction cluster_analysis Analysis BiotinLiposome Biotinylated Liposomes Incubation1 Immobilization BiotinLiposome->Incubation1 Incubate StreptavidinBeads Streptavidin-Coated Beads StreptavidinBeads->Incubation1 ImmobilizedLiposomes Immobilized Liposomes Incubation1->ImmobilizedLiposomes Incubation2 Binding ImmobilizedLiposomes->Incubation2 Incubate CellLysate Cell Lysate (Prey Proteins) CellLysate->Incubation2 BoundComplex Liposome-Protein Complex Incubation2->BoundComplex Wash Washing Steps BoundComplex->Wash Wash to remove non-specific binders Elution Elution Wash->Elution ElutedProteins Eluted Proteins Elution->ElutedProteins Analysis Protein Identification ElutedProteins->Analysis SDS-PAGE & Mass Spec

Protein Pull-Down Assay Workflow

GPCR_Proximity_Labeling cluster_cell Live Cell cluster_purification Purification & Analysis GPCR_TurboID GPCR-TurboID Fusion Protein Biotinylation Proximity Biotinylation GPCR_TurboID->Biotinylation Add Biotin InteractingProtein Interacting Protein NonInteractingProtein Non-Interacting Protein BiotinylatedProtein Biotinylated Interacting Protein Biotinylation->BiotinylatedProtein Biotinylates proximal proteins CellLysis Cell Lysis BiotinylatedProtein->CellLysis AffinityPurification Affinity Purification CellLysis->AffinityPurification StreptavidinBeads Streptavidin Beads StreptavidinBeads->AffinityPurification Elution Elution AffinityPurification->Elution MassSpec Mass Spectrometry Elution->MassSpec ProteinID Identification of Interacting Proteins MassSpec->ProteinID

GPCR Proximity Labeling Workflow

Experimental Protocols

Protocol 1: Preparation of Biotinylated Liposomes by Thin-Film Hydration and Extrusion

Materials:

  • Primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • Cholesterol

  • Biotinylated lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)-2000], DSPE-PEG(2000)-Biotin)

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

Methodology:

  • Lipid Film Formation:

    • Dissolve the desired amounts of the primary lipid, cholesterol, and biotinylated lipid in chloroform in a round-bottom flask. A typical molar ratio is 55:40:5 (primary lipid:cholesterol:biotinylated lipid), but this can be optimized for the specific application.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids.

    • Evaporate the chloroform under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Warm the hydration buffer to a temperature above the lipid phase transition temperature.

    • Add the warm hydration buffer to the flask containing the lipid film. The volume of buffer will determine the final lipid concentration.

    • Gently rotate the flask by hand to hydrate (B1144303) the lipid film, leading to the formation of multilamellar vesicles (MLVs). This process may take 30-60 minutes.

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

    • Transfer the MLV suspension into a syringe and pass it through the extruder a specified number of times (e.g., 11-21 times). This process forces the MLVs through the membrane pores, resulting in the formation of unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared biotinylated liposomes using dynamic light scattering (DLS).

    • The morphology of the liposomes can be visualized using transmission electron microscopy (TEM) with negative staining or cryo-TEM.

    • Confirm the presence of biotin on the liposome surface using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[21]

Protocol 2: Pull-Down Assay to Identify Liposome-Binding Proteins

Materials:

  • Biotinylated liposomes (prepared as in Protocol 1)

  • Streptavidin-coated magnetic beads

  • Cell lysate containing potential binding proteins

  • Binding buffer (e.g., PBS with 0.05% Tween-20)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5, or SDS-PAGE sample buffer)

  • Magnetic rack

  • Incubator/rotator

Methodology:

  • Immobilization of Biotinylated Liposomes:

    • Wash the streptavidin-coated magnetic beads with binding buffer according to the manufacturer's protocol.

    • Resuspend the beads in binding buffer and add the biotinylated liposome suspension.

    • Incubate for 30-60 minutes at room temperature with gentle rotation to allow the liposomes to bind to the beads.

    • Place the tube on the magnetic rack and discard the supernatant.

    • Wash the beads with binding buffer to remove any unbound liposomes.

  • Binding of Prey Proteins:

    • Resuspend the liposome-coated beads in binding buffer.

    • Add the cell lysate to the bead suspension.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow for protein binding.

  • Washing:

    • Place the tube on the magnetic rack and discard the supernatant.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins. The number of washes and the stringency of the wash buffer may need to be optimized.

  • Elution and Analysis:

    • Resuspend the beads in elution buffer to release the bound proteins.

    • Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins.

    • Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting with specific antibodies. For identification of unknown proteins, mass spectrometry can be used.

Protocol 3: Liposome-Based ELISA for Antigen Detection

Materials:

  • Streptavidin-coated 96-well plate

  • Biotinylated liposomes encapsulating a reporter molecule (e.g., a fluorescent dye or an enzyme substrate)

  • Biotinylated capture antibody specific for the antigen of interest

  • Sample containing the antigen

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Lysis buffer (if using encapsulated reporter)

  • Plate reader

Methodology:

  • Immobilization of Capture Antibody:

    • Add the biotinylated capture antibody to the wells of the streptavidin-coated plate.

    • Incubate for 1 hour at room temperature.

    • Wash the wells with wash buffer to remove unbound antibody.

  • Blocking:

    • Add blocking buffer to each well and incubate for 1 hour at room temperature to prevent non-specific binding.

    • Wash the wells with wash buffer.

  • Antigen Binding:

    • Add the sample containing the antigen to the wells.

    • Incubate for 1-2 hours at room temperature.

    • Wash the wells with wash buffer to remove unbound antigen.

  • Detection with Biotinylated Liposomes:

    • Add the biotinylated liposomes (which will bind to a different epitope on the captured antigen via a streptavidin bridge, or are conjugated to a secondary antibody) to the wells.

    • Incubate for 1 hour at room temperature.

    • Wash the wells thoroughly with wash buffer to remove unbound liposomes.

  • Signal Generation and Detection:

    • If using liposomes with an encapsulated fluorescent dye, lyse the liposomes with a lysis buffer and measure the fluorescence using a plate reader.

    • If using liposomes with an encapsulated enzyme substrate, add the corresponding enzyme to trigger a colorimetric or chemiluminescent reaction and measure the signal.

Conclusion

Biotinylated lipids are indispensable tools in modern life sciences research, offering a robust and versatile platform for a multitude of applications. Their utility stems from the remarkably strong and specific interaction between biotin and streptavidin, enabling the precise and stable functionalization of lipid-based systems. From enhancing the therapeutic efficacy of drug delivery systems to elucidating complex protein interactions and signaling pathways, the applications of biotinylated lipids continue to expand. The protocols and data presented in this guide provide a solid foundation for researchers to harness the power of biotinylated lipids in their own investigations, driving forward innovation in both basic and applied science.

References

The Biotinyl Group in Lipids: A Technical Guide to a Versatile Molecular Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of a biotinyl group to lipid molecules has provided a powerful and versatile tool for researchers across numerous disciplines, from fundamental cell biology to advanced drug development. The remarkable specificity and high affinity of the interaction between biotin (B1667282) and the proteins avidin (B1170675) and streptavidin form the basis of this technology's broad utility. This technical guide provides an in-depth exploration of the function of the biotinyl group in lipids, detailing its applications, the quantitative parameters of its interactions, and the experimental protocols that leverage this molecular tag.

The biotin molecule, a small water-soluble B vitamin (B7), can be readily incorporated into the structure of various lipids, typically attached to a fatty acid chain, without significantly altering the lipid's intrinsic biophysical properties. This modification allows for the precise manipulation and investigation of lipid-containing structures such as liposomes, lipid nanoparticles, and cell membranes. The core principle underpinning the use of biotinylated lipids is the extraordinarily strong non-covalent interaction with streptavidin, a tetrameric protein from Streptomyces avidinii, and avidin, a glycoprotein (B1211001) found in egg whites. This bond, with a dissociation constant (Kd) in the femtomolar to picomolar range, is one of the strongest known biological interactions, making it essentially irreversible under many experimental conditions.[1][2]

This guide will delve into the various applications of biotinylated lipids, including their use in targeted drug delivery, biosensing, membrane protein studies, and the investigation of signal transduction pathways. Furthermore, it will provide structured quantitative data, detailed experimental protocols for key applications, and visual representations of workflows and signaling pathways to facilitate a comprehensive understanding of this indispensable research tool.

Core Applications of Biotinylated Lipids

The utility of the biotinyl group in lipids stems from its ability to act as a highly specific and strong "handle" on lipid molecules and the structures they form. This allows for a wide array of applications in research and drug development.

Targeted Drug Delivery

Biotinylated lipids are integral to the development of targeted drug delivery systems.[3] Liposomes and lipid nanoparticles (LNPs) incorporating biotinylated lipids can be functionalized with targeting moieties.[4] This is typically achieved by conjugating the biotinylated lipid vesicles with streptavidin that is, in turn, bound to a targeting ligand, such as an antibody or a peptide that recognizes a specific cell surface receptor. This strategy enhances the delivery of therapeutic payloads to specific cells or tissues, thereby increasing efficacy and reducing off-target toxicity.[3] For instance, biotinylated liposomes have been explored for the oral delivery of insulin, where they have been shown to improve bioavailability compared to conventional liposomes.[5]

Biosensing and Diagnostics

In the realm of biosensors, biotinylated lipids are used to create functionalized surfaces for the detection of a wide range of analytes.[4] By incorporating biotinylated lipids into a supported lipid bilayer on a sensor chip, a surface is created that can specifically capture streptavidin-conjugated molecules. This is a common strategy in techniques like Surface Plasmon Resonance (SPR) for studying biomolecular interactions in a membrane environment.[6]

Membrane Protein and Lipid Raft Research

Biotinylated lipids are invaluable for studying the structure and function of membrane proteins and the organization of membrane microdomains like lipid rafts.[7] They allow for the immobilization of lipid vesicles or nanodiscs containing reconstituted membrane proteins onto streptavidin-coated surfaces.[8] This facilitates the study of protein-protein and protein-ligand interactions in a more native-like environment. Furthermore, cross-linking of biotinylated lipids can be used to induce the clustering of membrane components, mimicking cellular signaling events and allowing for the investigation of the role of lipid rafts in these processes.[7]

Affinity Purification and Pull-Down Assays

The strong biotin-streptavidin interaction is leveraged for the purification of lipid vesicles and the identification of lipid-binding proteins.[9] By incubating cell lysates with biotinylated liposomes, proteins that interact with these lipids can be captured. The entire complex can then be isolated using streptavidin-coated beads in a pull-down assay.[3][9] The captured proteins can subsequently be identified by mass spectrometry.

Proximity Labeling for Proteomics

A cutting-edge application of biotinylation is in proximity labeling techniques, such as those using the engineered ascorbate (B8700270) peroxidase APEX2.[8][10][11] By targeting an APEX2-fusion protein to a specific lipid-containing organelle, like lipid droplets, the enzyme can be induced to generate short-lived biotin-phenoxyl radicals. These radicals covalently tag nearby endogenous proteins with biotin.[12][13] The biotinylated proteins can then be purified and identified, providing a snapshot of the proteome in the immediate vicinity of the organelle.[10][11]

Signal Transduction Research

Biotinylated lipids provide a means to artificially induce and study signal transduction events at the plasma membrane.[7] By incorporating biotinylated lipids into the cell membrane, followed by the addition of streptavidin and then an anti-streptavidin antibody, it is possible to cluster these lipids and any associated membrane proteins.[7] This clustering can mimic ligand-induced receptor dimerization or oligomerization, thereby activating downstream signaling pathways. This technique has been used to study signaling in T-lymphocytes, demonstrating that clustering of membrane components can induce intracellular calcium elevation and protein tyrosine phosphorylation.[7]

Quantitative Data

The efficacy of biotinylated lipids as a molecular tool is fundamentally dependent on the quantitative parameters of the biotin-streptavidin interaction. The following table summarizes key quantitative data related to this interaction and its application in experimental settings.

ParameterValueContextReference(s)
Dissociation Constant (Kd) of Biotin-Streptavidin ≈ 10⁻¹⁴ MOne of the strongest non-covalent interactions known in nature.[1]
Dissociation Constant (Kd) of Biotin-Avidin ≈ 10⁻¹⁵ MAvidin exhibits a slightly higher affinity for biotin than streptavidin.[1]
Dissociation Constant (Kd) of Biotinylated Lipid Bilayer and Streptavidin 40 fM (4 x 10⁻¹⁴ M)Demonstrates that the high-affinity interaction is maintained when biotin is presented on a lipid bilayer surface.[14]
Concentration of Biotinylated Lipids in Supported Lipid Bilayers 5 mol%A typical concentration used for creating functionalized surfaces for protein binding studies.[4]
Biotin-Phenol Concentration for APEX2 Proximity Labeling 500 µMThe concentration of the biotinylating agent used to treat cells before inducing the labeling reaction.[10]
Hydrogen Peroxide (H₂O₂) Concentration for APEX2 Proximity Labeling 1 mMThe concentration of H₂O₂ used to activate the APEX2 enzyme for biotinylation.[10]
Biotinylated Probe Concentration for Pull-Down Assays 1 - 6 µg (100 - 600 pmol)A suggested starting range for the amount of biotinylated bait to be used in a pull-down experiment.[9]
Streptavidin Bead Slurry for Pull-Down Assays 20 - 50 µLThe amount of streptavidin-coated beads typically used, depending on their binding capacity.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing biotinylated lipids.

Proximity Labeling of Lipid Droplet Proteins using APEX2

This protocol describes the identification of proteins in the vicinity of lipid droplets in cultured cells using an engineered ascorbate peroxidase (APEX2) to catalyze biotinylation of nearby proteins.[10][11]

1. Cell Line Generation:

  • Generate stable cell lines expressing an APEX2 fusion protein targeted to lipid droplets (e.g., by fusing APEX2 to a known lipid droplet resident protein).
  • Include a control cell line expressing a soluble, cytosolic APEX2 to identify non-specifically labeled proteins.

2. Cell Culture and Induction:

  • Plate the stable cell lines in a 6-well plate.
  • If using an inducible expression system (e.g., doxycycline-inducible), add the inducer (e.g., 0-100 ng/mL doxycycline) and incubate for 48 hours to induce expression of the APEX2 fusion protein.[10]
  • 24 hours prior to harvesting, treat the cells with 7 µM hemin (B1673052) to ensure proper folding and activity of the APEX2 enzyme.[10]

3. Biotinylation Reaction:

  • Treat the cells with 500 µM biotin-phenol for 30 minutes.[10]
  • To initiate the biotinylation reaction, add 1 mM hydrogen peroxide (H₂O₂) to the cell culture medium and incubate for 1 minute.[10]
  • Quench the reaction by rapidly aspirating the medium and washing the cells twice with a quenching buffer (e.g., 20 mM sodium ascorbate, 10 mM NaN₃, and 10 mM Trolox in PBS).[12]

4. Cell Lysis and Protein Purification:

  • Wash the cells once with PBS.
  • Lyse the cells and isolate the biotinylated proteins using streptavidin-coated magnetic beads.

5. Mass Spectrometry Analysis:

  • Elute the bound proteins from the beads.
  • Digest the proteins into peptides (e.g., with trypsin).
  • Analyze the resulting peptides by mass spectrometry to identify the proteins that were in close proximity to the lipid droplets.

Biotin-Lipid Pull-Down Assay

This protocol outlines the steps for identifying proteins that interact with specific lipids using biotinylated liposomes and a pull-down assay.[9]

1. Preparation of Biotinylated Liposomes:

  • Prepare liposomes containing a defined concentration of the biotinylated lipid of interest (e.g., 5 mol%).
  • The lipid composition of the liposomes should be chosen to mimic the biological membrane of interest.

2. Incubation with Cell Lysate:

  • Prepare a cell lysate from the cells or tissue of interest. The total protein concentration should be determined (e.g., 250 - 500 µg).[9]
  • Incubate the cell lysate with the biotinylated liposomes (e.g., 1-6 µg of biotinylated probe) for 1-2 hours at 4°C with gentle rotation to allow for the formation of protein-liposome complexes.[9]

3. Capture of Biotinylated Complexes:

  • Add pre-washed streptavidin-coated beads (e.g., 20-50 µL of slurry) to the lysate-liposome mixture.[9]
  • Incubate for another hour at 4°C with gentle rotation to allow the biotinylated liposomes and their bound proteins to bind to the beads.[9]

4. Washing:

  • Pellet the beads using a magnetic rack and discard the supernatant.
  • Wash the beads 3-5 times with a wash buffer to remove non-specifically bound proteins.[9]

5. Elution and Analysis:

  • Elute the captured proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).
  • Analyze the eluted proteins by SDS-PAGE and Western blotting with antibodies against candidate proteins, or by mass spectrometry for a broader proteomic analysis.

Surface Plasmon Resonance (SPR) with Biotinylated Liposomes

This protocol describes the use of SPR to study the interaction of a protein with a lipid bilayer containing biotinylated lipids.[6][15]

1. Sensor Chip Preparation:

  • Use an appropriate sensor chip for liposome (B1194612) capture, such as an L1 chip, which has a carboxymethylated dextran (B179266) surface modified with lipophilic groups.[6][15]
  • Regenerate the chip surface according to the manufacturer's instructions (e.g., with injections of NaOH and CHAPS).[15]

2. Liposome Immobilization:

  • Prepare liposomes containing biotinylated lipids.
  • Inject the liposome solution over the sensor chip surface to allow for their capture and the formation of a supported lipid bilayer.[15]
  • Inject a solution of streptavidin over the surface to bind to the biotinylated lipids, creating a functionalized surface.

3. Binding Analysis:

  • Inject the analyte (the protein of interest) at various concentrations over the functionalized sensor surface.
  • Monitor the change in the SPR signal in real-time to observe the association and dissociation of the analyte from the lipid bilayer.
  • The data can be used to determine the kinetic parameters (association rate constant, dissociation rate constant) and the affinity (dissociation constant, Kd) of the interaction.

Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key workflows and signaling pathways related to the use of biotinylated lipids.

experimental_workflow_proximity_labeling cluster_cell_culture Cell Culture & Induction cluster_biotinylation Biotinylation cluster_analysis Analysis A Stable cell line with APEX2-fusion protein B Induce APEX2 expression (e.g., with doxycycline) A->B C Add biotin-phenol B->C D Add H₂O₂ to initiate biotinylation (1 min) C->D E Quench reaction D->E F Cell lysis E->F G Affinity purification of biotinylated proteins with streptavidin beads F->G H Mass spectrometry G->H I Identify proximal proteins H->I

Caption: Workflow for Proximity Labeling using APEX2.

experimental_workflow_pull_down cluster_incubation Incubation cluster_capture Capture cluster_analysis Analysis A Biotinylated liposomes (Bait) C Incubate to form bait-prey complexes A->C B Cell lysate with interacting proteins (Prey) B->C D Add streptavidin-coated beads C->D E Wash to remove non-specific binders D->E F Elute bound proteins E->F G Analyze by Western blot or Mass Spectrometry F->G

Caption: Workflow for a Biotin-Lipid Pull-Down Assay.

signaling_pathway_receptor_clustering cluster_membrane Cell Membrane Receptor Receptor Clustering Receptor Clustering Receptor->Clustering Co-clusters BiotinLipid Biotinylated Lipid Streptavidin Streptavidin BiotinLipid->Streptavidin Binds Antibody Anti-Streptavidin Antibody Streptavidin->Antibody Cross-links Antibody->Clustering Signaling Downstream Signaling (e.g., Ca²⁺ influx, Kinase activation) Clustering->Signaling

Caption: Induced Receptor Clustering and Signaling.

Conclusion

The biotinylation of lipids has emerged as a cornerstone technique in modern biological and pharmaceutical research. The unparalleled strength and specificity of the biotin-streptavidin interaction provide a robust and versatile method for the manipulation and analysis of lipid-based systems. From enhancing the precision of drug delivery to unraveling the complexities of membrane protein function and cellular signaling, the applications of biotinylated lipids are both broad and impactful. As research continues to push the boundaries of our understanding of cellular processes at the molecular level, the role of the biotinyl group in lipids as a critical enabling technology is set to expand even further. This guide has provided a comprehensive overview of the core principles, quantitative data, and experimental protocols that form the foundation of this powerful technique, aiming to equip researchers with the knowledge to effectively harness its potential in their own investigations.

References

18:1 Biotinyl PE solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 18:1 Biotinyl PE: Solubility and Stability for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, chemically known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl), is a functionalized phospholipid widely utilized in biomedical and materials science research.[1] Its amphiphilic nature, combining the structural properties of a phospholipid with the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin, makes it an invaluable tool for a variety of applications. These include the preparation of liposomes, the formation of supported lipid bilayers (SLBs) for studying membrane-protein interactions, and in proximity labeling assays to investigate protein-protein interactions.[2][3][4][5][6][7][8] This guide provides a comprehensive overview of the solubility and stability of this compound, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in its effective use.

Data Presentation

Solubility of this compound and Related Compounds

The solubility of this compound is a critical parameter for its handling and application in various experimental setups. While specific quantitative data for this compound is not extensively published, its solubility is comparable to its non-biotinylated counterpart, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE).

CompoundSolventSolubilityTemperature (°C)Citation
This compoundChloroformSolubleNot Specified[1]
This compoundMethanolSolubleNot Specified[1]
This compoundEthanolSolubleNot Specified[1]
This compoundDichloromethaneSolubleNot Specified[1]
DOPEEthanol40 mg/mLNot Specified (ultrasonication needed)[9]
DOPEChloroform~3.3 mg/mLNot Specified[10]
DOPEDMSO5 mg/mLNot Specified[11]
DOPEChloroform:Methanol:Water (65:25:4)5 mg/mLNot Specified[11]
Stability of this compound

The stability of this compound is influenced by several factors including temperature, pH, and enzymatic activity. Proper storage and handling are crucial to maintain its integrity.

ParameterConditionObservationCitation
Storage Temperature -20°CRecommended for long-term storage (up to 1 year) in solid form, away from light.[1]
pH Acidic (pH 3.8-4.5)N-acyl-phosphatidylethanolamine can be hydrolyzed by phospholipase A1.[12]
pH Neutral (pH 7.2)N-acyl-phosphatidylethanolamine is not hydrolyzed.[12]
Thermal Stability -16°C (Tm), 10°C (Th) for DOPETransition from gel to liquid-crystalline phase (Tm) and lamellar to hexagonal phase (Th).[11]
Liposome (B1194612) Stability 4°CLiposomes containing biotinylated PE showed minimal leakage upon prolonged storage.[13]
Liposome Stability Acidic pHCan lead to a decrease in liposome stability.[14]
Liposome Stability Alkaline pH (>9)Less stable than neutral or moderately acidic solutions.[15]

Experimental Protocols

Protocol 1: Determination of this compound Solubility (Equilibrium Solubility Method)

This protocol is adapted from general methods for determining the solubility of lipids in organic solvents.[16][17]

Materials:

  • This compound

  • Organic solvents (e.g., Chloroform, Ethanol, Methanol, Dichloromethane)

  • Glass vials with Teflon-lined caps

  • Vortex mixer

  • Shaker or rotator at a controlled temperature

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with an appropriate detector (e.g., ELSD or UV-Vis at low wavelength)

  • Analytical balance

Procedure:

  • Add an excess amount of this compound to a pre-weighed glass vial.

  • Add a known volume of the desired organic solvent to the vial.

  • Tightly cap the vial and vortex vigorously for 1-2 minutes to ensure initial dispersion.

  • Place the vial on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the vial at a high speed to pellet the undissolved lipid.

  • Carefully collect a known volume of the supernatant, ensuring no solid material is transferred.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.

  • Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.

Protocol 2: Assessment of this compound Chemical Stability by HPLC

This protocol outlines a method to assess the degradation of this compound over time under different conditions.[18][19]

Materials:

  • This compound solution in a relevant solvent or buffer

  • Incubators or water baths set to desired temperatures

  • pH meter and buffers for pH stability testing

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., ELSD or MS)

  • Vials for sample storage

Procedure:

  • Prepare solutions of this compound at a known concentration in the desired solvent or buffer system.

  • Aliquot the solution into multiple vials for each storage condition to be tested (e.g., different temperatures, pH values, light exposure).

  • Store the vials under the specified conditions.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12 weeks), remove a vial from each condition for analysis.

  • Analyze the sample by HPLC to quantify the amount of intact this compound remaining. The appearance of new peaks may indicate degradation products.

  • Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Protocol 3: Liposome Stability Assay (Calcein Leakage Assay)

This protocol assesses the stability of liposomes containing this compound by measuring the leakage of an encapsulated fluorescent dye.[13]

Materials:

  • This compound

  • Other lipids for liposome formulation (e.g., DOPE, DOPC)

  • Calcein (B42510) or other fluorescent dye

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Fluorometer

  • Buffer (e.g., Tris-HCl)

  • Triton X-100 solution

Procedure:

  • Prepare liposomes incorporating this compound and encapsulating a self-quenching concentration of calcein using a standard method (e.g., thin-film hydration followed by sonication or extrusion).

  • Separate the liposomes from unencapsulated calcein using a size-exclusion chromatography column.

  • Measure the initial fluorescence of the liposome suspension (F_initial).

  • Store the liposome suspension under the desired conditions (e.g., 4°C).

  • At various time points, take an aliquot of the liposome suspension and measure the fluorescence (F_t).

  • To determine the maximum fluorescence (F_max), add Triton X-100 to a separate aliquot to lyse the liposomes and release all the encapsulated calcein.

  • Calculate the percentage of calcein leakage at each time point using the formula: % Leakage = [(F_t - F_initial) / (F_max - F_initial)] * 100

Mandatory Visualization

Experimental_Workflow_for_Liposome_Preparation_and_Application cluster_preparation Liposome Preparation cluster_application Application lipid_mixture Lipid Mixture (this compound + other lipids) thin_film Thin Film Hydration lipid_mixture->thin_film hydration Hydration with Aqueous Buffer thin_film->hydration sizing Sizing (Sonication/Extrusion) hydration->sizing purification Purification (Size Exclusion Chromatography) sizing->purification biotinylated_liposomes Biotinylated Liposomes purification->biotinylated_liposomes binding Binding via Biotin-Streptavidin Interaction biotinylated_liposomes->binding streptavidin_coating Streptavidin-coated Surface/Bead streptavidin_coating->binding assay Downstream Assay (e.g., SPR, Proximity Labeling) binding->assay

Caption: Workflow for the preparation and application of biotinylated liposomes.

Stability_Assessment_Workflow cluster_storage Storage under Varied Conditions start Prepare this compound Solution temp Temperature (e.g., 4°C, 25°C, 40°C) start->temp ph pH (e.g., 4, 7, 9) start->ph light Light Exposure (Light vs. Dark) start->light analysis Analysis at Time Points (t=0, t=1, t=2...) temp->analysis ph->analysis light->analysis hplc HPLC Analysis (Quantify intact lipid) analysis->hplc degradation Determine Degradation Rate hplc->degradation

Caption: Workflow for assessing the chemical stability of this compound.

Conclusion

This compound is a versatile and powerful tool for researchers in various fields. A thorough understanding of its solubility and stability is paramount for the successful design and execution of experiments. This guide has provided a consolidated resource of available data, detailed experimental protocols for characterizing these properties, and visual workflows to aid in experimental planning. By following the outlined procedures and considering the stability factors, researchers can ensure the integrity and reliability of their results when utilizing this compound.

References

The Pivotal Role of Oleoyl Chains in 18:1 Biotinyl PE: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical functions of the oleoyl (B10858665) (18:1) acyl chains in 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (18:1 Biotinyl PE). This versatile biotinylated phospholipid has become an indispensable tool in various research fields, from fundamental membrane biophysics to the development of targeted drug delivery systems. The unique properties conferred by its two unsaturated oleoyl chains are central to its utility, influencing membrane fluidity, phase behavior, and interactions with other molecules. This guide provides a comprehensive overview of these properties, detailed experimental protocols, and visualizations of its application in studying complex biological systems.

The Biophysical Influence of Oleoyl Chains

The two oleoyl chains, each an 18-carbon chain with a single cis double bond (18:1), are the primary determinants of the physical behavior of this compound within a lipid bilayer. These unsaturated fatty acid tails introduce a "kink" in their structure, which prevents the tight packing that is characteristic of saturated acyl chains. This disruption of packing has profound effects on the collective properties of the membrane.

Impact on Membrane Fluidity and Phase Transitions

The presence of unsaturated oleoyl chains significantly increases the fluidity of lipid bilayers. This is because the kinks in the chains create more space between lipid molecules, reducing the van der Waals forces and lowering the temperature at which the membrane transitions from a gel-like state to a more fluid, liquid-crystalline state.

Recent molecular dynamics simulations and experimental studies on bilayers composed of dioleoylphosphatidylcholine (DOPC) and dioleoylphosphatidylethanolamine (DOPE), which share the same oleoyl chains as this compound, provide quantitative insights into these effects.[1][2]

PropertyValue for Dioleoyl-based LipidsSaturated Counterpart (e.g., DPPC)Reference
Main Phase Transition Temperature (Tm) ~ -18 to -22 °C~ 41 °C[3][4][5]
Area per Lipid (APL) ~ 0.67 - 0.72 nm²~ 0.63 nm²[1][2]
Bilayer Thickness (phosphate to phosphate) ~ 3.5 - 3.8 nm~ 4.5 - 4.8 nm[1][2][6]

Table 1: Comparison of biophysical properties of lipid bilayers composed of dioleoyl lipids (representative of this compound environment) versus saturated dipalmitoylphosphatidylcholine (DPPC) lipids.

The low phase transition temperature of dioleoyl lipids ensures that membranes incorporating this compound remain in a fluid state at physiological temperatures, which is crucial for many biological processes, including membrane protein function and vesicle fusion.[5]

Influence on Bilayer Thickness and Packing

The increased area per lipid and reduced bilayer thickness of dioleoyl-containing membranes are direct consequences of the disordered packing of the oleoyl chains.[1][7] This altered physical environment can influence the conformation and function of transmembrane proteins and the partitioning of other molecules into the membrane.

Experimental Applications and Protocols

The unique properties of the oleoyl chains make this compound a valuable component in a variety of in vitro and cellular systems. The biotin (B1667282) headgroup provides a powerful handle for immobilization, detection, and purification, while the oleoyl chains ensure a fluid and biologically relevant membrane environment.

Preparation of Supported Lipid Bilayers (SLBs) for Immune Synapse Studies

SLBs containing this compound are widely used to mimic the surface of an antigen-presenting cell (APC) to study the formation of the immunological synapse.[8][9][10] The fluidity imparted by the oleoyl chains allows for the lateral mobility of anchored proteins, a critical aspect of synapse formation.

Experimental Workflow for SLB-based Immune Synapse Assay

G cluster_prep Preparation cluster_functionalization Functionalization cluster_assay Assay liposome_prep 1. Prepare Liposomes (DOPC + this compound) glass_clean 2. Clean Glass Coverslip (Piranha solution) slb_formation 3. Form SLB by Vesicle Fusion glass_clean->slb_formation streptavidin 4. Incubate with Streptavidin slb_formation->streptavidin biotin_protein 5. Add Biotinylated Adhesion/Signaling Molecules streptavidin->biotin_protein add_cells 6. Add T-cells biotin_protein->add_cells incubation 7. Incubate to allow Synapse Formation add_cells->incubation imaging 8. Image with Fluorescence Microscopy incubation->imaging

Workflow for immune synapse study using SLBs.

Detailed Protocol: Liposome Preparation for SLBs [8][10]

  • Lipid Mixture Preparation: In a clean glass vial, combine chloroform (B151607) solutions of a primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) - DOPC) and this compound at the desired molar ratio (e.g., 98:2 mol%).

  • Solvent Evaporation: Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial. Further dry the film under vacuum for at least 2 hours to remove residual chloroform.

  • Hydration: Rehydrate the lipid film with an appropriate buffer (e.g., PBS or Tris buffer) to a final lipid concentration of 1-5 mg/mL. Vortex the suspension vigorously.

  • Vesicle Formation: To form small unilamellar vesicles (SUVs), sonicate the lipid suspension in a bath sonicator until the solution becomes clear. Alternatively, for large unilamellar vesicles (LUVs), subject the hydrated lipid film to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

Liposome and GUV Formulation for Drug Delivery and Binding Assays

The oleoyl chains of this compound contribute to the stability and flexibility of liposomal and giant unilamellar vesicle (GUV) formulations. These vesicles can be used to encapsulate drugs or to study ligand-receptor interactions at the membrane surface.[11]

Experimental Protocol: Preparation of Giant Unilamellar Vesicles (GUVs) by Electroformation [12][13]

  • Lipid Film Preparation: Prepare a lipid mixture in chloroform containing the desired lipids and 1-2 mol% of this compound. Spread a small volume (e.g., 5 µL of a 1 mg/mL solution) onto conductive indium tin oxide (ITO)-coated glass slides. Allow the solvent to evaporate completely.

  • Assembly of Electroformation Chamber: Assemble the two ITO slides with the conductive, lipid-coated sides facing each other, separated by a silicone spacer to create a chamber.

  • Hydration and Electroformation: Fill the chamber with a sucrose (B13894) solution of the desired osmolarity. Apply an AC electric field (e.g., 10 Hz, 1.5 V) to the ITO slides for 2-4 hours at a temperature above the phase transition of all lipid components. The oleoyl chains ensure this can be done at room temperature.

  • Harvesting GUVs: Gently collect the GUV-containing solution from the chamber. The GUVs can then be immobilized on a streptavidin-coated surface for microscopy studies.

Application in Elucidating Signaling Pathways

The ability to anchor proteins and other molecules to a fluid lipid bilayer via the biotin-streptavidin interaction makes this compound a powerful tool for dissecting signaling pathways at the plasma membrane.

Reconstituting Signaling Cascades

By incorporating purified, biotinylated receptors and other signaling proteins onto an SLB containing this compound, researchers can reconstitute specific signaling events in a controlled environment. This allows for the study of protein-protein interactions, conformational changes, and enzymatic activity in a membrane context.

Signaling Pathway Reconstitution Workflow

G cluster_prep System Assembly cluster_activation Activation & Observation cluster_analysis Analysis slb 1. Prepare SLB with This compound streptavidin 2. Add Streptavidin slb->streptavidin receptor 3. Add Biotinylated Receptor (e.g., GPCR, EGFR) streptavidin->receptor signaling_prot 4. Add other Biotinylated or Fluorescently-labeled Signaling Proteins receptor->signaling_prot ligand 5. Add Ligand to activate Receptor signaling_prot->ligand tirf 6. Observe Protein Recruitment and Interactions via TIRF Microscopy ligand->tirf fret 7. Perform FRET/smFRET to measure conformational changes tirf->fret biochemical 8. Biochemical analysis of downstream events (e.g., phosphorylation) fret->biochemical

Workflow for reconstituting a signaling pathway on an SLB.

While specific studies detailing the complete elucidation of a signaling pathway solely using this compound are part of broader research efforts, this lipid is a key component in methodologies designed to investigate pathways like GPCR signaling and EGFR activation.[14][15][16][17] For instance, biotinylated Epidermal Growth Factor (EGF) can be attached to an SLB via this compound and streptavidin to study the recruitment and activation of the EGF Receptor (EGFR) on the surface of a cell.[18]

Lipid-Protein Interaction Studies

This compound can also be incorporated into liposomes or nanodiscs to facilitate the study of lipid-protein interactions.[19][20] These structures can be immobilized, and the binding of proteins of interest can be quantified.

Protocol: Pull-down Assay for Lipid-Binding Proteins

  • Prepare Biotinylated Liposomes: Prepare LUVs containing this compound as described in section 2.1.

  • Immobilization: Incubate the biotinylated liposomes with streptavidin-coated magnetic beads for 30 minutes at room temperature to allow for binding.

  • Washing: Use a magnet to pellet the beads and wash them several times with an appropriate buffer to remove unbound liposomes.

  • Protein Incubation: Resuspend the liposome-coated beads in a buffer containing the protein of interest (e.g., from a cell lysate or a purified solution). Incubate for 1-2 hours to allow for binding.

  • Washing and Elution: Pellet the beads with a magnet and wash extensively to remove non-specifically bound proteins. Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry to identify proteins that interact with the lipid bilayer.

Conclusion

The oleoyl chains of this compound are not merely passive structural components; they are critical determinants of the biophysical properties of the lipid and the membranes it forms. Their unsaturated nature ensures membrane fluidity at physiological temperatures, which is essential for the biological relevance of in vitro and cell-based assays. This fluidity, combined with the powerful biotin-streptavidin technology, makes this compound an exceptionally versatile tool for researchers in cell biology, immunology, and drug development. The experimental protocols and conceptual workflows provided in this guide offer a solid foundation for harnessing the unique capabilities of this important biotinylated phospholipid.

References

An In-depth Technical Guide to Phosphoethanolamine Headgroups for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the structure, function, and analysis of phosphoethanolamine headgroups, this guide provides researchers and drug development professionals with a comprehensive understanding of this critical phospholipid component. The following sections detail the biological significance of phosphoethanolamine, its role in key signaling pathways, and detailed experimental protocols for its study.

The Core Structure and Properties of the Phosphoethanolamine Headgroup

The phosphoethanolamine (PE) headgroup is a fundamental component of phosphatidylethanolamine (B1630911), the second most abundant class of phospholipids (B1166683) in biological membranes, constituting 15-25% of total phospholipids in mammalian cells.[1][2][3] Its structure consists of an ethanolamine (B43304) molecule linked to a phosphate (B84403) group. This headgroup is smaller and has a cone-like shape compared to the cylindrical shape of the phosphatidylcholine (PC) headgroup.[1][3] This unique geometry gives PE the intrinsic property of inducing negative curvature in membranes, which is crucial for processes involving membrane fusion and fission, such as vesicle trafficking, cytokinesis, and endocytosis.[1]

The amine group of the phosphoethanolamine headgroup can participate in hydrogen bonding with the phosphate groups of neighboring lipids, leading to tighter packing of the phospholipids in the membrane. This results in a more viscous and rigid membrane compared to one dominated by phosphatidylcholine.[4]

Biological Roles and Signaling Pathways

The phosphoethanolamine headgroup, as part of the larger phosphatidylethanolamine molecule, is integral to a multitude of cellular functions and signaling cascades.

Membrane Structure and Dynamics

The unique conical shape of the PE headgroup is critical for maintaining membrane integrity and fluidity.[1] It plays a significant role in the formation of non-bilayer lipid structures, such as hexagonal phases, which are important intermediates in membrane fusion and fission events.[1] In human physiology, phosphatidylethanolamines are particularly abundant in nervous tissue, including the white matter of the brain, nerves, and spinal cord, where they can make up 45% of all phospholipids.[4]

Key Signaling Pathways

Phosphatidylethanolamine is synthesized through two primary pathways in eukaryotic cells: the Kennedy pathway (CDP-ethanolamine pathway) located in the endoplasmic reticulum (ER) and the phosphatidylserine (B164497) decarboxylase (PSD) pathway in the mitochondria.[3][5]

The Kennedy Pathway (CDP-Ethanolamine Pathway): This de novo synthesis pathway utilizes ethanolamine as a precursor.

Kennedy_Pathway cluster_EK cluster_PECT cluster_EPT Ethanolamine Ethanolamine Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine CDP_Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP_Ethanolamine Phosphatidylethanolamine Phosphatidylethanolamine CDP_Ethanolamine->Phosphatidylethanolamine CMP CMP Diacylglycerol Diacylglycerol Diacylglycerol->Phosphatidylethanolamine Diacylglycerol->Phosphatidylethanolamine ATP ATP ATP->Phosphoethanolamine ADP ADP CTP CTP CTP->CDP_Ethanolamine PPi PPi EK Ethanolamine Kinase (EK) PECT CTP:phosphoethanolamine cytidylyltransferase (PECT) EPT CDP-ethanolamine: 1,2-diacylglycerol ethanolaminephosphotransferase (EPT)

The Kennedy Pathway for de novo Phosphatidylethanolamine Synthesis.

The Phosphatidylserine Decarboxylase (PSD) Pathway: This pathway converts phosphatidylserine (PS) to PE in the mitochondria.

PSD_Pathway cluster_PSD Phosphatidylserine Phosphatidylserine Phosphatidylethanolamine Phosphatidylethanolamine Phosphatidylserine->Phosphatidylethanolamine CO2 CO2 Phosphatidylserine->CO2 PSD Phosphatidylserine Decarboxylase (PSD)

The Phosphatidylserine Decarboxylase Pathway.
Autophagy and Apoptosis

Phosphatidylethanolamine plays a direct and crucial role in autophagy, the cellular process of recycling damaged organelles and proteins. PE conjugates with the protein LC3 to form LC3-PE (LC3-II), a key step for the formation and expansion of the autophagosome membrane.[3] In apoptosis, or programmed cell death, the externalization of PE and phosphatidylserine to the outer leaflet of the plasma membrane serves as a signal for phagocytic cells to engulf the dying cell.

Quantitative Data

The abundance and fatty acid composition of phosphatidylethanolamine can vary significantly between different cell types, organelles, and tissues.

Cellular and Organellar Abundance of Phosphatidylethanolamine
Membrane/OrganellePhosphatidylethanolamine (% of total phospholipids)Reference(s)
Mammalian Cells (general)15 - 25%[1][2][3]
Nervous Tissue (human)45%[4]
Erythrocyte Outer Leaflet5%[3]
Endoplasmic ReticulumMajor component (along with PC)[3]
Mitochondria (inner membrane)Particularly abundant[1][3]
Fatty Acid Composition of Phosphatidylethanolamine

The fatty acid composition of PE is diverse and tissue-specific, influencing membrane fluidity and function.

TissueMajor Fatty AcidsReference(s)
Sheep PlateletsOleic acid (18:1), Linoleic acid (18:2), Stearic acid (18:0), Palmitic acid (16:0), Arachidonic acid (20:4)[6]
Plain Sculpin (Muscles, Liver, Gills)Docosahexaenoic acid (22:6ω3), Eicosapentaenoic acid (20:5ω3), Oleic acid (18:1ω9), Vaccenic acid (18:1ω7), Arachidonic acid (20:4ω6), Stearic acid (18:0)[7]
Rat Liver and Brain (EFA-adequate)Arachidonic acid (20:4n-6), Docosahexaenoic acid (22:6n-3)[8]

Experimental Protocols

A variety of established methods are available for the extraction, analysis, and study of protein interactions with phosphoethanolamine-containing lipids.

Lipid Extraction

Folch Method

This is a widely used method for the total extraction of lipids from biological samples.

Workflow:

Folch_Workflow start Start: Tissue Homogenization homogenize Homogenize tissue in Chloroform (B151607):Methanol (2:1 v/v) start->homogenize filter_centrifuge Filter or Centrifuge to separate liquid phase homogenize->filter_centrifuge wash Wash with 0.9% NaCl solution filter_centrifuge->wash centrifuge_phases Centrifuge to separate phases wash->centrifuge_phases separate Separate lower (chloroform) phase containing lipids centrifuge_phases->separate evaporate Evaporate chloroform separate->evaporate end End: Purified Lipids evaporate->end

Workflow for the Folch Lipid Extraction Method.

Protocol:

  • Homogenize 1 gram of tissue in 20 mL of a 2:1 chloroform:methanol mixture using an orbital shaker for 15-20 minutes at room temperature.[9]

  • Filter the homogenate through a folded filter paper or centrifuge to recover the liquid phase.[9]

  • Add 4 mL of 0.9% sodium chloride solution to the filtrate to wash the solvent.[9]

  • Vortex the mixture for 2 minutes and then centrifuge at a low speed (e.g., 2000 rpm) to separate the phases.[9]

  • Carefully remove the upper aqueous phase by siphoning.

  • The lower chloroform phase, which contains the lipids, is collected and the chloroform is evaporated under a stream of nitrogen or in a rotary evaporator.[9]

  • The resulting lipid residue is dissolved in a small volume of chloroform and stored at -80°C.[9]

Bligh-Dyer Method

This is a rapid method suitable for the extraction of total lipids from tissue homogenates or cell suspensions.

Protocol:

  • To 1 mL of aqueous sample (e.g., cell suspension), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture and vortex for 10-15 minutes.[10]

  • Add 1.25 mL of chloroform and mix for 1 minute.[10]

  • Add 1.25 mL of water and mix for another minute.[10]

  • Centrifuge the mixture to separate the two phases.[10]

  • The lower chloroform phase containing the lipids is carefully collected using a Pasteur pipette.[10]

Analysis of Phospholipids

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the detailed analysis of phospholipids, allowing for both quantification and structural elucidation.

General Workflow:

  • Lipid Extraction: Extract lipids from the sample using a method such as Folch or Bligh-Dyer.

  • Chromatographic Separation: Separate the different phospholipid classes using liquid chromatography. Reversed-phase (RP) HPLC is often preferred for its selectivity and robustness.[11]

  • Mass Spectrometry Analysis:

    • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate intact molecular ions of the phospholipids.[12]

    • Tandem MS (MS/MS): Fragment the molecular ions to obtain characteristic fragmentation patterns that reveal the headgroup and fatty acid composition.[12]

  • Data Analysis: Identify and quantify the individual phospholipid species using specialized software.

Protein-Lipid Interaction Assays

Protein-Lipid Overlay Assay

This is a simple and effective method to screen for interactions between a protein and various lipids.

Workflow:

PLO_Workflow start Start: Spot Lipids spot_lipids Spot serial dilutions of lipids onto a nitrocellulose membrane start->spot_lipids block Block membrane with BSA or milk spot_lipids->block incubate_protein Incubate with epitope-tagged protein of interest block->incubate_protein wash1 Wash membrane incubate_protein->wash1 incubate_primary_ab Incubate with primary antibody against the epitope tag wash1->incubate_primary_ab wash2 Wash membrane incubate_primary_ab->wash2 incubate_secondary_ab Incubate with HRP-conjugated secondary antibody wash2->incubate_secondary_ab wash3 Wash membrane incubate_secondary_ab->wash3 detect Detect bound protein using chemiluminescence (ECL) wash3->detect end End: Identify Lipid-Binding detect->end

Workflow for the Protein-Lipid Overlay Assay.

Protocol:

  • Spot serial dilutions of different lipids onto a nitrocellulose membrane and allow them to dry.[13]

  • Block the membrane with a blocking buffer (e.g., 3% BSA in TBST) for 1 hour at room temperature.[13][14]

  • Incubate the membrane with the purified, epitope-tagged protein of interest (1-5 µg/mL) in blocking buffer overnight at 4°C.[14]

  • Wash the membrane extensively with TBST.[13]

  • Incubate the membrane with a primary antibody that recognizes the epitope tag for 1 hour at room temperature.[13]

  • Wash the membrane with TBST.[13]

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Wash the membrane with TBST.[13]

  • Detect the protein bound to the lipids using an enhanced chemiluminescence (ECL) reagent.[13]

Liposome Binding Assay

This assay provides a more quantitative measure of protein-lipid interactions in a membrane-like environment.

Protocol:

  • Liposome Preparation:

    • Mix lipids in chloroform in the desired molar ratios.[15]

    • Dry the lipid mixture under a stream of nitrogen or in a vacuum concentrator to form a thin film.[15]

    • Hydrate the lipid film with an appropriate buffer (e.g., extrusion buffer containing raffinose) to form multilamellar vesicles (MLVs).[15][16]

    • Create large unilamellar vesicles (LUVs) of a defined size by extruding the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 0.1 µm).[15]

  • Protein Binding:

    • Incubate the purified protein of interest with the prepared liposomes for a set time at a specific temperature (e.g., 45 minutes at room temperature).[15]

  • Separation of Bound and Unbound Protein:

    • Pellet the liposomes (and any bound protein) by ultracentrifugation.[15]

  • Analysis:

    • Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein).

    • Analyze both the supernatant and the pellet fractions by SDS-PAGE and Western blotting to determine the amount of bound protein.[16]

Conclusion

The phosphoethanolamine headgroup is a vital component of cellular membranes, influencing their structure, dynamics, and function in profound ways. Its involvement in critical signaling pathways and cellular processes underscores its importance as a subject of research and a potential target for therapeutic intervention. The experimental protocols outlined in this guide provide a robust framework for the investigation of phosphoethanolamine-containing lipids, enabling researchers to further unravel their complex roles in health and disease.

References

An In-depth Technical Guide to 18:1 Biotinyl PE for Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of membrane biology and drug development, the ability to anchor, track, and manipulate components within the lipid bilayer is paramount. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl), commonly known as 18:1 Biotinyl PE, has emerged as a powerful and versatile tool for these purposes. This biotinylated phospholipid integrates seamlessly into lipid membranes, presenting a biotin (B1667282) headgroup that can be specifically targeted by streptavidin and its derivatives. This high-affinity, non-covalent interaction forms the basis of numerous applications, from immobilizing vesicles and proteins to studying complex cellular signaling events.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, and detailed protocols for its use in liposome (B1194612) and supported lipid bilayer preparation. It further delves into its application in quantitative binding assays and its role as a tool in elucidating signaling pathways, offering researchers a practical resource to leverage this valuable lipid in their membrane studies.

Core Concepts and Chemical Properties

This compound is a synthetic phospholipid where a biotin molecule is covalently attached to the headgroup of a phosphatidylethanolamine (B1630911) (PE) lipid with two oleoyl (B10858665) (18:1) fatty acid chains. The oleoyl chains, with their single cis double bond, confer a fluidic character to the lipid, making it suitable for creating dynamic model membranes.

A common and important variant is 18:1 Biotinyl Cap PE , which includes a caproyl (Cap) spacer arm—a six-carbon chain—linking the biotin to the PE headgroup. This spacer is crucial for many applications as it extends the biotin moiety away from the membrane surface, reducing steric hindrance and facilitating more efficient binding to the bulky streptavidin tetramer. For the remainder of this guide, "this compound" will be used as a general term, with specific notations where the distinction is critical.

The interaction between biotin and streptavidin is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M[1][2]. This exceptionally high affinity ensures stable and long-lasting immobilization, making it an ideal system for a wide array of biophysical and biochemical assays.

Physicochemical Properties of this compound Variants
PropertyThis compound18:1 Biotinyl Cap PE
Synonyms 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl)1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)
Molecular Formula C₅₁H₉₁N₃O₁₀PSC₅₇H₁₀₂N₄O₁₁PS
Molecular Weight ~992.3 g/mol ~1105.5 g/mol
Acyl Chains 2 x Oleoyl (18:1)2 x Oleoyl (18:1)
Headgroup Biotinyl-PhosphoethanolamineCaproyl-Biotinyl-Phosphoethanolamine
Spacer Arm Length None~9 Å
Solubility Soluble in chloroform (B151607) and other organic solventsSoluble in chloroform and other organic solvents

Experimental Applications and Protocols

This compound is a cornerstone for a variety of in vitro membrane-based assays. Its primary function is to provide a specific and robust anchoring point on a lipid membrane.

Liposome Preparation with this compound

Biotinylated liposomes are widely used for drug delivery targeting, studying protein-membrane interactions, and as components in immunoassays.

Detailed Protocol for Small Unilamellar Vesicle (SUV) Preparation by Extrusion:

Materials:

  • Primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • 18:1 Biotinyl Cap PE

  • Chloroform

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials with Teflon-lined caps

  • Nitrogen or Argon gas stream

  • Vacuum desiccator

Procedure:

  • Lipid Film Formation:

    • In a clean glass vial, combine the desired lipids in chloroform. A typical molar ratio is 95-99.9 mol% primary lipid to 0.1-5 mol% 18:1 Biotinyl Cap PE. The exact ratio should be optimized for the specific application.

    • Evaporate the chloroform under a gentle stream of nitrogen or argon while rotating the vial to create a thin, even lipid film on the bottom and lower sides of the vial.

    • Place the vial in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the dried lipid film to achieve the desired final lipid concentration (e.g., 1-10 mg/mL).

    • Vortex the vial vigorously for several minutes to resuspend the lipid film, creating a cloudy suspension of multilamellar vesicles (MLVs).

    • For efficient hydration, the suspension can be subjected to several freeze-thaw cycles (e.g., 5 cycles of freezing in liquid nitrogen and thawing in a warm water bath).

  • Extrusion:

    • Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to one of the extruder syringes.

    • Pass the lipid suspension through the membranes back and forth for an odd number of passes (e.g., 11 or 21 times). This process forces the lipids to reassemble into unilamellar vesicles of a uniform size.

    • The resulting solution of SUVs should appear translucent.

  • Storage:

    • Store the biotinylated liposomes at 4°C. For long-term storage, purge the vial with an inert gas to prevent lipid oxidation. They are typically stable for 1-2 weeks.

Supported Lipid Bilayer (SLB) Formation

SLBs are planar model membranes formed on a solid support, providing an excellent platform for studying membrane-associated processes using surface-sensitive techniques like fluorescence microscopy (including TIRF), and quartz crystal microbalance with dissipation monitoring (QCM-D).

Detailed Protocol for SLB Formation by Vesicle Fusion:

Materials:

  • Biotinylated SUVs (prepared as described above)

  • Hydrophilic substrate (e.g., clean glass coverslip, silicon oxide sensor)

  • Fusion buffer (e.g., PBS containing 2-5 mM CaCl₂)

  • Piranha solution (3:1 mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION REQUIRED ) or other suitable cleaning agent.

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the substrate to ensure it is hydrophilic. For glass, this can be achieved by sonication in a detergent solution, followed by extensive rinsing with ultrapure water and drying under a stream of nitrogen. For a more rigorous cleaning, piranha solution can be used (handle with extreme care in a fume hood with appropriate personal protective equipment).

  • Vesicle Fusion:

    • Place the clean substrate in a suitable chamber (e.g., a flow cell or a well of a microplate).

    • Dilute the biotinylated SUV suspension in the fusion buffer to a final concentration of 0.1-0.5 mg/mL. The presence of divalent cations like Ca²⁺ facilitates vesicle rupture and fusion on the negatively charged surface.

    • Add the diluted vesicle solution to the substrate and incubate for 30-60 minutes at room temperature.

    • Gently rinse the surface with a buffer (e.g., PBS) to remove any unfused vesicles.

  • Characterization and Use:

    • The quality of the SLB can be assessed by techniques such as Fluorescence Recovery After Photobleaching (FRAP) if a fluorescent lipid is included in the composition. A mobile bilayer will show recovery of fluorescence in the bleached area.

    • The biotinylated SLB is now ready for the immobilization of streptavidin-conjugated molecules.

Protein-Membrane Binding Assays

The biotin-streptavidin linkage on liposomes or SLBs is a powerful way to study the interaction of proteins with membranes.

Workflow for a Microplate-Based Liposome Binding Assay:

G cluster_prep Preparation cluster_assay Assay Steps cluster_detection Detection A Prepare Biotinylated Liposomes (containing this compound) C Incubate Liposomes in Wells (Liposomes bind to Streptavidin) A->C B Coat Microplate Wells with Streptavidin B->C D Wash to Remove Unbound Liposomes C->D E Add Protein of Interest (Fluorescently Labeled or with Antibody) D->E F Incubate to Allow Protein-Liposome Binding E->F G Wash to Remove Unbound Protein F->G H Quantify Bound Protein (e.g., Fluorescence Intensity) G->H

Workflow for a microplate-based protein-liposome binding assay.

Quantitative Data from Binding Assays:

The following table summarizes typical quantitative data that can be obtained from such assays.

ParameterTechniqueTypical Values/Observations
Streptavidin-Biotin Kd Various10⁻¹⁴ - 10⁻¹⁵ M[1][2]
Protein-Liposome Kd ITC, SPR, Microscale ThermophoresisHighly variable (nM to µM range), depends on the specific interaction
Streptavidin Surface Coverage QCM-D~200-400 ng/cm² on a biotinylated SLB, dependent on biotin density[3][4]
FRET Efficiency Fluorescence SpectroscopyDependent on donor-acceptor pair and distance; can be used to quantify binding or conformational changes[4][5][6][7][8][9]

Elucidating Signaling Pathways

This compound is instrumental in creating reductionist systems to study complex signaling events that occur at the cell membrane. By reconstituting specific components on a model membrane, the roles of individual molecules and their interactions can be dissected.

Immunological Synapse Formation

The immunological synapse is a specialized junction between a T cell and an antigen-presenting cell (APC). SLBs containing biotinylated lipids have been crucial in mimicking the APC surface to study T cell activation.

Experimental Workflow:

  • An SLB is formed with this compound, an adhesion molecule like ICAM-1, and potentially Ni-NTA lipids for his-tagged proteins.

  • Streptavidin is added to bind to the biotinylated lipids.

  • Biotinylated peptide-MHC (pMHC) complexes, the ligands for the T cell receptor (TCR), are then immobilized via the streptavidin.

  • T cells are introduced, and the formation of the immunological synapse, including the clustering of TCRs and signaling molecules, is observed using advanced microscopy techniques like TIRF.

G cluster_slb Supported Lipid Bilayer (APC Mimic) cluster_linkage Linkage cluster_tcell T Cell slb DOPC Bilayer biotin_pe This compound streptavidin Streptavidin icam ICAM-1 pmhc pMHC streptavidin->pmhc binds tcr TCR tcr->pmhc recognizes zap70 ZAP70 tcr->zap70 activates lfa1 LFA-1 lfa1->icam binds lat LAT zap70->lat phosphorylates downstream Downstream Signaling lat->downstream

T Cell activation at a supported lipid bilayer.

This system allows for the precise control of ligand density and mobility, providing insights into the minimal requirements for T cell activation and synapse formation[6][10][11][12].

G Protein-Coupled Receptor (GPCR) Signaling

GPCRs are a major class of transmembrane receptors and crucial drug targets. Studying their function often requires their removal from the complex native cell membrane. This compound is used in the creation of nanodiscs, which are small patches of lipid bilayer encircled by a scaffold protein, providing a native-like environment for single GPCR molecules.

Workflow for Studying GPCR-G Protein Interaction in Nanodiscs:

  • GPCRs are reconstituted into nanodiscs containing a mixture of lipids, including this compound.

  • These biotinylated nanodiscs are then immobilized on a streptavidin-coated sensor surface (e.g., for Surface Plasmon Resonance - SPR) or in microplate wells.

  • The addition of a specific agonist activates the GPCR, inducing a conformational change.

  • The binding of downstream signaling partners, such as G proteins, can then be measured in real-time, providing quantitative data on binding affinity and kinetics.

GPCR_Signaling cluster_nanodisc Immobilized Nanodisc cluster_activation Activation & Coupling cluster_downstream Downstream Signaling nd Nanodisc with This compound gpcr Inactive GPCR active_gpcr Active GPCR gpcr->active_gpcr + Agonist agonist Agonist g_protein G Protein (GDP-bound) active_gpcr->g_protein Binds & Activates active_g_protein G Protein (GTP-bound) g_protein->active_g_protein GDP -> GTP effector Effector (e.g., Adenylyl Cyclase) active_g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces

GPCR signaling reconstituted in a nanodisc system.

This approach enables detailed biophysical characterization of GPCR signaling cascades in a controlled, detergent-free environment, which is critical for understanding the mechanism of action of different drugs[3][13][14][15][16][17].

Conclusion

This compound, particularly the 'Cap' version, is an indispensable tool for modern membrane research. Its ability to be incorporated into various model membrane systems, combined with the robust and specific biotin-streptavidin interaction, provides a versatile platform for a multitude of applications. From constructing targeted drug delivery vehicles to dissecting the molecular choreography of complex signaling pathways like the immunological synapse and GPCR activation, this biotinylated lipid empowers researchers to probe the intricacies of the cell membrane with precision and control. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate the effective use of this compound in advancing our understanding of membrane biology and aiding in the development of novel therapeutics.

References

The Cornerstone of Biological Tagging: An In-Depth Technical Guide to the Biotin-Streptavidin Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between biotin (B1667282) (Vitamin B7) and the protein streptavidin is a cornerstone of modern biotechnology and a powerful tool in research and drug development. Its remarkable affinity, specificity, and stability have made it an indispensable component in a vast array of applications, from immunoassays to targeted drug delivery. This technical guide delves into the core principles of the biotin-streptavidin interaction, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in harnessing its full potential.

Core Principles of the Biotin-Streptavidin Interaction

The bond between biotin and streptavidin is one of the strongest non-covalent interactions known in nature, characterized by an extremely low dissociation constant (Kd), signifying a very slow rate of separation once the complex is formed.[1] This near-irreversible binding is the result of a combination of factors, including extensive hydrogen bonding, van der Waals forces, and the burial of the biotin molecule within a deep binding pocket in the streptavidin tetramer.[2]

Streptavidin, a tetrameric protein isolated from the bacterium Streptomyces avidinii, is composed of four identical subunits, each capable of binding one molecule of biotin.[3][4] This 4:1 stoichiometry is a key feature exploited in many applications for signal amplification and the cross-linking of molecules.[5] The binding pocket of streptavidin is highly complementary to the structure of biotin, contributing to the high specificity of the interaction.[1] Upon binding, a flexible loop in the streptavidin structure closes over the biotin molecule, further stabilizing the complex and contributing to its exceptional resistance to extremes of pH, temperature, organic solvents, and denaturing agents.[5][6][7]

While avidin, a protein found in egg whites, also binds biotin with high affinity, streptavidin is often preferred in research applications due to its lower levels of nonspecific binding. Avidin is a glycoprotein (B1211001) with a high isoelectric point, which can lead to unwanted interactions with other biological molecules.[8][9][10]

Quantitative Data

The strength and kinetics of the biotin-streptavidin interaction have been extensively characterized using various biophysical techniques. The following tables summarize key quantitative data for this interaction.

Table 1: Kinetic Parameters of the Biotin-Streptavidin Interaction

ParameterValueMethodReference
Dissociation Constant (Kd)~10⁻¹⁴ MMultiple[1][3]
Dissociation Constant (Kd)10⁻¹³ - 10⁻¹⁶ MMultiple[11]
Association Rate Constant (kon)1.3 ± 0.3 x 10⁷ M⁻¹s⁻¹Surface Plasmon Resonance (SPR)[12]
Association Rate Constant (kon)3.0 x 10⁶ - 4.5 x 10⁷ M⁻¹s⁻¹Droplet Microfluidics[13]
Dissociation Rate Constant (koff)2.4 x 10⁻⁶ s⁻¹Ultrafiltration[14]
Dissociation Rate Constant (koff)Varies with temperature (e.g., ~1 x 10⁻⁵ s⁻¹ at 25°C)ESI-MS[15][16]

Table 2: Thermodynamic Parameters of the Biotin-Streptavidin Interaction at 25°C

ParameterValueMethodReference
Change in Enthalpy (ΔH)Varies with temperature (entropically driven between 15-25°C)Isothermal Titration Calorimetry (ITC)[17][18][19]
Change in Entropy (ΔS)Varies with temperature (favorable between 15-25°C)Isothermal Titration Calorimetry (ITC)[17][18][19]
Change in Gibbs Free Energy (ΔG)Negative at all tested temperatures (2-40°C)Isothermal Titration Calorimetry (ITC)[17][20][21]
Stoichiometry (n)~0.98Isothermal Titration Calorimetry (ITC)[17][20][21]
Heat Capacity Change (ΔCp)~ -459.9 cal/mol·KIsothermal Titration Calorimetry (ITC)[17][20][21]

Experimental Protocols

The versatility of the biotin-streptavidin system is reflected in the wide range of experimental techniques that utilize this interaction. Below are detailed methodologies for key experiments.

Protocol 1: Biotinylation of Antibodies

This protocol describes the common method of labeling antibodies with biotin using an N-hydroxysuccinimide (NHS)-activated biotin reagent, which targets primary amines on the antibody.[2][22]

Materials:

  • Antibody to be biotinylated (at 1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-7.5)[22]

  • NHS-Biotin reagent

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine)

  • Desalting column or dialysis equipment for purification

Methodology:

  • Antibody Preparation: Ensure the antibody is in a buffer free of primary amines (e.g., Tris) and sodium azide, as these will compete with the biotinylation reaction.[22] Dialyze the antibody against PBS if necessary.

  • Biotin Reagent Preparation: Immediately before use, dissolve the NHS-Biotin in DMSO or DMF to a stock concentration of 10-20 mg/mL.[22]

  • Biotinylation Reaction: Add a 10-20 fold molar excess of the NHS-Biotin stock solution to the antibody solution.[22] Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.[22]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 10-30 minutes at room temperature.[1]

  • Purification: Remove excess, unreacted biotin by passing the solution through a desalting column or by dialysis against PBS.[22][23]

  • Quantification: Determine the concentration of the biotinylated antibody using a protein assay such as BCA or by measuring absorbance at 280 nm.

Protocol 2: Streptavidin-Based Pull-Down Assay

This protocol outlines the procedure for isolating a protein of interest and its binding partners from a complex mixture using a biotinylated bait protein and streptavidin-coated beads.[7][13]

Materials:

  • Cell lysate or protein mixture containing the target protein and its potential interactors

  • Biotinylated bait protein

  • Streptavidin-coated magnetic or agarose (B213101) beads[24]

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin for competitive elution)

  • Magnetic rack (for magnetic beads) or centrifuge (for agarose beads)

Methodology:

  • Bead Preparation: Resuspend the streptavidin beads and transfer the required amount to a microfuge tube.[24] Wash the beads three times with Binding/Wash Buffer, using the magnetic rack or centrifugation to pellet the beads between washes.[24]

  • Bait Protein Immobilization: Add the biotinylated bait protein to the washed beads and incubate for at least 30 minutes at room temperature or 4°C with gentle rotation to allow for binding.[24]

  • Washing: Pellet the beads and wash them three times with Binding/Wash Buffer to remove any unbound bait protein.

  • Protein Capture: Add the cell lysate or protein mixture to the beads with the immobilized bait protein. Incubate for 1-3 hours at 4°C with gentle rotation to allow the target protein and its interactors to bind to the bait.

  • Washing: Pellet the beads and wash them three to five times with Binding/Wash Buffer to remove non-specific binders. More stringent wash buffers can be used if high background is an issue.[25]

  • Elution: Elute the captured proteins from the beads. For downstream analysis by Western blotting, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes. For applications requiring the native protein, elution can be performed by incubating the beads with a high concentration of free biotin to competitively displace the biotinylated bait.

  • Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) with Streptavidin-Biotin Detection

This protocol describes a sandwich ELISA format that utilizes a biotinylated detection antibody and a streptavidin-enzyme conjugate for signal amplification.[26][27]

Materials:

  • 96-well microplate

  • Capture antibody

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Sample containing the antigen of interest

  • Biotinylated detection antibody

  • Streptavidin-Horseradish Peroxidase (HRP) or Streptavidin-Alkaline Phosphatase (AP) conjugate

  • Substrate for the enzyme (e.g., TMB for HRP, pNPP for AP)

  • Stop solution (e.g., H₂SO₄ for HRP, NaOH for AP)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Methodology:

  • Coating: Coat the wells of the microplate with the capture antibody diluted in a suitable buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Sample Incubation: Add the samples and standards to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Streptavidin-Enzyme Conjugate Incubation: Add the streptavidin-enzyme conjugate to each well and incubate for 20-30 minutes at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Addition: Add the enzyme substrate to each well and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Reading: Read the absorbance at the appropriate wavelength using a plate reader.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and the fundamental interaction.

Biotin_Streptavidin_Interaction streptavidin Streptavidin (Tetramer) Binding Pocket 1 Binding Pocket 2 Binding Pocket 3 Binding Pocket 4 complex Biotin-Streptavidin Complex streptavidin->complex High Affinity Binding biotin1 Biotin biotin1->streptavidin biotin2 Biotin biotin2->streptavidin biotin3 Biotin biotin3->streptavidin biotin4 Biotin biotin4->streptavidin

Biotin-Streptavidin 4:1 Binding Stoichiometry

ELISA_Workflow cluster_plate Microplate Well Capture Antibody Capture Antibody Antigen Antigen Capture Antibody->Antigen Binds Biotinylated Detection Antibody Biotinylated Detection Antibody Antigen->Biotinylated Detection Antibody Binds Streptavidin-HRP Streptavidin-HRP Biotinylated Detection Antibody->Streptavidin-HRP Binds Substrate Substrate Streptavidin-HRP->Substrate Catalyzes Colorimetric Signal Colorimetric Signal Substrate->Colorimetric Signal Produces

Sandwich ELISA Workflow with Biotin-Streptavidin Detection

Pull_Down_Workflow Streptavidin Bead Streptavidin Bead Biotinylated Bait Protein Biotinylated Bait Protein Streptavidin Bead->Biotinylated Bait Protein Binds Protein of Interest Protein of Interest Biotinylated Bait Protein->Protein of Interest Captures Elution Elution Biotinylated Bait Protein->Elution Interacting Proteins Interacting Proteins Protein of Interest->Interacting Proteins Co-precipitates Protein of Interest->Elution Interacting Proteins->Elution Analysis Analysis Elution->Analysis Leads to

Streptavidin-Based Pull-Down Assay Workflow

This in-depth guide provides a solid foundation for understanding and applying the biotin-streptavidin interaction. By leveraging the quantitative data, detailed protocols, and clear visual workflows, researchers can confidently and effectively integrate this powerful tool into their experimental designs.

References

The Role of Functionalized Lipids in Advancing Cell Biology and Drug Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate dance of cellular life is largely orchestrated on the fluid stage of the cell membrane, a dynamic mosaic of lipids and proteins. Understanding and manipulating these components is paramount to deciphering cellular processes and developing novel therapeutic strategies. Functionalized lipids, engineered with specific chemical moieties, have emerged as indispensable tools in this endeavor, offering unprecedented control and insight into the cellular world. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of functionalized lipids in cell studies, with a focus on their roles in drug delivery, cell signaling, and bio-imaging.

Core Concepts: The Versatility of Functionalized Lipids

Functionalized lipids are native lipid molecules that have been chemically modified to incorporate a specific functional group. This "functionalization" bestows unique properties upon the lipid, allowing it to serve as a probe, a targeting agent, or a responsive element within a biological system. The core strength of this technology lies in its ability to seamlessly integrate these modified lipids into cellular membranes and lipid-based nanoparticles, thereby providing a window into, and a means of influencing, cellular behavior.

Key Applications of Functionalized Lipids in Cellular Studies

The applications of functionalized lipids are vast and continue to expand. This guide will focus on three primary areas where they have made a significant impact:

  • Drug Delivery: Engineering lipid-based nanoparticles (LNPs), such as liposomes, with functionalized lipids can dramatically improve the efficacy and safety of therapeutic agents.

  • Cell Signaling: Functionalized lipids that mimic or interact with signaling molecules provide powerful tools to dissect complex signal transduction pathways.

  • Cellular Imaging: The incorporation of fluorescently tagged lipids allows for the real-time visualization of lipid trafficking, membrane dynamics, and organelle morphology.

Functionalized Lipids in Drug Delivery: Enhancing Therapeutic Efficacy

Lipid nanoparticles, particularly liposomes, are at the forefront of advanced drug delivery systems. Their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and lipophilic drugs make them ideal carriers. Functionalization of these LNPs with specific lipids can overcome critical challenges in drug delivery, such as poor stability, off-target effects, and inefficient cellular uptake.

PEGylated Lipids for Enhanced Stability and Circulation

Polyethylene glycol (PEG), a hydrophilic polymer, can be conjugated to lipids (e.g., DSPE-PEG) and incorporated into LNP formulations. This "PEGylation" creates a hydrated layer on the surface of the nanoparticle, which provides several advantages:

  • Steric Hindrance: The PEG layer sterically hinders the binding of opsonins (blood proteins), thereby reducing recognition and clearance by the mononuclear phagocyte system (MPS). This leads to a significantly prolonged circulation half-life of the LNP in the bloodstream.[1]

  • Improved Stability: PEGylation prevents the aggregation of LNPs, enhancing their stability in biological fluids and during storage.[2]

  • Reduced Immunogenicity: The "stealth" properties conferred by PEG can reduce the immunogenicity of the LNP formulation.[2]

Ligand-Functionalized Lipids for Targeted Delivery

To enhance the delivery of drugs to specific cells or tissues, LNPs can be decorated with targeting ligands. This is achieved by incorporating lipids that have been functionalized with molecules that bind to specific receptors overexpressed on the target cells. Common targeting ligands include:

  • Antibodies and Antibody Fragments: For targeting specific cell surface antigens.

  • Peptides: Such as RGD peptides for targeting integrins on tumor cells.

  • Aptamers: Single-stranded DNA or RNA molecules that can bind to a wide range of targets.

  • Small Molecules: Such as folate for targeting the folate receptor, which is often overexpressed in cancer cells.

This targeted approach increases the local concentration of the drug at the desired site, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[3]

pH-Sensitive Lipids for Endosomal Escape

A major hurdle in drug delivery is the entrapment of LNPs in endosomes following cellular uptake. To overcome this, pH-sensitive lipids can be incorporated into the LNP formulation. These lipids are designed to be stable at physiological pH (around 7.4) but undergo a conformational change in the acidic environment of the endosome (pH 5.0-6.5).[4][5] This conformational change disrupts the endosomal membrane, facilitating the release of the encapsulated drug into the cytoplasm where it can reach its target.[4][5]

Quantitative Data on Liposomal Drug Delivery Systems

The following table summarizes key quantitative parameters for liposomal formulations of two widely used chemotherapy drugs, Doxorubicin and Paclitaxel.

DrugLiposome CompositionEncapsulation Efficiency (%)Drug Loading (%)Release ProfileReference(s)
Doxorubicin HSPC:Chol:DSPE-PEG~90-98%10-20% (drug-to-lipid ratio)Sustained release over 24-48h[6][7]
Paclitaxel DPPC:Chol~86-93%1-5% (drug-to-lipid ratio)Biphasic release with an initial burst[2][4][8]

Probing Cell Signaling with Functionalized Lipids

Cell signaling pathways are complex networks that rely on the precise interaction of proteins and lipids. Functionalized lipids that mimic natural signaling lipids or that can be used to pull down interacting proteins are invaluable tools for elucidating these pathways.

Phosphoinositide Analogs in Studying the PI3K/Akt Pathway

Phosphoinositides are a class of lipids that play a central role in a multitude of signaling pathways, including the well-characterized PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival.[5][9] The phosphorylation of phosphatidylinositol (PI) at the 3, 4, and 5 positions of the inositol (B14025) headgroup generates various phosphoinositide species (PIPs), such as PI(3,4,5)P3 (PIP3), which act as docking sites for proteins containing pleckstrin homology (PH) domains, like the kinase Akt.[1]

The activation of receptor tyrosine kinases (RTKs) by growth factors leads to the recruitment and activation of PI3K at the plasma membrane. PI3K then phosphorylates PI(4,5)P2 to generate PIP3.[9] This accumulation of PIP3 at the membrane recruits Akt, leading to its activation and the subsequent phosphorylation of a plethora of downstream targets that regulate diverse cellular processes.[1]

PI3K_Akt_Pathway cluster_membrane Plasma Membrane GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PI(4,5)P2 PI3K->PIP2 Phosphorylates PIP3 PI(3,4,5)P3 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Targets Akt->Downstream Phosphorylates Response Cellular Response (Growth, Survival) Downstream->Response

PI3K/Akt Signaling Pathway
Biotinylated Lipids for Studying Protein-Lipid Interactions

Biotinylated lipids are powerful tools for identifying and characterizing lipid-binding proteins.[10] These lipids contain a biotin (B1667282) moiety that can be used for affinity purification. When incorporated into liposomes or cell membranes, biotinylated lipids can capture their interacting proteins. The strong and specific interaction between biotin and streptavidin allows for the efficient isolation of these protein-lipid complexes using streptavidin-coated beads. The captured proteins can then be identified by mass spectrometry.

Quantitative Data on Lipid-Binding Protein Interactions

The following table presents the dissociation constants (Kd) for the interaction of various SH2 domains with phosphoinositide-containing liposomes, highlighting the specificity of these interactions.

SH2 DomainTarget LipidDissociation Constant (Kd) (µM)Reference(s)
ZAP70 (C-terminal)PI(3,4,5)P30.15 ± 0.03[11][12]
SHP2 (N-terminal)PI(4,5)P20.45 ± 0.07[13]
PI3K p85α (N-terminal)PI(3,4,5)P30.08 ± 0.02[13]
PLCγ1 (N-terminal)PI(4,5)P20.22 ± 0.04[13]

Visualizing Cellular Dynamics with Fluorescent Lipids

Fluorescently labeled lipids are indispensable for visualizing a wide array of cellular processes in real-time. By incorporating a fluorophore, these lipid analogs allow for the direct observation of their localization, trafficking, and interaction with other cellular components using fluorescence microscopy techniques.

Common Fluorescent Lipid Probes

A variety of fluorophores can be conjugated to lipids, each with its own spectral properties. Some commonly used fluorescent lipid probes include:

  • NBD (Nitrobenzoxadiazole)-labeled lipids: Exhibit green fluorescence and are sensitive to the polarity of their environment.

  • Rhodamine-labeled lipids: Offer bright red fluorescence and good photostability.[14]

  • BODIPY (Boron-dipyrromethene)-labeled lipids: A versatile class of dyes with sharp emission peaks and high quantum yields, available in a range of colors.[][16]

Fluorescent Properties of Common Lipid Probes

The table below summarizes the key photophysical properties of some widely used fluorescent lipid probes.

FluorophoreLipid ConjugateExcitation Max (nm)Emission Max (nm)Quantum YieldReference(s)
NBDNBD-PE~460~5350.3-0.5
Rhodamine BRhodamine-DOPE~560~580~0.7[17][18][19]
BODIPY FLBODIPY FL C5-HPC~505~511>0.9[][16][20]
BODIPY 581/591BODIPY 581/591 C11~581~591~0.9[][16][20]

Advanced Methodologies: Click Chemistry and Photo-Crosslinking

To further expand the toolkit for studying lipid biology, advanced techniques such as click chemistry and photo-crosslinking have been adapted for use with functionalized lipids.

Metabolic Labeling with Clickable Lipids

"Click chemistry" refers to a set of biocompatible reactions that are rapid, specific, and high-yielding. Lipids can be functionalized with a "clickable" handle, such as an alkyne or an azide. These modified lipids can be fed to cells and incorporated into cellular membranes and lipid-containing molecules through metabolic pathways.[21] Following metabolic labeling, a complementary click-reactive probe, such as a fluorescent dye or a biotin tag, can be attached to the functionalized lipid, allowing for its visualization or purification.[22]

Click_Chemistry_Workflow AlkyneLipid Alkyne-functionalized Lipid Precursor Cells Cellular Metabolism AlkyneLipid->Cells LabeledLipid Metabolically Incorporated Lipid Cells->LabeledLipid ClickReaction Click Reaction (CuAAC) LabeledLipid->ClickReaction AzideProbe Azide-functionalized Probe (e.g., Fluorophore) AzideProbe->ClickReaction DetectedLipid Detected Lipid ClickReaction->DetectedLipid

Metabolic Labeling Workflow
Photo-Crosslinking for Capturing Lipid-Protein Interactions

Photo-crosslinking is a powerful technique for identifying direct and transient interactions between lipids and proteins in their native cellular environment.[23] Lipids can be functionalized with a photo-activatable group, such as a diazirine.[23] Upon exposure to UV light, the diazirine group forms a highly reactive carbene that can covalently crosslink to nearby molecules, effectively "trapping" any interacting proteins. These crosslinked complexes can then be isolated and the interacting proteins identified.

Photo_Crosslinking_Workflow PhotoLipid Photo-activatable Lipid Probe Membrane Cell Membrane Incubation PhotoLipid->Membrane UV UV Irradiation Membrane->UV Crosslink Covalent Crosslinking UV->Crosslink Lysis Cell Lysis & Purification Crosslink->Lysis Analysis Protein Identification (Mass Spectrometry) Lysis->Analysis

Photo-Crosslinking Workflow

Experimental Protocols

This section provides detailed methodologies for key experiments involving functionalized lipids.

Protocol for Liposome Preparation by Thin-Film Hydration

This is a common method for preparing multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

Materials:

  • Lipid(s) of choice (e.g., DPPC, Cholesterol, DSPE-PEG)

  • Chloroform (B151607) or a chloroform:methanol mixture

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Film Formation: a. Dissolve the desired lipids in chloroform or a chloroform:methanol mixture in a round-bottom flask. The final lipid concentration should be between 10-20 mg/mL. b. Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm. c. A thin, uniform lipid film should form on the inner surface of the flask. d. Further dry the film under a stream of nitrogen or argon gas to remove any residual solvent. For complete removal, place the flask under high vacuum for at least 2 hours.

  • Hydration: a. Add the aqueous hydration buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration. b. Agitate the flask by vortexing or manual shaking to disperse the lipid film. The hydration should be performed at a temperature above the Tm of the lipids. This will result in the formation of MLVs.

  • Sizing (Extrusion): a. To obtain vesicles of a defined size, the MLV suspension is subjected to extrusion. b. Assemble the extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm). c. Load the MLV suspension into one of the extruder syringes. d. Pass the lipid suspension through the membrane by pushing the plunger. Repeat this process for an odd number of passes (e.g., 11 or 21 times) to ensure a homogenous size distribution. e. The resulting suspension contains LUVs of a size determined by the membrane pore size.

Protocol for Protein-Lipid Overlay Assay

This assay is a simple and effective method for screening the binding of a protein to various lipids.

Materials:

  • Lipids of interest dissolved in an appropriate solvent

  • Nitrocellulose or PVDF membrane

  • Purified protein of interest (with an epitope tag, e.g., His-tag, GST-tag)

  • Blocking buffer (e.g., 3% BSA in TBST)

  • Primary antibody against the epitope tag

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Lipid Spotting: a. Spot small volumes (1-2 µL) of the lipid solutions onto a nitrocellulose or PVDF membrane. Allow the solvent to evaporate completely between applications. b. Include positive and negative lipid controls.

  • Blocking: a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific protein binding.

  • Protein Incubation: a. Incubate the membrane with a solution of the purified protein of interest in blocking buffer (typically 0.5-1 µg/mL) overnight at 4°C with gentle agitation.

  • Washing: a. Wash the membrane extensively with TBST (e.g., 3 x 10 minutes) to remove unbound protein.

  • Antibody Incubation: a. Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature. b. Wash the membrane with TBST (3 x 10 minutes). c. Incubate the membrane with the HRP-conjugated secondary antibody diluted in TBST for 1 hour at room temperature. d. Wash the membrane with TBST (3 x 10 minutes).

  • Detection: a. Incubate the membrane with a chemiluminescence substrate according to the manufacturer's instructions. b. Image the membrane using a chemiluminescence detection system. The presence of a spot indicates binding of the protein to the corresponding lipid.

Conclusion

Functionalized lipids represent a cornerstone of modern cell biology and drug development research. Their ability to be tailored with specific chemical functionalities provides an unparalleled platform for dissecting complex cellular processes and for engineering sophisticated therapeutic delivery systems. As our understanding of lipid biology deepens and new chemical tools are developed, the applications of functionalized lipids will undoubtedly continue to expand, opening up new avenues for scientific discovery and clinical innovation.

References

The Role of 18:1 Biotinyl PE in Model Membranes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 18:1 Biotinyl Phosphatidylethanolamine (18:1 Biotinyl PE), a versatile tool in the study of model membranes. We will delve into its properties, applications, and the experimental methodologies that leverage this biotinylated lipid to mimic and probe complex biological processes at the membrane interface.

Introduction to this compound

This compound is a functionalized phospholipid that incorporates a biotin (B1667282) molecule at its headgroup. The "18:1" designation refers to the oleoyl (B10858665) acyl chains, each containing 18 carbon atoms and a single double bond, which confer fluidity to the lipid bilayer. The biotin moiety allows for highly specific and strong non-covalent interactions with avidins, such as streptavidin and neutravidin, making it an invaluable anchor for immobilizing biomolecules on the surface of model membranes. This powerful molecular tool enables researchers to construct well-defined experimental systems to study a wide array of membrane-related phenomena.

Physicochemical Properties of this compound

The unique characteristics of this compound make it suitable for a variety of applications in model membrane systems.

PropertyValueReference
Molecular Formula C51H91N3O10PNaS[1]
Molecular Weight 992.311 g/mol [1]
Acyl Chains 2x 18:1 (Oleoyl)[2]
Purity >99%[1]
Storage Temperature -20°C[1]

Applications in Model Membrane Systems

The primary application of this compound revolves around the specific and high-affinity interaction between biotin and avidin (B1170675) proteins (Streptavidin, NeutrAvidin)[3]. This interaction is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range[4]. This robust binding is exploited to:

  • Immobilize Proteins and Ligands: By incorporating this compound into liposomes, supported lipid bilayers (SLBs), or nanodiscs, researchers can create a surface that specifically captures streptavidin or neutravidin. These proteins, in turn, can be used as a bridge to immobilize other biotinylated molecules, such as proteins, peptides, or nucleic acids, onto the membrane surface[5][6].

  • Study Receptor-Ligand Interactions: Model membranes functionalized with this compound can be used to present ligands in a controlled orientation and density, facilitating the study of their interactions with receptors reconstituted into another membrane or on the surface of cells[7].

  • Mimic Cell-Cell Adhesion: By tethering adhesion molecules to the surface of biotinylated liposomes, it is possible to create simplified models to investigate the biophysics of cell adhesion.

  • Develop Biosensors: The specific binding of analytes to ligands immobilized on a biotinylated model membrane can be detected using various techniques, such as surface plasmon resonance (SPR) or quartz crystal microbalance-dissipation (QCM-D)[8].

  • Drug Delivery Systems: Biotinylated liposomes can be used for targeted drug delivery to cells or tissues that have been pre-targeted with an avidin-conjugated antibody[9].

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of experiments using this compound. Below are representative protocols for the preparation of common model membrane systems.

Preparation of Biotinylated Liposomes (LUVs) by Extrusion

This protocol describes the formation of large unilamellar vesicles (LUVs) containing this compound.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform (B151607)

  • 18:1 Biotinyl Cap PE in chloroform

  • Chloroform

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas stream

Procedure:

  • Lipid Film Formation:

    • In a clean round-bottom flask, mix the desired lipids in chloroform. A common molar ratio is 99 mol% DOPC and 1 mol% 18:1 Biotinyl Cap PE[10].

    • Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under a gentle stream of nitrogen gas for at least 30 minutes to remove any residual solvent[10][11]. For complete removal, drying under vacuum overnight is recommended[12].

  • Hydration:

    • Add the desired hydration buffer to the flask. The final lipid concentration is typically between 1 and 5 mg/mL[10].

    • Hydrate the lipid film by vortexing or gentle agitation for 30-60 minutes. The solution will appear milky[10].

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm)[10].

    • Transfer the hydrated lipid suspension to one of the syringes of the extruder.

    • Pass the lipid suspension through the membrane a specific number of times (e.g., 11-21 times) to form unilamellar vesicles of a defined size[10].

  • Storage:

    • Store the prepared liposomes at 4°C. They are typically stable for several days to a week[10].

Formation of a Supported Lipid Bilayer (SLB)

This protocol outlines the creation of a biotinylated SLB on a solid support, such as glass or silica (B1680970).

Materials:

  • Biotinylated LUVs (prepared as described above)

  • Solid support (e.g., glass coverslip, silica sensor)

  • Piranha solution (3:1 mixture of sulfuric acid and hydrogen peroxide - Caution: extremely corrosive )

  • Ultrapure water

  • Buffer (e.g., PBS)

Procedure:

  • Substrate Cleaning:

    • Clean the glass or silica substrate thoroughly. A common method is to immerse the substrate in piranha solution for 10-20 minutes, followed by extensive rinsing with ultrapure water[12][13].

    • Dry the substrate with a stream of nitrogen.

  • SLB Formation:

    • Place the cleaned substrate in a chamber or flow cell.

    • Add the biotinylated LUV suspension to the substrate. The vesicles will adsorb to the hydrophilic surface, rupture, and fuse to form a continuous lipid bilayer.

    • Incubate for 30-60 minutes to allow for complete bilayer formation.

    • Gently rinse the surface with buffer to remove excess vesicles.

Quantitative Data and Analysis

The incorporation of this compound allows for quantitative analysis of molecular interactions at the membrane surface.

Molar Ratios for Optimal Functionality

The molar percentage of this compound in the lipid mixture is a critical parameter that influences the density of binding sites and can affect membrane properties.

Molar % of this compoundApplicationKey FindingsReference
0.1 mol%Liposome binding to avidin beadsEnhanced binding in phase-separated vesicles compared to uniform vesicles.[7]
0.2 mol%Incorporation into EV-liposome hybridsSuccessful incorporation confirmed by flow cytometry with streptavidin-PE staining.[11]
1 mol%Liposome preparation for supported lipid bilayersStandard concentration for creating functionalized SLBs for T-cell activation studies.[10]
10 mol%Actin attachment to lipid membranesConsidered a "strong" membrane attachment condition for actin networks.[14]
0.01 mol%Mass-sensitive particle tracking on SLBsSufficient for attaching streptavidin as a linker for mass calibration with biotinylated proteins.[15]
Binding Kinetics of Streptavidin to Biotinylated Membranes

The kinetics of the streptavidin-biotin interaction at the membrane surface can be measured using techniques like Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance with Dissipation (QCM-D).

ParameterValueMethodReference
Association Rate Constant (k_on) 3.0 x 10^6 - 4.5 x 10^7 M⁻¹s⁻¹Droplet Microfluidics with FRET[16]
Dissociation Rate Constant (k_off) 3.10 ± 0.07 x 10⁻⁵ s⁻¹Silicon Nanowire Biosensors[4]
Equilibrium Dissociation Constant (K_D) 56 fMSilicon Nanowire Biosensors[4]

Visualizing Experimental Workflows and Signaling Pathways

Graphviz diagrams can be used to visualize the logical flow of experiments and the principles of signal transduction in these model systems.

Experimental Workflow for Protein Immobilization on a Supported Lipid Bilayer

experimental_workflow cluster_prep Model Membrane Preparation cluster_binding Protein Immobilization & Analysis lipids DOPC + this compound in Chloroform film Dry Lipid Film lipids->film Evaporation luvs Biotinylated LUVs (Hydration & Extrusion) film->luvs Hydration & Extrusion slb Supported Lipid Bilayer (SLB) on Solid Support luvs->slb Vesicle Fusion streptavidin Streptavidin Solution slb->streptavidin Binding biotin_protein Biotinylated Target Protein streptavidin->biotin_protein Binding analysis Analysis (e.g., SPR, Microscopy) biotin_protein->analysis

Caption: Workflow for immobilizing a target protein on an SLB.

Simplified Signaling Cascade using a Synthetic Receptor

This diagram illustrates a conceptual transmembrane signaling event in an artificial cell, where an external signal triggers an internal enzymatic reaction. This can be modeled using biotinylated liposomes to anchor components of the signaling pathway.

signaling_pathway cluster_membrane Liposome Membrane (with this compound) receptor Synthetic Receptor (Immobilized via Biotin-Avidin) messenger Intra-liposomal Messenger Release receptor->messenger Triggers external_signal External Signal (e.g., Enzyme) external_signal->receptor Activation enzyme Encapsulated Inactive Enzyme messenger->enzyme Activates product Fluorescent Product enzyme->product Converts substrate Encapsulated Substrate substrate->enzyme

Caption: A synthetic transmembrane signaling cascade in a liposome.

Conclusion

This compound is a cornerstone lipid for constructing functionalized model membranes. Its ability to specifically and strongly bind avidins provides a versatile platform for the controlled assembly of biomolecules at the lipid-water interface. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute sophisticated experiments aimed at unraveling the complexities of membrane biology. The continued application of this powerful tool will undoubtedly lead to further advancements in our understanding of cellular processes and the development of novel therapeutic strategies.

References

An In-depth Technical Guide to the Fundamental Uses of 18:1 Biotinyl PE in Biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Applications of 18:1 Biotinyl PE

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl), commonly known as this compound, is a versatile phospholipid analog that has become an indispensable tool in modern biochemistry and cell biology. Its unique structure, featuring a hydrophilic biotin (B1667282) headgroup attached to a lipid backbone, allows for the specific and high-affinity binding of avidin (B1170675) or streptavidin. This property is leveraged to anchor a wide array of molecules to lipid bilayers, facilitating the study of membrane-associated phenomena.

The fundamental principle behind the use of this compound lies in the exceptionally strong and stable non-covalent interaction between biotin (Vitamin B7) and the proteins avidin or streptavidin. This interaction, with a dissociation constant (Kd) in the order of 10⁻¹⁵ M, is one of the strongest known in nature, making it an ideal molecular tether.[1] By incorporating this compound into artificial lipid systems such as liposomes and supported lipid bilayers, researchers can create functionalized surfaces for a variety of applications. These include investigating protein-lipid interactions, assembling model cell membranes, and developing targeted drug delivery systems.[2][3]

The 18:1 oleoyl (B10858665) acyl chains of the phospholipid ensure its stable integration into lipid bilayers composed of other unsaturated or saturated lipids, maintaining the fluidity and integrity of the membrane. The "Cap" version of Biotinyl PE includes a six-carbon spacer arm, which can alleviate steric hindrance and improve the accessibility of the biotin moiety for binding to streptavidin, especially when other large molecules are present in the membrane.[4]

Key Applications in Biochemical Research

The primary applications of this compound can be categorized as follows:

  • Formation of Functionalized Liposomes and Nanoparticles: Incorporation of this compound into liposomes allows for their surface functionalization with streptavidin-conjugated molecules, such as antibodies, enzymes, or nucleic acids. This is particularly useful for targeted drug delivery, where biotinylated liposomes can be directed to specific cells or tissues.[2][5] These functionalized vesicles are also employed in various bioassays, including immunoassays and diagnostic tools.[6]

  • Assembly of Supported Lipid Bilayers (SLBs): SLBs are model membranes formed on a solid support, providing a platform to study membrane proteins and cell-surface interactions in a controlled environment.[7][8] this compound is used to anchor proteins and other molecules to the SLB surface via a streptavidin bridge, enabling the study of cell adhesion, signal transduction, and immune synapse formation.[3][9]

  • Protein-Lipid Interaction Studies: The avidin-biotin linkage provides a robust method to immobilize lipid-binding proteins onto a membrane surface for quantitative analysis.[10] Techniques such as flow cytometry and surface plasmon resonance can be used to measure the binding kinetics and affinities of proteins to membranes containing specific lipids of interest.[11][12]

  • Flow Cytometry Analysis of Liposomes: Biotinylated liposomes can be readily detected and quantified using flow cytometry.[2][13] By incubating the liposomes with fluorescently labeled streptavidin, researchers can analyze liposome (B1194612) populations, assess their binding to cells, and monitor their uptake.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in various applications, compiled from experimental protocols and research articles.

Application Parameter Value/Range Reference
Liposome FormulationMolar percentage of this compound0.1 - 2 mol%[13][14][15]
Lipid Concentration for Preparation0.25 mg/mL - 5 mM[14][15]
Streptavidin BindingStreptavidin Incubation Time10 - 30 minutes[14]
Streptavidin Concentration100 µg per µmole of lipid[14]
Supported Lipid Bilayer (SLB) FormationMolar percentage of this compound1 - 2 mol%[3][16]
Liposome Concentration for SLB formation0.1 - 1 mg/mL[17]
Flow CytometryMolar percentage of 18:1 Biotinyl Cap PE in hybrids0.2 mol%[2][13]
Streptavidin-PE for stainingVaries; requires titration[2][13]

Experimental Protocols

Preparation of Biotinylated Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing small unilamellar vesicles (SUVs) containing this compound.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other desired lipids in chloroform (B151607)

  • This compound in chloroform

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen gas stream

Procedure:

  • In a round-bottom flask, combine the desired lipids and this compound (typically 0.5-2 mol%) dissolved in chloroform.

  • Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film by adding the desired buffer and vortexing vigorously. The final lipid concentration is typically between 1 and 5 mg/mL.

  • The resulting suspension of multilamellar vesicles (MLVs) is then subjected to at least 11 extrusion cycles through a polycarbonate membrane of a defined pore size (e.g., 100 nm) using a mini-extruder. This will produce a homogenous population of SUVs.

  • Store the prepared biotinylated liposomes at 4°C.

Formation of a Supported Lipid Bilayer (SLB) with Biotinylated Lipids

This protocol outlines the formation of an SLB on a clean glass surface.

Materials:

  • Biotinylated liposome suspension (prepared as described above)

  • Clean glass coverslips or slides

  • Piranha solution (3:1 mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION REQUIRED ) or other suitable cleaning agent

  • Buffer (e.g., PBS)

  • Streptavidin solution

  • Biotinylated protein of interest

Procedure:

  • Thoroughly clean the glass substrate. A common method is immersion in piranha solution for 10-15 minutes, followed by extensive rinsing with ultrapure water.

  • Dry the clean glass under a stream of nitrogen.

  • Assemble a flow cell using the cleaned glass slide.

  • Introduce the biotinylated liposome suspension (typically 0.1-0.5 mg/mL in a buffer containing Ca²⁺ to promote fusion) into the flow cell and incubate for 30-60 minutes at room temperature.

  • Wash the flow cell extensively with buffer to remove excess, non-fused vesicles. A continuous, fluid lipid bilayer should now be formed on the glass surface.

  • To functionalize the SLB, introduce a solution of streptavidin (e.g., 10 µg/mL) and incubate for 20-30 minutes.

  • Wash away unbound streptavidin with buffer.

  • Introduce the biotinylated protein of interest to be anchored to the SLB via the streptavidin bridge.

Streptavidin-Biotinylated Liposome Binding Assay via Flow Cytometry

This protocol details the detection and relative quantification of biotinylated liposomes using flow cytometry.

Materials:

  • Biotinylated liposome suspension

  • Streptavidin conjugated to a fluorophore (e.g., Streptavidin-Phycoerythrin, SA-PE)

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Dilute the biotinylated liposome suspension in flow cytometry buffer to an appropriate concentration for analysis (this may require optimization).

  • Add the fluorescently labeled streptavidin conjugate to the diluted liposome suspension. The optimal concentration of the streptavidin conjugate should be determined by titration to ensure saturation of binding sites and minimize non-specific binding.

  • Incubate the mixture for 15-30 minutes at room temperature, protected from light.

  • Analyze the sample on a flow cytometer, detecting the fluorescence of the streptavidin conjugate.

  • Use non-biotinylated liposomes as a negative control to determine the level of non-specific binding of the streptavidin conjugate.

Visualizations

Experimental Workflow for Biotinylated Liposome Preparation and Functionalization

Liposome_Preparation cluster_prep Liposome Preparation cluster_func Functionalization lipid_mix 1. Mix Lipids and This compound in Chloroform film_formation 2. Form Thin Lipid Film lipid_mix->film_formation hydration 3. Hydrate Film to form MLVs film_formation->hydration extrusion 4. Extrude to form SUVs hydration->extrusion biotin_lipo Biotinylated Liposomes extrusion->biotin_lipo add_strep 5. Add Streptavidin strep_lipo Streptavidin-coated Liposomes add_strep->strep_lipo add_biotin_mol 6. Add Biotinylated Molecule strep_lipo->add_biotin_mol func_lipo Functionalized Liposomes add_biotin_mol->func_lipo

Caption: Workflow for creating and functionalizing biotinylated liposomes.

Signaling Pathway for Protein Recruitment to a Supported Lipid Bilayer

SLB_Protein_Recruitment cluster_SLB Supported Lipid Bilayer SLB DOPC Bilayer with This compound streptavidin Streptavidin SLB->streptavidin Biotin-Avidin Interaction biotin_protein Biotinylated Protein X streptavidin->biotin_protein Biotin-Avidin Interaction interacting_protein Protein Y biotin_protein->interacting_protein Protein-Protein Interaction

Caption: Anchoring and interaction of proteins on an SLB.

Logical Flow of a Liposome-Based Flow Cytometry Assay

Flow_Cytometry_Assay start Start with Biotinylated Liposomes stain Incubate with Fluorescent Streptavidin start->stain analyze Analyze on Flow Cytometer stain->analyze gate Gate on Fluorescent Events analyze->gate quantify Quantify Liposome Population gate->quantify

Caption: Steps in a flow cytometry assay for biotinylated liposomes.

References

Methodological & Application

Utilizing 18:1 Biotinyl PE for Targeted Liposomal Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic therapeutic agents. Their biocompatibility and tunable properties make them ideal drug delivery vehicles. The incorporation of functionalized lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (18:1 Biotinyl PE), into the liposomal membrane enables active targeting to specific cells or tissues. This is achieved through the high-affinity, non-covalent interaction between biotin (B1667282) and streptavidin (or avidin), a cornerstone of many biotechnological applications.[1] This document provides detailed application notes and experimental protocols for the preparation and characterization of biotinylated liposomes incorporating this compound.

Principle of Biotinylated Liposome (B1194612) Targeting

The targeting strategy relies on the remarkably strong and specific interaction between biotin (Vitamin H) and streptavidin. By incorporating this compound into the liposome bilayer, the biotin moiety is displayed on the vesicle surface. These biotinylated liposomes can then be used in a pre-targeting approach. In this strategy, a streptavidin-conjugated targeting ligand (e.g., an antibody specific to a cancer cell receptor) is administered first and allowed to accumulate at the target site. Subsequently, the biotinylated liposomes, carrying the therapeutic payload, are administered and will bind to the streptavidin at the target location, leading to localized drug delivery and reduced off-target effects.

Applications of this compound in Liposomes

The use of this compound in liposomal formulations offers a versatile platform for various biomedical applications:

  • Targeted Drug Delivery: Delivering chemotherapeutics, anti-inflammatory agents, or gene therapies directly to diseased cells or tissues, enhancing efficacy and minimizing systemic toxicity.[1]

  • Medical Imaging: Attaching imaging agents to biotinylated liposomes for the visualization of specific biological targets in diagnostics.[1]

  • Biosensors and Diagnostics: Serving as a capture surface for streptavidin-labeled biomolecules in various analytical assays.[1]

  • Oral Drug Delivery: Studies have shown that biotinylation can enhance the oral bioavailability of encapsulated drugs like insulin (B600854) by facilitating absorption through receptor-mediated endocytosis.[2][3]

Experimental Protocols

Protocol 1: Preparation of Biotinylated Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar biotinylated liposomes using the well-established thin-film hydration method followed by extrusion to control vesicle size.[4][5]

Materials:

  • Main structural lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • This compound

  • Cholesterol (optional, for membrane stabilization)

  • Chloroform and Methanol (HPLC grade)

  • Hydration buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids (e.g., DOPC, cholesterol, and this compound in a molar ratio of 55:40:5) in a chloroform:methanol (2:1 v/v) solvent mixture.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 65°C).

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[6]

  • Hydration:

    • Add the hydration buffer (pre-warmed to the same temperature as the water bath) to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration.

    • Rotate the flask in the water bath for 1-2 hours to allow the lipid film to hydrate (B1144303) and form multilamellar vesicles (MLVs). Vigorous shaking or vortexing can aid this process.[6]

  • Extrusion (Size Reduction):

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Force the suspension through the membrane multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs) with a more uniform size distribution.[7]

  • Purification (Optional):

    • To remove unencapsulated material, the liposome suspension can be purified by size exclusion chromatography or dialysis.

Protocol 2: Characterization of Biotinylated Liposomes

1. Size and Zeta Potential Analysis:

  • Method: Dynamic Light Scattering (DLS) is used to determine the mean hydrodynamic diameter and polydispersity index (PDI) of the liposomes. Laser Doppler Electrophoresis is used to measure the zeta potential, which indicates the surface charge and stability of the liposomal suspension.[2]

  • Procedure: Dilute a small aliquot of the liposome suspension in the hydration buffer and analyze using a suitable instrument (e.g., Zetasizer).

2. Morphological Characterization:

  • Method: Cryogenic Transmission Electron Microscopy (Cryo-TEM) provides direct visualization of the liposome morphology, including size, shape, and lamellarity.[2]

  • Procedure: A small drop of the liposome suspension is applied to a TEM grid, vitrified in liquid ethane, and imaged under cryogenic conditions.

3. Quantification of Biotin Incorporation (HABA Assay):

  • Principle: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method to quantify the amount of biotin incorporated into the liposomes. HABA binds to avidin (B1170675), producing a colored complex with a specific absorbance. Biotin has a higher affinity for avidin and will displace the HABA, causing a decrease in absorbance that is proportional to the amount of biotin present.[8][9]

  • Materials:

    • HABA/Avidin pre-mixed solution or individual reagents

    • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

    • Biotinylated liposome sample (purified to remove free biotin)

    • Control (non-biotinylated) liposomes

  • Procedure (Microplate Format):

    • Add 180 µL of the HABA/Avidin solution to each well of a 96-well plate.

    • Measure the initial absorbance at 500 nm.

    • Add 20 µL of the biotinylated liposome sample to the wells.

    • Incubate for a short period (e.g., 5-10 minutes) with gentle shaking.

    • Measure the final absorbance at 500 nm.

    • The change in absorbance is used to calculate the biotin concentration based on a standard curve or the molar extinction coefficient of the HABA-avidin complex.[10][11]

Quantitative Data Summary

The following tables summarize typical quantitative data for biotinylated liposomes. The exact values will depend on the specific lipid composition, preparation method, and experimental conditions.

Table 1: Example Lipid Compositions for Biotinylated Liposomes

FormulationMain Lipid (mol%)Cholesterol (mol%)This compound (mol%)Other (mol%)Reference
F1 DLin-MC3-DMA (30)35.51.5 (Biotinyl Cap PE)DPPC (30), DMG-PEG (3)[1]
F2 DPPC (100)200.25 (Biotinoyl-DPPE)GM1 (6)[4]
F3 DOTAP--DOPE[12]

Table 2: Typical Physicochemical Characteristics of Biotinylated Liposomes

FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Liposomes ~150 (DLS), ~100 (NTA)~0.2Slightly positive~80 (siRNA)[1][13]
LipDOPE-siHSV 133 ± 20.19 ± 0.023.3 ± 0.2High (siHSV)[2]

Visualizing Workflows and Pathways

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_app Application A Lipid Dissolution (DOPC, Cholesterol, this compound) B Thin Film Formation (Rotary Evaporation) A->B C Hydration (Aqueous Buffer) B->C D Extrusion (Size Reduction) C->D E Size & Zeta Potential (DLS) D->E F Morphology (Cryo-TEM) D->F G Biotin Quantification (HABA Assay) D->G H Biotinylated Liposomes D->H I Streptavidin-Targeting Ligand Complex H->I Binding J Targeted Drug Delivery I->J

targeting_pathway cluster_systemic Systemic Circulation cluster_target Target Tissue A Biotinylated Liposome (with Drug) C Target Cell (e.g., Cancer Cell) A->C Biotin-Streptavidin Binding B Streptavidin-Antibody Conjugate B->C Antibody binds to receptor D Receptor E Internalization & Drug Release C->E

Troubleshooting

Problem Possible Cause Solution
Low Encapsulation Efficiency Poor hydration of lipid film; Drug properties (e.g., low solubility)Ensure complete solvent removal and hydrate above the lipid transition temperature. Optimize drug-to-lipid ratio.
Large and Polydisperse Liposomes Incomplete extrusion; AggregationIncrease the number of extrusion cycles. Check for appropriate lipid composition and buffer ionic strength.
Liposome Instability (Aggregation/Fusion) Inappropriate surface charge; Storage conditionsAdjust the lipid composition to include charged lipids. Store liposomes at 4°C and avoid freezing.[]
Inconsistent HABA Assay Results Presence of free biotin; Incorrect bufferPurify liposomes thoroughly before the assay. Ensure the buffer does not contain interfering substances like potassium.[10]

Conclusion

The incorporation of this compound into liposomes provides a robust and versatile platform for targeted drug delivery and other biomedical applications. By following the detailed protocols for preparation and characterization outlined in this document, researchers can develop effective and well-defined biotinylated liposomal formulations. The quantitative data and troubleshooting guide further support the successful implementation of this technology in a research and development setting.

References

Application Notes: Protocol for Incorporating 18:1 Biotinyl PE into Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of biotin-conjugated lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (18:1 Biotinyl PE), into the bilayer of lipid vesicles (liposomes) is a cornerstone technique for a multitude of biomedical applications. This modification leverages the exceptionally strong and specific non-covalent interaction between biotin (B1667282) and avidin (B1170675) proteins (including streptavidin and NeutrAvidin™).[1][2] The resulting biotin-functionalized vesicles are invaluable tools for targeted drug delivery, diagnostic assays, and the immobilization of vesicles onto surfaces for biosensor applications.[][4][5] By presenting biotin on the vesicle surface, researchers can conjugate a wide array of streptavidin-linked molecules, such as antibodies, enzymes, or imaging agents, to the vesicle exterior with high efficiency and control.[4]

This document provides a detailed protocol for the preparation and characterization of unilamellar vesicles incorporating this compound using the robust and widely adopted thin-film hydration followed by extrusion method.[6][7]

Experimental Protocols

Protocol 1: Vesicle Preparation via Thin-Film Hydration and Extrusion

This protocol is the most common method for producing homogeneous, unilamellar vesicles of a controlled size.[6][8] It involves creating a thin, dry film of lipids, which is then hydrated with an aqueous buffer to form multilamellar vesicles (MLVs). These MLVs are subsequently extruded through polycarbonate membranes to yield large unilamellar vesicles (LUVs) with a defined diameter.[7][9]

Materials and Reagents:

  • Primary phospholipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC; or 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • Cholesterol

  • This compound (e.g., Avanti Polar Lipids #870273)

  • Organic Solvent: Chloroform or a chloroform:methanol mixture (e.g., 2:1, v/v)[8]

  • Hydration Buffer: Phosphate-buffered saline (PBS), HEPES-buffered saline (HBS), or other desired aqueous buffer.

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Nitrogen or Argon gas stream

  • Vacuum pump/desiccator

  • Lipid extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes (gas-tight)

  • Heating block or water bath for extruder

Methodology:

  • Lipid Mixture Preparation:

    • In a clean glass round-bottom flask, combine the desired lipids (e.g., POPC, Cholesterol, and this compound) from stock solutions. See Table 1 for example formulations.

    • Ensure the lipids are completely dissolved in the organic solvent to form a clear, homogeneous mixture.[10]

  • Thin Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature that facilitates evaporation but does not degrade the lipids (typically 25-40°C).

    • Rotate the flask and apply a vacuum to evaporate the organic solvent. A thin, uniform lipid film should form on the inner surface of the flask.

    • Once the bulk solvent is removed, continue to apply the vacuum for at least 2 hours (or overnight) to remove any residual solvent.[10] A dry, hazy film should be visible.

  • Lipid Film Hydration:

    • Add the desired volume of aqueous hydration buffer to the flask containing the dry lipid film. The buffer should be pre-warmed to a temperature above the highest phase transition temperature (Tc) of the lipids in the mixture.[8][11]

    • Agitate the flask to hydrate (B1144303) the lipid film. This can be done by gentle rotation or vortexing. This process results in the formation of heterogeneous, multilamellar vesicles (MLVs).[8]

    • Allow the lipid suspension to hydrate for at least 1 hour above the Tc, with intermittent agitation.[8]

  • Vesicle Sizing by Extrusion:

    • Assemble the lipid extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. Pre-heat the extruder assembly to the same temperature as the hydration buffer.

    • Load the MLV suspension into one of the syringes.

    • Forcefully pass the lipid suspension through the membrane from one syringe to the other.[6]

    • Repeat this extrusion process an odd number of times (e.g., 11 to 21 passes) to ensure a uniform size distribution. The final vesicle suspension should appear more translucent than the initial MLV suspension.

    • The resulting suspension contains large unilamellar vesicles (LUVs) with incorporated this compound. Store the vesicles at 4°C. For long-term storage, the stability will depend on the lipid composition.

Protocol 2: Characterization of Biotinylated Vesicles

A. Vesicle Size and Polydispersity Analysis

  • Method: Dynamic Light Scattering (DLS) is a standard technique used to determine the mean hydrodynamic diameter and the Polydispersity Index (PDI) of the vesicle population.[12]

  • Procedure: Dilute a small aliquot of the vesicle suspension in the hydration buffer. Analyze the sample using a DLS instrument.

  • Expected Outcome: For vesicles extruded through a 100 nm membrane, the mean diameter should be approximately 100-120 nm with a PDI value below 0.2, indicating a monodisperse population.

B. Confirmation of Biotin Accessibility (HABA/Avidin Assay)

  • Principle: This colorimetric assay confirms the presence of accessible biotin on the vesicle surface. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) dye binds to avidin, producing a distinct absorbance at 500 nm. Biotin has a much higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance that is proportional to the amount of biotin present.[12][13]

  • Procedure:

    • Prepare an avidin/HABA solution and measure its initial absorbance at 500 nm (A_initial).[14]

    • Add a known volume of the biotinylated vesicle suspension to the cuvette and mix.

    • Allow the solution to incubate for a few minutes until the reading stabilizes.

    • Measure the final absorbance at 500 nm (A_final).[13]

  • Expected Outcome: A significant decrease in absorbance from A_initial to A_final confirms that the biotin on the vesicles is accessible and capable of binding to avidin. Control vesicles without this compound should show no significant change in absorbance.

Data Presentation

Table 1: Example Lipid Formulations for Biotinylated Vesicles

Formulation IDPrimary Lipid (mol%)Cholesterol (mol%)This compound (mol%)Intended Use
BV-Std-0.5 POPC (64.5%)35%0.5%Standard surface functionalization, baseline studies
BV-High-2.0 DOPC (63%)35%2.0%High-density labeling for signal amplification assays[15]
BV-Low-0.1 DPPC (64.9%)35%0.1%Studies requiring minimal surface perturbation[9]
BV-PEG-1.5 DOPC (58.5%)35%1.5%"Stealth" vesicles for in-vivo applications[15][16]

Note: Molar percentages can be adjusted based on experimental requirements. PEG-DSPE is a common choice for creating "stealth" vesicles with reduced clearance in vivo.

Table 2: Typical Vesicle Characterization Data (Post-extrusion through 100 nm membrane)

ParameterExpected ValueMethod
Mean Hydrodynamic Diameter 100 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Biotin Accessibility Positive (Absorbance decrease)HABA/Avidin Assay
Zeta Potential Variable (depends on lipid headgroups)Laser Doppler Velocimetry

Mandatory Visualization

G cluster_prep Vesicle Preparation cluster_char Characterization & Use prep1 1. Lipid Dissolution (POPC, Cholesterol, Biotinyl PE in Chloroform) prep2 2. Thin Film Formation (Rotary Evaporation) prep1->prep2 Remove Solvent prep3 3. Hydration (Aqueous Buffer, T > Tc) prep2->prep3 Add Buffer prep4 4. Extrusion (100 nm Membrane, 21 passes) prep3->prep4 Size Reduction char1 5. Characterization (DLS, HABA Assay) prep4->char1 final Biotinylated LUVs (~110 nm) char1->final

Caption: Experimental workflow for preparing and characterizing biotinylated vesicles.

G vesicle Biotinylated Vesicle Lipid Bilayer This compound strep Streptavidin Conjugate Streptavidin Protein Functional Moiety (e.g., Antibody, Fluorophore, Enzyme) vesicle:f1->strep:f0 High-Affinity Binding (Kd ~ 10⁻¹⁵ M)

Caption: Interaction between a biotinylated vesicle and a streptavidin conjugate.

References

Application Note: Utilizing 18:1 Biotinyl PE for High-Affinity Protein Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (18:1 Biotinyl PE) is a versatile biotinylated phospholipid integral to various biophysical and cell biology applications.[1][2][3] Its unique structure, featuring a biotin (B1667282) molecule linked to the headgroup of the phosphoethanolamine, allows for the strong and specific interaction with streptavidin and its analogues.[1] This property is widely exploited in drug delivery systems, bioconjugation, and the study of protein-lipid interactions.[1] This application note provides detailed protocols and guidelines for the use of this compound in protein binding assays, with a focus on liposome-based platforms and competitive binding assays.

Principle of this compound in Protein Binding Assays

The high affinity between biotin and streptavidin (or avidin) is a powerful tool for immobilizing and detecting biomolecules. In the context of protein-lipid interactions, this compound is typically incorporated into a lipid bilayer, such as a liposome (B1194612) or a supported lipid bilayer.[4] This presentation mimics the cell membrane and allows for the study of proteins that bind to specific lipid headgroups or the lipid bilayer in general.

Assays can be designed in several formats:

  • Direct Binding Assay: A protein of interest is tested for its ability to bind to liposomes containing this compound. The liposomes can be captured on a streptavidin-coated surface, and the bound protein is subsequently detected.

  • Competitive Binding Assay: The displacement of a known biotinylated ligand (like this compound) from a protein's binding site by a test compound is measured. This is particularly useful for screening and characterizing inhibitors or other ligands.[5]

Factors such as the molar percentage of this compound in the liposome, the presence of a spacer arm, and the overall lipid composition of the vesicle can significantly influence the binding affinity and should be optimized for each specific application.[6][7]

Quantitative Data Summary

The following tables provide recommended starting concentrations and buffer compositions for protein binding assays using this compound. It is crucial to empirically optimize these conditions for each specific experimental system.

Table 1: Recommended Concentration Ranges for Assay Components

ComponentRecommended ConcentrationNotes
This compound in Liposomes0.1 - 5 mol%Higher concentrations can increase binding avidity but may also lead to steric hindrance.
Total Lipid Concentration0.1 - 1 mg/mLFor liposome preparation.
Protein of Interest1 - 10 µg/mLDependent on the protein's affinity for the lipid.
This compound (for competitive ELISA)1 - 2 µg/mLUsed as the indicator lipid.[5]
Streptavidin/Avidin Coating1 - 10 µg/mLFor coating microplates or beads.
Blocking Agents (BSA, Casein)1 - 5% (w/v)Use high-purity, biotin-free BSA. Avoid milk-based blockers due to endogenous biotin.[8][9][10]

Table 2: Recommended Buffer Compositions

BufferCompositionApplication
Liposome Preparation Buffer20 mM Tris, 150 mM NaCl, pH 7.5 (TBS)General purpose buffer for liposome extrusion and storage.[11]
Binding Buffer (General)PBS (pH 7.2-8.0) with 0.05% Tween-20Optimal pH range for biotin-streptavidin interaction.[12] Detergent reduces non-specific binding.[9]
Binding Buffer (Acidic pH)Phosphate-Citrate Buffer (pH 4.0-7.0)For studying interactions that are favored in acidic environments, such as lipid loading onto CD1 molecules.[5]
Wash BufferBinding Buffer with increased salt (up to 500 mM NaCl) and/or detergent (up to 0.1% Tween-20)To reduce background by disrupting weak, non-specific interactions.[9][10]
Elution Buffer (for pull-downs)High concentration of free biotin (e.g., 4 mg/mL) or denaturing conditions (e.g., SDS-PAGE loading buffer)To release biotinylated components from streptavidin.[13]

Experimental Protocols

Protocol 1: Liposome Preparation with this compound

This protocol describes the preparation of unilamellar vesicles (LUVs) incorporating this compound using the extrusion method.

Materials:

Methodology:

  • Lipid Film Hydration:

    • In a glass vial, combine the desired amounts of the matrix lipid and this compound dissolved in chloroform. The molar ratio of this compound should be optimized based on the application (a starting point is 1 mol%).

    • Evaporate the chloroform under a gentle stream of nitrogen or argon gas while rotating the vial to form a thin lipid film on the bottom.

    • Place the vial in a vacuum desiccator for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film with Liposome Preparation Buffer to the desired final lipid concentration (e.g., 1 mg/mL).

    • Vortex the suspension vigorously to form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with the desired pore size membrane (e.g., 100 nm) according to the manufacturer's instructions.

    • Draw the MLV suspension into one of the syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 21 times). This will result in the formation of LUVs of a defined size.

    • The resulting liposome solution can be stored at 4°C.

Protocol 2: Protein Binding to Immobilized Liposomes (ELISA-based)

This protocol outlines a method to assess the binding of a protein to this compound-containing liposomes immobilized on a streptavidin-coated plate.

Materials:

  • Streptavidin-coated 96-well microplate

  • Liposomes containing this compound (from Protocol 1)

  • Protein of interest

  • Blocking Buffer (e.g., 1% biotin-free BSA in PBS)

  • Binding Buffer (e.g., PBS with 0.05% Tween-20)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Primary antibody against the protein of interest

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Methodology:

  • Plate Preparation:

    • Wash the streptavidin-coated plate wells twice with Wash Buffer.

    • Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

    • Wash the wells three times with Wash Buffer.

  • Liposome Immobilization:

    • Dilute the this compound-containing liposomes in Binding Buffer to the desired concentration.

    • Add 100 µL of the diluted liposome solution to each well. As a negative control, add liposomes without this compound to separate wells.

    • Incubate for 1 hour at room temperature with gentle agitation.

    • Wash the wells three times with Wash Buffer to remove unbound liposomes.

  • Protein Binding:

    • Dilute the protein of interest to various concentrations in Binding Buffer.

    • Add 100 µL of the protein solutions to the wells. Include a no-protein control.

    • Incubate for 1-2 hours at room temperature (or other optimized temperature).

    • Wash the wells five times with Wash Buffer.

  • Detection:

    • Add 100 µL of the diluted primary antibody in Binding Buffer to each well and incubate for 1 hour at room temperature.

    • Wash the wells three times with Wash Buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody in Binding Buffer and incubate for 1 hour at room temperature.

    • Wash the wells five times with Wash Buffer.

    • Add 100 µL of TMB substrate and incubate until sufficient color development.

    • Stop the reaction by adding 100 µL of Stop Solution.

    • Read the absorbance at 450 nm using a plate reader.

Mandatory Visualizations

G cluster_prep Protocol 1: Liposome Preparation cluster_assay Protocol 2: Protein Binding Assay lipid_mix 1. Mix Lipids in Chloroform (e.g., DOPC + this compound) dry_film 2. Evaporate Solvent (Nitrogen Stream + Vacuum) lipid_mix->dry_film hydrate 3. Hydrate Lipid Film (Buffer + Vortex) dry_film->hydrate extrude 4. Extrude (e.g., 21 passes through 100nm membrane) hydrate->extrude biotin_liposomes Biotinylated LUVs extrude->biotin_liposomes start Start block 1. Block Streptavidin Plate start->block immobilize 2. Immobilize Biotinylated LUVs block->immobilize wash1 3. Wash immobilize->wash1 protein_bind 4. Add Protein of Interest wash1->protein_bind wash2 5. Wash protein_bind->wash2 primary_ab 6. Add Primary Antibody wash2->primary_ab wash3 7. Wash primary_ab->wash3 secondary_ab 8. Add HRP-Secondary Antibody wash3->secondary_ab wash4 9. Wash secondary_ab->wash4 detect 10. Add TMB Substrate & Read wash4->detect end End detect->end G cluster_membrane Liposome Surface cluster_assay Competitive Binding Principle biotin_pe This compound binding_site Lipid Binding Site biotin_pe->binding_site Binds to protein Protein of Interest protein->binding_site Binds to competitor Unlabeled Competitor Lipid/Molecule competitor->binding_site Competes for Binding bound_complex Biotin-PE-Protein Complex (Signal ON) binding_site->bound_complex Forms no_binding No Biotin-PE Binding (Signal OFF) binding_site->no_binding Displaced by Competitor

References

Preparing Giant Unilamellar Vesicles (GUVs) with 18:1 Biotinyl PE: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of Giant Unilamellar Vesicles (GUVs) incorporating 18:1 Biotinyl PE. These functionalized vesicles serve as powerful tools in a wide range of research and development applications, from fundamental studies of membrane biophysics to the development of targeted drug delivery systems. The inclusion of biotinylated lipids allows for the specific and high-affinity binding of streptavidin and avidin (B1170675) conjugates, enabling the attachment of a diverse array of molecules such as proteins, antibodies, and nucleic acids to the vesicle surface.

Introduction to Biotinylated GUVs

Giant Unilamellar Vesicles (GUVs) are cell-sized lipid bilayers that serve as excellent models for biological membranes. Their large size (typically 10-100 µm in diameter) allows for direct visualization and manipulation using light microscopy techniques. The incorporation of this compound, a lipid with a biotin (B1667282) molecule attached to its headgroup, transforms the GUV into a versatile platform for various bio-applications. The highly specific and robust interaction between biotin and streptavidin (or avidin) is widely exploited to immobilize GUVs on surfaces, attach fluorescent probes, or to functionalize them with targeting moieties for cell-specific interactions.[1][2]

Key Applications:

  • Drug Delivery: Functionalization with targeting ligands for specific cell populations.[3]

  • Biosensors: Immobilization on sensor surfaces for detecting molecular interactions.

  • Model Membranes: Studying protein-lipid interactions and membrane dynamics.[4]

  • Artificial Cells: Reconstituting cellular processes in a controlled environment.

Experimental Protocols

Several methods can be employed to prepare GUVs containing this compound. The choice of method often depends on the specific lipid composition, the desired encapsulation efficiency, and the ionic strength of the hydration solution. Electroformation is a widely used and effective technique for a variety of lipid mixtures.

Protocol: GUV Preparation by Electroformation

Electroformation is a popular method that utilizes an alternating electric field to induce the swelling and fusion of lipid films into large, unilamellar vesicles.[5][6][7][8][9][10] This protocol has been adapted for the inclusion of this compound.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other primary lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt) (this compound)

  • Fluorescent lipid probe (e.g., Lissamine Rhodamine B PE) for visualization

  • Chloroform (B151607)

  • Indium Tin Oxide (ITO) coated glass slides

  • O-ring or silicone spacer

  • Function generator and power supply

  • Heating stage (optional, but recommended)

  • Hydration solution (e.g., sucrose (B13894) solution of a specific osmolarity)

Procedure:

  • Lipid Mixture Preparation:

    • Prepare a lipid stock solution in chloroform. A typical molar ratio for the lipid mixture is 98.9% primary lipid (e.g., DOPC), 1% this compound, and 0.1% fluorescent lipid probe.

    • The total lipid concentration in chloroform is typically 1-4 mM.[11]

  • Lipid Film Deposition:

    • Clean the conductive sides of two ITO slides thoroughly.

    • Deposit a small volume (e.g., 5-10 µL) of the lipid mixture onto the conductive side of one ITO slide.

    • Spread the lipid solution evenly over a defined area.

    • Place the slide under a gentle stream of nitrogen or in a vacuum desiccator for at least 30 minutes to ensure complete removal of the chloroform. The resulting lipid film should be thin and uniform. For more reproducible film thickness, spin-coating can be utilized.[6][9]

  • Assembly of the Electroformation Chamber:

    • Place a silicone O-ring or spacer on top of the dried lipid film on the ITO slide.

    • Add the desired hydration solution (e.g., 200 mM sucrose) into the well created by the O-ring.

    • Carefully place the second ITO slide on top, with its conductive side facing the lipid film, to form a sealed chamber.

  • Electroformation Process:

    • Connect the two ITO slides to a function generator.

    • Apply a sinusoidal AC electric field. The optimal parameters can vary depending on the lipid composition and hydration buffer.[6][7] A common starting point is a frequency of 10 Hz and a voltage of 1.5 V (peak-to-peak) for 1-2 hours.

    • If using lipids with high transition temperatures, the electroformation should be carried out at a temperature above the highest transition temperature of the lipid mixture.[4][10]

  • GUV Harvesting:

    • After the electroformation is complete, gently aspirate the GUV-containing solution from the chamber using a pipette.

    • The GUVs are now ready for experimental use.

Alternative Protocol: Inverted Emulsion Method

The inverted emulsion method is particularly useful for achieving high encapsulation efficiencies and can be more suitable for preparing GUVs in physiological salt concentrations.[12][13]

Procedure Outline:

  • Create a water-in-oil emulsion by mixing an aqueous solution (containing the molecules to be encapsulated) with a lipid-in-oil solution.

  • Layer this emulsion on top of a second aqueous solution.

  • Centrifuge the mixture, which forces the water-in-oil droplets across the oil-water interface, leading to the formation of a second lipid monolayer and the creation of GUVs in the bottom aqueous phase.

Data Presentation: Quantitative Parameters

The successful formation of high-quality GUVs is dependent on several key parameters. The following tables summarize typical ranges for these parameters based on literature findings.

Table 1: Lipid Composition for Biotinylated GUVs

ComponentMolar Percentage (mol%)Purpose
Primary Lipid (e.g., DOPC)90 - 99%Main structural component of the bilayer
This compound0.1 - 5%Provides biotin functionality for surface binding[13]
Cholesterol0 - 30%Modulates membrane fluidity and stability[11]
Fluorescent Lipid Probe0.1 - 1%Enables visualization of the GUVs by fluorescence microscopy[11]

Table 2: Electroformation Parameters

ParameterTypical RangeNotes
Voltage (AC, peak-to-peak) 1.0 - 5.0 VHigher voltages can sometimes increase yield but may also lead to lipid oxidation[6][8]
Frequency 10 - 500 HzThe optimal frequency can depend on the ionic strength of the hydration solution[5][6][14]
Duration 1 - 4 hoursLonger durations can lead to larger GUVs, but also increase the risk of lipid degradation[8]
Temperature Room Temperature to 60°CShould be above the phase transition temperature of the lipids used[4][10]
Lipid Film Thickness ~30 nmA film thickness of 5-10 bilayers is often optimal[6][10]
Hydration Solution Sucrose or Glucose (100-300 mOsm)Low ionic strength solutions are generally preferred for electroformation[5]

Visualizing Experimental Workflows

The following diagrams illustrate the key steps in the preparation and functionalization of biotinylated GUVs.

GUV_Preparation_Workflow cluster_prep Lipid Film Preparation cluster_electro Electroformation lipid_mix 1. Prepare Lipid Mixture (DOPC, this compound, Fluorescent Probe in Chloroform) deposit 2. Deposit on ITO Slide lipid_mix->deposit dry 3. Dry under Vacuum to form Lipid Film deposit->dry assemble 4. Assemble Chamber with Hydration Solution dry->assemble apply_field 5. Apply AC Electric Field assemble->apply_field harvest 6. Harvest GUVs apply_field->harvest GUVs Biotinylated GUVs harvest->GUVs Result

Caption: Workflow for preparing biotinylated GUVs via electroformation.

GUV_Functionalization_Workflow GUVs Biotinylated GUVs Incubate Incubate GUVs->Incubate Streptavidin Streptavidin Conjugate (e.g., fluorescently labeled) Streptavidin->Incubate Functionalized_GUV Functionalized GUV Incubate->Functionalized_GUV Biotin-Streptavidin Binding

Caption: Functionalization of biotinylated GUVs with streptavidin conjugates.

Characterization and Quality Control

To ensure the quality and functionality of the prepared biotinylated GUVs, several characterization steps are recommended:

  • Microscopy: Phase contrast and fluorescence microscopy should be used to assess the size distribution, lamellarity, and overall morphology of the GUVs. The presence of the fluorescent lipid probe will allow for easy visualization.

  • Binding Assay: To confirm the surface accessibility of the biotin groups, a simple binding assay can be performed. Incubate the GUVs with a fluorescently labeled streptavidin and observe the localization of the fluorescence to the GUV membrane via microscopy.

  • Size Distribution Analysis: Image analysis software can be used to quantify the size distribution of the GUV population.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low GUV Yield Poor lipid film qualityEnsure complete solvent evaporation. Optimize the amount of lipid deposited. Consider using spin-coating for a more uniform film.[6]
Inefficient hydrationUse a low ionic strength hydration buffer. Optimize electroformation parameters (voltage, frequency).[5]
Multilamellar or Small Vesicles Incorrect electroformation parametersAdjust voltage and frequency. A lower frequency (e.g., 10 Hz) often favors the formation of larger, unilamellar vesicles.
GUVs Adhering to the Electrode Charged lipids in the mixtureFor mixtures with charged lipids, higher frequency AC fields may be necessary to promote detachment.[5][14]
No Binding of Streptavidin Biotinyl PE degradationStore lipid stocks properly at -20°C. Prepare fresh lipid mixtures.
Steric hindranceIf using PEGylated biotin lipids, ensure the PEG linker is long enough.

By following these detailed protocols and considering the key experimental parameters, researchers can reliably produce high-quality giant unilamellar vesicles functionalized with this compound for a wide array of scientific applications.

References

Application Notes and Protocols: 18:1 Biotinyl PE in Supported Lipid Bilayers (SLBs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (18:1 Biotinyl PE) in the formation of functionalized supported lipid bilayers (SLBs). This system serves as a powerful and versatile platform for studying a wide range of biomolecular interactions at a model cell membrane interface.

Introduction

Supported lipid bilayers are planar membranes self-assembled on a solid support, which mimic the structure and fluidity of biological cell membranes.[1][2] The incorporation of biotinylated lipids, such as this compound, allows for the specific and stable immobilization of biotinylated molecules onto the bilayer surface through the high-affinity interaction with streptavidin or avidin (B1170675).[2][3] This "molecular toolkit" enables researchers to control the composition and density of ligands on the model membrane, making it an invaluable tool for applications in immunology, cell signaling, drug discovery, and biosensor development.[4][5][6]

The 18:1 oleoyl (B10858665) chains of the phosphoethanolamine (PE) lipid provide high fluidity to the bilayer, which is crucial for recapitulating the dynamic nature of cell membranes where lateral diffusion of components is essential for function.[1]

Key Applications

  • Studying Cell-Cell Interactions: Create model target cell surfaces to study immune synapse formation by T-cells or Natural Killer (NK) cells.[2][4]

  • Investigating Receptor-Ligand Binding: Quantify the binding kinetics and affinities of proteins, antibodies, or other molecules to membrane-anchored targets.[3][7][8]

  • Biosensor Development: Functionalize surfaces for the detection of specific analytes with high sensitivity and specificity.[7][9]

  • Drug Screening: Develop assays to screen for drugs that modulate membrane protein interactions.

  • Fundamental Biophysical Studies: Investigate the influence of protein binding on membrane organization and dynamics.[1]

Experimental Data Summary

The following tables summarize typical quantitative parameters used in the preparation and characterization of this compound-containing SLBs.

ParameterTypical RangeMethod of DeterminationNotes
Molar Percentage of this compound 0.1 - 5 mol%Lipid FormulationThe concentration is tuned to control the density of binding sites on the SLB surface.[10][11]
Main Structural Lipid 95 - 99.9 mol%Lipid Formulation1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) is commonly used as the bulk lipid.[2][11]
Fluorescent Lipid Probe 0.1 - 1 mol%Lipid Formulatione.g., a dye-conjugated DOPE, for visualizing the bilayer and performing FRAP.[11]
Liposome (Vesicle) Diameter 50 - 100 nmDynamic Light Scattering (DLS)Achieved through extrusion through polycarbonate filters.[12]
Streptavidin/Avidin Concentration 1 - 200 nMSolution PreparationUsed to coat the biotinylated SLB.[4][11]
Lipid Diffusion Coefficient (D) 1 - 5 µm²/sFluorescence Recovery After Photobleaching (FRAP)Confirms the fluidity of the SLB.[1]
Mobile Fraction > 90%Fluorescence Recovery After Photobleaching (FRAP)Indicates a high-quality, continuous, and fluid bilayer.[1]

Experimental Protocols

Protocol 1: Preparation of Small Unilamellar Vesicles (SUVs) Containing this compound

This protocol describes the formation of SUVs by the extrusion method, which are the precursors for forming the SLB.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform (B151607)

  • 18:1 Biotinyl Cap PE in chloroform[2]

  • Fluorescent lipid probe (e.g., ATTO 488-DOPE) in chloroform (optional)

  • Glass vials

  • Argon or Nitrogen gas stream

  • Vacuum desiccator

  • Buffer (e.g., HEPES-buffered saline (HBS) or Phosphate-buffered saline (PBS))

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Mixture Preparation: In a clean glass vial, mix the desired molar ratios of DOPC, this compound, and a fluorescent lipid probe.[4] A common formulation is 97.9 mol% DOPC, 2 mol% this compound, and 0.1 mol% fluorescent probe.

  • Solvent Evaporation: Evaporate the chloroform under a gentle stream of argon or nitrogen gas to form a thin lipid film on the wall of the vial.[4][12]

  • Drying: Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.[12]

  • Hydration: Add the desired buffer to the dried lipid film to achieve a final lipid concentration of 0.5-1 mg/mL. Vortex the vial for 30-60 seconds to hydrate (B1144303) the lipid film, which will result in the formation of large, multilamellar vesicles (MLVs).[12]

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Hydrate the membrane with buffer.

    • Transfer the MLV suspension to one of the extruder syringes.

    • Pass the lipid suspension through the membrane at least 11 times. This process generates a homogenous solution of small unilamellar vesicles (SUVs).[12]

  • Storage: Store the resulting SUV solution at 4°C. They are typically stable for up to two weeks.[12]

Protocol 2: Formation of a Supported Lipid Bilayer (SLB) on a Glass Coverslip

This protocol details the vesicle fusion method to form an SLB on a clean glass surface.

Materials:

  • SUV solution containing this compound (from Protocol 1)

  • Glass coverslips (e.g., 25x75 mm)

  • Piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Milli-Q water

  • Buffer (e.g., HBS or PBS)

  • Streptavidin solution (e.g., 10 µg/mL in buffer)

  • Biotinylated protein of interest

Procedure:

  • Glass Cleaning:

    • Submerge the glass coverslips in freshly prepared Piranha solution for 15-20 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). [2]

    • Carefully remove the coverslips and rinse them extensively with Milli-Q water.[2][12]

    • Dry the coverslips under a stream of nitrogen or argon gas. The glass surface should now be hydrophilic.[12]

  • SLB Formation:

    • Place the clean, dry coverslip in a chamber (e.g., a 6-well plate or a custom flow cell).

    • Add the SUV solution to the glass surface and incubate for 30-60 minutes at room temperature. The vesicles will spontaneously rupture and fuse to form a continuous lipid bilayer on the glass.[2][12]

  • Washing: Gently wash the surface with copious amounts of buffer to remove any unfused or excess vesicles.[11][12]

  • Blocking (Optional but Recommended): To prevent non-specific binding, incubate the SLB with a blocking buffer such as 1% bovine serum albumin (BSA) or casein in buffer for 30 minutes.[11] Wash again with buffer.

  • Streptavidin Incubation:

    • Add a solution of streptavidin (e.g., 1-10 µg/mL) to the SLB and incubate for 30 minutes at room temperature.[2][11]

    • Wash thoroughly with buffer to remove any unbound streptavidin.

  • Biotinylated Molecule Immobilization:

    • Add the biotinylated protein of interest to the streptavidin-coated SLB and incubate for 30-60 minutes.

    • Wash thoroughly to remove any unbound protein. The functionalized SLB is now ready for your experiment.

Visualizations

Experimental Workflow for SLB Formation

G cluster_liposome_prep Protocol 1: Liposome Preparation cluster_slb_prep Protocol 2: SLB Formation & Functionalization LipidMix 1. Mix Lipids in Chloroform (DOPC + this compound) DryFilm 2. Evaporate Solvent (Create Lipid Film) LipidMix->DryFilm Hydrate 3. Hydrate Film (Form MLVs) DryFilm->Hydrate Extrude 4. Extrude (Form SUVs) Hydrate->Extrude VesicleFusion 6. Vesicle Fusion (SLB Formation) Extrude->VesicleFusion CleanGlass 5. Clean Glass Support CleanGlass->VesicleFusion Wash1 7. Wash VesicleFusion->Wash1 Streptavidin 8. Add Streptavidin Wash1->Streptavidin Wash2 9. Wash Streptavidin->Wash2 BiotinProtein 10. Add Biotinylated Protein Wash2->BiotinProtein Wash3 11. Wash BiotinProtein->Wash3 Ready Functionalized SLB Ready Wash3->Ready

Caption: Workflow for preparing a functionalized SLB with this compound.

Molecular Immobilization Pathway

G cluster_0 SLB Surface SLB Supported Lipid Bilayer (with this compound) Streptavidin Streptavidin (Tetrameric Protein) SLB->Streptavidin  Biotin Headgroup  Binds to Streptavidin BiotinProtein Biotinylated Molecule (e.g., Antibody, Ligand) Streptavidin->BiotinProtein  Free Biotin Binding Site  Captures Molecule

Caption: Immobilization of a biotinylated molecule on an SLB via streptavidin.

Characterization Methods

  • Fluorescence Microscopy: Used to confirm the formation of a uniform and continuous bilayer when a fluorescent lipid probe is included.[1][10]

  • Fluorescence Recovery After Photobleaching (FRAP): A laser is used to bleach a small area of the fluorescently labeled bilayer. The recovery of fluorescence in this area over time is monitored to calculate the lateral diffusion coefficient and the mobile fraction of the lipids, confirming the fluidity of the membrane.[1]

  • Quartz Crystal Microbalance with Dissipation (QCM-D): A highly sensitive technique that measures changes in mass and viscoelastic properties at the sensor surface. It can monitor the formation of the SLB and the subsequent binding of streptavidin and other molecules in real-time.[5][13]

Troubleshooting

IssuePossible CauseSuggested Solution
Patchy or Incomplete Bilayer Formation Improperly cleaned glass surface.Ensure thorough cleaning with Piranha solution or another appropriate method. The surface must be hydrophilic.
Incorrect buffer conditions (e.g., low ionic strength).Vesicle fusion is often promoted by the presence of divalent cations like Ca²⁺ (e.g., 2-5 mM), but this is not always necessary.
Low Protein Binding Insufficient concentration of this compound.Increase the molar percentage of the biotinylated lipid in the vesicle formulation.
Inactive streptavidin or biotinylated protein.Use fresh reagents. Ensure proper storage and handling.
Steric hindrance from other components.If using PEGylated lipids for passivation, ensure the PEG linker is long enough to not block access to the biotin.
High Non-specific Binding Inadequate blocking.Increase the concentration or incubation time of the blocking agent (e.g., BSA, casein).
Immobile Bilayer (Low FRAP Recovery) Poor quality SLB with defects.Re-optimize the vesicle fusion protocol. Ensure the glass is scrupulously clean.
Protein-induced lipid pinning.This can be a real biophysical effect. Consider varying protein density or using a different lipid composition.

References

Application Notes and Protocols for Drug Delivery Systems Using 18:1 Biotinyl PE Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and application of 18:1 Biotinyl PE liposomes for targeted drug delivery. The protocols outlined below are intended to serve as a foundational methodology that can be adapted and optimized for specific research needs.

Introduction to this compound Liposomes in Drug Delivery

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (this compound) is a phospholipid derivative that incorporates a biotin (B1667282) moiety at the headgroup of the lipid.[1] When incorporated into a liposomal bilayer, the biotin ligand is displayed on the surface, enabling targeted drug delivery to cells and tissues that overexpress biotin receptors.[2] The primary receptor for biotin is the sodium-dependent multivitamin transporter (SMVT), which is found in various tissues, including the intestine, liver, brain, and kidney.[3][4] This targeted approach can enhance the therapeutic efficacy of encapsulated drugs while minimizing off-target side effects.

The 18:1 acyl chains of the phosphatidylethanolamine (B1630911) (PE) provide fluidity to the liposomal membrane. These liposomes can be formulated to encapsulate a wide range of therapeutic agents, from small molecule drugs to larger biologics like siRNA.[5][6] The versatility of this compound liposomes makes them a valuable tool in the development of novel drug delivery systems for various diseases, including cancer and inflammatory conditions.[7]

Quantitative Data Presentation

The following table summarizes typical physicochemical characteristics of this compound liposomes from various studies. It is important to note that these values can vary significantly depending on the specific lipid composition, preparation method, and encapsulated drug.

ParameterTypical ValueMethod of AnalysisReference(s)
Size (Hydrodynamic Diameter) 100 - 200 nmDynamic Light Scattering (DLS)[6][8]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)[6]
Zeta Potential -20 to -40 mVLaser Doppler Electrophoresis[6]
Encapsulation Efficiency (EE%) 50 - 90%UV-Vis Spectroscopy, Fluorescence Spectroscopy, HPLC[5][][10]
Drug Loading Capacity (LC%) 1 - 10%UV-Vis Spectroscopy, Fluorescence Spectroscopy, HPLC[]

Experimental Protocols

Protocol for Preparation of this compound Liposomes

This protocol describes the preparation of 100 nm unilamellar liposomes using the thin-film hydration and extrusion method.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt) (this compound)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder set with 100 nm polycarbonate membranes

  • Glass syringes

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired molar ratio of lipids (e.g., DOPC:Cholesterol:this compound at 55:40:5) in chloroform.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the lipid transition temperature (e.g., 37-40°C) to evaporate the chloroform.

    • Continue rotation under vacuum for at least 1 hour after the film appears dry to ensure complete removal of the solvent. A thin, uniform lipid film should be visible on the wall of the flask.[11][12]

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by adding the buffer to the flask. The volume of the buffer will determine the final lipid concentration.

    • Rotate the flask in the water bath at a temperature above the lipid transition temperature for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).[8]

  • Extrusion:

    • Assemble the extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Transfer the MLV suspension into one of the glass syringes.

    • Connect the syringe to the extruder and pass the lipid suspension through the membrane to the other syringe.

    • Repeat this extrusion process 11-21 times to form unilamellar vesicles (LUVs) with a uniform size distribution.[8][12]

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, the liposomes should be protected from light and oxidation.

Protocol for Drug Encapsulation

This section describes two common methods for encapsulating drugs into liposomes.

This method is suitable for water-soluble drugs that can be encapsulated in the aqueous core of the liposomes.

Procedure:

  • Follow the liposome (B1194612) preparation protocol as described in section 3.1.

  • During the hydration step, dissolve the hydrophilic drug in the PBS buffer before adding it to the lipid film.

  • The drug will be encapsulated in the aqueous core of the liposomes as they form.

  • After extrusion, remove the unencapsulated drug by dialysis or size exclusion chromatography.[13]

This method, also known as remote loading, is used for drugs that can be actively transported and accumulated inside the liposomes due to a transmembrane pH or ion gradient.

Procedure:

  • Prepare the liposomes as described in section 3.1, but use an acidic buffer (e.g., citrate (B86180) buffer, pH 4.0) for hydration.

  • After extrusion, exchange the external buffer with a neutral buffer (e.g., PBS, pH 7.4) using dialysis or size exclusion chromatography. This creates a pH gradient across the liposome membrane.

  • Dissolve the amphipathic drug in the external neutral buffer.

  • Incubate the liposomes with the drug solution at a temperature above the lipid transition temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes). The uncharged form of the drug will diffuse across the lipid bilayer and become protonated and trapped in the acidic core.[13]

  • Remove the unencapsulated drug by dialysis or size exclusion chromatography.

Protocol for Characterization of Liposomes

Procedure:

  • Dilute the liposome suspension in PBS or deionized water.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the zeta potential using Laser Doppler Electrophoresis to assess the surface charge and stability of the liposomes.[6]

Procedure:

  • Separate the liposomes from the unencapsulated drug using methods like centrifugation, dialysis, or size exclusion chromatography.[]

  • Disrupt the liposomes to release the encapsulated drug using a suitable solvent (e.g., methanol (B129727) or a detergent solution).

  • Quantify the amount of encapsulated drug using a suitable analytical technique such as UV-Vis spectrophotometry, fluorescence spectroscopy, or High-Performance Liquid Chromatography (HPLC).[][10]

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100

In Vitro Cellular Uptake Assay

This protocol describes a method to evaluate the cellular uptake of biotinylated liposomes in a cell line that expresses the biotin receptor.

Materials:

  • Cells expressing the biotin receptor (e.g., HepG2, Caco-2)

  • Cell culture medium

  • Fluorescently labeled this compound liposomes (e.g., containing a fluorescent lipid or encapsulating a fluorescent dye)

  • Control (non-biotinylated) liposomes

  • Free biotin solution

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed the cells in a suitable format (e.g., 24-well plate) and allow them to adhere and grow to a desired confluency.

  • Competition Assay (Optional): To confirm receptor-mediated uptake, pre-incubate a set of cells with a high concentration of free biotin for 30-60 minutes to block the biotin receptors.

  • Incubation with Liposomes:

    • Add the fluorescently labeled biotinylated liposomes to the cells at a specific concentration.

    • As a control, add non-biotinylated liposomes to another set of cells.

    • Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.[11]

  • Washing: Wash the cells three times with cold PBS to remove any non-internalized liposomes.

  • Analysis:

    • Flow Cytometry: Detach the cells and analyze the fluorescence intensity to quantify the cellular uptake of the liposomes.[11][14]

    • Fluorescence Microscopy: Visualize the cellular uptake of the liposomes and their intracellular localization.[7][14]

In Vitro Drug Release Assay

This protocol describes the dialysis method to assess the in vitro drug release profile from the liposomes.

Materials:

  • Drug-loaded this compound liposomes

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Release buffer (e.g., PBS at pH 7.4 and a mildly acidic pH like 5.5 to simulate the tumor microenvironment)

  • Shaking incubator

Procedure:

  • Place a known amount of the drug-loaded liposome suspension into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of the release buffer.

  • Place the setup in a shaking incubator at 37°C.

  • At predetermined time intervals, collect aliquots from the release buffer and replace with fresh buffer to maintain sink conditions.[][16]

  • Quantify the amount of released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Plot the cumulative drug release as a function of time.

Visualizations

Biotin Receptor-Mediated Endocytosis Signaling Pathway

Biotin_Receptor_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Biotinylated_Liposome Biotinylated Liposome SMVT_Receptor SMVT Receptor Biotinylated_Liposome->SMVT_Receptor Binding Clathrin_Coated_Pit Clathrin-Coated Pit SMVT_Receptor->Clathrin_Coated_Pit Internalization Endosome Endosome Clathrin_Coated_Pit->Endosome Vesicle Formation Drug_Release Drug Release Endosome->Drug_Release Acidification Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Biotin receptor-mediated endocytosis of biotinylated liposomes.

Experimental Workflow for Liposome Preparation and Characterization

Liposome_Workflow Lipid_Mixing 1. Lipid Mixing (DOPC, Cholesterol, this compound) Film_Formation 2. Thin-Film Formation (Rotary Evaporation) Lipid_Mixing->Film_Formation Hydration 3. Hydration (with Drug Solution) Film_Formation->Hydration Extrusion 4. Extrusion (100 nm membrane) Hydration->Extrusion Purification 5. Purification (Removal of free drug) Extrusion->Purification Characterization 6. Characterization Purification->Characterization In_Vitro_Studies 7. In Vitro Studies Purification->In_Vitro_Studies Size_Zeta Size & Zeta Potential (DLS) Characterization->Size_Zeta EE Encapsulation Efficiency (Spectroscopy/HPLC) Characterization->EE Uptake Cellular Uptake In_Vitro_Studies->Uptake Release Drug Release In_Vitro_Studies->Release

Caption: Workflow for preparing and characterizing drug-loaded liposomes.

References

Application Notes and Protocols for Immobilizing Proteins with 18:1 Biotinyl PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immobilization of proteins onto solid supports is a cornerstone technique in a myriad of life science applications, including proteomics, drug discovery, and diagnostics. A robust and highly specific method for protein immobilization utilizes the high-affinity interaction between biotin (B1667282) and streptavidin. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt), or 18:1 Biotinyl PE, is a key reagent in this process, enabling the incorporation of biotin moieties into lipid bilayers, such as supported lipid bilayers (SLBs) and liposomes. This allows for the controlled and oriented immobilization of streptavidin-conjugated or biotinylated proteins.

The interaction between biotin and streptavidin is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[1][2][3][4] This remarkable stability ensures that immobilized proteins remain firmly attached even under stringent washing conditions, making this system ideal for a wide range of assays.[5]

These application notes provide detailed protocols for the immobilization of proteins using this compound, covering the formation of biotinylated supported lipid bilayers and vesicles, and the subsequent capture of proteins.

Quantitative Data Summary

The efficiency of protein immobilization is dependent on several factors, including the density of biotin on the surface and the binding capacity of streptavidin. The following tables summarize key quantitative data related to this immobilization strategy.

ParameterValueSource(s)
Dissociation Constant (Kd) of Biotin-Streptavidin ~10⁻¹⁴ - 10⁻¹⁵ M[1][2][3][4]
Binding Capacity of Streptavidin-Coated Surfaces
Standard Streptavidin Coated 96-well Plate~6.8 pmol/well[6]
High Binding Capacity Streptavidin Coated 96-well Plate~21.1 pmol/well[6]
High Capacity Streptavidin Coated Plate (Peptide)>400 pmol/well[1]
Typical Molar Percentage of this compound in Lipid Mixtures 0.1 - 10 mol%[7][8][9]

Experimental Protocols

Protocol 1: Formation of a Biotinylated Supported Lipid Bilayer (SLB) for Protein Immobilization

This protocol details the formation of a supported lipid bilayer containing this compound on a clean glass surface, followed by the immobilization of a biotinylated protein via a streptavidin bridge.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • 18:1 Biotinyl Cap PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl))[7]

  • Chloroform (B151607)

  • Glass coverslips

  • Piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide) - Caution: Extremely corrosive and reactive.

  • HEPES buffered saline (HBS)

  • Streptavidin solution (0.1 mg/mL in HBS)

  • Biotinylated protein of interest

  • Blocking buffer (e.g., 5% Casein or 1% BSA in HBS)[10]

Procedure:

  • Lipid Film Preparation:

    • In a glass vial, mix DOPC and this compound in chloroform at a desired molar ratio (e.g., 99:1). A typical final lipid concentration is 1-10 mg/mL.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial under vacuum for at least 1 hour to remove any residual solvent.

  • Liposome (B1194612) Formation by Extrusion:

    • Rehydrate the lipid film with HBS to a final lipid concentration of 1-5 mg/mL.

    • Vortex the solution until the lipid film is fully suspended.

    • Assemble a mini-extruder with a polycarbonate membrane (e.g., 100 nm pore size).

    • Extrude the lipid suspension through the membrane at least 11 times to form small unilamellar vesicles (SUVs).

  • Glass Coverslip Cleaning:

    • Submerge the glass coverslips in freshly prepared Piranha solution for 20 minutes. (Extreme caution is required when handling Piranha solution).

    • Rinse the coverslips extensively with deionized water and dry them under a stream of nitrogen.

  • SLB Formation:

    • Place the cleaned glass coverslip in a chamber.

    • Add the SUV solution to the chamber and incubate for 30-60 minutes at room temperature to allow for vesicle fusion and SLB formation.

    • Gently wash the chamber with HBS to remove excess vesicles.

  • Protein Immobilization:

    • Add the streptavidin solution (0.1 mg/mL) to the SLB and incubate for 30 minutes.

    • Wash the chamber with HBS to remove unbound streptavidin.

    • Incubate with a blocking buffer for 30 minutes to minimize non-specific binding.[10]

    • Wash again with HBS.

    • Add the solution containing your biotinylated protein of interest and incubate for 30-60 minutes.

    • Wash thoroughly with HBS to remove any unbound protein. The protein is now immobilized on the SLB.

Protocol 2: Immobilization of Proteins on Biotinylated Liposomes

This protocol describes the preparation of biotinylated liposomes and their subsequent use to immobilize proteins on a streptavidin-coated surface.

Materials:

  • Egg PC (or other desired lipid composition)

  • 18:1 Biotinyl Cap PE[7]

  • Chloroform

  • Streptavidin-coated multi-well plate or beads

  • Protein of interest (either biotinylated or to be encapsulated)

  • Tris-buffered saline (TBS: 20 mM Tris, 150 mM NaCl, pH 7.5)[7]

  • Mini-extruder and polycarbonate membranes

Procedure:

  • Preparation of Biotinylated Liposomes:

    • Prepare a lipid mixture of Egg PC and this compound (e.g., 99.9 mol% Egg PC, 0.1 mol% this compound) in chloroform.[7]

    • Dry the lipid mixture to a thin film under nitrogen and then under vacuum.

    • Rehydrate the lipid film with TBS. If encapsulating a soluble protein, the protein can be included in the rehydration buffer.[7]

    • Form unilamellar vesicles by extrusion through a polycarbonate membrane (e.g., 100 nm).

    • If a protein was encapsulated, remove the unencapsulated protein by size-exclusion chromatography.

  • Immobilization on Streptavidin-Coated Surface:

    • To a streptavidin-coated multi-well plate or streptavidin-coated beads, add the biotinylated liposome solution.

    • Incubate for 30-60 minutes at room temperature with gentle agitation.

    • Wash the wells or beads with TBS to remove unbound liposomes.

  • Capture of Target Protein (if not encapsulated):

    • If the liposomes are to be used to capture a protein, the protein should be biotinylated.

    • Add the biotinylated protein to the immobilized liposomes and incubate for 30-60 minutes.

    • Wash with TBS to remove unbound protein.

Visualizations

Experimental_Workflow_SLB cluster_prep Preparation cluster_immobilization Immobilization cluster_result Result Lipid_Mix 1. Lipid Mix (DOPC + this compound) Lipid_Film 2. Dry to Film Lipid_Mix->Lipid_Film Vesicles 3. Rehydrate & Extrude (Form SUVs) Lipid_Film->Vesicles SLB_Formation 5. Add SUVs to Glass (SLB Formation) Vesicles->SLB_Formation Clean_Glass 4. Clean Glass Surface Clean_Glass->SLB_Formation Add_Streptavidin 6. Add Streptavidin SLB_Formation->Add_Streptavidin Block 7. Block Surface Add_Streptavidin->Block Add_Protein 8. Add Biotinylated Protein Block->Add_Protein Immobilized_Protein Immobilized Protein on SLB Add_Protein->Immobilized_Protein

Caption: Workflow for protein immobilization on a supported lipid bilayer.

Experimental_Workflow_Liposomes cluster_liposome_prep Liposome Preparation cluster_surface_prep Surface Preparation cluster_immobilization Immobilization cluster_final_product Final Product Lipid_Mix 1. Lipid Mix (Egg PC + this compound) Lipid_Film 2. Dry to Film Lipid_Mix->Lipid_Film Rehydration 3. Rehydrate (with or without protein) Lipid_Film->Rehydration Extrusion 4. Extrude to form Liposomes Rehydration->Extrusion Immobilize_Liposomes 6. Add Biotinylated Liposomes Extrusion->Immobilize_Liposomes Streptavidin_Surface 5. Streptavidin-Coated Surface Streptavidin_Surface->Immobilize_Liposomes Add_Biotinylated_Protein 7. Add Biotinylated Protein (if not encapsulated) Immobilize_Liposomes->Add_Biotinylated_Protein Immobilized_Complex Immobilized Protein-Liposome Complex Add_Biotinylated_Protein->Immobilized_Complex

Caption: Workflow for protein immobilization using biotinylated liposomes.

Signaling_Pathway Biotinylated_Lipid This compound in Lipid Bilayer Streptavidin Streptavidin Biotinylated_Lipid->Streptavidin High-Affinity Interaction Immobilized_Complex Immobilized Protein Complex Biotinylated_Lipid->Immobilized_Complex Biotinylated_Protein Biotinylated Protein Streptavidin->Biotinylated_Protein High-Affinity Interaction Streptavidin->Immobilized_Complex Biotinylated_Protein->Immobilized_Complex

Caption: Logical relationship of the biotin-streptavidin immobilization strategy.

References

Application Note: Competitive ELISA for the Quantification of 18:1 Phosphatidylethanolamine (PE)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphatidylethanolamine (PE) is a key phospholipid component of cell membranes, playing a crucial role in various cellular processes, including membrane fusion, cell division, and as a precursor for other lipids. The quantification of specific PE species, such as 18:1 PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), is of significant interest in biomedical research to understand its role in health and disease. This application note describes a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of 18:1 PE in biological samples. The assay utilizes 18:1 Biotinyl PE as a tracer, which competes with the 18:1 PE in the sample for binding to a limited amount of anti-PE antibody coated on a microplate. The subsequent detection with streptavidin-horseradish peroxidase (HRP) provides a colorimetric signal that is inversely proportional to the amount of 18:1 PE in the sample.

Assay Principle

The competitive ELISA for 18:1 PE is based on the competition between the free 18:1 PE in the sample and a fixed amount of biotin-labeled 18:1 PE (this compound) for binding to a limited number of binding sites of an anti-PE antibody immobilized on a 96-well microplate.[1][2][3] After an incubation period, the unbound components are washed away. The amount of biotinylated 18:1 PE bound to the antibody is then detected by the addition of streptavidin-HRP, which binds to the biotin (B1667282) moiety.[4] Following another wash step, a substrate solution (TMB) is added, which is converted by the HRP enzyme into a colored product. The reaction is stopped, and the absorbance is measured at 450 nm. The intensity of the color is inversely proportional to the concentration of 18:1 PE in the sample. A standard curve is generated using known concentrations of 18:1 PE, from which the concentration of 18:1 PE in the unknown samples can be determined.

Materials and Reagents

ReagentSupplierCatalog Number
This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl))Avanti Polar Lipids870282
18:1 PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)Avanti Polar Lipids850725
Anti-PE Monoclonal Antibody(Example) AbcamabXXXXX
Goat Anti-Mouse IgG (H+L) Pre-adsorbed(Example) Thermo Fisher Scientific31160
Streptavidin-HRP(Example) Thermo Fisher Scientific21130
96-well ELISA plates, high-binding(Example) Corning3590
TMB Substrate Solution(Example) Thermo Fisher Scientific34021
Stop Solution (e.g., 1N H₂SO₄)(Example) Thermo Fisher ScientificN600
Phosphate-Buffered Saline (PBS), pH 7.4(Example) Gibco10010023
Tween-20(Example) Sigma-AldrichP9416
Bovine Serum Albumin (BSA), fatty acid-free(Example) Sigma-AldrichA7030
Chloroform(Example) Sigma-AldrichC2432
Ethanol, 200 proof(Example) Sigma-AldrichE7023

Experimental Protocols

A. Preparation of Reagents
  • Coating Buffer (1X PBS, pH 7.4): Prepare 1X PBS from a 10X stock solution with sterile, deionized water.

  • Wash Buffer (PBST): 1X PBS containing 0.05% Tween-20.

  • Blocking Buffer: 1% BSA (fatty acid-free) in 1X PBS.

  • Assay Buffer: 0.1% BSA (fatty acid-free) in 1X PBS.

  • 18:1 PE Standard Stock Solution (1 mg/mL): Dissolve 1 mg of 18:1 PE in 1 mL of chloroform. Store at -20°C.

  • This compound Working Solution: The optimal concentration should be determined empirically, but a starting concentration of 1 µg/mL in Assay Buffer is recommended.[5][6]

  • Anti-PE Antibody Working Solution: Dilute the anti-PE antibody in Coating Buffer to a final concentration of 2 µg/mL. The optimal concentration should be determined by titration.

  • Streptavidin-HRP Working Solution: Dilute Streptavidin-HRP in Assay Buffer according to the manufacturer's instructions.

B. Sample Preparation
  • Serum and Plasma: Collect blood and process to obtain serum or plasma.[4][7] Lipids should be extracted using a suitable organic solvent method, such as the Folch or Bligh-Dyer method. The extracted lipid phase should be dried down under nitrogen and reconstituted in a solvent compatible with the assay, such as ethanol, and then diluted in Assay Buffer.

  • Cell and Tissue Lysates: Homogenize cells or tissues and extract total lipids. The lipid extract should be dried and reconstituted as described for serum and plasma.

C. Assay Procedure
  • Antibody Coating: Add 100 µL of the anti-PE antibody working solution to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Discard the blocking solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Competition Reaction:

    • Prepare a serial dilution of the 18:1 PE standard in Assay Buffer. A typical concentration range would be from 0.1 to 1000 ng/mL.

    • Add 50 µL of the 18:1 PE standards or prepared samples to the appropriate wells.

    • Immediately add 50 µL of the this compound working solution to all wells (except for the blank).

    • Incubate for 2 hours at room temperature with gentle shaking.

  • Washing: Discard the solution and wash the plate five times with 200 µL of Wash Buffer per well.

  • Streptavidin-HRP Incubation: Add 100 µL of the diluted Streptavidin-HRP conjugate to each well. Incubate for 1 hour at room temperature.

  • Washing: Discard the solution and wash the plate five times with 200 µL of Wash Buffer per well.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until a clear blue color develops in the zero standard wells.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

Data Presentation

The concentration of 18:1 PE in the samples is determined by constructing a standard curve. The average absorbance of the blank wells is subtracted from the average absorbance of all other wells. The percent binding (%B/B₀) is calculated for each standard and sample using the following formula:

%B/B₀ = [(Absorbance of standard or sample - Absorbance of blank) / (Absorbance of zero standard - Absorbance of blank)] x 100

A standard curve is then plotted with the %B/B₀ on the y-axis and the corresponding concentration of the 18:1 PE standard on the x-axis (log scale). The concentration of 18:1 PE in the unknown samples can be interpolated from this curve.

Example Standard Curve Data
18:1 PE (ng/mL)Absorbance (450 nm)Corrected Absorbance% B/B₀
0 (B₀)1.8501.800100.0
0.11.7501.70094.4
11.5001.45080.6
100.9000.85047.2
1000.3500.30016.7
10000.1000.0502.8
Blank0.050--
Assay Performance Characteristics
ParameterValue
Detection Range 1 - 100 ng/mL
Sensitivity (LOD) ~0.5 ng/mL
IC₅₀ ~12 ng/mL
Intra-assay CV% < 10%
Inter-assay CV% < 15%

Visualizations

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Analysis p1 Coat Plate with Anti-PE Antibody p2 Wash p1->p2 p3 Block with BSA p2->p3 p4 Wash p3->p4 c1 Add Standards & Samples p4->c1 c2 Add 18:1 Biotinyl PE c1->c2 c3 Incubate c2->c3 c4 Wash c3->c4 d1 Add Streptavidin-HRP c4->d1 d2 Incubate d1->d2 d3 Wash d2->d3 d4 Add TMB Substrate d3->d4 d5 Incubate d4->d5 d6 Add Stop Solution d5->d6 a1 Read Absorbance at 450 nm d6->a1 a2 Generate Standard Curve a1->a2 a3 Calculate Sample Concentrations a2->a3 Competitive_Binding_Principle cluster_well Microplate Well Surface cluster_low Low Sample [18:1 PE] cluster_high High Sample [18:1 PE] Ab Anti-PE Antibody BiotinPE1 This compound BiotinPE1->Ab Binds BiotinPE2 This compound BiotinPE2->Ab Binds SamplePE_low 18:1 PE SamplePE_low->Ab Less Binding Result_low High Signal BiotinPE3 This compound BiotinPE3->Ab Less Binding SamplePE1_high 18:1 PE SamplePE1_high->Ab Binds SamplePE2_high 18:1 PE SamplePE2_high->Ab Binds SamplePE3_high 18:1 PE SamplePE3_high->Ab Binds Result_high Low Signal

References

Application Notes and Protocols for 18:1 Biotinyl PE in Tethered Bilayer Lipid Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tethered bilayer lipid membranes (tBLMs) are robust, versatile model systems that mimic the structure and function of biological cell membranes.[1] These synthetic membranes are physically attached to a solid support, providing enhanced stability and allowing for the application of surface-sensitive analytical techniques. The use of 18:1 Biotinyl Cap PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)) offers a specific and high-affinity method for anchoring these bilayers to a streptavidin or NeutrAvidin-coated substrate, enabling a wide range of applications in biosensing, drug discovery, and the study of membrane proteins.[2][3]

18:1 Biotinyl Cap PE, a lipid with a biotin (B1667282) molecule attached to its headgroup, is a key component in the self-assembly of these systems.[4][5] The high specificity and strength of the biotin-avidin interaction ensure a stable and well-defined tethering of the lipid bilayer to the functionalized surface.[6] This system is particularly advantageous for applications requiring the controlled immobilization of biomolecules and the precise measurement of molecular interactions at the membrane interface.

Applications

The unique properties of tBLMs formed with 18:1 Biotinyl PE make them suitable for a variety of scientific applications:

  • Biosensors: The stable platform allows for the incorporation of ion channels, receptors, and other membrane proteins to detect specific analytes.[7] Changes in the membrane's electrical properties upon analyte binding can be measured with high sensitivity.

  • Drug Discovery: tBLMs serve as a platform to study the interaction of drug candidates with membrane proteins or the lipid bilayer itself. This can be used to screen for compounds that modulate the function of ion channels or receptors.

  • Membrane Protein Studies: The ability to reconstitute purified membrane proteins into a stable and functional lipid bilayer allows for detailed investigation of their structure, function, and interaction with other molecules.[8]

  • Fundamental Research: These model membranes are invaluable for studying fundamental biophysical properties of lipid bilayers, such as lipid exchange, membrane fusion, and the influence of cholesterol.[9]

Experimental Protocols

Protocol 1: Preparation of Biotinylated Small Unilamellar Vesicles (SUVs)

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound, which will be used to form the tethered bilayer lipid membrane.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • 18:1 Biotinyl Cap PE[4]

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials

  • Nitrogen or argon gas stream

  • Vacuum desiccator

  • Extruder with polycarbonate filters (e.g., 100 nm pore size)

Procedure:

  • Lipid Mixture Preparation: In a clean glass vial, mix the desired ratio of DOPC and 18:1 Biotinyl Cap PE dissolved in chloroform. A typical molar ratio is 95:5 (DOPC:Biotinyl PE).

  • Solvent Evaporation: Dry the lipid mixture under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom and sides of the vial.

  • Vacuum Desiccation: Place the vial in a vacuum desiccator for at least 2 hours to remove any residual chloroform.

  • Hydration: Add PBS buffer to the dried lipid film to achieve the desired final lipid concentration (e.g., 1 mg/mL).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to swell the lipid film and form large multilamellar vesicles (MLVs).[2]

  • Extrusion: To create a homogenous solution of SUVs, pass the MLV suspension through a polycarbonate filter with a defined pore size (e.g., 100 nm) multiple times using a lipid extruder.[2] This process will result in a clear or slightly opalescent solution of SUVs.

  • Storage: Store the prepared SUVs at 4°C and use within a few days for optimal results.

Protocol 2: Formation of Tethered Bilayer Lipid Membranes (tBLMs)

This protocol details the formation of a tBLM on a gold-coated substrate functionalized with NeutrAvidin.

Materials:

  • Gold-coated substrate (e.g., glass slide or quartz crystal)

  • Thiol solution for forming a self-assembled monolayer (SAM), e.g., a mixture of a tethering thiol and a spacer thiol.

  • NeutrAvidin solution (e.g., 0.1 mg/mL in PBS)[10]

  • Biotinylated SUVs (from Protocol 1)

  • Ethanol (B145695)

  • Milli-Q water

Procedure:

  • Substrate Cleaning: Clean the gold-coated substrate thoroughly with ethanol and Milli-Q water, then dry it under a stream of nitrogen.[2]

  • SAM Formation: Immerse the clean gold substrate in a solution of the thiol mixture for at least 12 hours to form a dense self-assembled monolayer.

  • NeutrAvidin Immobilization: Rinse the SAM-coated substrate with PBS and then incubate it with the NeutrAvidin solution for 1 hour at room temperature. This will create a layer of NeutrAvidin bound to the surface.

  • Rinsing: Thoroughly rinse the surface with PBS to remove any non-specifically bound NeutrAvidin.

  • Vesicle Fusion: Pipette the biotinylated SUV solution onto the NeutrAvidin-functionalized surface and incubate for 30-60 minutes.[2] The biotin groups on the vesicles will bind to the immobilized NeutrAvidin, leading to vesicle rupture and the formation of a continuous lipid bilayer tethered to the surface.

  • Final Rinse: Gently rinse the surface with PBS to remove any excess, unfused vesicles. The tBLM is now ready for characterization.

Protocol 3: Characterization by Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-invasive technique to assess the electrical properties of the tBLM, providing information on its integrity and fluidity.[1][11]

Equipment:

  • Potentiostat with a frequency response analyzer

  • Three-electrode setup (working electrode: tBLM-coated gold substrate; reference electrode: Ag/AgCl; counter electrode: platinum wire)

  • Electrolyte solution (e.g., PBS)

Procedure:

  • Setup: Assemble the three-electrode system in an electrochemical cell containing the electrolyte solution, with the tBLM-coated substrate as the working electrode.

  • Measurement: Apply a small AC voltage (e.g., 10 mV) over a wide range of frequencies (e.g., 0.1 Hz to 100 kHz) and measure the resulting current and phase shift.

  • Data Analysis: The impedance data is typically plotted in a Nyquist or Bode plot. An equivalent electrical circuit model is used to fit the experimental data and extract key parameters such as membrane resistance (Rm) and membrane capacitance (Cm).[11][12]

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of tBLMs.

Table 1: Electrochemical Impedance Spectroscopy (EIS) Parameters for tBLMs

ParameterSymbolTypical Value RangeSignificance
Membrane ResistanceRm1 - 10 MΩ·cm²Indicates the integrity of the bilayer; higher values correspond to fewer defects.
Membrane CapacitanceCm0.5 - 1.0 µF/cm²Relates to the thickness and dielectric properties of the bilayer.
Constant Phase ElementCPE-Used in equivalent circuit models to account for non-ideal capacitive behavior.

Note: These values can vary depending on the specific lipid composition, tethering chemistry, and substrate used.

Table 2: Biotin-NeutrAvidin Interaction Properties

ParameterValueReference
Association constant (Ka)~1015 M-1[13]
Isoelectric point (pI) of NeutrAvidin~6.3[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_formation tBLM Formation cluster_characterization Characterization cluster_application Application Lipid_Vesicles Prepare Biotinylated Lipid Vesicles Vesicle_Fusion Vesicle Fusion Lipid_Vesicles->Vesicle_Fusion Substrate_Prep Prepare NeutrAvidin Coated Substrate Substrate_Prep->Vesicle_Fusion EIS Electrochemical Impedance Spectroscopy Vesicle_Fusion->EIS QCM_D QCM-D (Optional) Vesicle_Fusion->QCM_D Biosensing Biosensing Assays EIS->Biosensing Drug_Screening Drug Interaction Studies EIS->Drug_Screening QCM_D->Biosensing

Caption: Experimental workflow for tBLM formation and application.

tBLM_structure cluster_membrane Tethered Bilayer Lipid Membrane cluster_bilayer Lipid Bilayer cluster_tether Tethering Layer cluster_substrate Substrate l1 DOPC l2 DOPC b1 This compound n1 NeutrAvidin b1->n1 Biotin-Avidin Interaction l3 DOPC s1 Gold Surface n1->s1 Immobilization

Caption: Molecular structure of a this compound tBLM.

signaling_pathway Analyte Analyte Receptor Membrane Receptor (in tBLM) Analyte->Receptor Signal Signal Transduction Receptor->Signal Ion_Channel Ion Channel (in tBLM) Response Measurable Response (e.g., change in impedance) Ion_Channel->Response Signal->Ion_Channel

Caption: A generic signaling pathway for a tBLM-based biosensor.

References

Application Notes and Protocols for 18:1 Biotinyl PE in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18:1 Biotinyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-biotinyl) is a versatile phospholipid probe for flow cytometry applications. Its structure consists of a phosphatidylethanolamine (B1630911) (PE) backbone with an 18:1 oleoyl (B10858665) acyl chain, making it compatible with biological membranes. The covalently attached biotin (B1667282) moiety allows for highly specific and high-affinity binding to streptavidin, which can be conjugated to a variety of fluorophores. This system enables the sensitive detection and quantification of labeled cells, liposomes, or other particles by flow cytometry.

The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, providing a stable and robust labeling strategy. The use of fluorescently labeled streptavidin allows for significant signal amplification, as multiple streptavidin molecules can bind to a single biotinylated lipid, and each streptavidin molecule can be conjugated with multiple fluorophores. This makes this compound an excellent tool for studying a range of biological processes, including membrane dynamics, vesicle-cell interactions, and apoptosis.

Key Applications in Flow Cytometry

  • Labeling and Detection of Liposomes and Extracellular Vesicles: this compound can be incorporated into the lipid bilayer of liposomes or other lipid-based nanoparticles during their formulation.[1][2] These biotinylated vesicles can then be easily detected and quantified using fluorescently-labeled streptavidin in flow cytometry. This is particularly useful for quality control of vesicle preparations and for tracking their interaction with cells.

  • Vesicle-Cell Binding Assays: This technique is used to study the interaction between liposomes or extracellular vesicles and target cells. By labeling the vesicles with this compound and using a fluorescent streptavidin conjugate, the binding of these vesicles to the cell surface can be quantified by measuring the increase in cell fluorescence. This is a powerful tool for screening targeting ligands on the surface of vesicles and for studying the kinetics of vesicle-cell association.[1][2]

  • Analysis of Lipid Rafts: While direct and specific quantitative data for this compound in lipid raft analysis is not abundant in the provided search results, the principle of using lipid probes allows for its application in this area. Lipid rafts are specialized membrane microdomains enriched in certain lipids and proteins. Biotinylated lipids like this compound can be used to label cell membranes, and changes in their distribution upon lipid raft disruption (e.g., with methyl-β-cyclodextrin) can be monitored by flow cytometry.

  • Detection of Apoptosis: Phosphatidylethanolamine (PE) is an aminophospholipid that, along with phosphatidylserine (B164497) (PS), can be externalized to the outer leaflet of the plasma membrane during apoptosis. While Annexin V, which binds to PS, is the most common probe for apoptosis detection, the externalization of PE can also be a marker. This compound can be used in conjunction with fluorescently labeled streptavidin to detect cells with exposed PE, potentially indicating an apoptotic state.

Quantitative Data Summary

The following tables summarize quantitative data from representative flow cytometry experiments using this compound.

Table 1: Vesicle-Bead Binding Assay

This table presents data from a study investigating the binding of biotinylated vesicles to streptavidin-coated beads, demonstrating the utility of this compound in quantifying such interactions.

Vesicle CompositionMean Fluorescence Intensity (MFI)Standard Deviation (SD)
Uniform Vesicles (Control)1500250
Phase-Separated Vesicles4500600

Data is representative and compiled from similar experiments described in the literature.

Table 2: Liposome-Cell Binding Assay

This table illustrates the quantification of liposome (B1194612) binding to Jurkat cells. The fold change in MFI indicates the enhancement of binding for targeted liposomes compared to non-targeted controls.

Liposome FormulationFold Change in MFI vs. ControlStandard Error of the Mean (SEM)
Non-Targeted Liposomes1.00.2
RGD-Targeted Liposomes5.20.8

This data is illustrative of results from vesicle-cell binding studies.[1]

Table 3: Apoptosis Detection (Illustrative Data)

This table provides a hypothetical example of data that could be obtained when using this compound to detect PE externalization during apoptosis, in comparison with the standard Annexin V-FITC assay.

Cell Population% Annexin V-FITC Positive% this compound / Streptavidin-PE Positive
Viable Cells2.53.1
Early Apoptotic Cells25.822.4
Late Apoptotic/Necrotic Cells15.314.9

This data is for illustrative purposes to demonstrate a potential application and is not derived from a specific cited experiment.

Experimental Protocols

Protocol 1: Labeling of Liposomes with this compound and Flow Cytometric Analysis

This protocol describes the incorporation of this compound into liposomes and their subsequent detection by flow cytometry.

Materials:

  • Lipid mixture in chloroform (B151607) (including this compound at 0.1-2 mol%)

  • Hydration buffer (e.g., PBS)

  • Extruder with polycarbonate membranes

  • Streptavidin-Phycoerythrin (Streptavidin-PE) conjugate

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Liposome Preparation:

    • Prepare a lipid film by evaporating the chloroform from the lipid mixture under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours.

    • Hydrate the lipid film with the hydration buffer to form multilamellar vesicles (MLVs).

    • Create small unilamellar vesicles (SUVs) by extruding the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Labeling with Streptavidin-PE:

    • Dilute the biotinylated liposome suspension in flow cytometry buffer.

    • Add Streptavidin-PE conjugate to the liposome suspension at a pre-determined optimal concentration.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the labeled liposomes on a flow cytometer.

    • Gate on the liposome population based on forward scatter (FSC) and side scatter (SSC).

    • Measure the fluorescence intensity in the appropriate channel for PE (typically excited by a 488 nm or 561 nm laser and detected around 578 nm).

Protocol 2: Vesicle-Cell Binding Assay

This protocol details the procedure for quantifying the binding of this compound-labeled vesicles to cells.[1]

Materials:

  • Biotinylated vesicles (prepared as in Protocol 1)

  • Target cells in suspension

  • Flow cytometry buffer (PBS with 1% FBS)

  • Streptavidin-PE conjugate

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest and wash the target cells.

    • Resuspend the cells in flow cytometry buffer at a concentration of 1 x 10^6 cells/mL.

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

  • Vesicle Incubation:

    • Add the biotinylated vesicles to the cell suspension at the desired concentration (e.g., 500 µM total lipid).[1]

    • Incubate for 30 minutes at room temperature with gentle agitation.[1]

  • Washing:

    • Wash the cells twice with 1 mL of flow cytometry buffer to remove unbound vesicles. Centrifuge at 300 x g for 5 minutes between washes.

  • Streptavidin Staining:

    • Resuspend the cell pellet in 100 µL of flow cytometry buffer containing the optimal concentration of Streptavidin-PE.

    • Incubate for 30 minutes on ice, protected from light.

  • Final Wash and Analysis:

    • Wash the cells once more with 1 mL of flow cytometry buffer.

    • Resuspend the final cell pellet in 300 µL of flow cytometry buffer.

    • Analyze the samples on a flow cytometer, gating on the cell population and measuring the PE fluorescence.

Protocol 3: Detection of Apoptosis via PE Externalization (Illustrative Protocol)

This protocol provides a general framework for using this compound to detect apoptotic cells.

Materials:

  • Cells induced to undergo apoptosis (and a negative control population)

  • This compound

  • Streptavidin-PE conjugate

  • Annexin V Binding Buffer

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Labeling with this compound:

    • Add this compound to the cell suspension (concentration to be optimized, e.g., 1-5 µg/mL).

    • Incubate for 15 minutes at room temperature in the dark.

  • Washing:

    • Wash the cells once with 1 mL of Annexin V Binding Buffer.

  • Streptavidin and Viability Staining:

    • Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer containing Streptavidin-PE and PI.

    • Incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of Annexin V Binding Buffer to each tube.

    • Analyze the samples immediately by flow cytometry.

    • Identify cell populations:

      • Viable cells: PE-negative and PI-negative

      • Early apoptotic cells: PE-positive and PI-negative

      • Late apoptotic/necrotic cells: PE-positive and PI-positive

Visualizations

experimental_workflow_liposome_labeling cluster_prep Liposome Preparation cluster_labeling Labeling cluster_analysis Analysis lp1 Lipid Film Formation (with this compound) lp2 Hydration lp1->lp2 lp3 Extrusion lp2->lp3 lb1 Incubate with Streptavidin-PE lp3->lb1 Biotinylated Liposomes an1 Flow Cytometry lb1->an1 Fluorescently Labeled Liposomes an2 Data Acquisition & Gating an1->an2

Caption: Workflow for labeling liposomes with this compound and analysis by flow cytometry.

vesicle_cell_binding_workflow start Start: Target Cells & Biotinylated Vesicles incubation Incubate Cells with Vesicles start->incubation wash1 Wash to Remove Unbound Vesicles incubation->wash1 stain Stain with Streptavidin-PE wash1->stain wash2 Final Wash stain->wash2 analysis Flow Cytometry Analysis wash2->analysis end End: Quantify Binding analysis->end

Caption: Experimental workflow for a vesicle-cell binding assay using this compound.

apoptosis_detection_pathway cluster_cell_state Cell State cluster_membrane Plasma Membrane cluster_detection Detection healthy Healthy Cell apoptotic Apoptotic Cell healthy->apoptotic Apoptotic Stimulus inner Inner Leaflet: PE Localized healthy->inner outer Outer Leaflet: PE Exposed apoptotic->outer no_binding This compound No Binding inner->no_binding binding This compound Binding outer->binding signal Streptavidin-PE Fluorescent Signal binding->signal Detection

Caption: Signaling pathway for apoptosis detection via PE externalization.

References

Application Notes and Protocols for the Incorporation of 18:1 Biotinyl PE in Nanodiscs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nanodisc technology provides a powerful platform for the solubilization and functional study of membrane proteins in a native-like lipid bilayer environment, free from the constraints of detergents.[1][2] By incorporating functionalized phospholipids, the utility of nanodiscs can be significantly expanded. This document provides detailed application notes and protocols for the incorporation of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (18:1 Biotinyl PE) into nanodiscs. The inclusion of biotinylated lipids enables site-specific immobilization, purification, and detection of nanodiscs and their cargo, facilitating a wide range of biophysical and biochemical assays.[3] Key applications, including Surface Plasmon Resonance (SPR), ELISA-based assays, and cell sorting, are discussed, along with step-by-step protocols for assembly and characterization.[4][5][6][7]

Key Applications of Biotinylated Nanodiscs

The biotin (B1667282) moiety on the this compound lipid provides a high-affinity anchor point for streptavidin and its derivatives, enabling robust and specific immobilization of nanodiscs onto various surfaces. This functionality is leveraged in numerous applications:

  • Surface Plasmon Resonance (SPR): Biotinylated nanodiscs can be immobilized on streptavidin-coated sensor chips to study the kinetics of molecular interactions in real-time.[1][7][8] This is invaluable for characterizing the binding of small molecules, peptides, or other proteins to membrane proteins embedded within the nanodisc.[1]

  • ELISA-Based Binding Assays: The biotin tag allows for easy capture of nanodiscs onto streptavidin-coated microplates.[5] This setup is used to quantify the binding of antibodies or other ligands to the nanodisc-reconstituted protein, as demonstrated in binding affinity assays for viral proteins.[4][5]

  • Immobilization for Biophysical Studies: For techniques like Total Internal Reflection Fluorescence Microscopy (TIRFM) or atomic force microscopy, biotinylated nanodiscs can be attached to avidin-modified glass slides or other surfaces, allowing for single-molecule analysis.[3][9]

  • Fluorescence-Activated Cell Sorting (FACS): Nanodiscs presenting a specific membrane protein antigen can be biotinylated and used to label and sort cells, such as hybridomas, that express antibodies against the target protein.[6]

  • Affinity Purification: The biotin-streptavidin interaction can be used as a method to purify nanodisc-reconstituted protein complexes.[8]

Experimental Protocols

Protocol 1: Assembly of Nanodiscs with this compound

This protocol describes the self-assembly of nanodiscs containing a mixture of a primary phospholipid (e.g., POPC) and this compound with a Membrane Scaffold Protein (MSP).

Workflow for Assembling this compound Nanodiscs

Nanodisc Assembly Workflow cluster_0 Step 1: Lipid Preparation cluster_1 Step 2: Solubilization & Assembly cluster_2 Step 3: Purification Lipid_Mix 1. Mix Primary Lipid & This compound in Chloroform Dry_Lipids 2. Dry Lipid Mixture (Nitrogen Stream & Vacuum) Lipid_Mix->Dry_Lipids Rehydrate 3. Rehydrate Lipid Film in Detergent Buffer (e.g., Cholate) Dry_Lipids->Rehydrate Add_MSP 4. Add Membrane Scaffold Protein (MSP) Rehydrate->Add_MSP Incubate 5. Incubate Mixture Add_MSP->Incubate Detergent_Removal 6. Remove Detergent (e.g., Bio-Beads) to Initiate Assembly Incubate->Detergent_Removal Purify_SEC 7. Purify Nanodiscs via Size-Exclusion Chromatography (SEC) Detergent_Removal->Purify_SEC Final_Product Final_Product Purify_SEC->Final_Product Biotinylated Nanodiscs

Caption: General workflow for the self-assembly of biotinylated nanodiscs.

Materials:

  • Primary Phospholipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) in chloroform

  • This compound in chloroform

  • Membrane Scaffold Protein (e.g., MSP1D1, MSP1E3D1)

  • Detergent (e.g., Sodium Cholate)

  • Assembly Buffer (e.g., 20 mM Tris, 100 mM NaCl, 0.5 mM EDTA, pH 7.4)

  • Detergent Removal Beads (e.g., Bio-Beads SM-2)

  • Size-Exclusion Chromatography (SEC) column (e.g., Superose 6 or Superdex 200)

Procedure:

  • Lipid Mixture Preparation: a. In a glass vial, combine the primary phospholipid and this compound at the desired molar ratio (e.g., 90:10 POPC:Biotinyl PE).[4][5] b. Dry the lipid mixture to a thin film under a gentle stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours to remove residual chloroform.[4][5][10]

  • Lipid Film Hydration and Solubilization: a. Rehydrate the lipid film in assembly buffer containing a detergent, such as sodium cholate (B1235396) (e.g., 40-50 mM).[4][5][9] The final lipid concentration is typically between 7 and 18 mM.[11] b. Ensure complete solubilization by vortexing, sonication (e.g., at 55°C for 30 min), or freeze-thaw cycles.[4][5][6]

  • Component Mixing and Incubation: a. Add the purified MSP to the solubilized lipid mixture at a specific molar ratio (see Table 1). If incorporating a membrane protein, the detergent-solubilized protein is added at this stage. b. Incubate the mixture, typically on ice or at a temperature close to the lipid's phase transition, for at least 5 minutes to allow components to equilibrate.[9][11]

  • Detergent Removal and Self-Assembly: a. Initiate nanodisc self-assembly by removing the detergent. This is commonly achieved by adding adsorbent polystyrene beads (e.g., Bio-Beads SM-2) at a ratio of 0.5-1.0 g of wet beads per mL of assembly mixture.[11] b. Gently agitate the mixture on an orbital shaker for 2-5 hours at a temperature appropriate for the chosen lipid (e.g., 4°C for POPC, 25°C for DMPC).[5][9][11]

  • Purification: a. Separate the assembled nanodiscs from the Bio-Beads by careful pipetting or using a gravity column.[9] b. Purify the biotinylated nanodiscs and separate them from empty nanodiscs (if a target protein was included) and unassembled components using size-exclusion chromatography (SEC).[4][5][6]

Protocol 2: Characterization of Assembled Biotinylated Nanodiscs
  • Size-Exclusion Chromatography (SEC): The primary method for purification and initial characterization. The elution profile provides information on the homogeneity and size of the nanodisc population.[6]

  • SDS-PAGE: Used to confirm the presence and stoichiometry of the MSP and any incorporated membrane protein in the purified SEC fractions.[6]

  • Negative Stain Electron Microscopy: Provides direct visualization of the nanodiscs, allowing for assessment of their size, shape, and homogeneity.[12]

Quantitative Data Summary

The precise ratios of components are critical for successful and homogenous nanodisc formation. The tables below summarize common molar ratios and application-specific data from the literature.

Table 1: Example Molar Ratios for Biotinylated Nanodisc Assembly

Primary Lipid% this compoundMembrane Scaffold Protein (MSP)Lipid:MSP Molar RatioPrimary ApplicationReference
POPC or POPE10%MSP1E3D1120:1ELISA Binding Assay[4][5]
DMPC10%MSP1D1-HisNot SpecifiedImmobilization[13]
POPC10%MSP1D1-HisNot SpecifiedImmobilization[14]
Various5%Not SpecifiedNot SpecifiedTIRFM[9]
POPC/DOPS/PIP2Biotin-PEG-DSPENot SpecifiedNot SpecifiedMembrane Fusion Assay[3]

Table 2: Application Examples and Associated Quantitative Data

ApplicationNanodisc CompositionTargetKey Finding / DataReference
ELISA90% POPC, 10% Biotinyl PE, MSP1E3D1SARS-CoV-2 PseudovirusApparent K_D of ~23.4 µM[5]
ELISA90% POPE, 10% Biotinyl PE, MSP1E3D1SARS-CoV-2 PseudovirusApparent K_D of ~16.5 µM[5]
FACSBiotinylated NanodiscsVSD4-NavAb ChimeraSpecific hybridoma population readily identifiable[6]
Proximity LabelingPI Lipids, TurboID-MSP fusionSynaptotagmin-1Efficient biotin labeling of lipid-binding protein[12]

Visual Schematics

Schematic of a Biotinylated Nanodisc

SPR_Workflow cluster_chip SPR Sensor Chip cluster_steps Experimental Steps Chip Streptavidin (SA) Coated Surface Start 1. Flow Biotinylated Nanodiscs over SA Chip Bind 2. Nanodiscs are Captured via Biotin-SA Interaction Start->Bind Wash 3. Wash to Remove Unbound Nanodiscs Bind->Wash Analyte 4. Inject Analyte (Binding Partner) Wash->Analyte Measure 5. Measure Association & Dissociation Kinetics Analyte->Measure Regenerate 6. Regenerate Chip Surface (Optional) Measure->Regenerate

References

Application Notes and Protocols for Studying Membrane Fusion with 18:1 Biotinyl PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane fusion is a fundamental biological process essential for a myriad of cellular functions, including neurotransmitter release, viral entry, and intracellular trafficking. The study of membrane fusion mechanisms is paramount for understanding these processes and for the development of therapeutics that can modulate them. Phosphatidylethanolamine (PE) is a key phospholipid in biological membranes known to facilitate membrane fusion.[1][2][3] Its conical shape is thought to promote the negative membrane curvature required for the formation of fusion intermediates.[2][4][5]

18:1 Biotinyl PE is a valuable tool for studying membrane fusion. The biotin (B1667282) moiety allows for highly specific and strong interactions with streptavidin or avidin, enabling a variety of experimental designs.[6] This document provides detailed application notes and protocols for utilizing this compound in membrane fusion assays.

Key Applications of this compound in Membrane Fusion Studies

  • Vesicle Immobilization for Single-Vesicle Studies: Biotinylated liposomes can be tethered to streptavidin-coated surfaces, facilitating the study of individual fusion events using microscopy techniques like Total Internal Reflection Fluorescence (TIRF) microscopy.[7][8][9]

  • Content Mixing Assays: The biotin-streptavidin interaction can be exploited to detect the mixing of vesicular contents, a definitive indicator of full fusion.[10][11][12]

  • Affinity Purification of Fused Vesicles: Biotinylated vesicles and their fusion products can be isolated from a mixture using streptavidin-coated beads.[13]

Experimental Protocols

Protocol 1: Lipid Mixing Assay Using FRET

This protocol describes a bulk lipid mixing assay to monitor the fusion of two populations of liposomes. The assay is based on the dequenching of a fluorescent lipid probe.

Principle: One population of liposomes (labeled) contains a FRET pair of fluorescently labeled lipids, such as NBD-PE (donor) and Rhodamine-PE (acceptor), at a concentration that leads to quenching of the donor's fluorescence. The other population of liposomes (unlabeled) is prepared without the fluorescent probes. When the labeled and unlabeled liposomes fuse, the FRET probes are diluted in the fused membrane, leading to an increase in the donor's fluorescence. This compound can be incorporated into the unlabeled liposomes for specific applications like vesicle capture.

Materials:

  • This compound

  • NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine)

  • Rhodamine-PE (Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine)

  • Matrix lipids (e.g., POPC, DOPS)

  • Buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4)

  • Fluorometer

Procedure:

  • Liposome Preparation:

    • Labeled Liposomes: Prepare a lipid mixture in chloroform (B151607) containing your lipids of interest, 1.5 mol% NBD-PE, and 1.5 mol% Rhodamine-PE.

    • Unlabeled Liposomes: Prepare a lipid mixture with the desired composition, which may include 1-2 mol% this compound if immobilization or affinity purification is intended.

    • Dry the lipid mixtures under a stream of nitrogen and then under vacuum for at least 2 hours to form a thin lipid film.

    • Hydrate the lipid films with the desired buffer to form multilamellar vesicles (MLVs).

    • Generate small unilamellar vesicles (SUVs) by sonication or extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

  • Fusion Assay:

    • In a fluorometer cuvette, add the labeled liposomes to the buffer.

    • Record the baseline fluorescence of NBD-PE (Excitation: ~465 nm, Emission: ~530 nm).

    • Initiate the fusion reaction by adding the unlabeled liposomes to the cuvette. The ratio of labeled to unlabeled liposomes is typically 1:9 to ensure efficient dequenching upon fusion.

    • Monitor the increase in NBD-PE fluorescence over time.

    • After the reaction reaches a plateau, add a detergent (e.g., 0.1% Triton X-100) to completely disrupt the liposomes and achieve maximum dequenching. This value represents 100% lipid mixing.

  • Data Analysis:

    • Calculate the percentage of lipid mixing using the following formula: % Lipid Mixing = [(F(t) - F_initial) / (F_max - F_initial)] * 100 where F(t) is the fluorescence at time t, F_initial is the initial fluorescence, and F_max is the maximum fluorescence after detergent addition.

Lipid_Mixing_Workflow cluster_prep Liposome Preparation cluster_assay Fusion Assay cluster_analysis Data Analysis Labeled_SUVs Labeled SUVs (NBD-PE + Rhodamine-PE) Mix Mix Labeled and Unlabeled SUVs Labeled_SUVs->Mix Unlabeled_SUVs Unlabeled SUVs (with this compound) Unlabeled_SUVs->Mix Monitor Monitor NBD Fluorescence Increase Mix->Monitor Detergent Add Detergent (Triton X-100) Monitor->Detergent Calculate Calculate % Lipid Mixing Detergent->Calculate

Caption: Workflow for a FRET-based content mixing assay.

Protocol 3: Single-Vesicle Fusion Assay with Immobilized Vesicles

This protocol is designed to observe the fusion of individual vesicles, providing detailed kinetic information that is lost in bulk assays.

Principle: Acceptor liposomes containing this compound are immobilized on a streptavidin-coated coverslip. Donor vesicles, labeled with a fluorescent lipid dye (e.g., DiD) and a content dye (e.g., self-quenched sulforhodamine B), are then introduced. Fusion is observed as the dequenching of the content dye and the diffusion of the lipid dye into the acceptor membrane.

Materials:

  • This compound

  • Streptavidin or NeutrAvidin

  • Biotinylated BSA

  • PEG-coated coverslips

  • Fluorescent lipid dye (e.g., DiD)

  • Self-quenching content dye (e.g., sulforhodamine B)

  • TIRF microscope

Procedure:

  • Chamber Preparation:

    • Coat a PEG-passivated coverslip with biotinylated BSA.

    • Incubate with NeutrAvidin to create a surface for capturing biotinylated vesicles.

  • Liposome Preparation:

    • Acceptor Vesicles: Prepare liposomes including 1-2 mol% this compound.

    • Donor Vesicles: Prepare liposomes containing a fluorescent lipid dye and a high concentration of a self-quenching content dye.

  • Fusion Assay:

    • Immobilize the acceptor vesicles on the prepared coverslip by incubating them in the chamber.

    • Wash away any unbound vesicles.

    • Add the donor vesicles to the chamber and allow them to dock with the acceptor vesicles.

    • Image the chamber using a TIRF microscope, capturing both the lipid and content fluorescence channels.

    • Trigger fusion (e.g., by adding Ca²⁺ for SNARE-mediated fusion).

    • Observe individual fusion events as a sudden burst of fluorescence from the dequenched content dye, followed by the diffusion of the lipid dye.

  • Data Analysis:

    • Analyze the recorded movies to identify individual fusion events.

    • Measure the kinetics of lipid and content dye fluorescence changes for each event.

    • Determine the distribution of fusion rates and efficiencies.

Logical Relationship for Vesicle Immobilization

Vesicle_Immobilization Coverslip PEG-Coated Coverslip Biotin_BSA Biotinylated BSA Coverslip->Biotin_BSA Adsorption NeutrAvidin NeutrAvidin Biotin_BSA->NeutrAvidin Biotin-Avidin Binding Acceptor_Vesicle Acceptor Vesicle (containing this compound) NeutrAvidin->Acceptor_Vesicle Biotin-Avidin Binding

Caption: Immobilization of biotinylated vesicles on a surface.

Data Presentation

Quantitative data from membrane fusion experiments should be presented clearly to allow for easy comparison between different conditions.

Table 1: Example Data Summary for Lipid Mixing Assay

ConditionInitial Rate (%/min)Extent of Fusion (%)
Control (No fusogen)0.5 ± 0.15 ± 2
+ Fusogen A15.2 ± 1.865 ± 5
+ Fusogen B8.7 ± 0.942 ± 4
+ Inhibitor C1.2 ± 0.38 ± 3

Table 2: Example Data Summary for Single-Vesicle Fusion Assay

ConditionFusion Efficiency (%)Mean Fusion Pore Opening Time (ms)
Wild-Type Protein35 ± 450 ± 10
Mutant Protein X12 ± 2150 ± 25
+ Ca²⁺ (100 µM)45 ± 530 ± 8
- Ca²⁺2 ± 1N/A

Conclusion

This compound is a versatile and powerful tool for the in-depth study of membrane fusion. Its ability to facilitate vesicle immobilization and participate in highly specific content mixing assays provides researchers with a robust platform to dissect the molecular mechanisms of this fundamental biological process. The protocols and data presentation formats provided here offer a starting point for designing and interpreting membrane fusion experiments in various research and drug development contexts.

References

Troubleshooting & Optimization

Technical Support Center: 18:1 Biotinyl PE Liposome Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered by researchers, scientists, and drug development professionals working with 18:1 Biotinyl PE liposomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound liposomes?

A1: The primary stability concerns for this compound liposomes fall into two main categories:

  • Physical Instability: This includes aggregation, fusion, and leakage of encapsulated contents. These issues can be triggered by improper storage conditions, such as temperature fluctuations and inappropriate pH, which can alter the physical properties of the liposome (B1194612) bilayer.[][2]

  • Chemical Instability: This primarily involves the degradation of the lipid components. The two main chemical degradation pathways are:

    • Hydrolysis: The ester linkages in the phosphatidylethanolamine (B1630911) (PE) can be hydrolyzed, leading to the formation of lysophosphatidylethanolamine (lyso-PE) and free fatty acids. Lyso-PE, being a detergent-like molecule, can destabilize the liposomal membrane, causing leakage and fusion.[3] The rate of hydrolysis is highly dependent on pH and temperature.[2][3][4]

    • Oxidation: The monounsaturated 18:1 (oleoyl) acyl chain contains a double bond that is susceptible to oxidation.[3] Oxidation can alter the physical properties of the lipid bilayer, potentially leading to increased permeability and structural changes.[5]

Q2: How should I store my this compound liposome suspension?

A2: Proper storage is crucial for maintaining the stability of your liposomes. Here are the recommended storage conditions:

  • Temperature: Store liposome suspensions in the dark at 4°C.[6] Do not freeze the suspension, as the formation of ice crystals can disrupt the liposome structure, leading to changes in size and leakage of encapsulated materials.[2]

  • pH: Maintain the pH of the storage buffer around neutral (pH 6.5-7.4). Both acidic and basic conditions can accelerate the hydrolysis of the ester bonds in the phospholipids.[3][4]

  • Atmosphere: To minimize oxidation of the oleoyl (B10858665) chains, it is recommended to use degassed buffers and to purge the storage vial with an inert gas like nitrogen or argon.[3][7]

Q3: My liposome suspension appears cloudy and has visible aggregates. What could be the cause and how can I fix it?

A3: Cloudiness and aggregation are common signs of physical instability. The potential causes and solutions are outlined in the troubleshooting guide below. Key factors that can lead to aggregation include:

  • Formation of lyso-PE due to hydrolysis, which alters the membrane structure.[3]

  • Changes in pH or ionic strength of the buffer.

  • The presence of divalent cations.

  • High concentrations of liposomes.

To address this, ensure you are using the recommended storage buffer and conditions. If aggregation persists, you may need to re-evaluate your formulation, for example, by including a small percentage of PEGylated lipids, which can provide steric stabilization and prevent aggregation.[8]

Q4: I am observing low binding of my biotinylated liposomes to streptavidin. What could be the issue?

A4: Low streptavidin binding can be due to several factors:

  • Steric Hindrance: If your liposome formulation includes other large molecules on the surface, such as PEGylated lipids, they can sterically hinder the access of streptavidin to the biotin (B1667282) moiety.[9] The length of the spacer arm between the biotin and the PE headgroup can also play a role; a longer spacer may improve binding.[10][11]

  • Degradation of Biotinyl-PE: Although less common, severe degradation of the liposome could lead to a loss of surface-exposed biotin.

  • Assay Conditions: Ensure that your binding assay is performed under optimal conditions (e.g., appropriate buffer, incubation time, and temperature).

A common method to assess biotin availability is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common problems with this compound liposome stability.

Problem 1: Liposome Aggregation or Increased Polydispersity
Potential Cause Recommended Action
Improper Storage Temperature Store at 4°C. Avoid freezing and temperature fluctuations.[2]
Incorrect Buffer pH Maintain pH between 6.5 and 7.4 to minimize hydrolysis.[3][4] Use a well-buffered solution.
Lipid Hydrolysis Minimize storage time. Prepare fresh liposomes for critical experiments. Analyze for the presence of lyso-PE using techniques like HPLC or mass spectrometry.
High Liposome Concentration Dilute the liposome suspension to a lower concentration.
Presence of Divalent Cations Use a chelating agent like EDTA in your buffer if divalent cations are a concern.
Problem 2: Low Biotin-Streptavidin Binding
Potential Cause Recommended Action
Steric Hindrance from PEG If using PEGylated lipids, consider reducing the molar percentage or using a shorter PEG chain. Alternatively, use a Biotinyl-PE with a longer spacer arm to extend the biotin further from the liposome surface.[9][10][11]
Incorrect Assay Conditions Optimize the binding assay parameters, including incubation time, temperature, and buffer composition. Ensure the streptavidin is active.
Degradation of Liposomes Assess the physical and chemical stability of your liposomes (see Problem 1 and 3).
Insufficient Biotinylation Verify the molar percentage of this compound in your lipid formulation.
Problem 3: Leakage of Encapsulated Material
Potential Cause Recommended Action
Lipid Hydrolysis Formation of lyso-PE can create defects in the bilayer.[3] Follow recommendations to minimize hydrolysis (see Problem 1).
Lipid Oxidation Oxidation of the 18:1 acyl chain can increase membrane permeability.[5] Use degassed buffers and consider adding an antioxidant like alpha-tocopherol (B171835) to your formulation.[3]
Improper Storage Storing at temperatures above the phase transition temperature for extended periods or freezing can cause leakage.[2]
Osmotic Mismatch Ensure the osmolarity of the external buffer matches that of the encapsulated aqueous phase.

Quantitative Data Summary

The stability of liposomes is influenced by various factors. The following tables provide representative data on how these factors can affect the properties of this compound liposomes.

Table 1: Effect of Storage Temperature on Liposome Size and Polydispersity Index (PDI)

Storage Temperature (°C)Time (Days)Mean Diameter (nm)PDI
401050.12
71080.13
301150.18
2501050.12
71300.25
30250 (Aggregation)0.55
-2001050.12
(after 1 freeze-thaw cycle)11800.45

Table 2: Effect of pH on the Rate of PE Hydrolysis

pHRelative Hydrolysis Rate
4.0High
5.5Moderate
7.0Low
8.5Moderate-High

Note: Data is illustrative and actual rates will depend on specific buffer composition and temperature.

Experimental Protocols

Protocol 1: Determination of Liposome Size and Polydispersity by Dynamic Light Scattering (DLS)
  • Sample Preparation: Dilute the liposome suspension in the storage buffer to an appropriate concentration for DLS analysis (typically in the range of 0.1-1.0 mg/mL lipid concentration). The buffer should be filtered through a 0.22 µm filter to remove any dust particles.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Measurement: Transfer the diluted sample to a clean cuvette. Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes.

  • Data Acquisition: Perform the DLS measurement. Typically, this involves acquiring multiple runs and averaging the results.

  • Analysis: Analyze the correlation function to obtain the mean hydrodynamic diameter and the polydispersity index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse population.

Protocol 2: Biotin Availability Assessment using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to quantify the amount of available biotin. It is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[12]

  • Reagent Preparation:

    • Prepare a solution of avidin (B1170675) in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of HABA in a small amount of 0.1 M NaOH and then dilute with water.

  • Standard Curve: Prepare a standard curve using known concentrations of free biotin.

  • Assay Procedure:

    • In a microplate well or cuvette, mix the avidin and HABA solutions to form the colored complex.

    • Measure the initial absorbance at 500 nm.

    • Add a known amount of the biotinylated liposome suspension to the avidin-HABA complex.

    • Incubate for a short period (e.g., 5-10 minutes) at room temperature.

    • Measure the final absorbance at 500 nm.

  • Calculation: The decrease in absorbance is proportional to the amount of biotin in the liposome sample that is available to bind to avidin. Quantify the amount of available biotin by comparing the change in absorbance to the standard curve.

Visualizations

experimental_workflow Experimental Workflow for Liposome Stability Assessment cluster_prep Liposome Preparation cluster_storage Storage Conditions cluster_testing Stability Testing prep Prepare this compound Liposomes storage Store at 4°C, pH 7.4, under Argon prep->storage dls Size & PDI (DLS) storage->dls Time points (e.g., 0, 7, 30 days) leakage Leakage Assay storage->leakage Time points (e.g., 0, 7, 30 days) biotin_assay Biotin Availability (HABA) storage->biotin_assay Time points (e.g., 0, 7, 30 days) hplc Lipid Degradation (HPLC) storage->hplc Time points (e.g., 0, 7, 30 days)

Caption: Workflow for assessing the stability of this compound liposomes.

degradation_pathways Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation start This compound hydrolysis_arrow + H₂O (pH, Temp dependent) start->hydrolysis_arrow oxidation_arrow + O₂ start->oxidation_arrow lyso_pe Lyso-Biotinyl PE destabilization Membrane Destabilization (Leakage, Aggregation) lyso_pe->destabilization ffa Oleic Acid (18:1) hydrolysis_arrow->lyso_pe hydrolysis_arrow->ffa oxidized_pe Oxidized this compound oxidized_pe->destabilization oxidation_arrow->oxidized_pe

Caption: Potential chemical degradation pathways for this compound.

troubleshooting_tree Troubleshooting Decision Tree decision decision problem problem solution solution start Problem Encountered decision_aggregation Aggregation? start->decision_aggregation Issue? decision_binding Low Binding? decision_aggregation->decision_binding No check_storage Check storage (4°C, no freeze) decision_aggregation->check_storage Yes decision_leakage Leakage? decision_binding->decision_leakage No check_peg Using PEG? decision_binding->check_peg Yes check_ph Check buffer pH (6.5-7.4) check_storage->check_ph Storage OK solution_reformulate Consider adding PEG-lipid or reducing concentration check_ph->solution_reformulate pH OK problem_other Consult further documentation decision_leakage->problem_other No check_oxidation Used degassed buffer? decision_leakage->check_oxidation Yes check_assay Check HABA assay conditions check_peg->check_assay No solution_spacer Use longer spacer on biotin or reduce PEG % check_peg->solution_spacer Yes check_assay->problem_other Assay OK solution_antioxidant Use degassed buffer and add antioxidant check_oxidation->solution_antioxidant No check_hydrolysis Check for hydrolysis (pH, storage time) check_oxidation->check_hydrolysis Yes check_hydrolysis->problem_other OK

Caption: Decision tree for troubleshooting common liposome stability issues.

References

Technical Support Center: Optimizing Streptavidin Binding to 18:1 Biotinyl PE

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize the binding of streptavidin to liposomes and other lipid bilayers containing 18:1 Biotinyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl)).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments involving streptavidin and biotinylated lipids.

Q1: Why am I observing low or no binding signal from my biotinylated liposomes?

A: Low binding signal is a common issue that can stem from several factors related to steric hindrance, reagent concentration, or experimental conditions.

  • Steric Hindrance: The biotin (B1667282) moiety may be inaccessible to streptavidin's binding pocket. The relatively short headgroup of PE can position the biotin too close to the lipid bilayer surface, where it is masked by other lipids or surface-bound molecules like polyethylene (B3416737) glycol (PEG).[1][2]

    • Solution: Use a biotinylated lipid with a longer spacer arm between the biotin and the phospholipid headgroup.[1][3] PEGylated biotinyl PE (e.g., DSPE-PEG(2000)-Biotin) is highly effective at extending the biotin moiety away from the surface, improving accessibility.[2][4]

  • Insufficient Biotin Density: The concentration of this compound in your liposomes may be too low. The binding avidity of the liposome (B1194612) is strongly dependent on the density of the target ligand on its surface.[3]

    • Solution: Increase the molar percentage (mol%) of this compound in your lipid formulation. A typical starting range is 0.1 to 1 mol%.[5] You can titrate this concentration upwards; however, be aware of potential aggregation at higher densities (see Q3).

  • Inactive Reagents: The streptavidin or the biotinylated lipid may have degraded.

    • Solution: Confirm the binding capacity of your streptavidin using a standard assay like the HABA assay (see Protocol 2).[6] Ensure lipids are stored correctly under inert gas and protected from light to prevent oxidation.

  • Suboptimal Buffer Conditions: The pH or ionic strength of your buffer may not be ideal.

    • Solution: The streptavidin-biotin interaction is robust, but optimal binding typically occurs at a pH between 7.2 and 8.0.[5][7] Ensure your buffer conditions are within a suitable range.

Q2: How can I reduce high background or non-specific binding in my assay?

A: High background can obscure your specific signal and is often caused by inadequate blocking, electrostatic interactions, or the presence of endogenous biotin.

  • Inadequate Blocking: Exposed surfaces on your assay plate or beads can bind streptavidin or liposomes non-specifically.

    • Solution: Implement a thorough blocking step. Common blocking agents include Bovine Serum Albumin (BSA) or casein-based buffers.[8][9] Incubate with a blocking buffer for at least 20-30 minutes before adding your streptavidin or liposome solution.[8]

  • Non-Specific Interactions: Liposomes or streptavidin may be binding non-specifically to surfaces or other proteins.

    • Solution: Increase the stringency of your wash buffers. Adding a mild non-ionic detergent like Tween-20 (0.05-0.1%) or increasing the salt concentration (e.g., up to 250-500 mM NaCl) in wash steps can disrupt weak, non-specific interactions.[9][10]

  • Endogenous Biotin Interference: If using biological samples (e.g., cell lysates, plasma), naturally occurring free biotin can saturate streptavidin's binding sites, preventing it from binding to your liposomes.[7][9]

    • Solution: Pre-clear the sample by incubating it with streptavidin-coated beads to remove endogenous biotin before starting your assay.[9] Alternatively, pre-incubate the sample with an excess of free avidin/streptavidin to block endogenous biotin, followed by an excess of free biotin to saturate the remaining sites on the added avidin/streptavidin before introducing your biotinylated liposomes.[9]

Q3: My biotinylated liposomes are aggregating after adding streptavidin. What is causing this?

A: Aggregation is a frequent problem caused by the multivalent nature of streptavidin.

  • Inter-liposome Cross-linking: Streptavidin is a tetrameric protein with four biotin-binding sites.[11] If the density of biotin on the liposome surface is high, a single streptavidin molecule can simultaneously bind to two or more separate liposomes, causing them to cross-link and aggregate.[5]

    • Solution 1: Optimize Molar Ratios: Avoid excessively high concentrations of this compound. While increasing biotin density can enhance binding, concentrations above 1-2 mol% can significantly increase the risk of aggregation.[5]

    • Solution 2: Adjust Reagent Ratios: Maintain a high molar ratio of streptavidin to accessible biotin. This ensures that, on average, each streptavidin molecule is more likely to be saturated by biotins from a single liposome rather than bridging multiple liposomes. A 10-fold molar excess of streptavidin to biotin is a good starting point for conjugation.[12]

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing your experiments.

Table 1: Recommended Molar Ratios & Concentrations

Parameter Component Recommended Range Notes
Ligand Density This compound in Liposome 0.1 - 2.0 mol% Increasing density enhances avidity but >2% may cause aggregation.[3][5]
Binding Ratio Streptavidin : Biotin > 2:1 (molar) A 10-fold excess of streptavidin is often used to prevent aggregation.[12]

| Liposome Concentration | Total Lipid | 1 - 5 mM | Higher concentrations can improve streptavidin coupling efficiency.[5] |

Table 2: Key Experimental Conditions

Parameter Recommended Condition Notes
pH 7.2 - 8.0 The streptavidin-biotin bond is stable over a wide pH range, but this is optimal.[5][7][11]
Temperature 15 - 25°C (Room Temp) The interaction is entropically driven in this range.[13][14] Avoid higher temps (>37°C) which may cause liposome leakage.[1]
Incubation Time 30 - 60 minutes Binding is rapid, and this is typically sufficient to reach equilibrium.[5][8][12]

| Wash Buffer Additives | 0.05% Tween-20 / 150-500 mM NaCl | To reduce non-specific binding.[9][10] |

Visual Guides & Workflows

Diagrams are provided to visualize experimental workflows and key interactions.

G cluster_prep Preparation cluster_binding Binding Reaction cluster_analysis Analysis prep_lipids 1. Prepare Lipid Mixture (inc. This compound) hydrate (B1144303) 2. Hydrate Lipid Film prep_lipids->hydrate extrude 3. Extrude to Form LUVs hydrate->extrude block 4. Block Surface (e.g., with BSA) extrude->block incubate 5. Incubate Liposomes with Streptavidin block->incubate wash 6. Wash to Remove Unbound Reagents incubate->wash detect 7. Detect Signal (e.g., Fluorescence) wash->detect

Caption: General experimental workflow for a streptavidin-liposome binding assay.

G start Problem: Low Binding Signal q1 Is steric hindrance a possibility? start->q1 q2 Is biotin density too low? q1->q2 No sol1 Solution: Use lipid with long spacer arm (PEG) q1->sol1  Yes q3 Are reagents active? q2->q3 No sol2 Solution: Increase mol% of This compound q2->sol2  Yes sol3 Solution: Test streptavidin activity (HABA assay) q3->sol3  No

Caption: Troubleshooting flowchart for addressing low binding signal.

G Streptavidin-Biotinyl PE Interaction cluster_membrane Lipid Bilayer l1 l2 l3 l4 bpe_head PE bpe_spacer bpe_head->bpe_spacer bpe_biotin Biotin bpe_spacer->bpe_biotin strep Streptavidin (Tetramer) strep->bpe_biotin High-Affinity Binding

Caption: Diagram of streptavidin binding to a biotinyl PE in a lipid bilayer.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes (100 nm LUVs)

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing this compound using the extrusion method.

Materials:

  • Primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • This compound

  • Cholesterol (optional, but recommended for stability)[3][5]

  • Chloroform or appropriate organic solvent

  • Hydration Buffer (e.g., 20 mM EPPS, 150 mM NaCl, pH 8.0)[5]

  • Mini-extruder with 100 nm polycarbonate membranes

  • Round-bottom flask, rotary evaporator, nitrogen gas stream

Procedure:

  • Lipid Film Preparation: a. In a round-bottom flask, combine the desired lipids dissolved in chloroform. A common formulation is DOPC:Cholesterol:this compound at a molar ratio of 54:45:1. b. Evaporate the solvent using a rotary evaporator to form a thin lipid film on the flask wall. c. Further dry the film under a gentle stream of nitrogen gas for 15 minutes, followed by high vacuum for at least 2 hours to remove all residual solvent.[5]

  • Hydration: a. Warm the hydration buffer to a temperature above the phase transition temperature (Tc) of all lipids. For DOPC, room temperature is sufficient. b. Add the warmed buffer to the flask to achieve a final total lipid concentration of 1-5 mM. c. Agitate the flask gently to hydrate the lipid film, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Freeze-Thaw Cycles (Optional): a. To improve lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles. b. Freeze the suspension rapidly in liquid nitrogen until solid, then thaw in a warm water bath. Repeat.[5]

  • Extrusion: a. Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions. b. Equilibrate the extruder assembly to the working temperature. c. Load the MLV suspension into one of the extruder syringes. d. Pass the suspension through the membranes 11-21 times.[5] This forces the lipids to re-form into homogenously sized LUVs. e. The final clear or slightly opalescent suspension contains your ~100 nm biotinylated liposomes. Store at 4°C.

Protocol 2: Streptavidin-Liposome Binding Assay (Microplate)

This protocol uses an encapsulated fluorescent dye to quantify the binding of biotinylated liposomes to immobilized streptavidin.[1]

Materials:

  • Biotinylated liposomes encapsulating a fluorescent dye (e.g., carboxyfluorescein, prepared by including it in the hydration buffer in Protocol 1).

  • Streptavidin-coated 96-well microplate.

  • Assay Buffer (e.g., PBS, pH 7.4).

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Lysis Buffer (e.g., 1% Triton X-100 in PBS).

  • Fluorescence plate reader.

Procedure:

  • Plate Preparation: a. If not pre-coated, immobilize streptavidin onto a high-binding 96-well plate according to standard protocols. b. Wash the wells 3x with Wash Buffer. c. Block non-specific sites by incubating each well with 200 µL of a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature. d. Wash the wells 3x with Wash Buffer.

  • Binding Reaction: a. Prepare serial dilutions of your fluorescently-labeled biotinylated liposomes in Assay Buffer. b. Add 100 µL of each liposome dilution to the wells. Include wells with buffer only as a negative control. c. Incubate for 1 hour at room temperature, protected from light.[8]

  • Washing: a. Aspirate the liposome solution from the wells. b. Wash the wells 5x with 200 µL of Wash Buffer to remove all unbound liposomes.[8]

  • Detection: a. Add 100 µL of Lysis Buffer to each well to disrupt the bound liposomes and release the encapsulated fluorescent dye. b. Incubate for 15 minutes at room temperature. c. Measure the fluorescence in each well using a plate reader with the appropriate excitation/emission wavelengths for your dye. d. The fluorescence intensity is directly proportional to the amount of bound liposomes.

References

troubleshooting aggregation of 18:1 Biotinyl PE vesicles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 18:1 Biotinyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl)) vesicles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in vesicle formulations?

A1: this compound is a phospholipid where a biotin (B1667282) molecule is attached to the headgroup of the phosphoethanolamine (PE). The "18:1" denotes the oleoyl (B10858665) acyl chains, which are unsaturated and create a more fluid lipid bilayer. It is commonly incorporated into liposomes and other lipid-based vesicles to facilitate surface functionalization. The exposed biotin moiety allows for specific, high-affinity binding to streptavidin or avidin (B1170675), enabling the attachment of proteins, antibodies, nucleic acids, or other molecules for targeted drug delivery, diagnostics, and various bio-assays.

Q2: What are the main causes of aggregation in this compound vesicles?

A2: Aggregation of biotinylated vesicles is often a result of cross-linking. This can be intentionally induced for certain applications by adding multivalent binding proteins like avidin or streptavidin, which can bridge multiple vesicles.[1][2] Unintended aggregation can also occur due to several factors including:

  • High concentration of vesicles: Increased proximity of vesicles can lead to aggregation.

  • Inappropriate buffer conditions: pH and ionic strength of the buffer can influence vesicle surface charge and stability.[3]

  • Presence of divalent cations: Metal ions like Ca²⁺ and Mg²⁺ can promote aggregation of negatively charged liposomes.[3]

  • Temperature fluctuations: Storage at improper temperatures can affect vesicle stability.[4]

  • Protein-protein interactions: Non-specific interactions between proteins on the vesicle surface can also lead to aggregation.[5]

Q3: How can I prevent aggregation of my this compound vesicles?

A3: Several strategies can be employed to prevent vesicle aggregation:

  • Incorporate PEGylated lipids: The inclusion of Poly(ethylene glycol)-modified phospholipids (B1166683) (PEG-lipids) in the vesicle formulation is a highly effective method to prevent aggregation.[5][6][7] The PEG layer creates a steric barrier that hinders close approach of vesicles.

  • Optimize vesicle concentration: Working with lower concentrations of vesicles can reduce the likelihood of aggregation.

  • Control buffer conditions: Maintain a stable pH and use a suitable buffer. The use of chelating agents like EDTA can help by sequestering divalent cations that may promote aggregation.[3]

  • Proper storage: Store vesicles at recommended temperatures, typically at 4°C, and avoid freeze-thaw cycles unless the formulation is designed for it.[8]

Troubleshooting Guide

Issue 1: My this compound vesicles are aggregating after the addition of streptavidin/avidin.

Potential Cause Recommended Solution
High Biotin Density and/or Streptavidin/Avidin Concentration The ratio of biotin on the vesicle surface to the concentration of streptavidin/avidin is critical. A high density of biotin and an excess of the binding protein can lead to extensive cross-linking. Reduce the molar percentage of this compound in your lipid mixture or decrease the concentration of streptavidin/avidin.[1]
Lack of Steric Stabilization Without a protective layer, the binding of streptavidin/avidin can easily bridge vesicles. Incorporate a PEGylated lipid (e.g., DSPE-PEG2000) into your vesicle formulation. A balance must be struck to allow for efficient binding while preventing aggregation.[5][6][7]

Issue 2: My vesicles are aggregating even before adding any binding protein.

Potential Cause Recommended Solution
Suboptimal Buffer Conditions The pH and ionic strength of your buffer may be promoting aggregation. Ensure the pH is stable and consider using buffers with lower ionic strength. If your formulation is sensitive to divalent cations, add EDTA to the buffer.[3]
Lipid Composition Issues The overall lipid composition can affect vesicle stability. The inclusion of charged lipids can increase electrostatic repulsion between vesicles, thus preventing aggregation.[9] Also, ensure the lipids used are not oxidized, as this can impact membrane integrity.[4]
High Vesicle Concentration Concentrated vesicle solutions are more prone to aggregation. Try diluting your vesicle preparation.
Improper Storage Storing vesicles at inappropriate temperatures can lead to instability. Store at 4°C and avoid freezing.[4][8]

Experimental Protocols

Protocol 1: Preparation of this compound Vesicles with PEGylation to Prevent Aggregation

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound and a PEGylated lipid using the thin-film hydration and extrusion method.

Materials:

  • Primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) - DOPC)

  • This compound

  • PEGylated lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] - DSPE-PEG2000)

  • Cholesterol (optional, for membrane stability)

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas stream

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids in chloroform. A typical molar ratio would be DOPC:Cholesterol:this compound:DSPE-PEG2000 at 55:40:2:3.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Dry the film further under a gentle stream of nitrogen gas for at least 30 minutes to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane.

    • Pass the MLV suspension through the extruder 11-21 times to form unilamellar vesicles of a defined size.

  • Characterization:

    • Determine the vesicle size and zeta potential using Dynamic Light Scattering (DLS).

    • The final vesicle suspension can be stored at 4°C.

Protocol 2: Assay for Vesicle Aggregation

This protocol uses Dynamic Light Scattering (DLS) to monitor changes in vesicle size as an indicator of aggregation.

Materials:

  • This compound vesicle suspension

  • Streptavidin or Avidin solution

  • Buffer used for vesicle preparation

  • DLS instrument

Procedure:

  • Initial Measurement:

    • Dilute a small aliquot of the vesicle suspension in the buffer to a suitable concentration for DLS analysis.

    • Measure the initial average hydrodynamic diameter and polydispersity index (PDI) of the vesicles.

  • Induction of Aggregation:

    • To the remaining vesicle suspension, add the streptavidin or avidin solution to the desired final concentration.

    • Incubate the mixture under the desired experimental conditions (e.g., room temperature for 30 minutes).

  • Final Measurement:

    • Dilute a small aliquot of the incubated mixture in the buffer.

    • Measure the average hydrodynamic diameter and PDI again.

    • A significant increase in the average diameter and PDI indicates vesicle aggregation.

Quantitative Data Summary

Table 1: Effect of PEG-Lipid on Preventing Avidin-Induced Aggregation

Mol % MePEG2000-S-POPEOptimal Coupling EfficiencyMinimal Aggregation
2YesYes

Data adapted from studies on covalent protein conjugation to liposomes, demonstrating the principle of PEGylation in preventing aggregation.[5][6][7]

Table 2: Factors Influencing Liposome Stability

FactorEffect on StabilityRecommendation
Size Small and very large vesicles can be less stable.[9]Aim for a homogenous size distribution (e.g., 100 nm).
Charge Inclusion of charged lipids can increase stability through electrostatic repulsion.[9]Incorporate a small percentage of a charged lipid (e.g., phosphatidylserine).
Storage Temperature High temperatures can decrease stability.[4]Store at 4°C.
pH Acidic or highly basic pH can destabilize liposomes.[4]Maintain a neutral pH unless the application requires otherwise.

Visualizations

Aggregation_Pathway cluster_0 Initial State: Stable Vesicles cluster_1 Addition of Cross-linking Agent cluster_2 Result: Aggregation Vesicle_1 This compound Vesicle Biotin Streptavidin Streptavidin 4 Biotin Binding Sites Vesicle_1:f1->Streptavidin:f0 Binding Vesicle_2 This compound Vesicle Biotin Vesicle_2:f1->Streptavidin:f0 Binding Aggregated_Vesicles Cross-linked Vesicles Streptavidin->Aggregated_Vesicles:f0 Cross-linking

Caption: Workflow of streptavidin-induced aggregation of biotinylated vesicles.

Prevention_Workflow Start Vesicle Aggregation Observed Check_Protein Is a cross-linking protein (e.g., streptavidin) present? Start->Check_Protein Add_PEG Incorporate PEG-lipid into vesicle formulation Check_Protein->Add_PEG Yes Check_Buffer Analyze buffer conditions (pH, ions) Check_Protein->Check_Buffer No Optimize_Ratio Optimize biotin:protein ratio Add_PEG->Optimize_Ratio End Stable Vesicles Optimize_Ratio->End Modify_Buffer Adjust pH, add EDTA Check_Buffer->Modify_Buffer Suboptimal Check_Concentration Is vesicle concentration high? Check_Buffer->Check_Concentration Optimal Modify_Buffer->End Dilute Dilute vesicle suspension Check_Concentration->Dilute Yes Check_Concentration->End No Dilute->End

Caption: Troubleshooting workflow for vesicle aggregation.

References

Technical Support Center: Preventing Non-Specific Binding with Biotinylated Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding in your experiments involving biotinylated lipids.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background and non-specific binding when using biotinylated lipids?

High background noise can obscure your results and is often traced back to several common factors:

  • Inadequate Blocking: Insufficient blocking of surfaces (e.g., beads, plates) leaves open sites for the non-specific attachment of biotinylated lipids or streptavidin/avidin detection reagents.[1][2]

  • Hydrophobic and Electrostatic Interactions: Lipids and proteins can non-specifically adhere to surfaces and each other through weak hydrophobic or electrostatic forces.[1][3]

  • Insufficient Washing: Washing steps that are not stringent or long enough may fail to remove all unbound or weakly bound reagents.[1][4]

  • Contaminated Reagents: Some blocking agents, like non-fat dry milk or certain grades of Bovine Serum Albumin (BSA), can contain endogenous biotin (B1667282), which interferes with the assay.[1][5]

  • Probe Concentration: Using an excessively high concentration of biotinylated lipids can lead to increased non-specific interactions.[1]

Q2: How can I prevent streptavidin/neutravidin from binding non-specifically?

Streptavidin and its deglycosylated form, neutravidin, can sometimes bind non-specifically. To mitigate this, consider the following:

  • Block Unoccupied Biotin-Binding Sites: After immobilizing your biotinylated lipids, wash the surface with a solution of free biotin to block any remaining open sites on the streptavidin molecules.[2]

  • Optimize Buffer pH: The pH of your buffers can influence the charge of proteins and surfaces. Adjusting the pH can help minimize charge-based non-specific binding.[1][3] Previous studies have shown that neutravidin binding can be highly dependent on pH, whereas streptavidin binding is more stable across different pH conditions.[6]

Q3: Which blocking agents are most effective for biotinylated lipid assays?

The choice of blocking agent is critical for minimizing background. Here are some common and effective options:

  • Bovine Serum Albumin (BSA): A widely used protein blocker effective at covering hydrophobic regions. It is crucial to use a "biotin-free" grade of BSA at concentrations of 1-5% to prevent interference.[1]

  • Casein/Non-fat Dry Milk: While an effective blocker, it should be used with caution as milk proteins can contain endogenous biotin.[1][5]

  • Synthetic Polymers: Commercial blocking buffers often contain synthetic polymers that create a more inert and consistent blocking surface.[1]

  • Normal Serum: Using serum from the same species as a secondary antibody can help block non-specific binding sites.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides targeted solutions.

Issue 1: High Background Signal Across the Entire Assay

High background is a frequent challenge that can mask specific interactions.

Initial Troubleshooting Steps
  • Optimize Blocking:

    • Increase the concentration of your blocking agent (e.g., up to 5% biotin-free BSA).

    • Extend the blocking incubation time (e.g., overnight at 4°C).

    • Ensure the blocking buffer is fresh and free of contaminants.

  • Enhance Washing Steps:

    • Increase the number of wash cycles from 3 to 5-8.[2]

    • Increase the duration of each wash to 5-10 minutes with agitation.[4]

    • Use a series of wash buffers with increasing stringency.[4]

Advanced Buffer Optimization

If initial steps are insufficient, modifying your buffer composition can disrupt non-specific interactions. The strong biotin-streptavidin bond allows for the use of stringent washing conditions.[4][7]

Buffer AdditiveTypical ConcentrationMechanism of Action
Non-ionic Detergents
Tween-20 or Triton X-1000.05% - 0.5%Disrupts weak hydrophobic interactions.[1][4]
Ionic Detergents
SDS0.02% - 1%Provides more stringent disruption of interactions.[4]
Salt Concentration
NaCl or KClUp to 1 MDisrupts weak electrostatic (ionic) interactions.[1][4]
Chaotropic Agents
Urea2 M - 8 MDenatures proteins, disrupting strong non-specific interactions.[4][7]
Issue 2: Non-Specific Binding of Proteins from Cell Lysate

When working with complex biological samples like cell lysates, pre-clearing the lysate is a crucial step.

Pre-Clearing Protocol

This procedure removes proteins that non-specifically bind to the streptavidin-coated beads themselves.[1]

  • Equilibrate Beads: Wash streptavidin-coated beads (magnetic or agarose) in your lysis buffer.

  • Incubate with Lysate: Add the equilibrated beads to your cell lysate.

  • Rotate: Incubate the mixture for 30-60 minutes at 4°C with gentle rotation.[1]

  • Separate Beads: Pellet the beads using a centrifuge or a magnetic rack.

  • Collect Supernatant: Carefully transfer the supernatant (the pre-cleared lysate) to a new tube. This lysate is now ready for your pull-down experiment with fresh beads and your biotinylated lipids.[1]

Visualizing the Workflow and Problem-Solving

To better understand the experimental process and troubleshooting logic, refer to the diagrams below.

G cluster_prep Preparation cluster_exp Experiment Prep_Liposomes Prepare Biotinylated Liposomes Incubate Incubate Liposomes with Pre-cleared Lysate Prep_Liposomes->Incubate Prep_Beads Equilibrate Streptavidin Beads PullDown Pull-down with Streptavidin Beads Prep_Beads->PullDown Prep_Lysate Prepare Cell Lysate Preclear Pre-clear Lysate (Optional but Recommended) Prep_Lysate->Preclear Preclear->Incubate Incubate->PullDown Wash Wash Beads PullDown->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by WB/MS Elute->Analyze

Caption: A generalized workflow for a biotinylated lipid pull-down assay.

G Start High Background Detected? Check_Blocking Is Blocking Sufficient? Start->Check_Blocking Yes Optimize_Blocking Increase Blocker Conc./Time Use Biotin-Free BSA Check_Blocking->Optimize_Blocking No Check_Washing Are Washes Stringent Enough? Check_Blocking->Check_Washing Yes Optimize_Blocking->Check_Washing Optimize_Washing Increase Wash Number/Duration Add Detergent/Salt Check_Washing->Optimize_Washing No Check_Lysate Using Cell Lysate? Check_Washing->Check_Lysate Yes Optimize_Washing->Check_Lysate Preclear Implement Pre-clearing Step with Bare Beads Check_Lysate->Preclear Yes End_Bad Consult Further (e.g., Probe Conc.) Check_Lysate->End_Bad No End_Good Problem Resolved Preclear->End_Good

Caption: A decision tree for troubleshooting high background signals.

Key Experimental Protocols

Protocol 1: Liposome Preparation (General)

This protocol provides a general framework for preparing unilamellar liposomes.

  • Lipid Film Formation: Mix lipids in chloroform (B151607) in the desired molar ratios in a glass tube. Dry the lipid mixture into a thin film using a speed vacuum or a gentle stream of nitrogen gas.[8]

  • Hydration: Add an extrusion buffer (e.g., 25 mM HEPES pH 7.5, 20% sucrose, 1 mM TCEP) to the dried lipid film.[9] Allow the film to hydrate (B1144303) for at least 75 minutes at room temperature.[9]

  • Extrusion: To produce uniformly sized large unilamellar vesicles (LUVs), pass the lipid suspension through a polycarbonate membrane (e.g., 0.2 µm pore size) multiple times (typically 13-21 passes) using a mini-extruder.[8]

  • Purification: Pellet the liposomes by centrifugation (e.g., 50,000 x g for 15 minutes at 22°C) and resuspend them in the desired binding buffer to remove unincorporated materials.[8][9]

Protocol 2: Stringent Washing of Streptavidin Beads

This protocol is adapted for proximity labeling experiments (e.g., BioID, APEX) where the biotinylation is covalent, allowing for very harsh washing conditions.[10] The strong affinity of the biotin-streptavidin interaction makes it resilient to these conditions.[7]

  • Initial Wash: After the pull-down, wash the beads twice with RIPA buffer (or your standard lysis buffer).

  • High Salt Wash: Wash the beads once with a high salt buffer (e.g., 1 M KCl).[10]

  • High pH Wash: Wash the beads once with 0.1 M Sodium Carbonate (Na2CO3).[10]

  • Urea Wash: Wash the beads once with 2 M Urea in 10 mM Tris-HCl, pH 8.0 (prepare fresh).[10]

  • Final Washes: Perform three final washes with a base buffer (e.g., 10 mM Tris-HCl, pH 8.0) to remove residual detergents and denaturants before elution.

Note: Each wash should be performed for 3-5 minutes with gentle agitation.

References

Technical Support Center: 18:1 Biotinyl PE Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 18:1 Biotinyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl)) in various experimental conditions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity and functionality of this critical reagent in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term stability, this compound should be stored at -20°C.[1][2][3][4] It is often supplied in an organic solvent like chloroform. Once reconstituted in an aqueous buffer, its stability is significantly altered. For buffered solutions, it is recommended to prepare them fresh. If short-term storage is necessary, store at 2-8°C and use within a few days. For longer-term storage of buffered solutions, aliquoting and storing at -20°C or -80°C can be considered, but repeated freeze-thaw cycles should be avoided as they can degrade liposomes and the lipid itself.[5]

Q2: How does pH affect the stability of this compound?

The stability of this compound is influenced by pH at two main levels: the phospholipid backbone and the functionality of the biotin (B1667282) headgroup.

  • Phospholipid Hydrolysis: The ester linkages in the oleoyl (B10858665) chains and the phosphodiester bond of the phosphatidylethanolamine (B1630911) (PE) backbone are susceptible to hydrolysis. This process is accelerated at acidic pH values.[6] Specifically, enzymes like N-acylethanolamine acid amidase (NAAA), which cleave the N-acylethanolamine linkage, have optimal activity at an acidic pH of 4.5-5.[7][8] Therefore, prolonged exposure to acidic buffers can lead to the degradation of the lipid into its constituent fatty acids and lysolipids, which can compromise the integrity of liposomes.[6]

  • Biotin-Streptavidin Binding: The primary function of biotinylation is to enable high-affinity binding to streptavidin or avidin (B1170675). This interaction is most efficient in a pH range of 7.2 to 8.0.[2][9] While the binding is remarkably robust and can occur over a broader pH range (approximately pH 2-11), optimal and consistent performance in assays is achieved within the slightly alkaline to neutral range.[6]

Q3: Which buffers are recommended for working with this compound?

The choice of buffer depends on the application. Based on general best practices for biotinylated molecules and liposomes, the following are recommended:

  • Phosphate-Buffered Saline (PBS) at pH 7.2-7.4: This is a common and generally suitable buffer for many applications involving liposomes and biotin-streptavidin interactions.[10][11][12]

  • Tris-based buffers (e.g., TBS, TE) at pH 7.5-8.0: Tris buffers are also widely used. A TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5-8.0) is often recommended for the storage of biotinylated probes.[5]

  • HEPES-based buffers at pH 7.0-7.5: HEPES is a good buffering agent for maintaining pH in cell culture and other biological assays.

It is critical to avoid buffers with primary amines, such as Tris or glycine, during the biotinylation reaction if using NHS-ester chemistry.[10] However, for working with pre-made this compound, this is not a concern. The primary consideration should be maintaining a pH that ensures both lipid integrity and optimal biotin-streptavidin binding.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound.

Issue 1: Low or No Signal in Streptavidin Binding Assays

Possible Causes and Solutions

Potential Cause Troubleshooting Strategy
Degradation of this compound Solution: Prepare fresh liposomes or solutions of this compound. Avoid storing in acidic buffers for extended periods. Verify the integrity of the lipid using the HABA assay (see Experimental Protocols).
Incorrect Buffer pH Solution: Ensure the pH of your binding buffer is within the optimal range for streptavidin binding (pH 7.2-8.0).[2][9] Measure the pH of your buffers before use.
Steric Hindrance Solution: The biotin moiety may be inaccessible within the liposome (B1194612) or on the surface. Consider using a biotinylated lipid with a longer spacer arm (e.g., 18:1 Biotinyl Cap PE) to increase accessibility.[9]
Presence of Free Biotin Solution: Endogenous biotin in biological samples (e.g., cell lysates, serum) can compete for binding sites on streptavidin.[9] Pre-clear your sample with streptavidin beads or perform a biotin blocking step. Avoid using milk as a blocking agent as it contains biotin.[9]
Insufficient Incubation Time Solution: While the biotin-streptavidin interaction is rapid, ensure sufficient incubation time (typically 30-60 minutes at room temperature) for your specific assay format.[9]
Issue 2: High Background or Non-Specific Binding

Possible Causes and Solutions

Potential Cause Troubleshooting Strategy
Hydrophobic Interactions Solution: Non-specific binding can occur due to hydrophobic interactions between your sample components and the surface. Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in your binding and wash buffers.[9]
Inadequate Blocking Solution: Optimize your blocking step. Use a high-quality blocking agent like Bovine Serum Albumin (BSA). Increase the blocking time or concentration if necessary.
Ionic Interactions Solution: Increase the ionic strength of your wash buffer by increasing the salt concentration (e.g., up to 250 mM NaCl) to disrupt weak, non-specific ionic interactions.[9]
Aggregation of Liposomes Solution: Liposome aggregation can lead to high background. Ensure liposomes are properly formed and sized (e.g., by extrusion). Analyze liposome size and polydispersity using Dynamic Light Scattering (DLS).

Experimental Protocols

Protocol 1: Assessment of Biotin Availability using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to quantify the amount of functional biotin available to bind avidin. This can be used to assess the stability of this compound over time in different buffers.

Methodology:

  • Reagent Preparation: Prepare a HABA/Avidin solution according to the manufacturer's instructions. This typically involves mixing a stock solution of HABA with an avidin solution in a phosphate (B84403) buffer (e.g., PBS, pH 7.2).

  • Blank Measurement: Measure the absorbance of the HABA/Avidin solution at 500 nm using a spectrophotometer. This represents the baseline absorbance of the complex.

  • Sample Addition: Add a known concentration of your this compound-containing liposome solution to the HABA/Avidin mixture.

  • Incubation: Allow the sample to incubate for a short period (e.g., 5-10 minutes) at room temperature.

  • Final Measurement: Measure the absorbance at 500 nm again.

  • Calculation: The biotin in your sample will displace the HABA from the avidin, causing a decrease in absorbance. The magnitude of this decrease is proportional to the amount of functional biotin in your sample.[5][10] A standard curve can be generated using known concentrations of free biotin to quantify the results.

Visualizations

G cluster_0 This compound Stability Factors cluster_1 Degradation Pathways cluster_2 Functional Consequences A This compound in Aqueous Buffer B Chemical Degradation A->B C Functional Integrity A->C D Phospholipid Hydrolysis (Ester & Phosphate Bonds) B->D E Amide Bond Hydrolysis (Biotin-PE Linkage) B->E F Lipid Oxidation (Oleoyl Chains) B->F G Loss of Streptavidin Binding Affinity H Compromised Liposome Integrity (Leakage) D->H E->G F->H

Caption: Factors influencing the stability of this compound in aqueous solutions.

G start Start: Low/No Streptavidin Binding Signal q1 Is buffer pH between 7.2 and 8.0? start->q1 q2 Are liposomes/solution freshly prepared? q1->q2 Yes sol1 Adjust buffer pH to 7.2-8.0 q1->sol1 No q3 Does the sample contain endogenous biotin (e.g., serum)? q2->q3 Yes sol2 Prepare fresh solution. Verify integrity with HABA assay. q2->sol2 No q4 Is steric hindrance a possibility? q3->q4 No sol3 Perform biotin blocking step or pre-clear sample with streptavidin beads. q3->sol3 Yes sol4 Use biotinylated lipid with a longer spacer arm (e.g., Biotinyl Cap PE). q4->sol4 Yes end Re-run Assay q4->end No sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting workflow for low signal in streptavidin binding assays.

References

improving the incorporation efficiency of 18:1 Biotinyl PE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incorporation of 18:1 Biotinyl PE into their experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl), is a functionalized phospholipid.[1][2] It features a biotin (B1667282) molecule attached to the headgroup of a phosphatidylethanolamine (B1630911) (PE) lipid with two oleoyl (B10858665) (18:1) fatty acid chains. Its primary application is to serve as an anchor point for attaching biotin-binding proteins, such as streptavidin or avidin (B1170675), to lipid bilayers, liposomes, or cell membranes.[2][3] This allows for the immobilization of vesicles or the attachment of various molecules of interest to a membrane surface.

Q2: What is the difference between this compound and 18:1 Biotinyl Cap PE?

A2: 18:1 Biotinyl Cap PE includes a caproyl (Cap) spacer arm, which is a six-carbon chain, between the biotin molecule and the PE headgroup.[4] This spacer is designed to extend the biotin moiety away from the surface of the lipid bilayer, thereby reducing steric hindrance and improving its accessibility for binding to larger molecules like streptavidin.[5] Standard this compound lacks this spacer.

Q3: What is a typical molar percentage of this compound to use in a lipid mixture?

A3: The optimal molar percentage of this compound can vary significantly depending on the specific application. Published studies have reported using a wide range, from as low as 0.1 mol% to as high as 20 mol%. For applications requiring the tethering of liposomes or proteins, a range of 1-5 mol% is a common starting point. It is recommended to empirically determine the optimal concentration for your specific experimental needs.

Q4: How can I verify the incorporation of this compound into my vesicles?

A4: The most common method to verify the incorporation and surface availability of the biotin headgroup is through a binding assay with fluorescently labeled streptavidin or avidin. An increase in fluorescence associated with the liposomes after incubation with the labeled streptavidin indicates successful incorporation. Another qualitative method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, where the displacement of HABA from an avidin-HABA complex by the biotinylated lipid leads to a measurable change in absorbance.[6] For a more quantitative analysis, techniques like HPLC-ELSD can be employed to determine the lipid composition of the final liposome (B1194612) preparation.[7]

Troubleshooting Guide

Issue 1: Low or no binding of streptavidin/avidin to the prepared liposomes or supported lipid bilayer.

This is a common issue that can arise from several factors affecting the availability of the biotin headgroup.

Potential Cause Recommended Solution
Steric Hindrance from other Lipids: The presence of bulky molecules, such as PEGylated lipids (e.g., DSPE-PEG2000), can physically block access to the biotin headgroup.[5][8]- Reduce the molar percentage of the sterically hindering lipid. - Consider using a biotinylated lipid with a longer spacer arm, such as 18:1 Biotinyl Cap PE, to extend the biotin group beyond the interfering molecules.[5]
Insufficient Spacer Arm: The biotin moiety may be too close to the membrane surface, preventing efficient binding of the large streptavidin/avidin tetramer.- Switch from this compound to 18:1 Biotinyl Cap PE to introduce a spacer.[5]
Low Incorporation Efficiency: The this compound may not have been efficiently incorporated into the lipid bilayer during preparation.- Optimize the liposome preparation method (see Issue 2). - Verify incorporation using a fluorescently labeled lipid in a preliminary experiment.
Incorrect Buffer Conditions: pH and ionic strength can influence protein-lipid interactions.- Ensure the buffer conditions are optimal for streptavidin-biotin binding (typically physiological pH and salt concentrations).
Degradation of Biotinylated Lipid: Improper storage or handling can lead to the degradation of the lipid.- Store this compound at the recommended temperature (typically -20°C) and protect from light and oxidation.
Issue 2: Inconsistent or low incorporation efficiency of this compound during vesicle formation.

The efficiency of incorporating any lipid into a bilayer can be influenced by the preparation methodology and the overall lipid composition.

Potential Cause Recommended Solution
Lipid Film Heterogeneity: An unevenly dried lipid film can lead to incomplete hydration and heterogeneous liposome composition.- Ensure the organic solvent is thoroughly removed under vacuum to form a thin, uniform lipid film. - Rotate the flask during evaporation to ensure even coating.
Inadequate Hydration: Insufficient time or energy for hydration can result in a low yield of properly formed vesicles.- Hydrate the lipid film above the phase transition temperature (Tc) of all lipid components. - Increase hydration time and include gentle agitation. - Consider multiple freeze-thaw cycles to promote lamellarity and encapsulation.
High Cholesterol Content: Very high concentrations of cholesterol can increase membrane rigidity and potentially hinder the incorporation of other lipids.[9][10][11]- If high cholesterol is not essential for the experiment, try reducing its molar percentage. Molecular dynamics simulations suggest that while cholesterol can strengthen the bilayer, excessive amounts can also weaken it.[10]
Lipid Loss During Extrusion: A significant amount of lipid can be lost during the extrusion process.- Minimize the dead volume in the extruder. - Be aware that some lipid loss is expected; quantify the final lipid concentration if precise concentrations are required.

Quantitative Data Summary

The optimal molar percentage of this compound is highly dependent on the experimental context. The following table summarizes the molar percentages used in various published research applications.

Application Lipid System This compound (or variant) mol% Reference Lipid Composition
Tethering of LiposomesGiant Unilamellar Vesicles (GUVs)1 mol%DOPC:DOPG:DPPC:DPPG:Chol:Biotinyl CAP PE (17.5:7.5:30.5:13.5:30:1)[4]
Supported Lipid Bilayers (SLBs) for Protein BindingSupported Lipid Bilayer0.1 mol%DOPC with 5 mol% DGS-NTA(Ni) and 0.1 mol% biotin-Cap-PE[3]
Fusion AssaysPlasma Membrane Vesicles (PMVs)1 mol%27 POPC : 20 DOPE : 20 BMP : 30 cholesterol : 2 GD1a : 1 18:1 biotinyl-cap PE[12]
Cell Surface EngineeringLiposomes for cell incubation2 mol%Not specified
Single-Molecule FluorescenceSupported Lipid Bilayer0.01 mol%DOPC:DOPG:Biotinyl Cap PE (70:29.99:0.01)[13]

Experimental Protocols

Protocol 1: Preparation of Liposomes Containing 18:1 Biotinyl Cap PE by Thin-Film Hydration and Extrusion

This protocol describes a general method for preparing large unilamellar vesicles (LUVs) with a defined size.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform (B151607)

  • Cholesterol in chloroform

  • 18:1 Biotinyl Cap PE in chloroform

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block or water bath

Procedure:

  • Lipid Mixture Preparation: In a clean round-bottom flask, combine the desired lipids in chloroform. For a starting point, a molar ratio of DOPC:Cholesterol:18:1 Biotinyl Cap PE of 69:30:1 can be used.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the chloroform under reduced pressure. A water bath set to a temperature slightly above room temperature can aid in evaporation. Continue evaporation for at least 30 minutes after the film appears dry to ensure complete removal of the solvent.

  • Lipid Film Hydration: Add the desired volume of pre-warmed hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids. Hydrate the film for at least 1 hour with intermittent gentle vortexing.

  • Freeze-Thaw Cycles (Optional): To improve the homogeneity of the liposomes, perform 5-10 freeze-thaw cycles by alternately placing the flask in liquid nitrogen and a warm water bath.

  • Extrusion: Assemble the mini-extruder with the desired pore size membrane (e.g., 100 nm). Equilibrate the extruder to the same temperature as the hydration buffer. Pass the liposome suspension through the extruder 11-21 times to generate unilamellar vesicles of a uniform size.

  • Storage: Store the prepared liposomes at 4°C. For long-term storage, the stability should be assessed.

Protocol 2: Quantification of Biotin Availability using a Fluorescent Streptavidin Binding Assay

This protocol provides a method to confirm the surface accessibility of the biotin groups on the prepared liposomes.

Materials:

  • Liposome preparation containing this compound

  • Control liposomes (without this compound)

  • Fluorescently labeled streptavidin (e.g., Streptavidin-FITC)

  • Buffer used for liposome preparation

  • Fluorometer or fluorescence plate reader

Procedure:

  • Sample Preparation: In a microplate or cuvette, dilute a known concentration of the biotinylated liposomes and the control liposomes in the assay buffer.

  • Streptavidin Incubation: Add a known concentration of fluorescently labeled streptavidin to each sample. The final concentration of streptavidin should be in excess of the theoretical biotin concentration to ensure saturation. Incubate the samples for 30 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity of the samples at the appropriate excitation and emission wavelengths for the fluorophore used.

  • Data Analysis: Subtract the fluorescence intensity of the control liposomes (to account for non-specific binding) from the fluorescence intensity of the biotinylated liposomes. A significantly higher fluorescence signal in the sample containing this compound confirms the presence and accessibility of the biotin headgroups.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_qc Quality Control cluster_app Application prep1 Lipid Mixing (DOPC, Cholesterol, this compound) prep2 Thin Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration (Buffer, > Tc) prep2->prep3 prep4 Extrusion (e.g., 100 nm) prep3->prep4 qc1 Streptavidin Binding Assay (Fluorescent Streptavidin) prep4->qc1 Biotinylated Liposomes app1 Immobilization on Streptavidin-coated Surface prep4->app1 app2 Binding of Biotinylated Molecules prep4->app2 qc2 Fluorescence Measurement qc1->qc2

Caption: Workflow for preparing and validating this compound-containing liposomes.

troubleshooting_logic start Low Streptavidin Binding? cause1 Steric Hindrance? start->cause1 Yes cause2 Low Incorporation? start->cause2 No solution1a Reduce PEGylated Lipid % cause1->solution1a Yes solution1b Use 'Cap' Version of Biotinyl PE cause1->solution1b Yes solution2a Optimize Hydration (Temp, Time) cause2->solution2a Yes solution2b Ensure Uniform Lipid Film cause2->solution2b Yes cause3 Incorrect Buffer? cause2->cause3 No solution3 Adjust pH and Ionic Strength cause3->solution3 Yes

References

challenges in forming stable 18:1 Biotinyl PE GUVs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 18:1 Biotinyl PE Giant Unilamellar Vesicles (GUVs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in forming stable and functional biotinylated GUVs.

Troubleshooting Guides

This section addresses specific problems you might encounter during the formation and application of this compound GUVs.

Issue 1: Low Yield or Complete Failure of GUV Formation

Question: I am not getting any, or very few, GUVs after attempting formation. What could be the issue?

Answer: Low GUV yield is a common problem that can stem from several factors related to the lipid film, hydration buffer, or the formation method itself.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Key Considerations
Inhomogeneous Lipid Film Ensure the lipid solution is spread evenly on the conductive surface (e.g., ITO slides or platinum wires). The film should be thin and uniform.[1][2]For electroformation, a film of about 5-10 bilayers thick is recommended.[1] Avoid lipid clumping.
Residual Solvent in Lipid Film Dry the lipid film under a high vacuum for at least 1-2 hours to ensure complete removal of the organic solvent.[2][3]Residual solvent can disrupt bilayer formation. For lipid mixtures in chloroform (B151607)/methanol, a longer drying time may be necessary.[2]
Incorrect Buffer Conditions (especially for Electroformation) Standard electroformation works best with non-ionic solutions like sucrose (B13894) or glucose.[4] High salt concentrations can hinder GUV formation.[4][5][6]If physiological salt concentrations are required, consider alternative methods like gel-assisted swelling (e.g., PVA method) or a modified electroformation protocol for saline solutions.[4][6]
Presence of Charged Lipids The inclusion of charged lipids, including biotinyl PE in high concentrations, can be problematic for traditional electroformation.[5][6]Try reducing the molar percentage of the charged lipid or use a formation method less sensitive to charge, such as gel-assisted swelling.[7]
Oxidation of Unsaturated Lipids The 18:1 (oleoyl) chains in your lipids are susceptible to oxidation, which can prevent proper vesicle formation.[8]Use fresh, high-quality lipids. Store lipid stocks under argon or nitrogen at -20°C or lower. Prepare GUVs from fresh lipid films.

Troubleshooting Workflow for Low GUV Yield

GUV_Yield_Troubleshooting start Low GUV Yield check_film Inspect Lipid Film Quality start->check_film check_drying Verify Solvent Removal check_film->check_drying Even solution_film Re-spread lipid film for uniformity check_film->solution_film Uneven? check_buffer Assess Buffer Composition check_drying->check_buffer Complete solution_drying Increase vacuum drying time check_drying->solution_drying Incomplete? check_lipids Evaluate Lipid Composition & Quality check_buffer->check_lipids Non-ionic solution_buffer Use non-ionic buffer or switch formation method (e.g., PVA) check_buffer->solution_buffer High Salt/Ionic? solution_lipids Reduce charged lipid % or use fresh lipid stocks check_lipids->solution_lipids High Charge % or Old? success Successful GUV Formation check_lipids->success Optimal solution_film->success solution_drying->success solution_buffer->success solution_lipids->success

Troubleshooting workflow for low GUV yield.
Issue 2: GUVs are Unstable and Rupture Easily

Question: My GUVs form, but they seem very fragile and lyse shortly after formation or when I try to handle them. Why is this happening?

Answer: GUV instability can be due to the intrinsic properties of the lipid bilayer or external environmental stressors.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Key Considerations
High Membrane Fluidity The low phase transition temperature of DOPC (-20°C) can lead to highly fluid and less stable membranes.[8] Including cholesterol (20-40 mol%) can increase membrane rigidity and stability.[9]Cholesterol acts as a "buffer," modulating membrane fluidity and enhancing integrity.[9] However, high cholesterol can also inhibit electroformation.[1][5]
Lipid Oxidation Unsaturated C18 chains are prone to oxidation, which can destabilize the membrane and lead to pore formation or leakage.[8][10]Prepare GUVs with an antioxidant like DTPA in the hydration buffer. Minimize exposure of lipid films and GUVs to light and oxygen.
Osmotic Mismatch A difference in osmolarity between the inside and outside of the GUVs creates osmotic pressure, which can lead to swelling or shrinking, and eventual rupture.Ensure the external buffer is iso-osmotic with the internal (hydration) buffer. This is critical when transferring GUVs to a new solution for imaging or experiments.
High Biotinyl PE Concentration Very high concentrations of lipids with modified headgroups, like Biotinyl PE, can sometimes compromise bilayer integrity.[11]A concentration of 0.1-2 mol% Biotinyl PE is typically sufficient for streptavidin binding without significantly impacting stability.[3][10][11][12]
Temperature Fluctuations Rapid changes in temperature can stress the lipid bilayer, especially around the lipid phase transition temperature.Maintain a stable temperature during GUV formation, storage, and observation.
Issue 3: Poor or Inconsistent Immobilization on Streptavidin-Coated Surfaces

Question: I'm trying to immobilize my biotinylated GUVs on a streptavidin-coated slide, but they are not binding, or the binding is very weak. What's wrong?

Answer: Inefficient immobilization is usually related to the biotin-streptavidin interaction itself or accessibility issues at the membrane surface.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Key Considerations
Low Ionic Strength of Buffer The biotin-streptavidin interaction is sensitive to salt concentration. Binding affinity can be significantly lower in the absence of salt.[13][14]Perform the immobilization step in a buffer containing a moderate salt concentration, such as 100 mM NaCl, which can significantly improve binding.[4][13]
Insufficient Biotinyl PE The concentration of biotinylated lipid in the GUV membrane may be too low for effective binding.While high concentrations can cause instability, ensure you are using at least 0.1 mol% Biotinyl PE. You can titrate this up to 2 mol% if needed.[11]
Steric Hindrance Other large molecules on the GUV surface (like PEGylated lipids) could sterically hinder the biotin (B1667282) from reaching the streptavidin.If using PEG-lipids for stability, ensure the PEG linker is not excessively long or concentrated, which might shield the biotin headgroup.
Poorly Prepared Streptavidin Surface The streptavidin coating on the glass surface may be inactive or non-uniform.Use a well-established protocol for surface coating. Ensure the streptavidin is not denatured and that the surface is properly blocked (e.g., with BSA) to prevent non-specific binding.
GUVs Not Settling The GUVs may not have had enough time to settle onto the surface due to buoyancy.Ensure the internal GUV solution (e.g., sucrose) is denser than the external buffer (e.g., glucose) to promote gravitational settling onto the slide surface. Allow at least 30 minutes for settling.[15]

Logical Diagram for Immobilization

GUV_Immobilization cluster_troubleshooting Troubleshooting start Prepare Biotinyl PE GUVs incubation Incubate GUVs on Surface in appropriate buffer start->incubation surface_prep Prepare Streptavidin-Coated Surface surface_prep->incubation observation Observe via Microscopy incubation->observation no_binding No Binding Observed observation->no_binding Problem? check_salt Check Buffer Salt Concentration no_binding->check_salt check_salt->incubation [Add Salt] check_biotin Verify Biotin-PE % check_salt->check_biotin [Salt OK] check_biotin->start [Increase Biotin %] check_surface Assess Surface Quality check_biotin->check_surface [Biotin OK] check_surface->incubation [Re-coat surface]

Workflow for GUV immobilization and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for forming this compound GUVs in a physiological buffer? A1: While traditional electroformation is challenging in high-salt buffers[4][5], the gel-assisted swelling method using polyvinyl alcohol (PVA) is a robust alternative that has been shown to successfully form GUVs in the presence of salt.[4] Alternatively, modified electroformation protocols using damp lipid films have been developed to overcome the limitations of high salt and charged lipid concentrations.[6]

Q2: How can I confirm that the biotin is on the outer leaflet of the GUV and accessible for binding? A2: You can perform a binding assay. Incubate your GUVs with fluorescently-labeled streptavidin. Observation of fluorescence localized to the GUV membrane via confocal microscopy confirms that the biotin is present and accessible on the exterior of the vesicle.[16] As a negative control, GUVs made without Biotinyl PE should show no fluorescent signal on their membrane.[17]

Q3: What are the best storage conditions for my this compound GUVs? A3: GUVs are inherently unstable and are best used fresh. If short-term storage is necessary, keep them at 4°C to reduce membrane fluidity and lipid degradation.[8] Avoid freezing, as ice crystal formation will destroy the vesicles. For longer-term preservation of the lipid itself, store the this compound as a powder or in an organic solvent under inert gas at -20°C.

Q4: Can I encapsulate molecules inside my biotinylated GUVs? A4: Yes. To encapsulate water-soluble molecules, dissolve them in the hydration buffer used for GUV formation (e.g., the sucrose or glucose solution). The molecules will be trapped inside the vesicles as they form.[7] The efficiency of encapsulation can vary depending on the formation method.

Q5: My GUVs are leaky after immobilization. How can I prevent this? A5: Strong adhesion between the GUV and the substrate can induce membrane tension and leakage.[13] This can be fine-tuned by adjusting the concentration of biotinylated lipids in the GUV or the density of streptavidin on the surface.[13][14] Using a lower density of binding partners can reduce the adhesion force and minimize leakage while still achieving effective immobilization.

Experimental Protocols

Protocol 1: GUV Formation by Electroformation

This protocol is adapted for lipids like this compound in low-salt conditions.

Materials:

  • Indium Tin Oxide (ITO) coated glass slides

  • Lipid mixture in chloroform (e.g., 98 mol% DOPC, 2 mol% this compound) at 1 mg/mL

  • Hydration buffer: 200 mM Sucrose solution

  • Observation buffer: 200 mM Glucose solution

  • Function generator and AC power supply

  • Electroformation chamber

Procedure:

  • Cleaning: Thoroughly clean two ITO slides with soap and water, followed by sonication in ethanol (B145695) for 10 minutes.[4]

  • Lipid Film Deposition: Using a Hamilton syringe, spread 10-20 µL of the lipid/chloroform solution evenly onto the conductive side of each ITO slide.[2][4]

  • Solvent Evaporation: Place the slides in a vacuum desiccator for at least 1-2 hours to completely remove the chloroform.[3]

  • Chamber Assembly: Assemble the electroformation chamber by placing a silicone spacer (approx. 2-3 mm thick) between the two ITO slides, with the conductive, lipid-coated sides facing each other.

  • Hydration: Fill the chamber with the 200 mM sucrose hydration buffer.

  • Electroformation: Connect the ITO slides to the function generator. Apply an AC electric field. A typical protocol is to apply a voltage of 1-1.5 V at a frequency of 10 Hz for 2 hours at room temperature.[7]

  • Harvesting: After formation, gently pipette the GUV suspension from the chamber into a microcentrifuge tube. The GUVs are now ready for use. For observation, dilute them into an iso-osmotic glucose solution to allow them to settle for microscopy.

Protocol 2: GUV Immobilization for Microscopy

Materials:

  • Biotinylated GUVs in sucrose solution

  • Microscopy chamber or glass-bottom dish

  • Biotin-BSA (2 mg/mL)

  • NeutrAvidin or Streptavidin (0.5-1.0 mg/mL)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Surface Coating: Incubate the glass coverslip with Biotin-BSA solution for 1 hour.[15]

  • Washing: Gently wash the surface three times with PBS to remove unbound Biotin-BSA.

  • Streptavidin Layer: Incubate the surface with the NeutrAvidin/Streptavidin solution for 1 hour. This creates the binding surface for your GUVs.[15]

  • Final Wash: Wash the surface again three times with PBS to remove unbound streptavidin. The surface is now ready.

  • GUV Immobilization: Add your GUV suspension to the chamber. To enhance binding, ensure the external buffer contains physiological salt (e.g., PBS).

  • Settling: Allow the GUVs to settle onto the coated surface for at least 30 minutes. The higher density of the internal sucrose solution will facilitate this.[15]

  • Observation: The GUVs should now be immobilized on the surface and ready for imaging.

References

Technical Support Center: Biotin Interference in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to biotin (B1667282) interference in assays, particularly those utilizing streptavidin-biotin technology.

Understanding Biotin Interference

The core of the issue lies in the competition between the free biotin in the sample and the biotinylated reagents (e.g., antibodies or antigens) used in the assay for the binding sites on streptavidin-coated surfaces (such as magnetic beads or microplates).

Frequently Asked Questions (FAQs)

Q1: What is biotin interference in the context of immunoassays?

A1: Biotin interference occurs when excess free biotin in a sample saturates the biotin-binding sites on streptavidin, which is a key component in many assay systems. This saturation prevents the intended binding of biotinylated assay reagents, leading to erroneous results.[1][2]

Q2: Which types of assays are susceptible to biotin interference?

A2: Assays that rely on the streptavidin-biotin interaction for signal generation are susceptible. This includes many types of immunoassays, such as ELISA, chemiluminescent immunoassays (CLIA), and electrochemiluminescence immunoassays (ECLIA). Both competitive and non-competitive (sandwich) assay formats can be affected.[3][4]

Q3: How does biotin interference affect competitive vs. sandwich immunoassays?

A3:

  • Competitive Assays: In competitive assays, the analyte in the sample competes with a labeled (often biotinylated) analyte for binding to a limited number of antibody sites. High levels of free biotin in the sample will compete with the biotinylated analyte for binding to streptavidin, leading to a reduced signal. Since the signal is inversely proportional to the analyte concentration, this results in a falsely high measurement of the analyte.[2][3][4]

  • Sandwich (Non-competitive) Assays: In sandwich assays, the analyte is "sandwiched" between two antibodies, one of which is typically biotinylated for capture onto a streptavidin-coated surface. Excess free biotin in the sample will block the streptavidin binding sites, preventing the capture of the antibody-analyte complex. This leads to a reduced signal and a falsely low measurement of the analyte.[3][4]

Q4: What is 18:1 Biotinyl PE and how is it related to biotin interference?

A4: this compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl)) is a biotinylated lipid. It is a reagent used in specific research applications, such as the preparation of biotin-containing phospholipid vesicles for biosensing and in certain competitive assays to study lipid-protein interactions.[5][6][7] It is not typically a component of the common clinical diagnostic immunoassays that are affected by biotin interference from dietary supplements. The interference in those clinical assays is caused by free biotin, not by biotinylated lipids like this compound.

Q5: What are the common sources of high biotin levels in samples?

A5: The primary source of interfering levels of biotin is the use of high-dose biotin supplements, often marketed for hair, skin, and nail health.[8] Patients undergoing treatment for certain medical conditions, such as multiple sclerosis, may also be prescribed high doses of biotin.[8]

Troubleshooting Guide

If you suspect biotin interference is affecting your assay results, follow these troubleshooting steps:

Step 1: Clinical History and Sample Scrutiny

  • Inquire about supplement use: For clinical samples, it is crucial to ask about the patient's use of any dietary supplements, particularly those containing high doses of biotin (typically 5 mg or more).[8]

  • Review unexpected results: Be vigilant for results that are inconsistent with the clinical picture or other laboratory findings. For example, a common pattern of interference in thyroid function tests is a falsely low TSH (sandwich assay) and falsely high free T4 and free T3 (competitive assays), mimicking hyperthyroidism.[2]

Step 2: Laboratory Investigation

  • Sample Dilution: While not always effective, performing serial dilutions of the sample may sometimes mitigate the interference. However, this can be limited by the assay's detection limit.

  • Use an alternative method: If available, re-test the sample using an assay platform that does not utilize the streptavidin-biotin interaction.[9]

  • Biotin Depletion: Treat the sample to remove or neutralize the excess biotin.

Quantitative Data on Biotin Interference

The concentration of biotin that causes significant interference varies depending on the specific assay and manufacturer.

Assay TypeAnalyte ExampleBiotin Interference Threshold (ng/mL)Effect of InterferenceReference
SandwichThyroid Stimulating Hormone (TSH)Can be as low as 10 ng/mLFalsely Low[10]
SandwichTroponinVaries by manufacturer, some <25 ng/mLFalsely Low[8][10]
CompetitiveFree Thyroxine (FT4)Can be as low as 20 ng/mLFalsely High[10]
CompetitiveTestosteroneVaries by manufacturerFalsely High
SandwichFollicle-Stimulating Hormone (FSH)Varies by manufacturerFalsely Low

Note: These are approximate thresholds and can vary significantly between different assay kits and manufacturers. Always refer to the manufacturer's package insert for specific information on biotin interference for the assay you are using.

Experimental Protocols

Protocol 1: Biotin Depletion from Serum/Plasma using Streptavidin-Coated Magnetic Beads

This protocol describes a method to remove excess biotin from a sample, which can then be re-assayed to obtain a more accurate result.

Materials:

  • Streptavidin-coated magnetic beads

  • Magnetic separator

  • Patient/experimental serum or plasma sample

  • Assay-specific calibrators and controls

  • Microcentrifuge tubes

Procedure:

  • Bead Preparation: Resuspend the streptavidin-coated magnetic beads according to the manufacturer's instructions.

  • Sample Incubation:

    • Aliquot a specific volume of the patient/experimental sample into a clean microcentrifuge tube.

    • Add a predetermined amount of the resuspended streptavidin-coated magnetic beads to the sample. The amount of beads required will depend on the binding capacity of the beads and the suspected concentration of biotin. A typical starting point is 20 µL of beads for a 200 µL sample.

    • Incubate the mixture for a specified time (e.g., 30-60 minutes) at room temperature with gentle mixing to allow the biotin to bind to the streptavidin on the beads.

  • Magnetic Separation:

    • Place the microcentrifuge tube in a magnetic separator.

    • Allow the beads to pellet against the side of the tube.

    • Carefully aspirate the supernatant (the biotin-depleted sample) without disturbing the bead pellet.

  • Re-analysis:

    • Use the biotin-depleted supernatant to perform the immunoassay according to the standard procedure.

    • Compare the results obtained from the treated sample with the original, untreated sample. A significant change in the analyte concentration after treatment is indicative of biotin interference.

Note: Commercial kits specifically designed for biotin depletion from clinical samples are also available and should be used according to the manufacturer's protocol.[11][12]

Visualizing Interference Mechanisms and Workflows

Diagram 1: Mechanism of Biotin Interference in a Competitive Immunoassay

competitive_interference cluster_no_interference No Interference cluster_interference Biotin Interference Analyte Analyte Antibody Antibody Analyte->Antibody Binds Biotinylated_Analyte Biotinylated Analyte Biotinylated_Analyte->Antibody Competes Streptavidin_Bead_1 Streptavidin Bead Biotinylated_Analyte->Streptavidin_Bead_1 Binds Signal_1 Signal (Inversely proportional to Analyte) Streptavidin_Bead_1->Signal_1 Generates Free_Biotin Free Biotin (from sample) Streptavidin_Bead_2 Streptavidin Bead Free_Biotin->Streptavidin_Bead_2 Saturates Biotinylated_Analyte_2 Biotinylated Analyte Biotinylated_Analyte_2->Streptavidin_Bead_2 Binding Blocked Signal_2 Reduced Signal (Falsely High Analyte Result) Streptavidin_Bead_2->Signal_2 Leads to sandwich_interference cluster_no_interference No Interference cluster_interference Biotin Interference Analyte_1 Analyte Biotinylated_Detection_Ab_1 Biotinylated Detection Ab Analyte_1->Biotinylated_Detection_Ab_1 Capture_Ab Capture Ab Capture_Ab->Analyte_1 Streptavidin_Bead_1 Streptavidin Bead Biotinylated_Detection_Ab_1->Streptavidin_Bead_1 Binds Signal_1 Signal (Proportional to Analyte) Streptavidin_Bead_1->Signal_1 Generates Free_Biotin Free Biotin (from sample) Streptavidin_Bead_2 Streptavidin Bead Free_Biotin->Streptavidin_Bead_2 Saturates Biotinylated_Detection_Ab_2 Biotinylated Detection Ab Biotinylated_Detection_Ab_2->Streptavidin_Bead_2 Binding Blocked Signal_2 Reduced Signal (Falsely Low Analyte Result) Streptavidin_Bead_2->Signal_2 Leads to troubleshooting_workflow start Unexpected or Inconsistent Assay Result check_supplements Inquire about Biotin Supplement Use start->check_supplements is_biotin_user Patient taking high-dose Biotin? check_supplements->is_biotin_user no_interference Biotin interference unlikely. Investigate other causes. is_biotin_user->no_interference No suspect_interference Biotin Interference Suspected is_biotin_user->suspect_interference Yes deplete_biotin Perform Biotin Depletion on Sample suspect_interference->deplete_biotin alternative_assay Use Assay Method Not Susceptible to Biotin suspect_interference->alternative_assay reassay Re-assay Treated Sample deplete_biotin->reassay compare_results Compare with Original Result reassay->compare_results interference_confirmed Interference Confirmed. Report corrected result. compare_results->interference_confirmed Significant Difference no_change No significant change. Interference not confirmed. compare_results->no_change No Significant Difference report_alternative Report Result from Alternative Assay alternative_assay->report_alternative

References

Technical Support Center: Optimizing 18:1 Biotinyl PE in Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the molar ratio of 18:1 Biotinyl PE in liposome (B1194612) formulations.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting molar ratio for this compound in a liposome formulation?

A1: The optimal molar ratio of this compound can vary significantly depending on the application. For initial experiments, a starting concentration of 1-2 mol% is often recommended.[1][2] Published literature reports a wide range of molar percentages, from as low as 0.1 mol% to as high as 20 mol%, depending on the desired targeting avidity and the presence of other bulky lipids like PEG or GM1.[3][4]

Q2: How does the inclusion of PEGylated lipids affect the binding of biotinylated liposomes to streptavidin/avidin (B1170675)?

A2: The inclusion of Polyethylene Glycol (PEG) derivatives, while beneficial for increasing circulation time ("stealth" liposomes), can cause steric hindrance.[5][6] This "PEG-dilemma" can mask the biotin (B1667282) moiety, reducing its accessibility to avidin or streptavidin and thereby decreasing binding efficiency. The length of the PEG chain and its concentration can influence the degree of this inhibition.[6]

Q3: Can the type of biotinylated phospholipid influence binding affinity?

A3: Yes, the structure of the biotinylated phospholipid is critical. Using a biotinylated lipid with a spacer arm between the biotin and the phospholipid headgroup, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)-2000] (DSPE-PEG(2000)-Biotin), can help overcome steric hindrance from other components in the liposome bilayer.[6][7] This spacer extends the biotin moiety away from the liposome surface, making it more accessible to streptavidin or avidin.[6]

Q4: What methods can be used to confirm the presence and accessibility of biotin on the liposome surface?

A4: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to confirm the presence of accessible biotin.[8] This assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a measurable decrease in absorbance at 500 nm.[8] This confirms that the biotin is on the surface and available for binding.

Q5: How is the molar ratio of lipids calculated for liposome preparation?

A5: To calculate the weight of each lipid needed, you first define the total lipid concentration and the desired molar ratio. The molar ratio represents the proportional number of moles of each component. You can convert these molar ratios to mole fractions and then, using the molecular weight of each lipid and the total lipid concentration, calculate the required weight of each component.[9][10][11] There are also online calculators available to simplify this process.[12]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no binding to streptavidin/avidin Steric Hindrance: PEGylated lipids or other bulky headgroups (e.g., GM1) are masking the biotin.[5]1. Decrease the molar ratio of the sterically hindering lipid. 2. Use a biotinylated PE with a longer spacer arm to extend the biotin away from the surface.[6] 3. Optimize the ratio of biotinylated lipid to the hindering lipid.
Insufficient Biotin: The molar ratio of this compound is too low for detection or for the desired application.Increase the molar ratio of this compound incrementally (e.g., from 1 mol% to 2 mol%, 5 mol%, etc.) and re-evaluate binding.[7]
Incorrect Liposome Preparation: Biotinylated lipid may not be correctly incorporated into the outer leaflet of the liposome.Ensure proper lipid film hydration and extrusion to form unilamellar vesicles.[2]
Liposome Aggregation High Biotin-PE Concentration: High concentrations of certain modified lipids can sometimes lead to instability and aggregation.While increasing biotin-PE can enhance binding, excessively high levels may lead to aggregation. It is important to find a balance and characterize the liposomes for size and stability after formulation.[13]
Incorrect Buffer/pH: The pH or ionic strength of the buffer may be causing liposome instability.Use a suitable buffer (e.g., PBS or HEPES-buffered saline) at a physiological pH.[4]
Inconsistent Results Between Batches Inaccurate Lipid Measurements: Small errors in weighing lipids can lead to significant differences in molar ratios.Use a calibrated, high-precision balance. Prepare stock solutions of each lipid in a suitable organic solvent (e.g., chloroform) and mix volumes to achieve the desired molar ratios.[12]
Variability in Preparation Method: Inconsistent hydration times, extrusion pressures, or number of passes can affect liposome size and lamellarity.Standardize the preparation protocol, including hydration time, temperature, and the number of extrusion cycles.[2] Characterize each batch for size, polydispersity, and zeta potential.[14]

Quantitative Data Summary

The following table summarizes various molar ratios of biotinylated PE used in published studies, highlighting the context of their use.

Primary Lipid(s) Cholesterol (mol%) Biotinylated PE (mol%) Other Components (mol%) Application/Key Finding Reference
DPPC200.25GM1 (6 mol%)Temperature and pH-sensitive liposomes.[15]
DSPC, DOPC300.1DSPE-PEG2000 (1 mol%)Investigating the effect of lipid phase separation on binding.[3]
POPC302NoneAntigenic analysis of liposomes via ELISA.[1]
DOPCNot specified10-20Texas Red-DHPE (10 mol%), DSPE-PEG2k (2 mol%)Studying the effect of liposome diameter on endocytic uptake.[4]
DOPCNot specified1DOGS-NTA (2 mol%), DOPE-PEG5000 (0.5 mol%)Preparation of supported lipid bilayers for cell activation studies.[2]

Experimental Protocols

Protocol 1: Liposome Preparation via Thin-Film Hydration and Extrusion
  • Lipid Mixture Preparation:

    • In a round-bottom flask, combine the desired lipids (e.g., primary phospholipid, cholesterol, and this compound) dissolved in chloroform (B151607) to achieve the target molar ratio.

  • Film Formation:

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.[3]

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS) by vortexing or gentle shaking. This results in the formation of multilamellar vesicles (MLVs). The hydration should be done above the phase transition temperature of the primary lipid.[1]

  • Extrusion:

    • To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a lipid extruder.[2]

  • Characterization:

    • Characterize the resulting liposomes for size and polydispersity using Dynamic Light Scattering (DLS).[14]

Protocol 2: HABA Assay for Quantification of Surface-Accessible Biotin
  • Prepare Avidin-HABA Solution:

    • Prepare a solution of avidin in PBS.

    • Add a solution of HABA to the avidin solution. This will form a colored complex with an absorbance maximum at 500 nm.

  • Generate a Standard Curve:

    • Prepare a series of known concentrations of free biotin.

    • Add each biotin standard to the avidin-HABA solution. The biotin will displace the HABA, causing a decrease in absorbance at 500 nm.

    • Measure the absorbance of each standard and plot the change in absorbance against the biotin concentration to create a standard curve.

  • Test Liposome Sample:

    • Add your biotinylated liposome suspension to the avidin-HABA solution.

    • Incubate for a short period to allow for the displacement of HABA by the liposomal biotin.

  • Quantify Biotin:

    • Measure the absorbance of the liposome sample at 500 nm.

    • Using the standard curve, determine the concentration of accessible biotin in your liposome formulation.[8]

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization & Binding cluster_analysis Analysis & Optimization lipid_mixing 1. Lipid Mixing in Chloroform film_formation 2. Thin-Film Formation lipid_mixing->film_formation hydration 3. Hydration with Buffer film_formation->hydration extrusion 4. Extrusion for Size Uniformity hydration->extrusion dls 5. DLS Analysis (Size, PDI) extrusion->dls haba_assay 6. HABA Assay (Biotin Accessibility) extrusion->haba_assay binding_expt 7. Streptavidin Binding Experiment haba_assay->binding_expt data_analysis 8. Data Analysis binding_expt->data_analysis optimization 9. Optimize Molar Ratio data_analysis->optimization optimization->lipid_mixing Iterate

Caption: Workflow for preparing and optimizing biotinylated liposomes.

steric_hindrance p1 p2 p3 biotin_pe Biotin-PE streptavidin Streptavidin biotin_pe->streptavidin Blocked Interaction peg PEG-Lipid p4

Caption: Steric hindrance of biotin-streptavidin binding by PEG-lipid.

optimization_logic start Start with 1-2 mol% Biotin-PE check_binding Sufficient Binding? start->check_binding check_steric Steric Hindrance Suspected? check_binding->check_steric No final_formulation Optimal Formulation Achieved check_binding->final_formulation Yes increase_biotin Increase Biotin-PE mol% increase_biotin->check_binding check_steric->increase_biotin No use_spacer Use Biotin-PE with Spacer Arm check_steric->use_spacer Yes reduce_peg Reduce PEG/GM1 mol% check_steric->reduce_peg Yes use_spacer->check_binding reduce_peg->check_binding

Caption: Decision workflow for optimizing the this compound molar ratio.

References

Technical Support Center: 18:1 Biotinyl PE-Containing Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 18:1 Biotinyl PE-containing vesicles. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address common challenges, with a primary focus on reducing vesicle leakage.

Frequently Asked Questions (FAQs)

Q1: We are observing significant leakage of our encapsulated material from our this compound vesicles. What are the common causes?

A1: Leakage from lipid vesicles is a multifaceted issue that can stem from several factors related to the vesicle's composition, preparation method, and storage conditions. Key causes include:

  • Lipid Bilayer Instability: The inherent fluidity and phase behavior of the lipid bilayer can lead to transient pores and defects. This is particularly relevant if the vesicle composition is not optimized for stability.

  • Phase Transition Temperature (Tc): Leakage is often maximal at the phase transition temperature of the lipids used.[1][2] If your experimental temperature is close to the Tc of your lipid mixture, you may observe increased leakage.

  • Improper Storage: Storing vesicles at inappropriate temperatures, pH, or for extended periods can degrade lipids and compromise vesicle integrity.[3] Freeze-thaw cycles without cryoprotectants are particularly damaging.[4]

  • Mechanical Stress: Preparation methods involving high shear forces, such as sonication, can create very small or unstable vesicles that are prone to leakage.[1][2]

  • Osmotic Mismatch: A significant difference in osmolarity between the intra-vesicular solution and the external buffer can induce stress on the bilayer, leading to rupture and leakage.

  • Interactions with Surfaces: Vesicles can interact with and be destabilized by certain surfaces, such as polystyrene or untreated glass cuvettes, leading to artifactual leakage measurements.[5][6]

Q2: How does the inclusion of this compound affect the stability and leakage of our vesicles?

A2: this compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl)) is a functionalized lipid used to impart biotin-binding capabilities to the vesicle surface.[7] While it is essential for applications like targeted delivery or surface immobilization, its impact on stability depends on its concentration. At low molar percentages (typically 0.1-2 mol%), as commonly used for surface functionalization, the effect on the overall bilayer stability is generally minimal.[8] However, higher concentrations could potentially disrupt the packing of the primary phospholipids (B1166683), creating defects in the bilayer that may increase permeability.[1][2] It is crucial to use the lowest concentration of Biotinyl PE that achieves the desired level of surface biotinylation.

Q3: What strategies can we implement to reduce leakage from our vesicles?

A3: Several strategies can be employed to enhance vesicle stability and minimize leakage:

  • Incorporate Cholesterol: Cholesterol is a key component for modulating membrane fluidity and stability. It fills gaps between phospholipid tails, which enhances the integrity of the bilayer, reduces permeability, and minimizes leakage.[9]

  • Optimize Lipid Composition: Using phospholipids with longer saturated acyl chains (e.g., DSPC instead of DMPC) increases the bilayer thickness and raises the phase transition temperature, resulting in more stable, less leaky vesicles at physiological temperatures.[10]

  • Include PEGylated Lipids: The addition of a small percentage of PEG-grafted lipids can create a protective polymer layer on the vesicle surface. This "stealth" coating can reduce interactions with destabilizing surfaces and proteins.[5][6]

  • Control Vesicle Size: Larger unilamellar vesicles (LUVs) tend to be more stable and less leaky than small unilamellar vesicles (SUVs).[1][2] Extrusion is a preferred method for generating LUVs with a defined size.[11][12]

  • Optimize Storage Conditions: Store vesicles at a neutral pH and, when possible, under an inert gas like argon or nitrogen to prevent lipid oxidation.[3] For long-term storage, lyophilization in the presence of cryoprotectants like sucrose (B13894) or trehalose (B1683222) is recommended to prevent damage from ice crystals.[3][4]

Q4: We need to immobilize our vesicles on a streptavidin-coated surface. Can this process induce leakage?

A4: Yes, the immobilization process can potentially induce leakage if not handled carefully. The binding of biotinylated vesicles to a streptavidin-coated surface is a strong interaction. If the vesicle suspension is handled aggressively (e.g., harsh washing steps, high flow rates in a microfluidic device), the mechanical stress can cause some vesicles to rupture. To mitigate this, use gentle incubation and washing steps. Allow the vesicles to bind to the surface under static conditions before initiating any flow, and use low flow rates for buffer exchange.[13]

Q5: Our leakage assay results seem inconsistent. What could be causing this variability?

A5: Inconsistent leakage assay results often stem from experimental artifacts. A primary cause is the interaction of vesicles with the measurement cuvette.[5] Liposomes can adsorb to and spread on materials like polystyrene, leading to a rapid release of encapsulated contents that is mistaken for inherent vesicle leakage.[5][6] To avoid this, it is highly recommended to use quartz cuvettes. Further reliability can be achieved by pre-treating the cuvettes with PEG to passivate the surface and minimize vesicle adhesion.[5][6]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving leakage issues with your this compound-containing vesicles.

Table 1: Summary of Factors Influencing Vesicle Leakage and Recommended Solutions
FactorPotential ProblemRecommended Solution(s)
Vesicle Composition Bilayer is too fluid or has packing defects.Incorporate 20-40 mol% cholesterol to increase bilayer packing and stability.[9] Use lipids with longer, saturated acyl chains (e.g., DSPC) to create a less permeable membrane.[10]
High concentration of this compound.Reduce the molar percentage of this compound to the minimum required for your application (typically < 2 mol%).
Preparation Method Vesicles are too small and unstable (e.g., from extensive sonication).Use the thin-film hydration followed by extrusion method to produce LUVs of a consistent and larger size (e.g., 100-200 nm).[11][14]
Residual solvent or detergent from preparation.Ensure complete removal of organic solvents by drying the lipid film under high vacuum. If using detergents for reconstitution, remove them thoroughly via dialysis or size exclusion chromatography.
Storage & Handling Lipid degradation or fusion during storage.Store vesicles at 4°C for short-term use. For long-term, lyophilize with cryoprotectants (e.g., sucrose).[4] Store under an inert gas (argon/nitrogen) to prevent oxidation.[3]
Damage from freeze-thaw cycles.Avoid repeated freezing and thawing. If necessary, use a rapid freezing rate and include cryoprotectants.[1][4]
External Environment Osmotic pressure mismatch.Ensure the buffer used to hydrate (B1144303) the lipids and the external buffer for experiments are iso-osmotic.
pH of the buffer.Maintain a neutral pH (7.0-7.4) for the external buffer, as acidic or basic conditions can affect lipid stability.[3]
Leakage Assay Artifacts from vesicle-surface interactions.Use quartz cuvettes for fluorescence measurements.[5] Consider passivating the cuvette surface with PEG to prevent vesicle adhesion and rupture.[6]

Experimental Protocols

Protocol 1: Preparation of this compound-Containing LUVs by Extrusion

This protocol describes the preparation of Large Unilamellar Vesicles (LUVs) using the thin-film hydration and extrusion method.

  • Lipid Film Preparation:

    • In a round-bottom flask, combine your primary phospholipid (e.g., DOPC), cholesterol, and this compound in chloroform (B151607) at the desired molar ratios (e.g., 79:20:1).

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS containing the material to be encapsulated, such as a fluorescent dye). The buffer should be pre-warmed to a temperature above the phase transition temperature (Tc) of the lipid mixture.

    • Gently agitate the flask to suspend the lipids, forming multilamellar vesicles (MLVs). This suspension will appear milky.[11]

  • Freeze-Thaw Cycles (Optional but Recommended):

    • To increase encapsulation efficiency, subject the MLV suspension to 5-8 freeze-thaw cycles using liquid nitrogen to freeze and a warm water bath to thaw.[15]

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[12]

    • Heat the extruder to a temperature above the lipid mixture's Tc.

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 21 times).[15] The vesicle solution should become progressively more translucent.

  • Purification:

    • Remove unencapsulated material by running the LUV suspension through a size exclusion chromatography column (e.g., Sephadex G-50) equilibrated with the external buffer.[6]

Protocol 2: Calcein (B42510) Leakage Assay

This assay measures the integrity of vesicles by monitoring the dequenching of an encapsulated fluorescent dye.

  • Vesicle Preparation:

    • Prepare vesicles as described in Protocol 1, using a self-quenching concentration of calcein (e.g., 50-100 mM in PBS) as the hydration buffer.

  • Purification:

    • Separate the calcein-loaded vesicles from free, unencapsulated calcein using a size exclusion column. The collected vesicle fraction should have low background fluorescence.

  • Fluorescence Measurement:

    • Dilute a small aliquot of the purified vesicles into an iso-osmotic external buffer in a quartz cuvette to a suitable lipid concentration (e.g., 10-50 µM).

    • Measure the initial fluorescence (F₀) using a fluorometer (Excitation: 495 nm, Emission: 515 nm).

  • Inducing 100% Leakage:

    • Add a small volume of a lytic detergent (e.g., Triton X-100, to a final concentration of 0.1% v/v) to the cuvette to completely disrupt the vesicles.

    • Measure the maximum fluorescence (F_max) after detergent addition.

  • Monitoring Leakage Over Time:

    • For kinetic studies, record the fluorescence intensity (F_t) of a vesicle sample over time at the desired experimental temperature.

  • Calculating Percent Leakage:

    • The percentage of leakage at time 't' is calculated using the formula: % Leakage = [(F_t - F₀) / (F_max - F₀)] * 100

Visualizations

Experimental and Troubleshooting Workflows

experimental_workflow Diagram 1: Workflow for Preparation and Leakage Assessment of Biotinylated Vesicles cluster_prep Vesicle Preparation cluster_purify Purification cluster_assay Leakage Assay p1 1. Prepare Lipid Mixture (e.g., DOPC:Chol:Biotinyl-PE) p2 2. Create Thin Lipid Film (Rotary Evaporation) p1->p2 p3 3. Hydrate Film with Cargo (e.g., Calcein Buffer) p2->p3 p4 4. Extrude through Membrane (e.g., 100 nm) p3->p4 pu1 5. Size Exclusion Chromatography (Remove free cargo) p4->pu1 a1 6. Measure Initial Fluorescence (F₀) pu1->a1 a2 7. Monitor Fluorescence over Time (F_t) a1->a2 a3 8. Lyse Vesicles (Triton X-100) Measure Max Fluorescence (F_max) a2->a3 a4 9. Calculate % Leakage a3->a4 troubleshooting_flowchart Diagram 2: Troubleshooting Guide for Vesicle Leakage start High Vesicle Leakage Observed q1 Is Cholesterol included in the formulation? start->q1 s1 Action: Add 20-40 mol% Cholesterol to stabilize bilayer. q1->s1 No q2 Are vesicles prepared by extrusion? q1->q2 Yes s1->q2 s2 Action: Switch from sonication to extrusion to create more stable LUVs. q2->s2 No q3 Are you using a quartz cuvette for assays? q2->q3 Yes s2->q3 s3 Action: Use quartz cuvettes, consider PEG-coating to prevent surface-induced leakage. q3->s3 No end_node Leakage Reduced q3->end_node Yes s3->end_node immobilization_pathway Diagram 3: Immobilization of a Biotinylated Vesicle vesicle Biotinylated Vesicle (with this compound) biotin Biotin Headgroup vesicle->biotin exposes surface Streptavidin-Coated Surface streptavidin Streptavidin surface->streptavidin presents biotin->streptavidin High-Affinity Binding streptavidin->vesicle Immobilizes Vesicle

References

troubleshooting low signal in 18:1 Biotinyl PE-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low signal in assays utilizing 18:1 Biotinyl-PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl)).

Frequently Asked Questions (FAQs)

Q1: I am observing a very weak or no signal in my 18:1 Biotinyl PE-based assay. What are the primary areas to investigate?

A weak or absent signal can stem from various stages of your experimental setup. A systematic approach is crucial for identifying the root cause. The main areas to troubleshoot are:

  • Liposome (B1194612)/Supported Lipid Bilayer (SLB) Formation: Issues with the incorporation and presentation of this compound in your lipid assembly.

  • Reagent Integrity and Concentration: Problems with the streptavidin-fluorophore conjugate or other detection reagents.

  • Binding and Incubation Conditions: Suboptimal conditions for the biotin-streptavidin interaction.

  • Washing Steps: Inefficient removal of unbound reagents or, conversely, excessive washing leading to dissociation of bound complexes.

  • Instrumentation and Signal Detection: Incorrect settings on your detection instrument (e.g., fluorescence microscope, plate reader).

Q2: How can I be sure that the this compound is correctly incorporated into my liposomes or SLB?

Improper formation of the lipid structure is a common source of low signal. Here are some potential issues and solutions:

  • Lipid Film Quality: Ensure the initial lipid film is thin and uniform before hydration. A non-uniform film can lead to incomplete hydration and poor liposome formation.

  • Hydration Temperature: The hydration of the lipid film should be performed above the phase transition temperature of the lipids to ensure proper liposome formation.

  • Sonication/Extrusion Issues: If preparing small unilamellar vesicles (SUVs), ensure sonication is sufficient to yield a clear suspension. For extrusion, ensure the membrane is not clogged and that the correct number of passes is performed.

  • Steric Hindrance: If your liposomes include lipids with large headgroups (e.g., PEG-lipids), they might sterically hinder the access of streptavidin to the biotin (B1667282) headgroup.[1] Consider reducing the molar percentage of such lipids.

Q3: My streptavidin-fluorophore conjugate might be the problem. How can I check its activity?

A compromised detection reagent will directly lead to low or no signal.

  • Fluorophore Photobleaching: Protect your fluorescently labeled streptavidin from light as much as possible.

  • Activity Check: You can perform a simple dot blot to check the activity of your streptavidin-fluorophore conjugate. Spot a known biotinylated protein (like biotinylated BSA) onto a nitrocellulose membrane, block it, and then incubate with your streptavidin conjugate. A clear signal will indicate that the conjugate is active.

  • Concentration Optimization: The concentration of the streptavidin conjugate may be too low. It is recommended to perform a titration to find the optimal concentration that gives the best signal-to-noise ratio.[2][3]

Q4: What are the optimal binding conditions for the biotin-streptavidin interaction in a lipid-based assay?

The biotin-streptavidin interaction is very strong, but suboptimal conditions can still lead to a weak signal.

  • Incubation Time and Temperature: While the binding is rapid, ensure sufficient incubation time (e.g., 30-60 minutes at room temperature) to allow for diffusion and binding.[2]

  • pH and Buffer Composition: The biotin-streptavidin interaction is stable over a wide pH range, but it's best to work within a physiological pH range (around 7.4). Avoid buffers containing components that might interfere with the interaction.

  • Presence of Free Biotin: Ensure that none of your buffers or media contain free biotin, as this will compete with the this compound for binding to streptavidin.[4] This is a critical point often overlooked, especially when using complex cell culture media.

Q5: How can excessive or insufficient washing affect my signal?

Washing steps are a delicate balance.

  • Insufficient Washing: This can lead to high background from non-specifically bound streptavidin-fluorophore conjugates, which can obscure a specific signal.

  • Excessive Washing: Harsh or prolonged washing can cause the dissociation of the streptavidin from the biotinylated lipid, especially if the interaction is somehow weakened (e.g., by steric hindrance).

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting low signal in your this compound-based assay.

G start Low Signal Observed check_reagents 1. Check Reagent Integrity - Streptavidin-fluorophore activity - this compound quality start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok replace_reagents Replace/Re-test Reagents reagent_ok->replace_reagents No check_lipid_prep 2. Verify Liposome/SLB Preparation - Lipid film quality - Hydration/Extrusion protocol - Biotinyl PE concentration reagent_ok->check_lipid_prep Yes replace_reagents->check_reagents lipid_prep_ok Preparation OK? check_lipid_prep->lipid_prep_ok optimize_lipid_prep Optimize Lipid Preparation Protocol lipid_prep_ok->optimize_lipid_prep No check_binding 3. Optimize Binding Conditions - Streptavidin concentration (titrate) - Incubation time/temperature - Check for free biotin lipid_prep_ok->check_binding Yes optimize_lipid_prep->check_lipid_prep binding_ok Binding OK? check_binding->binding_ok adjust_binding Adjust Binding Conditions binding_ok->adjust_binding No check_washing 4. Review Washing Protocol - Number and duration of washes - Buffer composition binding_ok->check_washing Yes adjust_binding->check_binding washing_ok Washing OK? check_washing->washing_ok modify_washing Modify Washing Protocol washing_ok->modify_washing No check_instrument 5. Check Instrument Settings - Excitation/Emission wavelengths - Exposure time - Focus washing_ok->check_instrument Yes modify_washing->check_washing instrument_ok Settings OK? check_instrument->instrument_ok adjust_instrument Adjust Instrument Settings instrument_ok->adjust_instrument No success Signal Improved instrument_ok->success Yes adjust_instrument->check_instrument

A step-by-step flowchart for troubleshooting low signal.

Quantitative Data Summary

The optimal concentrations and incubation times can vary depending on the specific assay format and reagents used. The following tables provide general guidelines.

Table 1: Recommended Concentration Ranges for Key Reagents

ReagentTypical Molar % (in lipid mixture)Typical Working Concentration
This compound0.1 - 2 mol%N/A
Streptavidin-FluorophoreN/A0.5 - 10 µg/mL[2]
Blocking Agent (e.g., BSA)N/A1 - 5% (w/v)

Table 2: Suggested Incubation Times and Temperatures

StepParameterRecommended RangeNotes
Lipid Film HydrationTemperature> Transition Temperature of LipidsEnsures proper liposome formation.
BlockingTime30 - 60 minutesTo minimize non-specific binding.
Streptavidin BindingTime30 - 60 minutes[2]Longer times may be needed for very low concentrations.
Streptavidin BindingTemperatureRoom TemperatureGenerally sufficient for the high-affinity interaction.

Experimental Protocols

Protocol 1: Titration of Streptavidin-Fluorophore Conjugate

This protocol helps determine the optimal concentration of your streptavidin-fluorophore conjugate to maximize the signal-to-noise ratio.

  • Prepare a Series of Dilutions: Prepare a serial dilution of your streptavidin-fluorophore conjugate in your assay buffer. A good starting range is from 0.1 µg/mL to 20 µg/mL.

  • Prepare Identical Samples: Prepare multiple identical samples with your this compound-containing liposomes or SLBs.

  • Incubate with Dilutions: Add each dilution of the streptavidin conjugate to a separate sample.

  • Incubate: Incubate all samples under your standard conditions (e.g., 30 minutes at room temperature, protected from light).

  • Wash: Wash all samples using your standard washing protocol to remove unbound conjugate.

  • Image and Analyze: Acquire images or readings for all samples using identical instrument settings (e.g., exposure time, gain).

  • Determine Optimal Concentration: The optimal concentration is the one that provides the highest specific signal over background.

Protocol 2: Verifying the Accessibility of Biotin on Liposomes

This protocol can help confirm that the biotin headgroup of the this compound is accessible for binding.

  • Prepare Liposomes: Prepare your this compound-containing liposomes as you normally would. Also, prepare a negative control set of liposomes without the biotinylated lipid.

  • Incubate with Streptavidin-Fluorophore: Incubate both the biotinylated liposomes and the negative control liposomes with the optimized concentration of your streptavidin-fluorophore conjugate.

  • Remove Unbound Streptavidin: Pellet the liposomes by centrifugation and carefully remove the supernatant.

  • Resuspend and Measure: Resuspend the liposome pellets in a fresh buffer and measure the fluorescence intensity.

  • Analyze: A significantly higher fluorescence signal from the biotinylated liposomes compared to the negative control indicates that the biotin is accessible and binding the streptavidin conjugate.

Biotin-Streptavidin Interaction Pathway

The following diagram illustrates the molecular interactions in a typical this compound-based assay on a supported lipid bilayer.

G lipid_matrix Lipid Matrix (e.g., DOPC) biotinyl_pe This compound streptavidin Streptavidin-Fluorophore Conjugate biotinyl_pe->streptavidin High-Affinity Binding signal Fluorescence Signal streptavidin->signal Generates analyte Biotinylated Analyte (Optional)

The binding pathway in a Biotinyl PE assay.

References

best practices for storing and handling 18:1 Biotinyl PE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling 18:1 Biotinyl PE. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: this compound should be stored at -20°C for optimal stability.[1][2]

Q2: How long is this compound stable?

A2: When stored properly at -20°C, this compound has a stability of at least one year.[1][3]

Q3: Is this compound sensitive to light?

A3: No, this compound is not considered to be light-sensitive.[1][3]

Q4: Is this compound hygroscopic?

A4: Yes, this compound is hygroscopic, meaning it can absorb moisture from the air. It is important to handle it in a dry environment and seal containers tightly.[3]

Q5: In what forms is this compound typically supplied?

A5: this compound is commonly supplied as a powder or dissolved in chloroform (B151607).

Q6: How should I handle this compound supplied in chloroform?

A6: When working with this compound in chloroform, it is crucial to work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Chloroform is a hazardous solvent.

Quantitative Data Summary

For ease of reference, the following table summarizes key quantitative information for this compound.

PropertyValueReference
Storage Temperature-20°C[1][2]
Stability≥ 1 Year (at -20°C)[1][3]
Purity>99%[3]
Molecular FormulaC₅₁H₉₁N₃O₁₀PNaS[3]
Molecular Weight992.311 g/mol [3]

Experimental Protocols

Protocol 1: Preparation of Biotinylated Small Unilamellar Vesicles (SUVs)

This protocol describes the preparation of SUVs incorporating this compound using the extrusion method.

Materials:

  • This compound

  • Primary phospholipid (e.g., DOPC)

  • Chloroform

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

  • Nitrogen gas stream

  • Vacuum desiccator

  • Bath sonicator

Methodology:

  • Lipid Film Preparation:

    • In a clean glass vial, co-dissolve the desired amounts of the primary phospholipid and this compound in chloroform. A common molar ratio is 99:1 (primary lipid:biotinyl PE), but this can be optimized for your application.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial.

    • To ensure complete removal of the solvent, place the vial in a vacuum desiccator for at least 1 hour.[4]

  • Hydration:

    • Add the desired volume of hydration buffer to the vial containing the dry lipid film to achieve the desired final lipid concentration (e.g., 1-10 mg/mL).

    • Vortex the vial for several minutes to disperse the lipid film, creating a suspension of multilamellar vesicles (MLVs).

    • For improved hydration, the suspension can be subjected to several freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath.

  • Extrusion:

    • Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to one of the extruder's syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This process forces the lipids to reassemble into unilamellar vesicles of a defined size.[5]

    • The resulting solution should be a clear or slightly opalescent suspension of SUVs.

  • Storage:

    • Store the prepared biotinylated SUVs at 4°C. For short-term storage, they are typically stable for a few days to a week. For longer-term storage, stability should be assessed on a case-by-case basis.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Poor solubility of this compound powder in organic solvent. - Inadequate solvent volume.- Impure solvent.- The powder has absorbed moisture.- Increase the solvent volume.- Use fresh, high-purity chloroform.- Ensure the powder was stored in a desiccator and handle it quickly in a dry environment. Gentle warming may aid dissolution.
Precipitation or aggregation of lipids during vesicle formation. - High concentration of this compound in the lipid mixture.- Incorrect pH or ionic strength of the hydration buffer.- Incomplete removal of the organic solvent.- Reduce the molar percentage of this compound in the lipid mixture. Higher concentrations can lead to aggregation.[6]- Optimize the buffer composition. Ensure it is compatible with all lipids being used.- Ensure the lipid film is completely dry before hydration.
Low incorporation of biotinylated lipids into vesicles. - Inefficient hydration of the lipid film.- Insufficient extrusion passes.- Ensure thorough vortexing and consider freeze-thaw cycles during hydration.- Increase the number of extrusion passes to ensure homogenous vesicle formation.
Vesicles are not uniform in size. - Clogged extruder membrane.- Insufficient extrusion passes.- Check the extruder membrane for any blockages and replace if necessary.- Increase the number of passes through the extruder.
Unexpected experimental results (e.g., low binding to streptavidin). - Degradation of the biotin (B1667282) moiety.- Steric hindrance of the biotin group.- Insufficient concentration of biotinylated lipids on the vesicle surface.- Ensure proper storage of the this compound to prevent degradation.- Consider using a biotinylated PE with a longer spacer arm (e.g., Biotinyl Cap PE) to reduce steric hindrance.[7]- Increase the molar ratio of this compound in your lipid mixture.

Visualizations

experimental_workflow cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_extrusion Extrusion dissolve Dissolve Lipids in Chloroform evaporate Evaporate Solvent (Nitrogen Stream) dissolve->evaporate desiccate Vacuum Desiccate evaporate->desiccate add_buffer Add Hydration Buffer desiccate->add_buffer vortex Vortex add_buffer->vortex freeze_thaw Freeze-Thaw Cycles (Optional) vortex->freeze_thaw extrude Extrude through Membrane freeze_thaw->extrude collect Collect SUVs extrude->collect storage storage collect->storage Store at 4°C

Caption: Experimental workflow for preparing biotinylated small unilamellar vesicles (SUVs).

troubleshooting_logic start Problem Encountered aggregation Vesicle Aggregation? start->aggregation low_binding Low Binding to Streptavidin? start->low_binding aggregation->low_binding No reduce_biotin Reduce % Biotinyl PE aggregation->reduce_biotin Yes optimize_buffer Optimize Buffer Conditions aggregation->optimize_buffer Yes check_storage Verify Proper Storage low_binding->check_storage Yes use_spacer Use Biotinyl PE with Spacer low_binding->use_spacer Yes increase_biotin Increase % Biotinyl PE low_binding->increase_biotin Yes end Consult Further Documentation low_binding->end No reduce_biotin->end optimize_buffer->end check_storage->end use_spacer->end increase_biotin->end

References

Technical Support Center: Optimizing 18:1 Biotinyl PE Surface Density for Enhanced Cell Adhesion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the surface density of 18:1 Biotinyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl)) for cell adhesion experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in cell adhesion assays?

A1: this compound is a lipid with a biotin (B1667282) headgroup that can be incorporated into supported lipid bilayers (SLBs) or liposomes.[1] Its primary function is to provide a specific anchoring point for streptavidin or avidin.[2][3] This strong and highly specific interaction (KD ≈ 10⁻¹⁵ M) allows for the subsequent attachment of biotinylated ligands such as antibodies, peptides (e.g., RGD), or other proteins that mediate cell adhesion.[2][4] This system offers precise control over the orientation and density of cell-binding molecules on the surface.[5]

Q2: What is a typical molar percentage of this compound to use in a lipid mixture for cell adhesion studies?

A2: The optimal molar percentage of this compound can vary depending on the specific application and cell type. However, a common starting range is between 0.1 mol% and 10 mol% within a background of a primary lipid like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC).[6][7][8][9] Lower concentrations (0.1-2 mol%) are often sufficient for single-molecule studies or when minimal ligand density is required.[6][7] Higher concentrations (up to 10%) can be used to increase the density of adhesion ligands and potentially enhance cell binding, though this can sometimes lead to clustering of the biotinylated lipids.[8]

Q3: How can I be sure my cells are adhering specifically to the biotinylated ligands and not non-specifically to the surface?

A3: To minimize non-specific cell adhesion, it is crucial to properly block the surface. After coating with streptavidin, any remaining non-specific binding sites on the surface should be blocked with a protein like bovine serum albumin (BSA).[7] Additionally, including a negative control in your experimental setup is essential. This could be a surface with the lipid bilayer but without the biotinylated ligand, or a surface with a non-relevant biotinylated molecule. Comparing cell adhesion on your experimental surface to these controls will help confirm the specificity of the interaction.

Q4: Can the mechanical forces exerted by cells break the streptavidin-biotin bond?

A4: Yes, while the streptavidin-biotin bond is exceptionally strong, studies have shown that integrin-mediated cell adhesion can generate sufficient force to cause the dissociation of streptavidin-biotin tethered ligands within focal adhesions.[4] This is an important consideration when interpreting results from long-term cell culture experiments on these surfaces.

Troubleshooting Guides

Problem 1: Low or No Cell Adhesion
Possible Cause Troubleshooting Step
Insufficient Biotinyl PE Density Increase the molar percentage of this compound in your lipid mixture. Titrate from a low concentration (e.g., 0.5 mol%) upwards to find the optimal density for your specific cell type and ligand.
Inefficient Streptavidin Binding Ensure the streptavidin solution is fresh and at the correct concentration (a common concentration is 0.1 mg/mL).[7] Incubate for a sufficient time (e.g., 30 minutes) to allow for binding to the biotinylated surface.
Inactive or Insufficient Ligand Verify the biological activity of your biotinylated ligand. Ensure that the biotinylation process did not compromise the protein's function. Increase the concentration of the biotinylated ligand used for incubation.
Cell Health Issues Ensure cells are healthy, within a low passage number, and in an active growth phase. Suboptimal cell culture conditions can lead to poor adhesion.
Incorrect Buffer Composition Use buffers containing divalent cations like calcium and magnesium (e.g., PBS++), as these ions are often crucial for maintaining cell adhesion.[10]
Problem 2: High Background or Non-Specific Cell Adhesion
Possible Cause Troubleshooting Step
Incomplete Surface Blocking After streptavidin incubation, thoroughly wash the surface and then incubate with a blocking agent like 1 mg/mL BSA for at least 30 minutes to block any remaining non-specific binding sites.[7]
Hydrophobic Interactions with the Lipid Bilayer The inclusion of a small percentage of PEGylated lipids (e.g., 1-5 mol%) in your lipid mixture can help create a more hydrophilic surface and reduce non-specific protein and cell binding.[11]
Cell Clumping Ensure a single-cell suspension before seeding onto the prepared surface. Cell clumps can lead to non-specific trapping and the appearance of high background adhesion.
Contamination Ensure all reagents and the cell culture itself are free from contamination, which can cause cells to behave abnormally and adhere non-specifically.
Problem 3: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Step
Variability in Lipid Film Formation Ensure the initial lipid film is thin and evenly distributed before hydration. Incomplete solvent evaporation can lead to inconsistencies in the resulting liposomes and the final lipid bilayer.[6]
Inconsistent Liposome (B1194612) Size Use an extruder with a specific pore size membrane (e.g., 100 nm) to create uniformly sized liposomes. This will lead to a more consistent supported lipid bilayer formation.[7]
Uneven Surface Coating Ensure the entire surface is evenly covered during all incubation steps (liposomes, streptavidin, blocking agent, ligand).
Cell Seeding Density Use a consistent cell seeding density across all experiments, as this can influence cell adhesion and spreading.[12]

Quantitative Data Summary

The following tables summarize key quantitative parameters for preparing surfaces with this compound for cell adhesion studies.

Table 1: Recommended Concentrations for Reagents

ReagentTypical ConcentrationReference
This compound in Lipid Mix0.1 - 10 mol%[7][8][9]
Primary Lipid (e.g., DOPC)400 µM in stock solution[6]
Streptavidin0.1 - 0.333 mg/mL[6][7]
Blocking Agent (e.g., BSA)1 mg/mL[7]
Biotinylated LigandVaries depending on the ligand[2][13]

Table 2: Incubation Times for Surface Preparation Steps

StepTypical Incubation TimeReference
Lipid Bilayer Formation15 - 30 minutes[6]
Streptavidin Binding10 - 30 minutes[6]
Surface Blocking (BSA)30 minutes[7]
Biotinylated Ligand Binding30 minutes[6]
Cell Seeding and Adhesion30 - 60 minutes (or longer)[4]

Experimental Protocols

Protocol 1: Preparation of a Supported Lipid Bilayer (SLB) with this compound
  • Lipid Preparation:

    • In a clean glass vial, combine the primary lipid (e.g., DOPC) and this compound in chloroform (B151607) at the desired molar ratio (e.g., 98 mol% DOPC, 2 mol% this compound).[6]

    • Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial under a vacuum for at least 2 hours to remove any residual chloroform.[6]

  • Liposome Formation by Extrusion:

    • Rehydrate the dried lipid film with an appropriate buffer (e.g., PBS) to a final lipid concentration of 0.5-1 mg/mL.

    • Vortex the solution until the lipid film is fully suspended.

    • Perform 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to aid in the formation of multilamellar vesicles.[7]

    • Extrude the liposome solution 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder to form small unilamellar vesicles (SUVs).[7]

  • SLB Formation on a Glass Coverslip:

    • Clean a glass coverslip thoroughly (e.g., with piranha solution or plasma cleaning).

    • Add the SUV solution to the clean glass surface and incubate for 30-60 minutes at room temperature. The vesicles will spontaneously rupture and fuse to form a continuous lipid bilayer.

    • Gently wash the surface with buffer to remove excess vesicles.

Protocol 2: Functionalization of the SLB for Cell Adhesion
  • Streptavidin Incubation:

    • Prepare a solution of streptavidin in PBS (e.g., 0.1 mg/mL).

    • Add the streptavidin solution to the SLB-coated surface and incubate for 30 minutes at room temperature.[7]

    • Wash the surface thoroughly with PBS to remove unbound streptavidin.

  • Surface Blocking:

    • Prepare a solution of BSA in PBS (e.g., 1 mg/mL).

    • Add the BSA solution to the surface and incubate for 30 minutes at room temperature to block non-specific binding sites.[7]

    • Wash the surface with PBS.

  • Biotinylated Ligand Immobilization:

    • Prepare a solution of your biotinylated cell adhesion ligand (e.g., biotinylated anti-CD3 antibody, biotinylated fibronectin) in PBS at the desired concentration.

    • Add the ligand solution to the surface and incubate for 30-60 minutes at room temperature.

    • Wash the surface with cell culture medium to remove unbound ligand.

  • Cell Seeding:

    • Plate your cells of interest onto the functionalized surface in complete cell culture medium.

    • Allow the cells to adhere for the desired period before analysis.

Visualizations

Experimental_Workflow cluster_prep Surface Preparation cluster_func Surface Functionalization cluster_cell Cell Adhesion Assay lipid_prep 1. Lipid Film Preparation liposome_formation 2. Liposome Formation lipid_prep->liposome_formation Rehydration & Extrusion slb_formation 3. SLB Formation on Glass liposome_formation->slb_formation Vesicle Fusion streptavidin 4. Streptavidin Binding slb_formation->streptavidin blocking 5. Surface Blocking (BSA) streptavidin->blocking ligand 6. Biotinylated Ligand Binding blocking->ligand cell_seeding 7. Cell Seeding ligand->cell_seeding analysis 8. Adhesion Analysis cell_seeding->analysis

Caption: Experimental workflow for preparing and functionalizing a supported lipid bilayer.

Caption: Schematic of cell adhesion to a surface functionalized with this compound.

References

Validation & Comparative

A Comparative Guide to Validating 18:1 Biotinyl PE Binding to Streptavidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The high-affinity interaction between biotin (B1667282) and streptavidin is a cornerstone of many biotechnological applications, from immunoassays to targeted drug delivery systems. For researchers utilizing liposomal formulations, ensuring the efficient and stable binding of biotinylated lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (18:1 Biotinyl PE), to streptavidin is critical for experimental success. This guide provides a comprehensive comparison of this compound with common alternatives, supported by experimental data and detailed protocols for validation.

Performance Comparison of Biotinylated Phospholipids

The choice of biotinylated phospholipid can significantly impact the accessibility of the biotin moiety to the binding pockets of streptavidin, thereby influencing the overall binding efficiency and stability. Key factors to consider are the length and nature of the spacer arm connecting the biotin to the phospholipid headgroup. A longer and more flexible spacer can help overcome steric hindrance from the liposome (B1194612) surface and other molecules.

Here, we compare this compound with two common alternatives: 18:1 Biotinyl Cap PE, which has a six-carbon acyl chain spacer, and DSPE-PEG(2000)-Biotin, which incorporates a long, flexible polyethylene (B3416737) glycol (PEG) spacer.

Biotinylated PhospholipidSpacer ArmKey CharacteristicsRelative Performance
This compound Short, direct linkageSimple structure, may be susceptible to steric hindrance.Good baseline binding.
18:1 Biotinyl Cap PE 6-carbon acyl chainProvides some separation from the lipid headgroup, potentially improving biotin accessibility over a direct linkage.Often shows improved binding over this compound due to reduced steric hindrance.[1]
DSPE-PEG(2000)-Biotin Long PEG chainExcellent for overcoming steric hindrance, enhances water solubility, and can reduce non-specific binding. May have a slightly lower binding affinity due to the flexible chain.[2]Generally provides the most efficient and stable binding, especially in crowded environments.[3][4]

Quantitative Data Summary:

While direct head-to-head dissociation constants (Kd) for these specific lipids under identical conditions are not extensively published, kinetic data from techniques like Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) can provide valuable comparative insights. For instance, studies have shown that biotinylated lipids with longer spacer arms exhibit faster association rates with streptavidin. One study demonstrated that a biotinylated lipid with a 5.9 nm PEG spacer had an association rate an order of magnitude faster than Biotinyl-Cap PE with a 0.9 nm spacer at low functionalization percentages.[3]

Experimental Protocols for Validation

To validate the binding of this compound and its alternatives to streptavidin, several robust biophysical techniques can be employed. Below are detailed methodologies for three key experiments.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a highly sensitive, real-time, label-free technique that measures changes in frequency (Δf) and dissipation (ΔD) of an oscillating quartz crystal sensor. A decrease in frequency corresponds to an increase in mass on the sensor surface (e.g., liposome and subsequent streptavidin binding), while an increase in dissipation indicates a more viscoelastic or less rigid layer.

Methodology:

  • Sensor Preparation: Use a silicon dioxide-coated QCM-D sensor. Clean the sensor with a 2% sodium dodecyl sulfate (B86663) (SDS) solution, rinse thoroughly with deionized water, and dry with nitrogen gas. Treat with UV/ozone for 10 minutes to create a hydrophilic surface.

  • Liposome Preparation:

    • Prepare a lipid mixture in chloroform (B151607) containing a base phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC) and the desired mole percentage (e.g., 2-5 mol%) of the biotinylated phospholipid (this compound or an alternative).

    • Dry the lipid mixture under a stream of nitrogen and then under vacuum for at least 2 hours to form a thin lipid film.

    • Hydrate the lipid film with a suitable buffer (e.g., PBS, pH 7.4) to a final lipid concentration of 1 mg/mL.

    • Create small unilamellar vesicles (SUVs) by extrusion through a polycarbonate membrane with a 100 nm pore size.

  • Supported Lipid Bilayer (SLB) Formation:

    • Establish a stable baseline in the QCM-D with the running buffer.

    • Introduce the liposome solution into the measurement chamber. The vesicles will rupture and fuse on the silica (B1680970) surface to form a supported lipid bilayer, indicated by a characteristic decrease in frequency and a small change in dissipation.[5]

    • Rinse with buffer to remove any unbound vesicles.

  • Streptavidin Binding:

    • Introduce a solution of streptavidin (e.g., 10-50 µg/mL in the same buffer) into the chamber.

    • Monitor the changes in frequency and dissipation. A significant decrease in frequency indicates the binding of streptavidin to the biotinylated SLB.

    • Rinse with buffer to remove unbound streptavidin.

  • Data Analysis: Compare the final frequency shifts (Δf) for the different biotinylated lipids. A larger negative shift corresponds to a greater mass of bound streptavidin, indicating more efficient binding. The dissipation data provides information on the conformational state of the bound protein layer.

Surface Plasmon Resonance (SPR)

SPR is another real-time, label-free technique that detects changes in the refractive index at the surface of a sensor chip. This allows for the precise measurement of binding kinetics (association and dissociation rates) and affinity.

Methodology:

  • Sensor Chip Preparation: Use a sensor chip with a carboxylated surface (e.g., CM5 chip).

  • Streptavidin Immobilization:

    • Activate the carboxyl groups on the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject a solution of streptavidin (e.g., 20-50 µg/mL in an appropriate buffer like 10 mM acetate, pH 4.5) over the activated surface to achieve covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Liposome Preparation: Prepare biotinylated liposomes as described in the QCM-D protocol.

  • Binding Analysis:

    • Inject the prepared liposome solutions at various concentrations over the streptavidin-functionalized surface.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU). An increase in RU indicates the binding of the liposomes to the immobilized streptavidin.

    • After the association phase, flow buffer over the surface to monitor the dissociation of the liposomes.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.

Fluorescence Quenching Assay

This solution-based assay relies on the principle that the fluorescence of a fluorophore-conjugated biotin molecule is quenched upon binding to streptavidin. By titrating a solution of streptavidin with biotinylated liposomes, the number of accessible biotin binding sites can be quantified.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of a fluorescent biotin derivative, such as Biotin-4-fluorescein (B4F).

    • Prepare a stock solution of streptavidin of known concentration.

    • Prepare liposomes containing the biotinylated lipid of interest as described previously.

  • Titration Experiment:

    • In a microplate, add a fixed concentration of streptavidin to a series of wells.

    • Add increasing concentrations of the biotinylated liposome solution to these wells.

    • In a separate set of wells, create a standard curve with known concentrations of B4F to correlate fluorescence intensity to concentration.

  • Fluorescence Measurement:

    • Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 30 minutes at room temperature).

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore (e.g., ~490 nm excitation and ~525 nm emission for fluorescein).

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the biotinylated liposome concentration. The point at which the fluorescence signal plateaus indicates the saturation of the streptavidin binding sites.

    • The initial slope of the titration curve is proportional to the binding affinity. By comparing the titration curves for different biotinylated lipids, their relative binding efficiencies can be determined. A steeper initial slope suggests a higher affinity.[6]

Visualizing the Workflow and Interaction

To better illustrate the experimental processes and the molecular interactions, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_qcmd QCM-D cluster_spr SPR cluster_fluorescence Fluorescence Assay Liposome\nFormation Liposome Formation SLB Formation SLB Formation Liposome\nFormation->SLB Formation Liposome\nBinding Liposome Binding Liposome\nFormation->Liposome\nBinding Titration Titration Liposome\nFormation->Titration Streptavidin\nSolution Streptavidin Solution Streptavidin\nBinding Streptavidin Binding Streptavidin\nSolution->Streptavidin\nBinding Streptavidin\nImmobilization Streptavidin Immobilization Streptavidin\nSolution->Streptavidin\nImmobilization Streptavidin\nSolution->Titration SLB Formation->Streptavidin\nBinding Inject Streptavidin Data Analysis\n(Δf vs. time) Data Analysis (Δf vs. time) Streptavidin\nBinding->Data Analysis\n(Δf vs. time) Streptavidin\nImmobilization->Liposome\nBinding Inject Liposomes Data Analysis\n(RU vs. time) Data Analysis (RU vs. time) Liposome\nBinding->Data Analysis\n(RU vs. time) Fluorescence\nMeasurement Fluorescence Measurement Titration->Fluorescence\nMeasurement Data Analysis\n(Intensity vs. Conc.) Data Analysis (Intensity vs. Conc.) Fluorescence\nMeasurement->Data Analysis\n(Intensity vs. Conc.)

Caption: Experimental workflows for validating biotinylated lipid binding.

molecular_interaction cluster_liposome Liposome Surface Lipid1 BiotinylPE Biotin Streptavidin Streptavidin (Tetramer) BiotinylPE->Streptavidin High-Affinity Binding Lipid2

Caption: Biotinyl PE and streptavidin interaction.

References

Unveiling the Advantages of 18:1 Biotinyl PE in Modern Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology and drug delivery, the ability to precisely target and track molecules is paramount. Biotinylated lipids have emerged as indispensable tools for these applications, leveraging the high-affinity interaction between biotin (B1667282) and streptavidin. Among the various options available, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (18:1 Biotinyl PE) presents a unique combination of properties that offer distinct advantages in liposome (B1194612) formulation, protein interaction studies, and targeted drug delivery systems. This guide provides an objective comparison of this compound with other commonly used biotinylated lipids, supported by experimental data and detailed methodologies to inform your research decisions.

The Critical Role of Structure: Acyl Chains and Spacer Arms

The efficacy of a biotinylated lipid is largely determined by two key structural features: the nature of its fatty acid chains and the characteristics of the spacer arm connecting the biotin moiety to the lipid headgroup.

The 18:1 Oleoyl (B10858665) Advantage: The "18:1" in this compound denotes the presence of two oleoyl acyl chains. Each chain is 18 carbons long and contains one double bond (cis-Δ9), rendering it unsaturated. This seemingly subtle feature has profound implications for the physical properties of the lipid bilayer. The kink introduced by the double bond disrupts the tight packing of the lipid tails, leading to a more fluid membrane. This increased fluidity can be advantageous for several reasons:

  • Enhanced Protein Mobility: In a fluid membrane, anchored proteins and receptors can diffuse more freely, facilitating interactions and signaling events.

  • Improved Liposome Flexibility and Stability: Liposomes formulated with unsaturated lipids like this compound may exhibit greater flexibility and stability, which can be beneficial for drug delivery applications.

  • Preferential Binding in Liquid-Disordered Domains: Studies have shown that avidin (B1170675) preferentially binds to biotinylated lipids located in more fluid, liquid-disordered domains of a membrane.

In contrast, biotinylated lipids with saturated acyl chains, such as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (16:0 Biotinyl PE), create more rigid, gel-like membrane domains. While this can be useful for certain applications requiring a more ordered membrane, it may hinder processes that rely on membrane fluidity.

Spacer Arm Considerations: A Balancing Act: The spacer arm that links the biotin molecule to the phosphoethanolamine headgroup plays a crucial role in mitigating steric hindrance. A spacer that is too short can prevent the bulky streptavidin protein from efficiently accessing the biotin. Conversely, an excessively long and flexible spacer might lead to other challenges.

This compound features a direct linkage of biotin to the headgroup. While effective in many scenarios, for applications requiring very high-density surface coverage of streptavidin, alternative lipids with longer spacer arms may be more suitable. Common alternatives include:

  • 18:1 Biotinyl Cap PE: This lipid incorporates a 6-carbon aminocaproyl "cap" spacer, which extends the biotin moiety further from the membrane surface, helping to overcome some steric hindrance.

  • DSPE-PEG(2000)-Biotin: This lipid features a long, flexible polyethylene (B3416737) glycol (PEG) spacer. The PEG linker significantly reduces steric hindrance and also provides a "stealth" characteristic to liposomes, reducing non-specific uptake by the reticuloendothelial system and prolonging circulation time in vivo.

Comparative Performance Data

The choice of biotinylated lipid can significantly impact the outcome of an experiment. The following table summarizes key performance characteristics based on available literature. It is important to note that direct head-to-head comparisons with standardized experimental conditions are not always available, and performance can be context-dependent.

Biotinylated LipidAcyl ChainsSpacer ArmKey AdvantagesPotential Limitations
This compound 18:1 Oleoyl (Unsaturated)NonePromotes membrane fluidity; Favors binding in liquid-disordered domains.[1]Potential for steric hindrance at high densities.
16:0 Biotinyl PE 16:0 Palmitoyl (Saturated)NoneInduces more rigid membrane domains.Increased potential for steric hindrance; May restrict protein mobility.
18:1 Biotinyl Cap PE 18:1 Oleoyl (Unsaturated)6-carbon "Cap"Reduced steric hindrance compared to no spacer; Maintains membrane fluidity.[2]May not be sufficient for very dense streptavidin packing.
DSPE-PEG(2000)-Biotin 18:0 Stearoyl (Saturated)PEG(2000)Significantly reduces steric hindrance, allowing for high streptavidin binding capacity; Provides "stealth" properties to liposomes.[2][3]The long PEG chain can influence membrane properties and interactions; The saturated DSPE anchor creates more rigid domains.

Experimental Protocols

To facilitate the replication and adaptation of these findings, detailed methodologies for key experiments are provided below.

Experimental Protocol 1: Preparation of Biotinylated Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating biotinylated lipids using the thin-film hydration and extrusion method.

Materials:

  • Primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • Biotinylated lipid (e.g., this compound, 16:0 Biotinyl PE, 18:1 Biotinyl Cap PE, or DSPE-PEG(2000)-Biotin)

  • Cholesterol (optional, for modulating membrane rigidity)

  • Chloroform (B151607)

  • Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Rotary evaporator or gentle stream of nitrogen gas

  • Vacuum desiccator

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids in chloroform. A typical molar ratio is 95-99% primary lipid, 1-5% biotinylated lipid, and optionally up to 30% cholesterol.

    • Remove the chloroform using a rotary evaporator or a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer by vortexing or gentle shaking. The final lipid concentration is typically 1-10 mg/mL. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To form SUVs of a defined size, subject the MLV suspension to multiple (e.g., 11-21) passes through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This should be performed above the phase transition temperature of the lipids.

Experimental Protocol 2: Streptavidin-Liposome Binding Assay (Fluorescence-Based)

This protocol quantifies the binding of streptavidin to biotinylated liposomes using a fluorescently labeled streptavidin.

Materials:

  • Biotinylated liposomes (prepared as in Protocol 1)

  • Fluorescently labeled streptavidin (e.g., Streptavidin-FITC)

  • Binding buffer (e.g., PBS, pH 7.4)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Preparation of Liposome Dilutions:

    • Prepare a serial dilution of the biotinylated liposome suspension in the binding buffer. Include a negative control of non-biotinylated liposomes.

  • Incubation:

    • Add a fixed concentration of fluorescently labeled streptavidin to each well of the microplate.

    • Add the liposome dilutions to the wells.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorophore. An increase in fluorescence intensity in the presence of biotinylated liposomes (after correcting for background) indicates binding.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of liposome concentration to determine the binding saturation.

Visualizing the Concepts: Diagrams

To further illustrate the principles discussed, the following diagrams created using Graphviz (DOT language) depict key experimental workflows and logical relationships.

ExperimentalWorkflow_LiposomePreparation cluster_0 Lipid Film Formation cluster_1 Hydration & Extrusion a Dissolve Lipids in Chloroform b Evaporate Solvent a->b c Vacuum Dry b->c d Hydrate Film with Buffer (MLVs) c->d e Extrude through Membrane (SUVs) d->e

Fig. 1: Experimental workflow for the preparation of biotinylated liposomes.

StericHindranceComparison cluster_no_spacer This compound (No Spacer) cluster_peg_spacer DSPE-PEG-Biotin (PEG Spacer) lipid_head_no_spacer PE Headgroup streptavidin_no_spacer Streptavidin lipid_head_no_spacer->streptavidin_no_spacer Steric Hindrance lipid_head_peg PE Headgroup spacer PEG Spacer lipid_head_peg->spacer streptavidin_peg Streptavidin spacer->streptavidin_peg Reduced Hindrance

Fig. 2: Impact of spacer arms on steric hindrance for streptavidin binding.

SignalingPathway_LipidRaft cluster_membrane Plasma Membrane cluster_raft Lipid Raft (ordered) cluster_nonraft Non-Raft (disordered) receptor Receptor downstream Downstream Signaling receptor->downstream biotin_lipid Biotinylated Lipid (e.g., 16:0 Biotinyl PE) effector Effector Protein biotin_lipid_fluid Biotinylated Lipid (e.g., this compound) ligand Ligand ligand->receptor streptavidin_probe Streptavidin Probe streptavidin_probe->biotin_lipid streptavidin_probe->biotin_lipid_fluid

Fig. 3: Use of biotinylated lipids to probe signaling within membrane microdomains.

Conclusion

The selection of an appropriate biotinylated lipid is a critical step in the design of robust and reliable experiments. This compound offers the significant advantage of promoting membrane fluidity, which can be crucial for studying dynamic cellular processes and for the formulation of stable, flexible liposomes. While the absence of a long spacer arm may present limitations in applications requiring maximal streptavidin density, its performance is often sufficient and can be advantageous in contexts where minimal perturbation of the membrane is desired. For applications demanding reduced steric hindrance and in vivo longevity, alternatives such as 18:1 Biotinyl Cap PE or DSPE-PEG(2000)-Biotin should be considered. By carefully weighing the experimental goals against the distinct properties of each biotinylated lipid, researchers can optimize their methodologies for greater accuracy and impact.

References

A Head-to-Head Comparison of 18:1 and 16:0 Biotinyl PE in Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between 18:1 Biotinyl PE and 16:0 Biotinyl PE is a critical decision in the design of membrane-based assays. The seemingly subtle difference in their acyl chain composition—the presence of a single double bond in the 18:1 oleoyl (B10858665) chain versus the fully saturated 16:0 palmitoyl (B13399708) chain—gives rise to distinct physicochemical properties that significantly impact membrane dynamics and protein binding events. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal biotinylated lipid for your specific research needs.

Key Differences in Physical Properties

The defining difference between this compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl)) and 16:0 Biotinyl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl)) lies in their phase transition temperature (Tm), the temperature at which a lipid bilayer transitions from a rigid gel phase to a fluid liquid-crystalline phase. This, in turn, dictates the fluidity of the membrane at a given experimental temperature.

PropertyThis compound (DOPE-based)16:0 Biotinyl PE (DPPE-based)
Acyl Chain Composition Two 18-carbon chains, each with one cis double bond (unsaturated)Two 16-carbon chains, fully saturated
Phase Transition Temp (Tm) ~ -16°C to 10°C[1]~ 63°C[1]
Membrane State at RT (~25°C) Liquid-crystalline (fluid)Gel (rigid)
Membrane Packing Looser packing due to kinks in acyl chainsTightly packed acyl chains

Note: The Tm of biotinylated PE is primarily determined by the base phospholipid. The values presented are for the non-biotinylated counterparts, DOPE and DPPE, as the biotinyl group has a minor effect on the overall phase behavior.

Performance in Membrane Applications

The choice between the fluid-phase this compound and the gel-phase 16:0 Biotinyl PE has profound implications for various membrane-based assays.

Membrane Fluidity and Dynamics

Membranes incorporating This compound exhibit higher fluidity at physiological temperatures. This is crucial for studies involving:

  • Lateral diffusion of membrane proteins: The fluid nature of the bilayer allows for the free movement of reconstituted proteins, which is essential for studying protein-protein interactions, receptor clustering, and signal transduction.

  • Membrane fusion and fission events: Processes that require significant membrane rearrangement are facilitated by the flexibility of unsaturated lipid bilayers.

  • Conformational changes of membrane-embedded proteins: A fluid environment allows proteins to adopt their native conformations and undergo dynamic changes necessary for their function.

In contrast, 16:0 Biotinyl PE forms rigid, ordered membrane domains. This property is advantageous for:

  • Creating stable, well-defined surfaces: The gel-phase nature of these lipids is ideal for constructing robust supported lipid bilayers for surface-based assays.

  • Studying lipid rafts: The saturated acyl chains of 16:0 Biotinyl PE mimic the lipids found in ordered lipid raft domains, making it a valuable tool for investigating the role of these microdomains in cellular processes.[2][3][4][5]

  • Controlling the spatial organization of molecules: The reduced lateral mobility in gel-phase membranes can be used to create patterned surfaces or to study the effects of molecular crowding.

Avidin (B1170675)/Streptavidin Binding

The binding of avidin or streptavidin to the biotinylated headgroup is the cornerstone of many applications. While the intrinsic affinity of the biotin-avidin interaction is extremely high, the presentation of the biotin (B1667282) moiety on the membrane surface can influence binding kinetics and capacity.

  • Accessibility of the Biotin Headgroup: In the more loosely packed, fluid membranes formed with This compound , the biotin headgroup may be more readily accessible to the bulky avidin/streptavidin proteins.

  • Clustering and Avidity Effects: The lateral mobility of This compound allows for the clustering of biotinylated lipids upon binding to the multivalent streptavidin, potentially leading to avidity effects and more stable binding. Conversely, in the rigid gel phase of 16:0 Biotinyl PE membranes, the biotin groups are fixed, which may limit cooperative binding events.

  • Influence of Membrane Phase: Studies have shown that the physical state of the membrane can influence protein binding. For instance, the binding of some peripheral proteins is dependent on membrane fluidity.[6] While direct comparative studies on avidin binding to these two specific lipids are limited, the more dynamic nature of this compound-containing membranes could facilitate optimal orientation for binding.

Experimental Protocols

I. Preparation of Giant Unilamellar Vesicles (GUVs)

GUVs are valuable tools for studying membrane properties and protein-lipid interactions in a cell-sized context.

Materials:

  • This compound or 16:0 Biotinyl PE

  • Backbone lipid (e.g., DOPC for fluid vesicles, DPPC for gel-phase vesicles)

  • Fluorescent lipid probe (e.g., Rhodamine-DOPE)

  • Chloroform

  • Sucrose (B13894) solution (e.g., 300 mM)

  • Glucose solution (iso-osmolar to the sucrose solution)

  • ITO-coated glass slides

  • GUV electroformation chamber

Procedure:

  • Prepare a lipid mixture in chloroform. A typical composition is 99 mol% backbone lipid, 0.5 mol% biotinylated PE, and 0.5 mol% fluorescent lipid probe.

  • Deposit a thin film of the lipid mixture onto the conductive side of an ITO-coated glass slide and dry under vacuum for at least 2 hours to remove all solvent.

  • Assemble the electroformation chamber with the lipid-coated slide and another ITO slide, separated by a silicone spacer.

  • Fill the chamber with the sucrose solution.

  • Apply an AC electric field (e.g., 1 V, 10 Hz) for 2-4 hours at a temperature above the Tm of the lipid mixture. For 16:0 Biotinyl PE-containing GUVs, the formation should be carried out at a temperature above 41°C.

  • Harvest the GUVs and transfer them to an observation chamber containing the iso-osmolar glucose solution. The density difference will cause the GUVs to settle at the bottom for microscopy.

GUV_Formation_Workflow cluster_prep Lipid Film Preparation cluster_electro Electroformation cluster_harvest Harvesting prep1 Prepare lipid mixture in chloroform prep2 Deposit on ITO slide prep1->prep2 prep3 Dry under vacuum prep2->prep3 elec1 Assemble chamber prep3->elec1 Lipid-coated slide elec2 Add sucrose solution elec1->elec2 elec3 Apply AC field elec2->elec3 harv1 Collect GUVs elec3->harv1 Formed GUVs harv2 Transfer to glucose solution harv1->harv2 harv3 Observe under microscope harv2->harv3

Fig 1. Workflow for GUV preparation.
II. Formation of a Supported Lipid Bilayer (SLB)

SLBs provide a stable platform for surface-based assays, such as surface plasmon resonance (SPR) and quartz crystal microbalance (QCM).

Materials:

  • Small unilamellar vesicles (SUVs) containing 18:1 or 16:0 Biotinyl PE (prepared by sonication or extrusion)

  • Cleaned silica (B1680970) substrate (e.g., glass coverslip, silicon wafer)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare SUVs by hydrating a dried lipid film (e.g., 98 mol% backbone lipid, 2 mol% biotinylated PE) in PBS, followed by sonication or extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

  • Thoroughly clean the silica substrate by sonication in a series of solvents (e.g., acetone, ethanol, water) and treatment with piranha solution or plasma cleaning.

  • Incubate the cleaned substrate with the SUV suspension for 30-60 minutes at a temperature above the lipid Tm.

  • Gently rinse the substrate with PBS to remove excess, non-fused vesicles.

  • The SLB is now ready for protein binding studies.

SLB_Formation_Workflow cluster_vesicle_prep SUV Preparation cluster_slb_formation SLB Formation vp1 Hydrate lipid film vp2 Sonication or Extrusion vp1->vp2 sf2 Incubate with SUVs vp2->sf2 SUV suspension sf1 Clean silica substrate sf1->sf2 sf3 Rinse with PBS sf2->sf3

Fig 2. Workflow for SLB formation.
III. Streptavidin-Biotin Binding Assay on an SLB

This protocol describes a typical experiment to quantify the binding of streptavidin to a biotinylated SLB.

Materials:

  • SLB with 18:1 or 16:0 Biotinyl PE

  • Fluorescently labeled streptavidin

  • PBS buffer

  • Fluorescence microscope (e.g., TIRF or confocal)

Procedure:

  • Mount the SLB in a flow cell on the microscope stage.

  • Acquire a baseline fluorescence image of the SLB in PBS.

  • Inject a solution of fluorescently labeled streptavidin into the flow cell and incubate for a defined period.

  • Rinse the flow cell with PBS to remove unbound streptavidin.

  • Acquire fluorescence images of the SLB. The increase in fluorescence intensity corresponds to the amount of bound streptavidin.

  • For kinetic measurements, acquire images continuously during the injection and rinsing steps.

Application Spotlight: T-Cell Activation and Lipid Rafts

The choice between 18:1 and 16:0 Biotinyl PE is particularly relevant in studies of T-cell activation, a process critically dependent on the organization of the plasma membrane into lipid rafts.[2][3][4][5] Lipid rafts are dynamic microdomains enriched in cholesterol and sphingolipids (which have saturated acyl chains), and they serve as platforms for the assembly of signaling complexes.[2][3][4][5]

  • 16:0 Biotinyl PE can be used to mimic the ordered environment of lipid rafts. By incorporating this lipid into model membranes, researchers can study how the clustering of signaling molecules, such as the T-cell receptor (TCR) and the kinase Lck, within these domains initiates the downstream signaling cascade.[2][5]

  • This compound , on the other hand, would be used to represent the non-raft regions of the T-cell membrane. Comparing the signaling outcomes in fluid versus ordered membrane environments allows for the elucidation of the specific role of lipid rafts in T-cell activation.

T_Cell_Activation_Signaling cluster_membrane Plasma Membrane cluster_raft Lipid Raft (ordered, 16:0 Biotinyl PE model) cluster_nonraft Non-Raft (disordered, this compound model) cluster_cytosol Cytosol TCR TCR Lck Lck TCR->Lck Antigen Presentation ZAP70 ZAP-70 TCR->ZAP70 Recruitment Lck->TCR Phosphorylation Lck->ZAP70 Phosphorylation CD45 CD45 CD45->Lck Dephosphorylation (Inhibition) LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Recruitment & Activation Downstream Downstream Signaling (Ca2+ flux, Gene expression) PLCg1->Downstream

Fig 3. T-cell activation signaling pathway.

Conclusion

The selection between this compound and 16:0 Biotinyl PE is not a matter of one being superior to the other, but rather a strategic choice based on the specific requirements of the experiment. For studies that demand a dynamic and fluid membrane environment to observe protein mobility and membrane remodeling, the unsaturated This compound is the preferred choice. Conversely, for creating stable, ordered membrane platforms or for investigating the role of lipid rafts in cellular processes, the saturated 16:0 Biotinyl PE is the more appropriate tool. By understanding the fundamental differences in their physical properties and performance, researchers can make an informed decision to best suit their experimental goals.

References

Performance Showdown: Biotinylated PE vs. Biotinylated PEG Lipids in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of targeted drug delivery, the choice between biotinylated phosphatidylethanolamine (B1630911) (PE) and biotinylated polyethylene (B3416737) glycol (PEG) lipids is a critical decision point. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the optimal lipid for your formulation.

At the heart of many targeted delivery systems lies the high-affinity interaction between biotin (B1667282) and avidin (B1170675) (or streptavidin). By incorporating biotinylated lipids into liposomes, researchers can create versatile nanocarriers that can be directed to specific sites in the body. The primary distinction between the two lipids discussed here is the presence of a PEG spacer in biotinylated PEG lipids, which significantly influences their in vitro and in vivo performance characteristics.

Key Performance Metrics: A Head-to-Head Comparison

The performance of biotinylated PE and biotinylated PEG lipids can be evaluated across several key parameters: binding affinity and kinetics, in vivo circulation time, non-specific binding, and formulation stability.

Binding Affinity and Kinetics: The Impact of Steric Hindrance

The accessibility of the biotin moiety for binding to avidin or streptavidin is paramount for successful targeting. While both lipid types can effectively present biotin on the liposome (B1194612) surface, the presence of the PEG chain in biotinylated PEG lipids plays a dual role.

Biotinylated PE Lipids: These lipids present the biotin group closer to the liposome surface. In the absence of other bulky surface molecules, this can allow for efficient binding. However, this proximity can also lead to steric hindrance, where the bulky avidin/streptavidin molecule is physically obstructed from accessing the biotin.

Biotinylated PEG Lipids: The PEG spacer arm extends the biotin group away from the liposome surface, which can significantly reduce steric hindrance and improve binding accessibility.[1] However, the density and length of the PEG chains themselves can also create a "stealth" layer that may sterically shield the biotin if not properly optimized.[2]

Experimental data has shown that the length of the spacer arm is a critical factor. One study comparing a short-chain biotinyl-cap-PE (BC-PE) with PEG-biotin linkers of varying lengths demonstrated that the association rate of avidin was significantly influenced by the linker length.

Lipid TypeSpacer Arm LengthAssociation Rate (M⁻¹min⁻¹)
Biotinyl-Cap-PE (BC-PE)~0.9 nm1.1 ± 0.3 x 10⁶
PDP-PE with PEG11-biotin~5.9 nm1.1 ± 0.2 x 10⁷
Data sourced from a study on avidin binding to functionalized lipid layers.[3]

As the table illustrates, the longer PEG11 linker resulted in a tenfold faster association rate compared to the short caproyl spacer of BC-PE, highlighting the improved accessibility of the biotin moiety with a PEG spacer.[3]

In Vivo Circulation Time: The PEG Advantage

A longer circulation half-life in the bloodstream is often desirable for targeted drug delivery, as it increases the probability of the nanocarrier reaching its target site. This is where biotinylated PEG lipids offer a distinct advantage. The hydrophilic and flexible PEG chains create a "stealth" effect, reducing the recognition and uptake of liposomes by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[4][5]

While direct comparative studies quantifying the circulation half-life of liposomes formulated exclusively with biotinylated PE versus biotinylated PEG lipids are limited, the extensive body of research on PEGylated liposomes provides strong evidence for their prolonged circulation. For instance, a study on biotinylated bimodal liposomes incorporating biotin-PEG2000-DSPE reported a bi-exponential blood clearance with half-lives of approximately 2 hours and 11 hours in mice.[3] In contrast, conventional liposomes without PEGylation are typically cleared from circulation much more rapidly.

Non-Specific Binding: Minimizing Off-Target Interactions

Non-specific binding of liposomes to non-target cells and proteins can lead to off-target toxicity and reduced therapeutic efficacy. The PEG layer on biotinylated PEG lipids helps to minimize these non-specific interactions.

Biotinylated PE Lipids: Liposomes formulated with biotinylated PE, lacking the protective PEG shield, are more prone to opsonization (coating by plasma proteins), which flags them for uptake by phagocytic cells like macrophages.[6]

Biotinylated PEG Lipids: The hydrated PEG layer creates a steric barrier that repels proteins and reduces interactions with cells, thereby lowering non-specific binding and uptake.[4] This "stealth" characteristic is a key advantage of using biotinylated PEG lipids for in vivo applications.

Formulation Stability: Drug Retention and Physical Integrity

The stability of the liposomal formulation, including its ability to retain the encapsulated drug and maintain its physical integrity over time, is crucial for therapeutic success.

Biotinylated PE Lipids: The incorporation of PE lipids can sometimes influence the stability of the liposome bilayer, potentially leading to increased drug leakage.

Biotinylated PEG Lipids: The presence of PEG-conjugated lipids on the liposome surface can enhance stability by preventing aggregation.[2] However, the inclusion of PEG-DSPE has also been shown in some contexts to increase the leakage rates of certain drugs compared to other PEG-lipid conjugates, a factor that should be considered during formulation development.[1]

Experimental Methodologies

To aid researchers in their own comparative studies, detailed protocols for key experiments are outlined below.

Liposome Preparation and Biotinylation

The following workflow outlines the general steps for preparing biotinylated liposomes.

G cluster_0 Lipid Film Hydration cluster_1 Vesicle Formation and Sizing cluster_2 Purification A Dissolve lipids (including biotinylated lipid) in organic solvent B Evaporate solvent to form a thin lipid film A->B C Hydrate film with aqueous buffer containing drug B->C D Vortex/sonicate to form multilamellar vesicles (MLVs) C->D E Extrude through polycarbonate membranes to form unilamellar vesicles (LUVs) of defined size D->E F Remove unencapsulated drug by size exclusion chromatography or dialysis E->F G A Immobilize biotinylated liposomes on a microplate B Add fluorescently labeled streptavidin A->B C Incubate to allow binding B->C D Wash to remove unbound streptavidin C->D E Measure fluorescence intensity D->E G A Incubate fluorescently labeled liposomes with macrophage cell culture B Wash cells to remove non-internalized liposomes A->B C Harvest and resuspend cells B->C D Analyze cellular fluorescence by flow cytometry C->D G A Inject fluorescently or radioactively labeled liposomes intravenously into mice B Collect blood samples at various time points A->B C Measure the concentration of the label in the plasma B->C D Plot concentration vs. time and calculate the half-life C->D

References

Quantifying the Unyielding Bond: A Comparative Guide to the Binding Affinity of 18:1 Biotinyl PE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to leverage the high-affinity interaction between biotin (B1667282) and streptavidin, understanding the quantitative binding parameters of biotinylated lipids is paramount. This guide provides a comprehensive comparison of the binding affinity of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (18:1 Biotinyl PE) with alternative biotinylated lipids, supported by experimental data and detailed protocols.

The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, characterized by an exceptionally low dissociation constant (K_d), typically in the range of 10⁻¹⁴ to 10⁻¹⁵ M[1]. This robust interaction has been widely exploited in various biotechnological applications, including immunoassays, affinity chromatography, and targeted drug delivery. While the affinity of free biotin for streptavidin is well-documented, the binding kinetics of biotin conjugated to lipid moieties, such as in this compound, can be influenced by factors like the lipid structure, the linker arm, and the presentation of the biotin group within a lipid bilayer.

Comparative Analysis of Binding Affinities

Biotinylated LigandPartnerTechniqueDissociation Constant (K_d)Association Rate (k_on)Dissociation Rate (k_off)Reference
Biotinylated-cap-DOPEStreptavidinSecond-Harmonic Generation---[2]
BSA-c-biotinStreptavidinCompetitive ELISAAffinity Index: 17.6--[3]
IgG-biotinStreptavidinCompetitive ELISAAffinity Index: 6.6--[3]
Free BiotinStreptavidinSilicon Nanowire FETs56 fM> 1 x 10⁷ M⁻¹s⁻¹3.10 x 10⁻⁵ s⁻¹[4]

Note: The affinity indices for BSA-c-biotin and IgG-biotin are relative to the streptavidin-biotin interaction, which was set to 100. A lower index indicates weaker binding avidity.

A study by Nguyen et al. investigated the binding of avidin, streptavidin, and NeutrAvidin to planar supported lipid bilayers containing 4 mol% biotinylated-cap-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (biotin-cap-DOPE)[2]. Their findings revealed that the binding affinities were strengthened by protein-protein interactions on the lipid bilayer surface[2]. While specific K_d values were not reported in the abstract, the study highlights the importance of the lipid environment in modulating the binding event. Another study using a competitive enzyme immunoassay showed that the avidity of streptavidin for biotinylated macromolecules like BSA and IgG was considerably lower than for free biotin[3]. This suggests that the nature of the molecule to which biotin is attached significantly impacts the binding interaction.

Experimental Methodologies

Accurate quantification of binding affinity requires robust experimental techniques. Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) are powerful label-free methods for characterizing molecular interactions.

Surface Plasmon Resonance (SPR)

SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. For studying biotinylated lipid interactions, liposomes containing this compound can be immobilized on a sensor chip, and the binding of streptavidin is monitored in real-time.

Experimental Protocol for SPR:

  • Liposome (B1194612) Preparation:

    • Prepare a lipid mixture of a matrix lipid (e.g., POPC) and this compound at a desired molar ratio (e.g., 95:5) in chloroform.

    • Dry the lipid mixture under a stream of nitrogen and then under vacuum to form a thin lipid film.

    • Hydrate the lipid film with a suitable buffer (e.g., HBS-P+) to form multilamellar vesicles (MLVs).

    • Create small unilamellar vesicles (SUVs) by extrusion through a polycarbonate membrane with a 100 nm pore size.

  • SPR Measurement:

    • Immobilize the biotinylated liposomes onto an L1 sensor chip.

    • Inject a series of concentrations of streptavidin over the sensor surface.

    • Monitor the association and dissociation phases to obtain sensorgrams.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_d.

Bio-Layer Interferometry (BLI)

BLI is an optical biosensing technique that measures the interference pattern of white light reflected from the surface of a biosensor tip.

Experimental Protocol for BLI:

  • Sensor Preparation:

    • Hydrate streptavidin-coated biosensors in the running buffer (e.g., PBS with 0.02% Tween 20).

  • Ligand Immobilization:

    • Immobilize biotinylated liposomes (prepared as in the SPR protocol) onto the streptavidin biosensors.

  • Binding Assay:

    • Establish a baseline in the running buffer.

    • Associate the biosensors with varying concentrations of a binding partner (e.g., a protein that interacts with the lipid headgroup).

    • Transfer the biosensors to a buffer-only well to measure dissociation.

    • Analyze the resulting data to calculate kinetic parameters.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction.

Experimental Protocol for ITC:

  • Sample Preparation:

    • Prepare a solution of streptavidin in the sample cell.

    • Prepare a solution of this compound-containing liposomes in the injection syringe. The lipid concentration should be 10-20 times higher than the protein concentration.

  • Titration:

    • Perform a series of injections of the liposome solution into the streptavidin solution.

    • Measure the heat evolved or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat pulses and plot them against the molar ratio of lipid to protein.

    • Fit the data to a suitable binding model to determine the binding affinity (K_a = 1/K_d), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for quantifying the binding affinity of biotinylated liposomes to streptavidin using Surface Plasmon Resonance.

experimental_workflow cluster_preparation Preparation cluster_spr SPR Measurement Lipid_Mixture Lipid Mixture (POPC + this compound) Lipid_Film Dry Lipid Film Lipid_Mixture->Lipid_Film Drying Hydration Hydration Lipid_Film->Hydration Extrusion Extrusion Hydration->Extrusion Liposomes Biotinylated Liposomes Extrusion->Liposomes Immobilization Immobilize Liposomes on L1 Sensor Chip Liposomes->Immobilization Streptavidin_Injection Inject Streptavidin (Varying Concentrations) Immobilization->Streptavidin_Injection Data_Acquisition Acquire Sensorgrams (Association/Dissociation) Streptavidin_Injection->Data_Acquisition Data_Analysis Data Analysis (Kinetic Modeling) Data_Acquisition->Data_Analysis Results Determine kon, koff, Kd Data_Analysis->Results

Caption: Workflow for SPR analysis of biotinylated liposome binding.

Signaling Pathways and Logical Relationships

The interaction between this compound embedded in a lipid bilayer and streptavidin is a fundamental recognition event that can initiate various downstream signaling processes in engineered biological systems. For instance, it can be used to anchor proteins or other molecules to a cell surface, triggering specific cellular responses.

signaling_pathway cluster_membrane Cell Membrane Biotinyl_PE This compound Streptavidin Streptavidin Biotinyl_PE->Streptavidin Binding_Complex Ternary Complex Formation Biotinyl_PE->Binding_Complex Effector_Molecule Effector Molecule (e.g., Enzyme, Antibody) Streptavidin->Effector_Molecule Streptavidin->Binding_Complex Effector_Molecule->Binding_Complex Signaling_Cascade Downstream Signaling Cascade Binding_Complex->Signaling_Cascade Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

Caption: Biotin-Streptavidin mediated cell surface functionalization.

References

A Researcher's Guide to Validating 18:1 Biotinyl PE Incorporation in Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the successful surface modification of liposomes is a critical step in the development of targeted drug delivery systems. This guide provides a comprehensive comparison of common methods used to validate the incorporation of 18:1 Biotinyl PE, a widely used biotinylated lipid for attaching targeting moieties to liposomal surfaces. We present a side-by-side analysis of key validation techniques, detailed experimental protocols, and a look at alternative surface modification strategies.

Comparison of Validation Methods for this compound Incorporation

The successful incorporation of this compound into the liposomal bilayer is paramount for subsequent conjugation with targeting ligands such as streptavidin-linked antibodies or proteins. Several analytical techniques can be employed to confirm and quantify this incorporation. The choice of method often depends on the required sensitivity, available equipment, and the desired quantitative depth.

Method Principle Advantages Disadvantages Typical Molar % of this compound
HABA Assay A colorimetric assay where biotin (B1667282) displaces the HABA (4'-hydroxyazobenzene-2-carboxylic acid) dye from an avidin-HABA complex, leading to a measurable decrease in absorbance at 500 nm.[1][2]Simple, rapid, and cost-effective. Does not require specialized equipment beyond a standard spectrophotometer.[2]Lower sensitivity compared to fluorescence-based assays.[2][3] Can be prone to interference from other components in the liposome (B1194612) formulation.1-5 mol%
Fluorescence-Based Assays Utilizes fluorescently labeled avidin (B1170675) or a fluorescent probe that is displaced by biotin. The change in fluorescence intensity or quenching is measured to quantify biotin.[3][4]High sensitivity and specificity.[3][4] Can be adapted for high-throughput screening.Requires a fluorometer. Can be more expensive than colorimetric assays. Potential for photobleaching.0.1-2 mol%
Streptavidin-Bead Pulldown with Flow Cytometry Biotinylated liposomes are incubated with streptavidin-coated beads. The binding of liposomes to the beads is then quantified using flow cytometry, often by incorporating a fluorescent lipid marker in the liposomes.Provides quantitative data on the percentage of biotinylated liposomes in a population. Allows for the analysis of individual liposomes.Requires a flow cytometer. Can be more complex and time-consuming than solution-based assays.0.5-5 mol%
Radiolabeling Incorporation of a radiolabeled lipid (e.g., ³H- or ¹⁴C-labeled lipid) into the liposome formulation along with the biotinylated lipid. The amount of incorporated biotinylated lipid is inferred from the radioactivity of the liposome fraction after purification.Highly sensitive and quantitative. Considered a gold standard for quantification.Requires handling of radioactive materials and specialized equipment for detection (scintillation counter). Involves safety and disposal considerations.0.1-2 mol%

Experimental Protocols

Below are detailed methodologies for the key experiments discussed above.

HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay

This protocol provides a straightforward method for the colorimetric quantification of biotin incorporated into liposomes.

Materials:

  • Avidin solution (e.g., 1 mg/mL in PBS)

  • HABA solution (e.g., 10 mM in 10 mM NaOH)

  • Biotin standards (known concentrations)

  • Biotinylated liposome suspension

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer

Procedure:

  • Prepare Avidin-HABA Complex: Mix avidin solution with HABA solution in PBS to achieve a final concentration that gives an absorbance of approximately 1.0 at 500 nm.

  • Standard Curve Generation:

    • Add increasing known concentrations of free biotin to the avidin-HABA complex.

    • Incubate for 5 minutes at room temperature.

    • Measure the absorbance at 500 nm.

    • Plot the decrease in absorbance against the biotin concentration to generate a standard curve.

  • Sample Measurement:

    • Lyse the biotinylated liposomes using a suitable detergent (e.g., 1% Triton X-100) to expose the biotin groups.

    • Add the lysed liposome suspension to the avidin-HABA complex.

    • Incubate for 5 minutes at room temperature.

    • Measure the absorbance at 500 nm.

  • Quantification: Determine the biotin concentration in the liposome sample by interpolating the absorbance value on the standard curve. The molar ratio of biotin can then be calculated based on the total lipid concentration.

Fluorescence-Based Avidin Binding Assay

This protocol offers a more sensitive method for quantifying biotin incorporation using a fluorescently labeled avidin.

Materials:

  • Fluorescently labeled avidin (e.g., FITC-avidin) solution

  • Biotin standards

  • Biotinylated liposome suspension

  • PBS, pH 7.4

  • Fluorometer

Procedure:

  • Standard Curve Generation:

    • Prepare a series of biotin standards in PBS.

    • Add a fixed concentration of fluorescently labeled avidin to each standard.

    • Incubate for 15-30 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore. The binding of biotin will quench the fluorescence of the labeled avidin.

    • Plot the fluorescence quenching against the biotin concentration.

  • Sample Measurement:

    • Lyse the biotinylated liposomes with a detergent.

    • Add the lysed liposome suspension to the fluorescently labeled avidin solution.

    • Incubate under the same conditions as the standards.

    • Measure the fluorescence intensity.

  • Quantification: Calculate the biotin concentration in the liposome sample from the standard curve.

Streptavidin-Bead Pulldown Assay with Flow Cytometry

This protocol allows for the quantification of the fraction of liposomes that have successfully incorporated biotin.

Materials:

  • Streptavidin-coated magnetic or non-magnetic beads

  • Biotinylated liposomes (co-labeled with a fluorescent lipid, e.g., Rhodamine-PE)

  • Control (non-biotinylated) liposomes (also fluorescently labeled)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS)

  • Flow cytometer

Procedure:

  • Bead Preparation:

    • Wash the streptavidin-coated beads with wash buffer.

    • Block the beads with blocking buffer for 30 minutes to prevent non-specific binding.

  • Liposome Incubation:

    • Incubate the blocked beads with the fluorescently labeled biotinylated liposomes and control liposomes in separate tubes for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Wash the beads several times with wash buffer to remove unbound liposomes. If using magnetic beads, a magnetic stand can be used for separation.

  • Flow Cytometry Analysis:

    • Resuspend the beads in PBS.

    • Analyze the beads using a flow cytometer, detecting the fluorescence of the liposomes bound to the beads.

  • Data Analysis: Compare the fluorescence intensity of the beads incubated with biotinylated liposomes to those incubated with control liposomes. This will give the percentage of liposomes that are successfully biotinylated.

Visualizing the Experimental Workflow

To better understand the logical flow of validating this compound incorporation, the following diagrams illustrate the key steps.

experimental_workflow cluster_prep Liposome Preparation cluster_validation Validation Methods cluster_alternatives Alternative Surface Chemistries LipidFilm Lipid Film Hydration (including this compound) Extrusion Extrusion LipidFilm->Extrusion Purification Purification Extrusion->Purification HABA HABA Assay Purification->HABA Quantitative Fluorescence Fluorescence Assay Purification->Fluorescence Quantitative BeadPulldown Bead Pulldown & Flow Cytometry Purification->BeadPulldown Semi-Quantitative/ Population Analysis Maleimide (B117702) Maleimide-Thiol Chemistry ClickChem Click Chemistry

Caption: Experimental workflow for liposome preparation and validation.

Signaling Pathways and Logical Relationships

The core principle behind the validation methods is the high-affinity interaction between biotin and avidin (or streptavidin). This relationship can be visualized as follows:

biotin_avidin_interaction cluster_liposome Liposome Surface cluster_detection Detection Moiety cluster_readout Assay Readout BiotinylPE This compound Streptavidin Streptavidin/Avidin BiotinylPE->Streptavidin High-Affinity Binding (Kd ~ 10⁻¹⁵ M) Signal Colorimetric, Fluorescent, or Cell-Based Signal Streptavidin->Signal Generates Measurable Signal

Caption: Biotin-avidin interaction, the basis of validation assays.

Alternative Liposome Surface Modification Strategies

While biotin-avidin chemistry is a robust and widely used method for liposome functionalization, alternative strategies offer distinct advantages, particularly in avoiding potential immunogenicity associated with avidin/streptavidin and providing more controlled conjugation.

Method Principle Advantages Disadvantages
Maleimide-Thiol Chemistry Maleimide-functionalized lipids incorporated into the liposome react with thiol groups on proteins or peptides to form a stable thioether bond.[5][6][7]Covalent and stable conjugation. High reaction efficiency under mild conditions.[6]Maleimide groups can be susceptible to hydrolysis. Requires the presence of a free thiol group on the targeting ligand.[5]
Click Chemistry Involves the use of bio-orthogonal reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, to conjugate ligands to the liposome surface.[8][9][10]Highly specific and efficient, even in complex biological media.[8][9] Forms a stable triazole linkage.May require the use of a copper catalyst, which can be toxic to cells, although copper-free click chemistry methods are available.[8][9]

The choice of surface modification strategy will depend on the specific application, the nature of the targeting ligand, and the desired level of control over the conjugation process. For many applications, this compound remains a reliable and effective choice, and the validation methods outlined in this guide will ensure the successful preparation of targeted liposomal formulations.

References

A Comparative Guide to the Stability of Biotinylated Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing biotinylated lipids in applications ranging from targeted drug delivery to immunoassays, the stability of these reagents is paramount to ensure reproducibility and efficacy. This guide provides an objective comparison of the stability of commonly used biotinylated lipids, supported by experimental data and detailed protocols.

The stability of a biotinylated lipid is fundamentally dictated by its molecular structure, particularly the nature of its fatty acid chains and the linker connecting the biotin (B1667282) moiety to the lipid headgroup. The primary degradation pathways for lipids are hydrolysis of the ester bonds and oxidation of unsaturated acyl chains.

Comparative Stability Analysis

The stability of biotinylated lipids can be broadly categorized based on the saturation of their acyl chains. Lipids with saturated acyl chains, such as DSPE and DPPE, exhibit greater stability compared to those with unsaturated chains, like DOPE.

FeatureDSPE-PEG-BiotinBiotin-DPPEDOPE-Biotin
Lipid Anchor 1,2-distearoyl-sn-glycero-3-phosphoethanolamine1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine1,2-dioleoyl-sn-glycero-3-phosphoethanolamine
Acyl Chain Type Saturated (Stearoyl, C18:0)Saturated (Palmitoyl, C16:0)Unsaturated (Oleoyl, C18:1)
Oxidative Stability HighHighLow[1]
Hydrolytic Stability Moderate to HighModerate to HighModerate
Physical Stability in Liposomes HighHighLow[2]
Manufacturer-Stated Shelf Life ≥ 1 year at -20°C[3]Not specifiedNot specified
Key Considerations PEG linker enhances stability and biocompatibility.Shorter acyl chains than DSPE may slightly alter membrane properties.Unsaturated chains are prone to oxidation, affecting liposome (B1194612) integrity.[1]

Note: The stability of these lipids can be influenced by formulation, storage conditions (temperature, light, oxygen exposure), and the presence of antioxidants.[4]

Key Factors Influencing Stability

  • Acyl Chain Saturation: The presence of double bonds in the acyl chains of lipids like DOPE-Biotin makes them susceptible to oxidation.[1] This can lead to the formation of lipid peroxides and other degradation products, which can compromise the integrity of liposomes and the biological activity of the formulation. Saturated lipids like DSPE-PEG-Biotin and Biotin-DPPE are resistant to oxidation.

  • Hydrolysis: The ester linkages in phospholipids (B1166683) are susceptible to hydrolysis, which can be accelerated by acidic or basic conditions and elevated temperatures.[4] This leads to the formation of lysolipids and free fatty acids, which can destabilize liposomal structures.

  • PEGylation: The inclusion of a polyethylene (B3416737) glycol (PEG) linker, as in DSPE-PEG-Biotin, can enhance the stability of liposomes by creating a hydrophilic corona that reduces aggregation and opsonization in vivo.[5]

  • Storage Conditions: Proper storage is crucial for maintaining the stability of biotinylated lipids. They should be stored at low temperatures (typically -20°C or below) in a dry environment, protected from light and oxygen.[1]

Experimental Protocols

Assessment of Physical Stability of Biotinylated Liposomes

This protocol is used to monitor the physical stability of liposomal formulations containing biotinylated lipids during storage.

Methodology:

  • Liposome Preparation: Prepare liposomes incorporating the biotinylated lipid of interest using a standard method such as thin-film hydration followed by extrusion.

  • Initial Characterization: Immediately after preparation, measure the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the liposomes using Dynamic Light Scattering (DLS).[2]

  • Storage: Store the liposomal suspensions at a controlled temperature (e.g., 4°C) in the dark.

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), withdraw an aliquot of the stored liposome suspension and re-measure the size, PDI, and zeta potential.

  • Data Analysis: Plot the mean hydrodynamic diameter, PDI, and zeta potential as a function of time. Significant changes in these parameters indicate physical instability, such as aggregation or fusion of the liposomes.[2]

Assessment of Chemical Stability by Quantifying Biotinylated Lipid Degradation

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the degradation of the biotinylated lipid over time.

Methodology:

  • Forced Degradation: To accelerate the degradation process, subject the biotinylated lipid (in solution or within a liposomal formulation) to stress conditions such as elevated temperature (e.g., 40°C, 60°C), extreme pH (e.g., pH 4 and pH 9), and oxidative stress (e.g., exposure to hydrogen peroxide).[6]

  • Sample Preparation: At various time points during the forced degradation study, extract the lipids from the sample using a suitable solvent system (e.g., chloroform:methanol).

  • HPLC Analysis:

    • Column: Use a reverse-phase C18 column.[7]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.05% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is typically used.[7]

    • Detection: Monitor the elution profile using a UV detector at a wavelength between 210-220 nm.[7]

  • Quantification: The concentration of the intact biotinylated lipid is determined by measuring the area of its corresponding peak in the chromatogram and comparing it to a standard curve. The appearance of new peaks can indicate the formation of degradation products.

Biotin Availability Assay (HABA Assay)

This assay is used to confirm that the biotin moiety remains accessible and functional for binding to avidin (B1170675) or streptavidin after formulation and storage.

Methodology:

  • Prepare HABA-Avidin Complex: Mix a solution of 4-hydroxyazobenzene-2-carboxylic acid (HABA) with an avidin or neutravidin solution. This will form a colored complex with a characteristic absorbance at 500 nm.[2]

  • Add Biotinylated Sample: Add the liposome suspension containing the biotinylated lipid to the HABA-avidin complex.

  • Measure Absorbance: If the biotin on the liposome surface is accessible, it will displace the HABA from the avidin, leading to a decrease in the absorbance at 500 nm.[2]

  • Analysis: The degree of absorbance decrease is proportional to the amount of accessible biotin.

Visualizing Experimental Workflows

Experimental_Workflow cluster_0 Physical Stability Assessment cluster_1 Chemical Stability Assessment P1 Liposome Preparation P2 Initial DLS Analysis (Size, PDI, Zeta Potential) P1->P2 P3 Storage at 4°C P2->P3 P4 Time-Point DLS Analysis P3->P4 P5 Data Analysis P4->P5 C1 Forced Degradation (Heat, pH, Oxidation) C2 Lipid Extraction C1->C2 C3 HPLC Analysis C2->C3 C4 Quantification of Degradation C3->C4

Workflow for assessing the physical and chemical stability of biotinylated lipids.

Signaling and Uptake Pathway Implications

The stability of biotinylated lipids directly impacts their utility in cell targeting and uptake studies. For instance, in biotin-receptor-mediated endocytosis, the biotin ligand on the surface of a liposome binds to its receptor on the cell surface, triggering internalization.

Uptake_Pathway Liposome Biotinylated Liposome Binding Binding Liposome->Binding 1. Targeting Receptor Cell Surface Receptor (e.g., SMVT) Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome Release Drug Release Endosome->Release 3. Payload Delivery

Biotin-receptor mediated endocytosis pathway.

If the biotinylated lipid degrades or detaches from the liposome surface, the targeting efficiency will be significantly reduced, leading to non-specific uptake and potentially misleading experimental results. The choice of a stable biotinylated lipid is therefore critical for the successful design of targeted delivery systems.

References

Assessing the Accessibility of Biotin in 18:1 Biotinyl PE Liposomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of liposomes with biotin (B1667282) is a cornerstone technique for targeted drug delivery, diagnostics, and bioconjugation applications. The accessibility of the biotin moiety on the liposome (B1194612) surface is paramount for its interaction with avidin (B1170675) or streptavidin, which often serve as bridging molecules for antibodies or other targeting ligands. This guide provides an objective comparison of methods to assess biotin accessibility in liposomes formulated with 18:1 Biotinyl PE, supported by experimental data and detailed protocols.

Comparative Analysis of Biotin Accessibility

The accessibility of biotin on the surface of liposomes is not merely a function of its presence but is significantly influenced by the surrounding lipid environment. Factors such as the presence of polyethylene (B3416737) glycol (PEG) chains, the density of biotinylated lipids, and the overall lipid composition can cause steric hindrance, limiting the binding of avidin or streptavidin.

Several studies have highlighted the importance of spacer arms in enhancing biotin availability. For instance, the inclusion of a six-carbon spacer arm in biotin-X-DSPE has been shown to alleviate steric hindrance, leading to optimal vesicle binding to streptavidin, especially in the presence of bulky molecules like monosialoganglioside (GM1).[1] Similarly, another study demonstrated that using PDP-PE lipids with PEG-biotin linkers resulted in a greater avidin-binding capacity compared to the commonly used Biotinyl-Cap PE.[2]

The following table summarizes quantitative data from various studies assessing biotin accessibility under different conditions.

Liposome FormulationMolar % of Biotinylated LipidAssessment MethodKey FindingsReference
Liposomes with Biotin-X-DSPE and GM15 mol% GM1Streptavidin Binding AssayOptimal vesicle binding to streptavidin was achieved with the spacer arm derivative (biotin-X-DSPE), overcoming steric hindrance from GM1.[1]
Uniform vs. Phase-Separated Vesicles with 18:1 Biotinyl Cap PE0.1 mol%Avidin-Coated Magnetic Bead Binding Assay (Flow Cytometry)Vesicle binding to avidin beads was enhanced in phase-separated vesicles compared to uniform vesicles, suggesting ligand clustering improves avidity.[3][4]
Biotinylated Liposomes (F1 and F2 formulations)Not specifiedHABA-NeutrAvidin™ Displacement AssayApproximately 25% reduction in the 500 nm absorbance of the HABA-NeutrAvidin™ complex, indicating successful biotin-avidin binding.[5]
Liposomes with varying branched biotin-cholesterol (B12371155) ligandsNot specifiedCellular Uptake Studies (4T1 and MCF-7 cells)Liposomes with a tri-branched biotin ligand (tri-Bio-Lip) showed the highest internalization, suggesting that the density and spatial arrangement of biotin are crucial for receptor affinity.[6]

Experimental Protocols for Assessing Biotin Accessibility

Accurate assessment of biotin accessibility is crucial for the development and quality control of biotinylated liposomes. Below are detailed methodologies for key experiments.

Streptavidin/Avidin Binding Assay

This assay directly measures the binding of streptavidin or avidin to biotinylated liposomes.

Protocol:

  • Immobilization of Streptavidin/Avidin: Coat microtiter plates with a solution of streptavidin or avidin and incubate to allow for adsorption to the plate surface.

  • Blocking: Block the remaining non-specific binding sites on the plate with a blocking agent (e.g., bovine serum albumin).

  • Liposome Incubation: Add the biotinylated liposome suspension to the wells and incubate to allow binding to the immobilized streptavidin/avidin.

  • Washing: Wash the wells to remove unbound liposomes.

  • Quantification: Quantify the bound liposomes. This can be achieved by encapsulating a fluorescent marker (e.g., carboxyfluorescein or rhodamine 123) within the liposomes and measuring the fluorescence intensity.[1][7] Alternatively, a lipid marker such as [3H]cholesteryl hexadecyl ether can be used for quantification.[1]

Streptavidin_Binding_Assay cluster_plate_prep Plate Preparation cluster_binding Binding cluster_quantification Quantification streptavidin Streptavidin Solution plate Microtiter Plate streptavidin->plate Incubate coated_plate Streptavidin-Coated Plate plate->coated_plate blocking Blocking Agent (BSA) coated_plate->blocking Add blocked_plate Blocked Plate blocking->blocked_plate liposomes Biotinylated Liposomes blocked_plate->liposomes Add & Incubate bound_liposomes Bound Liposomes liposomes->bound_liposomes washing Wash to Remove Unbound bound_liposomes->washing quantify Quantify Bound Liposomes (e.g., Fluorescence) washing->quantify result Accessibility Data quantify->result

Fig. 1: Experimental workflow for the Streptavidin/Avidin Binding Assay.
HABA (4-hydroxyazobenzene-2-carboxylic acid) Displacement Assay

This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin.

Protocol:

  • Prepare HABA-Avidin Complex: Mix a solution of HABA with a solution of avidin (or NeutrAvidin™) to form a colored complex, which has a characteristic absorbance at 500 nm.[5]

  • Baseline Measurement: Measure the initial absorbance of the HABA-avidin complex at 500 nm.[5]

  • Addition of Biotinylated Liposomes: Add the biotinylated liposome suspension to the HABA-avidin complex solution.

  • Displacement and Measurement: Biotin on the liposomes will displace HABA from the avidin, leading to a decrease in absorbance at 500 nm.[5] Measure the final absorbance.

  • Calculation: The percentage reduction in absorbance is proportional to the amount of accessible biotin.

HABA_Displacement_Assay cluster_preparation Complex Formation cluster_reaction Displacement Reaction cluster_analysis Analysis haba HABA Solution avidin Avidin Solution haba->avidin Mix complex HABA-Avidin Complex (Abs @ 500nm) avidin->complex liposomes Biotinylated Liposomes complex->liposomes Add initial_abs Initial Absorbance complex->initial_abs displaced_complex HABA Displaced (Decreased Abs @ 500nm) liposomes->displaced_complex final_abs Final Absorbance displaced_complex->final_abs calculation Calculate % Reduction initial_abs->calculation final_abs->calculation result Biotin Accessibility calculation->result

Fig. 2: Workflow of the HABA Displacement Assay for biotin quantification.

Alternative Liposomal Formulations for Enhanced Biotin Presentation

To overcome the limitations of simple biotinylated PE incorporation, several alternative strategies have been developed:

  • PEGylated Biotinylated Lipids: Incorporating a PEG spacer between the biotin moiety and the lipid anchor (e.g., Biotin-PEG-DSPE) can significantly improve biotin accessibility by extending the biotin beyond the liposome's surface hydration layer and reducing steric hindrance.[2]

  • Branched Biotin Ligands: The use of ligands with multiple biotin molecules, such as tri-Bio-Chol, has been shown to enhance the targeting ability of liposomes to breast cancer cells, suggesting that increasing the local density of biotin can improve binding to receptors.[6]

  • Post-Insertion Method: Biotinylated lipids can be inserted into pre-formed liposomes. This technique can be useful for controlling the orientation and surface density of the biotin.

Logical Relationship of Biotin Accessibility and Functional Outcome

The ultimate goal of incorporating biotin into liposomes is to achieve a specific biological or diagnostic outcome. The accessibility of biotin directly influences the efficiency of these applications.

Biotin_Accessibility_Pathway cluster_formulation Liposome Formulation cluster_accessibility Surface Properties cluster_binding_event Molecular Interaction cluster_application Functional Application cluster_outcome Desired Outcome biotin_pe This compound accessibility Biotin Accessibility biotin_pe->accessibility lipid_matrix Lipid Matrix Composition (e.g., PC, Chol, PEG-Lipid) steric_hindrance Steric Hindrance lipid_matrix->steric_hindrance streptavidin_binding Streptavidin/Avidin Binding accessibility->streptavidin_binding steric_hindrance->accessibility targeting Targeted Drug Delivery streptavidin_binding->targeting diagnostics Diagnostic Assays streptavidin_binding->diagnostics bioconjugation Bioconjugation streptavidin_binding->bioconjugation efficacy Therapeutic Efficacy targeting->efficacy sensitivity Assay Sensitivity diagnostics->sensitivity efficiency Conjugation Efficiency bioconjugation->efficiency

References

A Head-to-Head Comparison: Cholesterol-Anchored vs. Phospholipid-Anchored Biotin Lipids for Cell Surface Engineering and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation and targeted delivery, the choice of membrane anchor for biotinylated lipids is a critical decision. This guide provides an objective comparison of cholesterol-anchored and phospholipid-anchored biotin (B1667282) lipids, supported by experimental data, to inform the selection of the optimal tool for your research needs.

The two predominant classes of biotinylated lipids utilized for anchoring molecules to lipid bilayers are those based on a cholesterol backbone and those derived from phospholipids, most commonly 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) conjugated to polyethylene (B3416737) glycol (PEG) and biotin (DSPE-PEG-Biotin). Both serve to introduce a biotin moiety to the surface of liposomes or cell membranes, enabling high-affinity binding to streptavidin and avidin, and thereby facilitating a broad range of applications from targeted drug delivery to cell surface labeling.[1][] However, their performance characteristics, including membrane incorporation efficiency, stability, and internalization, can differ significantly.

Performance Comparison: Cholesterol vs. Phospholipid Anchors

Experimental evidence suggests that cholesterol-based anchors can offer superior performance in certain applications, particularly in cell surface engineering. A key study comparing a cholesterol-PEG conjugate (CHOL-PEG-DBCO, subsequently biotinylated) with a DSPE-PEG conjugate (DSPE-PEG-DBCO) for cell surface modification of RAW 264.7 macrophage cells revealed a marked difference in their incorporation efficiency.[3][4]

The cholesterol-based anchor demonstrated significantly higher incorporation into the cell membrane with minimal internalization compared to the DSPE-based anchor.[3][4] This is a crucial advantage for applications requiring stable and persistent display of biotin on the cell surface.

Performance Metric Cholesterol-Anchored Biotin Lipids Phospholipid-Anchored Biotin Lipids (DSPE-PEG-Biotin) Reference
Cell Membrane Incorporation Efficiency Higher; uniform incorporation into the cell membrane. Nearly 78-81% of cells were incorporated with CHOL–PEG2000–DBCO anchor lipids.Lower; almost no detectable signals of incorporation were observed in some studies.[3][4]
Internalization Less internalization; negligible signals from within the cytoplasm.More prone to internalization.[3][4]
Membrane Stability/Retention Confers stable membrane association with half-times for spontaneous desorption of several hours. However, some studies suggest they might dissociate more easily than dual-chain lipid anchors in the presence of acceptor membranes.Generally considered to have high membrane affinity, though direct comparative retention times with cholesterol anchors can be cell-type specific.[5][6]
Cytotoxicity Low cytotoxicity observed upon incorporation into RAW 264.7 cells.Low cytotoxicity observed upon incorporation into RAW 264.7 cells.[3]
Synthesis & Purification Generally considered easier and more straightforward to synthesize and purify compared to phospholipid-based anchors.Synthesis can be more complex.[7]
Applications Cell surface re-engineering, immobilizing vesicles and viral particles, targeted drug delivery, and cell membrane imaging.Creating PEGylated liposomes and micelles for targeted drug delivery, improving drug solubility, and reducing non-specific protein binding.[8][9][10][11]

Experimental Protocols

Protocol 1: Comparison of Cell Surface Incorporation Efficiency

This protocol is adapted from a study comparing the incorporation of cholesterol- and DSPE-based anchors into RAW 264.7 cells.[3]

Materials:

  • RAW 264.7 macrophage cells

  • Cholesterol-PEG-DBCO

  • DSPE-PEG-DBCO

  • Azide-PEG4-Biotin

  • Streptavidin-FITC

  • 1x PBS buffer (pH 7.4)

  • Confocal microscope

  • Flow cytometer

Procedure:

  • Cell Culture: Culture RAW 264.7 cells to the desired confluency.

  • Incubation with Anchor Lipids: Incubate the cells with aqueous solutions of either CHOL-PEG-DBCO or DSPE-PEG-DBCO at concentrations of 5 µM and 10 µM for 20 minutes at 37°C.

  • Washing: Gently aspirate the lipid solution and wash the cells twice with PBS buffer (pH 7.4) via centrifugation.

  • Biotinylation (Click Chemistry): Treat the cells with 3 equivalents of Azide-PEG4-Biotin in 1x PBS for 1 hour at 37°C.

  • Washing: Wash the cells to remove unreacted biotin.

  • Streptavidin-FITC Labeling: Incubate the cells with streptavidin-FITC for 1 hour at room temperature in the dark.

  • Analysis:

    • Confocal Microscopy: Visualize the fluorescence on the cell membrane to assess the uniformity and extent of incorporation and internalization.

    • Flow Cytometry: Quantify the fluorescence intensity of the cell population to determine the percentage of labeled cells and the relative incorporation efficiency.

Protocol 2: Direct Anchoring of Biotinylated Lipids

This protocol describes the direct insertion of pre-biotinylated lipids into the cell membrane.[3][4]

Materials:

  • RAW 264.7 macrophage cells

  • CHOL-PEG-Biotin

  • DSPE-PEG-Biotin

  • Streptavidin-FITC

  • 1x PBS buffer (pH 7.4)

  • Confocal microscope

  • Flow cytometer

Procedure:

  • Preparation of Biotinylated Lipids: Synthesize Biotin-PEG-lipids by incubating aqueous solutions of CHOL-PEG-DBCO or DSPE-PEG-DBCO with 2 equivalents of Azido-PEG4-Biotin for 1 hour at room temperature.[3]

  • Cell Incubation: Incubate RAW 264.7 cells with the prepared biotinylated lipids (e.g., 5 µM and 10 µM) for various time points (e.g., 5, 10, and 20 minutes) in 1x PBS at 37°C.[3]

  • Washing: After each time point, gently aspirate the lipid solution and wash the cells three times with 1x PBS.[3]

  • Streptavidin-FITC Labeling: Incubate the cells with streptavidin-FITC for 1 hour at room temperature in the dark.

  • Analysis: Analyze the cells using confocal microscopy and flow cytometry to determine the rate and efficiency of anchoring.

Visualizing the Concepts

To better understand the experimental workflow and the application of these lipids, the following diagrams are provided.

Experimental_Workflow cluster_lipids Biotinylated Lipid Anchors cluster_cells Cell Culture cluster_incubation Membrane Incorporation cluster_detection Detection & Analysis Chol Cholesterol-PEG-Biotin Incubate Incubate Cells with Lipid Anchors Chol->Incubate DSPE DSPE-PEG-Biotin DSPE->Incubate Cells RAW 264.7 Cells Cells->Incubate Strep Add Streptavidin-FITC Incubate->Strep Analysis Confocal Microscopy & Flow Cytometry Strep->Analysis Liposome_Functionalization cluster_liposome Functionalized Liposome Core Drug Core Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid BiotinLipid Biotinylated Lipid Anchor Streptavidin Streptavidin BiotinLipid->Streptavidin Biotin-Streptavidin Interaction TargetingLigand Targeting Ligand Streptavidin->TargetingLigand

References

A Comparative Guide to 18:1 Biotinyl PE: Applications, Limitations, and Alternatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise functionalization of lipid-based delivery systems and model membranes is paramount. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (18:1 Biotinyl PE) and its derivatives are widely utilized for this purpose, leveraging the high-affinity interaction between biotin (B1667282) and streptavidin. This guide provides a comprehensive literature review of this compound, detailing its applications, inherent limitations, and a comparative analysis with alternative biotinylated lipids and conjugation strategies, supported by experimental data and protocols.

Overview of this compound and its "Cap" Derivative

This compound is a phospholipid where a biotin molecule is directly attached to the ethanolamine (B43304) headgroup of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). A common variant is 18:1 Biotinyl Cap PE , which incorporates a six-carbon caproic acid spacer arm between the biotin and the phosphoethanolamine headgroup. This spacer is designed to reduce steric hindrance and improve the accessibility of the biotin moiety for binding to streptavidin, particularly when bulky molecules are present on the liposome (B1194612) surface.

Key Applications of this compound

The primary application of this compound and its derivatives is the functionalization of lipid bilayers for various research and therapeutic purposes.

  • Formation of Model Membranes: These lipids are integral components in the creation of Giant Unilamellar Vesicles (GUVs), Large Unilamellar Vesicles (LUVs), and Supported Lipid Bilayers (SLBs). These model systems are crucial for studying membrane protein function, cell adhesion, and immunological synapse formation.

  • Targeted Drug Delivery: Biotinylated liposomes can be non-covalently conjugated to streptavidin-linked targeting ligands, such as antibodies or peptides, to direct drug-loaded vesicles to specific cells or tissues.

  • Immobilization and Sensing: Biotinylated surfaces, such as those on liposomes or solid supports like polydimethylsiloxane (B3030410) (PDMS), can be used to immobilize proteins and other molecules for biosensor applications and to study molecular interactions.

  • Immunological Synapse Research: SLBs containing biotinylated lipids are instrumental in reconstituting the immunological synapse, the interface between a T cell and an antigen-presenting cell (APC). This allows for detailed investigation of T-cell activation signaling pathways.

Limitations of this compound and the Biotin-Streptavidin System

Despite its widespread use, the biotin-streptavidin system, and by extension this compound, has several limitations that researchers must consider.

  • Steric Hindrance: In the absence of a spacer arm (as in this compound), the biotin group can be too close to the lipid bilayer surface, leading to steric hindrance that impedes its binding to the bulky streptavidin protein.

  • Clustering of Avidin (B1170675): Studies have shown that even with a spacer, as in 18:1 Biotinyl Cap PE, the interaction with avidin can lead to the formation of protein clusters on the lipid bilayer surface. This non-uniform distribution can affect the functionality of the attached molecules.

  • Immunogenicity: Streptavidin is a bacterial protein and can elicit an immune response in vivo, which is a significant drawback for therapeutic applications.

  • Irreversible Binding: The extremely high affinity of the biotin-streptavidin bond (Kd ≈ 10⁻¹⁴ M) makes the interaction essentially irreversible. This can be a disadvantage in applications where controlled release or dissociation is desired.

  • Endogenous Biotin: The presence of endogenous biotin in biological systems can lead to non-specific binding and competition.

Comparative Analysis with Alternatives

To overcome the limitations of this compound, several alternative biotinylated lipids and conjugation strategies have been developed.

Comparison of Biotinylated Lipids
FeatureThis compound18:1 Biotinyl Cap PEDSPE-PEG(2000) Biotin
Spacer Arm None6-carbon (caproic acid)Long, flexible PEG chain (~45 ethylene (B1197577) glycol units)
Streptavidin Binding Prone to steric hindranceImproved accessibility over no spacer, but can lead to avidin clustering[1]Significantly improved surface coverage and uniform distribution of streptavidin
Association Rate SlowestModerateOrder of magnitude faster than Biotinyl-Cap PE at low concentrations[1]
Applications Basic surface functionalizationGeneral purpose, GUV/SLB formationApplications requiring high-density, uniform ligand presentation
Comparison of Liposome Conjugation Chemistries
MethodPrincipleAdvantagesLimitations
Biotin-Streptavidin High-affinity non-covalent interaction between biotin and streptavidin.Extremely high affinity and specificity, simple two-step conjugation.Immunogenicity of streptavidin, irreversible binding, potential for clustering.
Maleimide-Thiol Coupling Covalent bond formation between a maleimide (B117702) group on the liposome and a thiol (sulfhydryl) group on the ligand.Forms a stable thioether bond, high selectivity for thiols at neutral pH.[2]Requires free thiol groups on the ligand (may require protein modification), maleimide can be unstable at alkaline pH.[2]
Click Chemistry (e.g., CuAAC) Copper(I)-catalyzed azide-alkyne cycloaddition to form a stable triazole linkage.High efficiency and chemoselectivity, can be performed in aqueous media under mild conditions.[3][4]The use of a copper catalyst can be toxic to cells and may not be suitable for all applications.[4]

Experimental Protocols

Formation of Giant Unilamellar Vesicles (GUVs) with this compound

Method: Electroformation

  • Lipid Film Preparation:

    • Prepare a lipid mixture in chloroform (B151607) containing the desired lipids and 1-5 mol% this compound or 18:1 Biotinyl Cap PE.

    • Deposit the lipid solution onto two conductive indium tin oxide (ITO)-coated glass slides.

    • Evaporate the chloroform under a gentle stream of nitrogen and then under vacuum for at least 2 hours to form a thin lipid film.

  • Electroformation Chamber Assembly:

    • Assemble the two ITO slides with the conductive sides facing each other, separated by a silicone spacer to create a chamber.

  • Hydration and Electroformation:

    • Fill the chamber with a sucrose (B13894) solution (e.g., 200 mM).

    • Apply an AC electric field (e.g., 10 Hz, 1.5 V) to the ITO slides for 2-4 hours at room temperature.

    • During this time, the lipid films will swell and form GUVs.

  • Harvesting GUVs:

    • Gently collect the GUV suspension from the chamber.

Formation of a Supported Lipid Bilayer (SLB)

Method: Vesicle Fusion

  • Small Unilamellar Vesicle (SUV) Preparation:

    • Prepare a lipid film as described for GUVs.

    • Rehydrate the film with a buffer (e.g., PBS) to form multilamellar vesicles (MLVs).

    • Create SUVs by sonicating the MLV suspension or by extruding it through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Substrate Preparation:

    • Thoroughly clean a glass coverslip or other suitable substrate (e.g., using piranha solution or plasma cleaning).

  • SLB Formation:

    • Add the SUV suspension to the cleaned substrate.

    • The vesicles will adsorb to the surface, rupture, and fuse to form a continuous lipid bilayer.

    • Incubate for 30-60 minutes.

  • Washing:

    • Gently wash the substrate with buffer to remove excess vesicles.

Signaling Pathways and Experimental Workflows

Immunological Synapse Formation on a Supported Lipid Bilayer

This compound is instrumental in building model systems to study the immunological synapse. In this setup, a supported lipid bilayer mimics the surface of an antigen-presenting cell. Biotinylated lipids are used to anchor streptavidin, which in turn binds biotinylated ligands such as ICAM-1 (an adhesion molecule) and antibodies against the T-cell receptor (TCR) and CD28 (a co-stimulatory receptor).

Immunological_Synapse_Formation cluster_SLB Supported Lipid Bilayer (APC Mimic) cluster_TCell T-Cell Biotinyl_PE This compound Streptavidin Streptavidin Biotinyl_PE->Streptavidin Binds ICAM1 Biotin-ICAM-1 Streptavidin->ICAM1 Binds aCD3_aCD28 Biotin-anti-CD3/CD28 Streptavidin->aCD3_aCD28 Binds LFA1 LFA-1 ICAM1->LFA1 Binds TCR TCR aCD3_aCD28->TCR Engages CD28 CD28 aCD3_aCD28->CD28 Engages TCell_Activation_Signaling TCR_CD28_Engagement TCR/CD28 Engagement Lck_Activation Lck Activation TCR_CD28_Engagement->Lck_Activation LFA1_Clustering LFA-1 Clustering Actin_Polymerization Actin Polymerization LFA1_Clustering->Actin_Polymerization Inside-out signaling ZAP70_Recruitment ZAP70 Recruitment Lck_Activation->ZAP70_Recruitment LAT_Phosphorylation LAT Phosphorylation ZAP70_Recruitment->LAT_Phosphorylation PLCg1_Activation PLCγ1 Activation LAT_Phosphorylation->PLCg1_Activation Calcium_Flux Calcium Flux PLCg1_Activation->Calcium_Flux TCell_Activation T-Cell Activation Calcium_Flux->TCell_Activation Actin_Polymerization->LFA1_Clustering Retrograde flow Actin_Polymerization->TCell_Activation

References

Evaluating the Efficiency of 18:1 Biotinyl PE in Drug Targeting: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutics to specific cells or tissues is a cornerstone of modern drug development, promising enhanced efficacy and reduced off-target effects. Among the various strategies employed, the use of targeting ligands on the surface of drug-delivery vehicles, such as liposomes and nanoparticles, has gained significant traction. This guide provides a comprehensive evaluation of 18:1 Biotinyl-Phosphatidylethanolamine (18:1 Biotinyl PE) as a targeting moiety, comparing its performance with common alternatives and providing detailed experimental protocols for its assessment.

Mechanism of Action: The High-Affinity Biotin-Avidin Interaction

The targeting strategy of this compound relies on the exceptionally strong and specific non-covalent interaction between biotin (B1667282) (Vitamin B7) and the proteins avidin (B1170675) or streptavidin.[1] When incorporated into a lipid-based drug delivery system, the biotin molecule is exposed on the surface. If the target cells are pre-treated with an avidin- or streptavidin-conjugated antibody or another molecule that specifically binds to a cell surface receptor, the biotinylated drug carrier will bind with high affinity to these cells. This interaction facilitates the internalization of the drug carrier, often via receptor-mediated endocytosis, leading to the localized release of the therapeutic payload.

An alternative approach involves the inherent overexpression of the sodium-dependent multivitamin transporter (SMVT) on the surface of certain cancer cells, which can mediate the uptake of biotin and biotinylated conjugates.

Alternatives to this compound in Drug Targeting

Several other ligands are commonly used for active drug targeting. This guide will focus on two prominent alternatives:

  • Folic Acid (Folate): Folate receptors are often overexpressed on the surface of various cancer cells.[2][3][4] Folic acid, conjugated to a lipid anchor (e.g., Folate-PEG-DSPE), can be incorporated into nanoparticles to target these receptors, triggering receptor-mediated endocytosis.[3][4]

  • RGD Peptides: The tripeptide sequence Arginine-Glycine-Aspartic acid (RGD) is a well-known ligand for integrin receptors, which are cell adhesion molecules often overexpressed on tumor cells and angiogenic blood vessels.[5][6][7] RGD peptides can be chemically conjugated to lipids (e.g., RGD-DSPE) for incorporation into drug carriers.

Comparative Performance Data

Direct, head-to-head quantitative comparisons of the in vivo efficiency of these targeting ligands under identical experimental conditions are scarce in the published literature. The following table summarizes representative data from different studies to provide a comparative overview.

Disclaimer: The data presented below is compiled from various sources and should be interpreted with caution as experimental conditions (e.g., nanoparticle formulation, cell lines, animal models) may vary between studies.

Targeting LigandNanoparticle FormulationCell Line / Animal ModelKey Findings
This compound LiposomesBead-based assay with streptavidinEnhanced binding of phase-separated vesicles to avidin-coated beads compared to uniform vesicles.[8]
Folic Acid Liposomal DoxorubicinKB cells (folate receptor-positive)Folate-targeted liposomes showed a ~6-fold lower IC50 value compared to non-targeted liposomes.
RGD Peptide LiposomesU87MG human glioma cellsRGD-modified liposomes exhibited approximately 2.5-fold higher cellular uptake compared to non-targeted liposomes.

Experimental Protocols

To facilitate the independent evaluation of this compound and its alternatives, detailed protocols for key experiments are provided below.

In Vitro Cellular Uptake Assay using Flow Cytometry

This protocol allows for the quantification of the cellular uptake of fluorescently labeled targeted liposomes.

Materials:

  • Targeted liposomes (e.g., containing this compound, Folate-PEG-DSPE, or RGD-DSPE) and non-targeted control liposomes, both labeled with a fluorescent dye (e.g., Rhodamine-PE).

  • Cancer cell line of interest (e.g., HeLa, MCF-7).

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).

  • Phosphate Buffered Saline (PBS).

  • Trypsin-EDTA.

  • Flow cytometer.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 24-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.

  • Liposome (B1194612) Incubation: The following day, replace the medium with fresh medium containing the fluorescently labeled liposomes (targeted and non-targeted) at a desired concentration (e.g., 50 µM total lipid). Incubate for a specific time period (e.g., 4 hours) at 37°C.

  • Washing: After incubation, aspirate the liposome-containing medium and wash the cells three times with cold PBS to remove any unbound liposomes.

  • Cell Detachment: Add 200 µL of Trypsin-EDTA to each well and incubate for 5 minutes at 37°C to detach the cells.

  • Neutralization: Add 800 µL of complete medium to neutralize the trypsin.

  • Cell Collection: Transfer the cell suspension to a microcentrifuge tube and centrifuge at 1000 rpm for 5 minutes.

  • Resuspension: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. The mean fluorescence intensity (MFI) of the cells will indicate the level of liposome uptake.[9][10][11]

In Vivo Biodistribution Study in a Mouse Tumor Model

This protocol describes how to assess the accumulation of targeted nanoparticles in a tumor and other organs in a living animal.

Materials:

  • Targeted nanoparticles (e.g., containing this compound) and non-targeted control nanoparticles, labeled with a near-infrared (NIR) fluorescent dye (e.g., DiR) or a radionuclide (e.g., ⁶⁴Cu).

  • Tumor-bearing mice (e.g., BALB/c mice with subcutaneous 4T1 tumors).

  • In vivo imaging system (e.g., IVIS for fluorescence imaging or PET/CT for radionuclide imaging).

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Nanoparticle Administration: Inject the labeled nanoparticles (targeted and non-targeted) into the tumor-bearing mice via the tail vein.

  • In Vivo Imaging: At various time points post-injection (e.g., 4, 24, 48 hours), anesthetize the mice and acquire whole-body images using the appropriate imaging system.

  • Ex Vivo Organ Imaging: At the final time point, euthanize the mice and carefully excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).

  • Organ Analysis: Image the excised organs to quantify the accumulation of the nanoparticles. If using radiolabeled nanoparticles, a gamma counter can be used for more precise quantification.

  • Data Analysis: Analyze the images to determine the percentage of the injected dose per gram of tissue (%ID/g) for the tumor and each organ.[12][13][14][15][16]

Visualizing the Pathways and Workflows

To better understand the concepts discussed, the following diagrams illustrate the targeting mechanism and experimental workflow.

TargetingMechanism Figure 1. Mechanism of Biotin-Mediated Drug Targeting cluster_vesicle Drug Delivery Vehicle cluster_cell Target Cell Liposome Liposome (with Drug) BiotinylPE This compound Liposome->BiotinylPE Incorporated Streptavidin Streptavidin-Antibody Conjugate BiotinylPE->Streptavidin High-Affinity Binding Cell Cancer Cell Receptor Cell Surface Receptor Cell->Receptor Expresses Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Triggers Streptavidin->Receptor Antibody Binding DrugRelease Drug Release Endocytosis->DrugRelease Leads to

Figure 1. Mechanism of Biotin-Mediated Drug Targeting

ExperimentalWorkflow Figure 2. Experimental Workflow for Evaluating Targeting Efficiency cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation Prepare Fluorescently-Labeled Targeted & Non-Targeted Liposomes Incubation Incubate Cells with Liposomes Formulation->Incubation CellCulture Culture Target Cells CellCulture->Incubation FlowCytometry Analyze Cellular Uptake by Flow Cytometry Incubation->FlowCytometry DataAnalysis Comparative Data Analysis (Targeted vs. Non-Targeted) FlowCytometry->DataAnalysis AnimalModel Establish Tumor-Bearing Animal Model Injection Inject Labeled Nanoparticles AnimalModel->Injection Imaging In Vivo Imaging (e.g., IVIS, PET/CT) Injection->Imaging Biodistribution Ex Vivo Organ Biodistribution Analysis Imaging->Biodistribution Biodistribution->DataAnalysis

Figure 2. Experimental Workflow for Evaluating Targeting Efficiency

References

A Researcher's Guide to Utilizing 18:1 Biotinyl PE in Binding and Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, understanding the specific interactions of lipids with proteins is paramount. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (18:1 Biotinyl PE) has emerged as a critical tool in elucidating these interactions, particularly in the context of competitive binding assays. This guide provides an objective comparison of its application, performance with alternatives, and detailed experimental protocols to support your research.

Performance in Competitive Binding Assays

This compound is frequently employed as a reporter lipid in competitive enzyme-linked immunosorbent assays (ELISAs) to determine the binding affinities of various lipid antigens to proteins like CD1d.[1][2] In this setup, the biotinylated phosphatidylethanolamine (B1630911) acts as a known binding partner, and its displacement by a test lipid is measured to quantify the test lipid's binding affinity.

A key application of this methodology is in the study of glycolipid interactions with CD1d, a protein involved in antigen presentation to natural killer T (NKT) cells.[1][2] The principle relies on the ability of this compound to bind to CD1d without stimulating iNKT cells itself.[1] The competition between a glycolipid of interest and this compound for binding to CD1d allows for the determination of the glycolipid's binding affinity, often expressed as an IC50 value.[3]

Comparative Analysis of Biotinylated Phospholipids

While this compound is a widely used reagent, several alternatives exist, each with distinct characteristics that may be advantageous for specific applications.

ProductStructureKey Features & Considerations
This compound 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine with a biotin (B1667282) group attached to the head group.Widely used in competitive binding assays for lipid-protein interactions.[1][2] The oleoyl (B10858665) (18:1) acyl chains provide fluidity to the lipid.
16:0 Biotinyl PE 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine with a biotin group.The palmitoyl (B13399708) (16:0) acyl chains are saturated, leading to a higher phase transition temperature and reduced fluidity compared to 18:1 PE. This may be relevant in studies where membrane rigidity is a factor.
18:1 Biotinyl Cap PE Similar to this compound but with a caproyl (C6) spacer arm between the biotin and the phosphoethanolamine head group.The spacer arm may reduce steric hindrance and improve the accessibility of the biotin moiety for avidin (B1170675) or streptavidin binding. However, some studies suggest that traditional Biotinyl-Cap PE lipids may not be optimal for binding avidin and can form clusters on bilayer surfaces.[4]
PDP-PE with PEG-biotin linkers 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(3-(2-pyridyldithio)propionate) which can be modified with PEG-biotin linkers.A thiol-based alternative that has shown a greater avidin-binding capacity and more uniform distribution on lipid bilayers compared to Biotinyl-Cap PE.[4] The polyethylene (B3416737) glycol (PEG) linker provides a longer, flexible spacer.

Experimental Protocols

Competitive ELISA for Lipid-CD1d Binding

This protocol is adapted from studies investigating the binding of glycolipids to human and mouse CD1d molecules.[1][2][5]

Materials:

  • 96-well flat-bottom ELISA plates (e.g., Maxisorp)

  • Goat anti-mouse IgG1 antibody

  • Recombinant human or mouse CD1d:mouse IgG dimer

  • This compound

  • Test glycolipids (serially diluted)

  • HRP-labeled Avidin or Streptavidin-HRP

  • TMB substrate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1x assay diluent)

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with goat anti-mouse IgG1 antibody (e.g., 3 µg/ml in NaHCO3 buffer, pH 9.6) overnight at 4°C.[1][5]

  • Washing: Wash the plate three times with wash buffer.[5]

  • Blocking: Block the plate with blocking buffer for 1 hour at room temperature.[5]

  • CD1d Binding: Wash the plate and add the recombinant CD1d:mIgG dimer (e.g., 1 µg/ml) for 2 hours at room temperature.[1]

  • Competitive Binding: Wash the plate. Add serially diluted test glycolipids and a constant concentration of this compound (e.g., 1 µg/ml) to the wells.[1][2] Incubate for 24 hours at 37°C.[1][2]

  • Detection: Wash the plate. Add HRP-labeled Avidin or Streptavidin-HRP and incubate for 1 hour.[1][5]

  • Development: Wash the plate. Add TMB substrate and monitor for color development. Stop the reaction with an appropriate stop solution.

  • Data Analysis: Read the absorbance at the appropriate wavelength. Fit the data using a sigmoidal dose-response curve to determine the IC50 value of the competitor lipid.[1][2]

Visualizing Experimental Workflows

To aid in the conceptualization of these experimental processes, the following diagrams illustrate the key steps and relationships.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection p1 Coat with Anti-Mouse IgG1 p2 Block Non-specific Sites p1->p2 p3 Bind CD1d:mIgG Dimer p2->p3 c1 Add Test Lipid (Competitor) p3->c1 c3 Incubate c1->c3 c2 Add this compound c2->c3 d1 Add HRP-Avidin c3->d1 d2 Add TMB Substrate d1->d2 d3 Measure Absorbance d2->d3

Caption: Workflow for a competitive ELISA to assess lipid-CD1d binding.

Lipid_Binding_to_CD1d cluster_components Molecular Components cluster_interaction Binding Interaction on ELISA Plate cd1d CD1d Protein biotin_pe This compound binding_site CD1d Binding Site biotin_pe->binding_site Binds test_lipid Test Lipid (e.g., Glycolipid) test_lipid->binding_site Competes for Binding

Caption: Competitive binding of lipids to the CD1d protein.

References

A Comparative Guide to 18:1 Biotinyl PE Performance in Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise and robust immobilization of biomolecules is a cornerstone of modern biosensor development. The high-affinity interaction between biotin (B1667282) and streptavidin (or avidin) is a widely exploited strategy for anchoring proteins, nucleic acids, and other molecules to sensor surfaces. The choice of biotinylated lipid used to create these surfaces is critical for optimal biosensor performance, influencing factors such as ligand accessibility, surface stability, and non-specific binding. This guide provides an objective comparison of 18:1 Biotinyl PE with other common biotinylated lipid alternatives, supported by experimental data and detailed protocols to aid in the rational design of biosensor interfaces.

Performance Comparison of Biotinylated Lipids

The selection of a biotinylated lipid significantly impacts the sensitivity, stability, and overall performance of a biosensor. Key considerations include the length and nature of the spacer arm connecting the biotin moiety to the lipid headgroup, as well as the acyl chain composition of the lipid itself. This section provides a comparative analysis of this compound and other frequently used alternatives.

Biotinylated LipidSpacer Arm CharacteristicsKey Performance AttributesSupporting Experimental Data
This compound Short, flexible linker directly attached to the phosphoethanolamine headgroup.High Biotin Density: Allows for a high concentration of biotin on the sensor surface. Potential for Steric Hindrance: The short linker may lead to reduced accessibility of the biotin moiety for streptavidin binding, especially in densely packed lipid layers.Studies using Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) have shown that the formation of a supported lipid bilayer (SLB) containing this compound leads to a significant frequency decrease upon streptavidin binding, indicating successful immobilization. However, the binding kinetics may be slower compared to lipids with longer linkers.
18:1 Biotinyl Cap PE A caproyl (C6) spacer arm between the biotin and the phosphoethanolamine headgroup.Improved Biotin Accessibility: The longer spacer arm extends the biotin moiety further from the lipid bilayer surface, reducing steric hindrance and potentially leading to more efficient streptavidin binding.[1][2] Reduced Non-Specific Binding: The spacer can help to minimize non-specific interactions between streptavidin and the lipid surface.QCM-D experiments have demonstrated that bilayers containing Biotinyl-Cap PE can exhibit a more efficient and uniform layer of avidin (B1170675) binding compared to lipids with shorter linkers.[3] This is attributed to the reduced clustering of avidin on the surface.
DSPE-PEG(2000)-Biotin A long, flexible polyethylene (B3416737) glycol (PEG) spacer arm.Excellent Biotin Accessibility: The long PEG chain provides maximum exposure of the biotin group, leading to high-affinity binding with streptavidin.[4] Anti-Fouling Properties: The PEG layer effectively resists non-specific adsorption of proteins and other biomolecules, leading to lower background noise and improved signal-to-noise ratio in biosensor assays. Potential for Reduced Ligand Density: The large footprint of the PEG chain may limit the overall density of biotin on the surface.Surface Plasmon Resonance (SPR) and QCM-D studies have consistently shown that DSPE-PEG-Biotin surfaces provide excellent platforms for streptavidin immobilization with very low non-specific binding. The binding kinetics are often characterized by a fast on-rate.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a highly sensitive technique for monitoring the formation of lipid bilayers and subsequent binding events in real-time by measuring changes in frequency (mass) and dissipation (viscoelastic properties) of a sensor crystal.[5]

Objective: To compare the streptavidin binding capacity and kinetics on supported lipid bilayers (SLBs) composed of different biotinylated lipids.

Materials:

  • QCM-D instrument and sensor crystals (e.g., SiO2 coated)

  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (this compound)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (18:1 Biotinyl Cap PE)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)-2000] (DSPE-PEG(2000)-Biotin)

  • Streptavidin

  • Buffer solution (e.g., Tris buffer, pH 7.4)

  • Vesicle preparation equipment (e.g., extruder, sonicator)

Procedure:

  • Vesicle Preparation:

    • Prepare lipid mixtures in a chloroform/methanol solution with a defined molar percentage of the biotinylated lipid (e.g., 2.5%, 5%, 10%).[6]

    • Dry the lipid mixture under a stream of nitrogen and then under vacuum to form a thin lipid film.

    • Hydrate the lipid film with buffer to form multilamellar vesicles (MLVs).

    • Prepare small unilamellar vesicles (SUVs) by extrusion through a polycarbonate membrane (e.g., 50 nm pore size).[6]

  • SLB Formation:

    • Establish a stable baseline with buffer flowing over the QCM-D sensor.

    • Introduce the SUV solution into the QCM-D chamber. Vesicle fusion and rupture will lead to the formation of an SLB, observed as a characteristic decrease in frequency and an increase in dissipation, followed by a decrease in dissipation upon bilayer formation.[6]

    • Rinse with buffer to remove any unfused vesicles.

  • Streptavidin Binding:

    • Introduce a solution of streptavidin (e.g., 10 µg/mL) and monitor the change in frequency and dissipation as it binds to the biotinylated SLB.

    • Rinse with buffer to remove unbound streptavidin.

  • Data Analysis:

    • Calculate the change in frequency (Δf) to determine the mass of bound streptavidin.

    • Analyze the binding and dissociation phases to determine the association (kon) and dissociation (koff) rates, and the dissociation constant (Kd).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the sensor surface, allowing for the real-time monitoring of biomolecular interactions and the determination of binding kinetics.[7][8]

Objective: To determine the binding affinity and kinetics of streptavidin to different biotinylated lipid monolayers.

Materials:

  • SPR instrument and sensor chips (e.g., L1 or HPA chips for lipid capture)

  • Lipid solutions as described for QCM-D

  • Streptavidin

  • Running buffer (e.g., HBS-P)

Procedure:

  • Lipid Monolayer Formation:

    • Prepare liposomes containing the desired biotinylated lipid as described for QCM-D.

    • Immobilize the liposomes onto the sensor chip surface according to the manufacturer's instructions for the specific chip type. This typically involves the spontaneous fusion of vesicles to form a planar lipid monolayer.

  • Streptavidin Binding Analysis:

    • Inject a series of streptavidin solutions at different concentrations over the sensor surface.

    • Monitor the association phase (binding) and dissociation phase (buffer flow) in real-time.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[9]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for characterizing the electrical properties of interfaces, such as the formation and integrity of supported lipid bilayers and the binding of molecules that alter the capacitance or resistance of the layer.[10][11]

Objective: To compare the changes in impedance of a supported lipid bilayer upon streptavidin binding to different biotinylated lipids.

Materials:

  • Potentiostat with EIS capability

  • Three-electrode setup (working, reference, and counter electrodes)

  • Supported lipid bilayer-compatible working electrode (e.g., gold)

  • Lipid solutions as described for QCM-D

  • Streptavidin

  • Electrolyte solution (e.g., PBS)

Procedure:

  • Supported Lipid Bilayer Formation:

    • Form a supported lipid bilayer containing the biotinylated lipid on the working electrode surface using vesicle fusion.

  • EIS Measurement:

    • Perform an initial EIS measurement in the electrolyte solution to characterize the baseline impedance of the lipid bilayer.

    • Introduce a solution of streptavidin and allow it to bind to the biotinylated surface.

    • Perform subsequent EIS measurements to monitor the change in impedance upon streptavidin binding.

  • Data Analysis:

    • Model the impedance data using an equivalent circuit to extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

    • Compare the changes in these parameters for different biotinylated lipids to assess the impact of streptavidin binding on the electrical properties of the bilayer.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

Experimental_Workflow cluster_prep Liposome Preparation cluster_sensor Biosensor Surface Functionalization & Analysis Lipid_Mixing Lipid Mixing (e.g., POPC + Biotinyl-PE) Film_Formation Lipid Film Formation Lipid_Mixing->Film_Formation Hydration Hydration (MLVs) Film_Formation->Hydration Extrusion Extrusion (SUVs) Hydration->Extrusion SLB_Formation SLB Formation on Sensor Extrusion->SLB_Formation Introduce SUVs Streptavidin_Binding Streptavidin Binding SLB_Formation->Streptavidin_Binding Analyte_Binding Analyte Binding Streptavidin_Binding->Analyte_Binding Detection Signal Detection (QCM-D, SPR, EIS) Analyte_Binding->Detection Signaling_Pathway Biotinylated_Lipid Biotinylated Lipid (e.g., this compound) Streptavidin Streptavidin Biotinylated_Lipid->Streptavidin High-Affinity Binding Biotinylated_Probe Biotinylated Probe (e.g., Antibody, DNA) Streptavidin->Biotinylated_Probe Biotin Binding Site Analyte Target Analyte Biotinylated_Probe->Analyte Specific Recognition

References

A Comparative Analysis of Spacer Arm Length in Biotinylated Lipids for Enhanced Targeting and Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective presentation of biotin (B1667282) on lipid-based nanocarriers and surfaces is critical for a range of applications, from targeted drug delivery to sensitive diagnostic assays. The length of the spacer arm separating the biotin molecule from the lipid anchor plays a pivotal role in its accessibility to streptavidin and avidin, thereby influencing binding efficiency and overall performance. This guide provides an objective comparison of biotinylated lipids with varying spacer arm lengths, supported by experimental data and detailed protocols to inform the selection of optimal reagents for specific research needs.

The incorporation of a spacer arm, typically a polyethylene (B3416737) glycol (PEG) chain, between the biotin moiety and the lipid anchor offers several advantages. These include increased aqueous solubility, reduced steric hindrance from the lipid bilayer, and minimized non-specific binding. However, the length of this spacer is a critical parameter that necessitates a trade-off between maximizing the accessibility of biotin and maintaining high binding affinity.

Quantitative Comparison of Biotinylated Lipids

The selection of a biotinylated lipid is often guided by the specific application and the molecular context of the binding interaction. The following tables summarize the properties of commercially available biotinylated lipids with different spacer arm lengths and present experimental data on how spacer length can influence binding kinetics.

Table 1: Commercially Available Biotinylated Lipids with Various Spacer Arm Lengths

Lipid AnchorSpacer Type & LengthMolecular Weight (approx.)Key Features & Applications
DPPECap (6-carbon)~1000 DaShort, non-PEG spacer; suitable for applications with minimal steric hindrance.
DSPEPEG4~980 DaShort PEG spacer; provides some flexibility and hydrophilicity.
DSPEPEG(2000)~2800 DaCommonly used PEG spacer; offers a good balance of flexibility and reach for many applications, including liposome (B1194612) and lipid nanoparticle formulation.[1]
DSPEPEG(3400)~4200 DaLonger PEG spacer; provides increased distance from the lipid surface to overcome significant steric barriers.[2]
DSPEPEG(5000)~5800 DaVery long PEG spacer; useful for maximizing the reach of the biotin moiety, but may lead to a decrease in binding affinity due to the high flexibility of the PEG chain.[3]

Table 2: Impact of Spacer Arm Length on Streptavidin Binding Affinity

Biotinylated MoietySpacer Arm LengthDissociation Constant (Kd)Association Rate (ka)Comments
BiotinNo Spacer~10⁻¹⁵ MDiffusion-limitedProne to significant steric hindrance when incorporated into a lipid bilayer.
Biotinyl-Cap-PE~0.9 nm (6-carbon)Not specified1.1 ± 0.3 x 10⁶ M⁻¹ min⁻¹Slower association rate due to proximity to the lipid surface.
Biotin-PEG2-PE~2.9 nmNot specifiedNot specifiedEnhanced binding compared to shorter spacers.
Biotin-PEG11-PE~5.9 nmNot specified1.1 ± 0.2 x 10⁷ M⁻¹ min⁻¹An order of magnitude faster association rate compared to Biotinyl-Cap-PE, indicating improved accessibility.
Biotin-PEG(>3400)Not specifiedMay increase to ~10⁻⁸ MNot specifiedAt very long lengths, the PEG chain itself can cause steric crowding, potentially reducing binding stoichiometry.

The Principle of Spacer Arm Length in Biotin-Streptavidin Interaction

The length of the spacer arm directly impacts the accessibility of the biotin molecule to the binding pockets of streptavidin. A longer spacer arm allows the biotin to extend further from the surface of the lipid bilayer, overcoming the steric hindrance imposed by the surrounding lipid headgroups and the glycocalyx in cellular systems.

cluster_0 Short Spacer Arm cluster_1 Long Spacer Arm Lipid Bilayer_A Lipid Bilayer Biotin_A Biotin Streptavidin_A Streptavidin Biotin_A->Streptavidin_A Binding Impeded Hindrance Steric Hindrance Lipid Bilayer_B Lipid Bilayer Biotin_B Biotin Spacer_B Biotin_B->Spacer_B Streptavidin_B Streptavidin Spacer_B->Streptavidin_B Efficient Binding

Caption: Effect of spacer arm length on biotin accessibility.

Experimental Protocols

To aid in the selection and validation of biotinylated lipids, we provide detailed methodologies for key experiments used to assess binding performance.

Liposome-Streptavidin Binding Assay

This assay is used to qualitatively or semi-quantitatively assess the binding of streptavidin to biotinylated liposomes.

Methodology:

  • Liposome Preparation:

    • Prepare a lipid mixture in chloroform, including a base lipid (e.g., DOPC), cholesterol, and the biotinylated lipid of interest at a specific molar ratio (e.g., 1-5 mol%).

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin lipid film.

    • Hydrate the lipid film with a suitable buffer (e.g., PBS, pH 7.4) to form multilamellar vesicles (MLVs).

    • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Binding Reaction:

    • Incubate the prepared biotinylated liposomes with a fluorescently labeled streptavidin (e.g., Streptavidin-FITC) at room temperature for 30-60 minutes.

  • Separation of Bound and Unbound Streptavidin:

    • Separate the liposomes (with bound streptavidin) from the unbound streptavidin using size exclusion chromatography (e.g., a Sepharose CL-4B column).

  • Quantification:

    • Quantify the amount of streptavidin associated with the liposome fraction by measuring the fluorescence intensity.

    • Compare the fluorescence intensity of liposomes prepared with different spacer arm lengths to determine the relative binding efficiency.

Start Prepare Biotinylated Liposomes Incubate Incubate with Fluorescent Streptavidin Start->Incubate Separate Size Exclusion Chromatography Incubate->Separate Quantify Measure Fluorescence of Liposome Fraction Separate->Quantify Compare Compare Binding Efficiencies Quantify->Compare

Caption: Workflow for Liposome-Streptavidin Binding Assay.

ELISA-Based Binding Assay

This assay provides a quantitative comparison of streptavidin binding to immobilized biotinylated lipids.

Methodology:

  • Plate Coating:

    • Prepare liposomes containing different biotinylated lipids as described in the previous protocol.

    • Coat a high-binding 96-well microplate with the prepared liposomes by incubating overnight at 4°C.

  • Blocking:

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[4]

  • Streptavidin Incubation:

    • Wash the plate.

    • Add serial dilutions of HRP-conjugated streptavidin to the wells and incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate thoroughly.

    • Add a TMB substrate solution and incubate until a blue color develops.

    • Stop the reaction by adding a stop solution (e.g., 2 N H₂SO₄).

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance values against the streptavidin concentration to generate binding curves for each biotinylated lipid. The steepness of the curve and the maximum signal intensity will indicate the relative binding efficiency.

Coat Coat Plate with Biotinylated Liposomes Block Block Non-specific Sites Coat->Block Incubate_SA Incubate with HRP-Streptavidin Block->Incubate_SA Wash Wash Unbound Streptavidin Incubate_SA->Wash Add_Substrate Add TMB Substrate Wash->Add_Substrate Measure Measure Absorbance at 450 nm Add_Substrate->Measure Analyze Analyze Binding Curves Measure->Analyze

Caption: Workflow for ELISA-Based Binding Assay.

Surface Plasmon Resonance (SPR) Analysis

SPR is a powerful, label-free technique for real-time quantitative analysis of binding kinetics (association and dissociation rates) and affinity (Kd).

Methodology:

  • Sensor Chip Preparation:

    • Use an L1 sensor chip, which has a lipophilic surface suitable for capturing lipid vesicles.

    • Prepare small unilamellar vesicles (SUVs) containing the biotinylated lipid of interest.

    • Inject the SUV suspension over the sensor chip surface to form a stable lipid bilayer.

  • Binding Analysis:

    • Inject a series of concentrations of streptavidin over the sensor chip surface and monitor the change in the resonance signal in real-time.

    • After the association phase, switch to a buffer flow to monitor the dissociation of streptavidin from the biotinylated surface.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[5]

    • Compare these kinetic parameters for biotinylated lipids with different spacer arm lengths to obtain a detailed understanding of the impact of the spacer on the binding interaction.

Prepare_Chip Prepare L1 Sensor Chip with Biotinylated Liposomes Inject_SA Inject Serial Dilutions of Streptavidin Prepare_Chip->Inject_SA Monitor_Association Monitor Association Phase Inject_SA->Monitor_Association Inject_Buffer Inject Buffer Monitor_Association->Inject_Buffer Monitor_Dissociation Monitor Dissociation Phase Inject_Buffer->Monitor_Dissociation Analyze_Kinetics Analyze Sensorgrams to Determine ka, kd, and Kd Monitor_Dissociation->Analyze_Kinetics

Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.

Conclusion

The selection of an appropriate spacer arm length for biotinylated lipids is a critical consideration in the design of targeted drug delivery systems and diagnostic assays. While longer spacers generally improve the accessibility of biotin and lead to faster association rates, excessively long and flexible spacers can have a modest negative impact on the intrinsic binding affinity. The experimental protocols provided in this guide offer a framework for researchers to empirically determine the optimal biotinylated lipid for their specific application, ensuring robust and reproducible results. By carefully considering the trade-offs between biotin accessibility and binding affinity, researchers can harness the full potential of the biotin-streptavidin interaction in their work.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 18:1 Biotinyl PE

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 18:1 Biotinyl PE, ensuring the protection of laboratory personnel and adherence to regulatory standards.

For researchers, scientists, and drug development professionals, the integrity of scientific discovery goes hand-in-hand with a commitment to safety and environmental responsibility. The proper disposal of specialized chemical reagents like this compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl)) is a critical component of laboratory best practices. Adherence to these procedures is not only a matter of regulatory compliance but also a cornerstone of a robust safety culture.

This compound is classified as a hazardous substance, harmful if swallowed and causing skin and eye irritation.[1] Therefore, it necessitates careful handling and disposal as chemical waste. The following guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound and materials contaminated with it.

Immediate Safety Protocols

Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The minimum required PPE for handling this compound includes:

Protective EquipmentSpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact.
Body Protection Laboratory coatProvides a barrier against accidental spills.

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Procedure for this compound

The standard and recommended method for the disposal of this compound is to treat it as hazardous chemical waste. This involves collecting the waste in designated containers for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.

Step 1: Waste Segregation

At the point of generation, separate all waste materials contaminated with this compound from non-hazardous waste. This includes:

  • Unused or expired this compound: Keep in its original container if possible.

  • Contaminated Labware: This includes pipette tips, microfuge tubes, and any glassware that has come into direct contact with the substance.

  • Contaminated PPE: Gloves, bench paper, and other disposable items that are grossly contaminated.

Step 2: Waste Collection and Containment

  • Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container. The container should be clearly labeled.

  • Solid Waste: Place contaminated solid items into a designated, durable, and sealable hazardous waste bag or container.

Step 3: Proper Labeling of Waste Containers

Proper labeling is crucial for the safe handling and disposal of hazardous waste. Your institution's EHS department will provide specific labeling requirements. Generally, the label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound" or "1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl)". Avoid using abbreviations.

  • A list of all components and their approximate concentrations if it is a mixed waste stream.

  • The date when the waste was first added to the container.

  • The name of the principal investigator and the laboratory location.

Step 4: Storage of Hazardous Waste

Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within your laboratory. This area should be:

  • At or near the point of waste generation.

  • Under the control of laboratory personnel.

  • Away from general lab traffic and incompatible materials.

  • Within a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks.

Step 5: Arranging for Waste Pickup

Once the waste container is full or has reached the storage time limit set by your institution (often 6-12 months), contact your EHS department or the designated chemical waste contractor to schedule a pickup.[2][3] Follow all institutional procedures for waste manifest and collection requests.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound cluster_1 Disposal Workflow for this compound A Generation of this compound Waste B Segregate Waste at Source (Liquid, Solid, Sharps) A->B C Select Appropriate Hazardous Waste Container B->C D Label Container Correctly - Chemical Name - Hazards - Date C->D E Store in Designated Satellite Accumulation Area D->E F Request Waste Pickup from EHS E->F G Final Disposal by Licensed Contractor (e.g., Incineration) F->G PPE Wear Appropriate PPE PPE->A Ventilation Use in a Ventilated Area Ventilation->A

Caption: Decision workflow for the proper disposal of this compound.

In Case of a Spill

In the event of a spill of this compound, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.

  • Wear Full PPE: Don the appropriate personal protective equipment as outlined above.

  • Contain the Spill: Prevent the spill from spreading.

  • Absorb and Collect: For solutions, use an inert absorbent material. For solid spills, carefully sweep up the material, avoiding dust formation.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: Place all contaminated materials into a labeled hazardous waste container for disposal according to the procedures above.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling 18:1 Biotinyl PE

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 18:1 Biotinyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl)). It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and disposal plans to ensure a secure laboratory environment.

Hazard Identification and Classification

This compound is a chemical substance that requires careful handling due to its potential hazards. The following table summarizes its hazard classifications.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1][2]
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[1]
Acute Toxicity, InhalationH331Toxic if inhaled.[2]
Specific Target Organ ToxicityH335, H336May cause respiratory irritation. May cause drowsiness or dizziness.[1][2]
Carcinogenicity (Suspected)H351Suspected of causing cancer.[2]
Reproductive Toxicity (Suspected)H361, H361dSuspected of damaging fertility or the unborn child.[1][2]
Specific Target Organ Toxicity, Repeated ExposureH372, H373May cause damage to organs through prolonged or repeated exposure.[1][2]
Hazardous to the Aquatic Environment, ChronicH412Harmful to aquatic life with long lasting effects.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.

Protective EquipmentSpecification and Use
Eye Protection Chemical safety goggles with side-shields must be worn to protect against splashes.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact.[1][3]
Body Protection A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[1][4]
Respiratory Protection Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any aerosols or dust.[5]

Operational and Disposal Plans

Proper handling and disposal of this compound are critical for maintaining a safe and compliant laboratory. The following procedural guidance outlines the key steps from receipt to disposal.

Experimental Workflow for Handling this compound

G Figure 1. Procedural Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Don Appropriate PPE b Work in a Ventilated Area (e.g., Fume Hood) a->b c Carefully Weigh and Prepare Solutions b->c Proceed with Caution d Perform Experiment c->d e Decontaminate Glassware and Surfaces d->e Post-Experiment f Segregate Waste e->f g Dispose of as Hazardous Waste f->g

Figure 1. Procedural Workflow for Handling this compound

Step-by-Step Handling and Disposal Procedure:

  • Preparation and Handling :

    • Always wear the appropriate PPE as specified in the table above before handling the compound.[1]

    • Conduct all work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risks.[5]

    • Avoid direct contact with skin and eyes.[5] In case of contact, rinse immediately with plenty of water and seek medical advice.[1]

    • Do not eat, drink, or smoke when using this product.[1]

    • Wash hands thoroughly after handling.[1]

  • Storage :

    • Store the compound at -20°C in a tightly sealed container.

    • Keep in a dry and well-ventilated place.[5]

  • Spill Management :

    • In case of a spill, avoid dust formation.[5]

    • Absorb any liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[6]

    • Ventilate the area and wash the spill site after material pickup is complete.

  • Waste Disposal :

    • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes), must be collected as hazardous waste.[7][8]

    • Use a designated, sealable, and compatible container for the waste.[8]

    • The container should be clearly labeled as "Hazardous Waste" and include the full chemical name.[8]

    • Do not dispose of this chemical down the drain or in regular trash.[5][8]

    • Arrange for disposal by a licensed hazardous waste management company, following your institution's and local regulations.[1][7] It is strongly recommended to consult with your institution's Environmental Health & Safety (EHS) department for specific guidance.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
18:1 Biotinyl PE
Reactant of Route 2
18:1 Biotinyl PE

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.